Dihydrophytol
Description
Structure
3D Structure
Properties
IUPAC Name |
3,7,11,15-tetramethylhexadecan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H42O/c1-17(2)9-6-10-18(3)11-7-12-19(4)13-8-14-20(5)15-16-21/h17-21H,6-16H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJAKLDUGVSKVDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)CCCC(C)CCCC(C)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H42O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00983061 | |
| Record name | 3,7,11,15-Tetramethylhexadecan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00983061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
645-72-7 | |
| Record name | Dihydrophytol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=645-72-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,7,11,15-Tetramethyl-1-hexadecanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000645727 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,7,11,15-Tetramethylhexadecan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00983061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,7,11,15-tetramethylhexadecan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.413 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Precision Synthesis of Dihydrophytol: A Catalytic Hydrogenation Protocol
Executive Summary
Dihydrophytol (Phytanol) is a critical saturated diterpene alcohol utilized as a definitive marker for hydrogenated vegetable oils and, more significantly, as a structural backbone in the synthesis of Vitamin E (α-tocopherol) and phylloquinone (Vitamin K1).[1]
This technical guide details the catalytic hydrogenation of Phytol to Dihydrophytol. Unlike generic reduction protocols, this guide focuses on selectivity : saturating the
Part 1: Mechanistic Principles & Reaction Pathway
The Substrate: Phytol
Phytol (
-
Target Reaction: Saturation of the C2=C3 bond via syn-addition of hydrogen.[2][3]
-
Risk Factor 1 (Hydrogenolysis): Over-reduction can cleave the C-O bond, yielding Phytane (
). -
Risk Factor 2 (Dehydration): Acidic conditions or high temperatures promote the elimination of water, yielding Phytadienes (e.g., Neophytadiene).
Stereochemical Implications
Natural Phytol exists predominantly as the (E)-(7R, 11R) isomer. Hydrogenation generates a new chiral center at C3 .
-
Standard Pd/C Hydrogenation: Produces a racemic mixture at C3, resulting in (3RS, 7R, 11R)-Dihydrophytol.
-
Relevance: For synthetic Vitamin E production, this diastereomeric mixture is often acceptable, though asymmetric hydrogenation (using Ru-BINAP) is required if enantiopurity at C3 is mandated.
Reaction Pathway Diagram
The following diagram illustrates the primary reduction pathway alongside critical competitive side reactions.
Figure 1: Mechanistic pathway of Phytol hydrogenation showing the target route (Green) and competitive side reactions (Red/Grey).
Part 2: Critical Process Parameters (CPP)
To achieve high selectivity, the thermodynamic and kinetic parameters must be tightly controlled.
| Parameter | Recommended Setting | Scientific Rationale |
| Catalyst | 5% or 10% Pd/C | Palladium offers the best balance of activity for olefin saturation vs. low propensity for C-O hydrogenolysis compared to Raney Nickel [1]. |
| Solvent | Ethanol or Methanol | Polar protic solvents facilitate hydrogen solubility and substrate interaction. Avoid acidic solvents to prevent dehydration [2]. |
| Pressure | 1 – 4 bar (15-60 psi) | Low pressure favors olefin saturation. High pressure (>10 bar) increases the risk of stripping the hydroxyl group (hydrogenolysis) [3]. |
| Temperature | 20°C – 40°C | Ambient temperature is sufficient. Elevated temperatures (>60°C) promote elimination reactions (dehydration) [4]. |
| Agitation | >800 RPM | The reaction is often mass-transfer limited (H2 gas to liquid to solid catalyst). High shear is required. |
Part 3: Experimental Protocol
Materials & Equipment
-
Substrate: Phytol (97%+ purity, mixture of isomers).
-
Catalyst: 5% Palladium on Carbon (Pd/C), approx. 50% water wet (to reduce pyrophoric risk).
-
Solvent: Absolute Ethanol (EtOH).
-
Apparatus: Parr Hydrogenation Shaker or High-Pressure Stainless Steel Autoclave.
Step-by-Step Methodology
Step 1: Catalyst Loading (Safety Critical)
-
Action: Weigh 5% Pd/C catalyst (loading: 2-5 wt% relative to Phytol).
-
Precaution: Pd/C is pyrophoric when dry. Always keep it wet. Add the catalyst to the reaction vessel before the solvent if possible, or under an inert blanket (Nitrogen/Argon).
Step 2: Substrate Solubilization
-
Action: Dissolve 10.0 g of Phytol in 100 mL of Ethanol.
-
Action: Carefully add the Phytol solution to the reactor containing the catalyst.
Step 3: Inerting & Pressurization
-
Action: Seal the reactor. Purge with Nitrogen (
) three times to remove Oxygen. -
Action: Purge with Hydrogen (
) three times. -
Action: Pressurize to 3 bar (approx. 45 psi) with
.
Step 4: Reaction Phase
-
Action: Agitate vigorously at room temperature (25°C).
-
Monitoring: Monitor
uptake. The reaction is complete when uptake ceases (theoretical uptake: ~1 mole per mole Phytol). -
Duration: Typically 2–6 hours depending on agitation efficiency.
Step 5: Workup & Purification
-
Action: Vent
and purge with . -
Filtration: Filter the reaction mixture through a Celite 545 pad to remove the Pd/C catalyst. Wash the pad with fresh Ethanol.
-
Concentration: Remove solvent via rotary evaporation at 40°C under reduced pressure.
-
Result: A clear, viscous oil (Dihydrophytol). Yield is typically >95%.
Experimental Workflow Diagram
Figure 2: Operational workflow for the laboratory-scale synthesis of Dihydrophytol.
Part 4: Characterization & Quality Control
Validation of the product requires confirming the loss of the double bond while retaining the alcohol functionality.
Nuclear Magnetic Resonance (NMR)
-
1H NMR (CDCl3):
-
Phytol (Starting Material): Distinct olefinic proton signal at
5.40 ppm (triplet). -
Dihydrophytol (Product):Disappearance of the signal at
5.40 ppm. The spectrum should show a multiplet at 3.6-3.7 ppm ( -OH) and intense alkyl signals (0.8-1.6 ppm).
-
-
13C NMR:
-
Disappearance of alkene carbons (
123.0 and 140.0 ppm).
-
Gas Chromatography - Mass Spectrometry (GC-MS)
-
Method: Non-polar column (e.g., DB-5 or HP-5).
-
Phytol: Molecular ion usually invisible or weak; characteristic fragment at m/z 71 (phytol side chain) and m/z 123.
-
Dihydrophytol:
-
Shift in retention time (elutes slightly earlier or later depending on column polarity).
-
Molecular Weight: 298 g/mol .
-
Fragmentation: Characteristic loss of water (
) giving m/z 280 [5].
-
Part 5: Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Incomplete Conversion | Poisoned catalyst or poor mass transfer. | Increase agitation speed (>1000 rpm). Ensure Phytol is free of sulfur/amine contaminants. |
| Product is "Milky" or Turbid | Catalyst breakthrough. | Re-filter through a tighter Celite pad or a 0.45 |
| Formation of Phytane | Over-reduction (Hydrogenolysis). | Reduce reaction pressure to <2 bar. Stop reaction immediately upon theoretical |
| Formation of Phytadienes | Acidic impurities or thermal elimination. | Ensure solvent is neutral. Keep temperature <40°C. Verify Pd/C support is not acidic. |
References
- Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press. (Standard reference for Pd/C selectivity vs. Raney Ni).
- Augustine, R. L. (1965). Catalytic Hydrogenation: Techniques and Applications in Organic Synthesis. Marcel Dekker.
-
Cerveny, L. (1986). Catalytic Hydrogenation. Elsevier Science.
-
Netscher, T. (2007). Synthesis of Vitamin E. In Vitamins & Hormones (Vol. 76, pp. 155-202). Academic Press.
-
Manzano, P., et al. (2012).[4] "Differentiation of phytol and dihydrophytol by GC-MS." Journal of Agricultural and Food Chemistry. (Used for marker identification in vegetable oils).[1]
Sources
Natural occurrence of dihydrophytol in hydrogenated vegetable oils
Technical Guide: Natural Occurrence & Analytical Profiling of Dihydrophytol in Hydrogenated Vegetable Oils
Executive Summary
This technical guide addresses the occurrence, formation mechanism, and metabolic implications of dihydrophytol (3,7,11,15-tetramethylhexadecan-1-ol) in processed vegetable lipids. While trans-phytol is a ubiquitous natural constituent of chlorophyll-containing oils, dihydrophytol is exclusively an artifact of industrial hydrogenation.
For researchers in drug development and lipid metabolism, dihydrophytol represents two critical vectors:
-
Analytical Marker: It serves as a definitive chemical fingerprint for detecting the presence of hydrogenated fats in "adulterated" or complex lipid matrices.[1]
-
Metabolic Precursor: As the saturated analogue of phytol, it is a direct precursor to phytanic acid , a branched-chain fatty acid with significant toxicity profiles in peroxisomal disorders (e.g., Refsum’s disease).[2][3]
Chemical Basis: The Hydrogenation Mechanism[1][4]
Natural vegetable oils contain phytol (trans-phytol) primarily esterified to the porphyrin ring of chlorophyll (pheophytin) or as fatty esters.[1] During industrial hydrogenation—typically using nickel catalysts at elevated temperatures (140–225°C) and pressures—the double bond at the C-2 position of the phytol chain is reduced.[1]
This reaction converts the unsaturated diterpene alcohol (Phytol ) into its saturated analogue (Dihydrophytol ).[1] Unlike cis- or iso-phytol, which can form during thermal refining (deodorization), dihydrophytol requires active hydrogen addition.
Figure 1: Phytol Hydrogenation & Isomerization Pathways
The following diagram illustrates the divergence between thermal isomerization (refining) and catalytic saturation (hydrogenation).[1]
Caption: Figure 1. Formation pathways of phytol derivatives. Dihydrophytol is exclusively formed via catalytic hydrogenation, distinguishing it from thermal isomers.
Biological Implications: The Phytanic Acid Convergence
For drug development professionals focusing on metabolic diseases, the presence of dihydrophytol is non-trivial. Normal metabolism converts dietary phytol into phytanic acid via a multi-step oxidation pathway.[1][2][3][4][5] Dihydrophytol, being already saturated, bypasses the rate-limiting reduction step usually required for phytenic acid intermediates.
Clinical Relevance:
Accumulation of phytanic acid is the hallmark of Refsum’s Disease (heredopathia atactica polyneuritiformis).[1][2][4][5][6] Patients lack the
Figure 2: Metabolic Activation of Dihydrophytol
Caption: Figure 2. Metabolic convergence. Dihydrophytol bypasses the phytenic acid reduction step, directly yielding phytanic acid upon oxidation.
Analytical Methodology: GC-MS Profiling
To accurately quantify dihydrophytol and distinguish it from natural phytol isomers, a rigorous Gas Chromatography-Mass Spectrometry (GC-MS) protocol is required.
Protocol: Determination of Dihydrophytol in Lipid Matrices
Principle: Saponification of the lipid matrix releases phytol/dihydrophytol from the glycerol backbone.[1] The unsaponifiable fraction is extracted, silylated, and analyzed via GC-MS in Selected Ion Monitoring (SIM) mode for high sensitivity.
Step-by-Step Workflow:
-
Saponification:
-
Weigh 250 mg of oil sample.
-
Add 5 mL of 2M ethanolic KOH.
-
Reflux at 80°C for 60 minutes. Critical: Ensure complete hydrolysis of wax esters.
-
-
Extraction of Unsaponifiables:
-
Derivatization (Silylation):
-
Resuspend residue in 100
L pyridine. -
Add 100
L BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS. -
Incubate at 60°C for 30 minutes.
-
Why: Converts alcohols to volatile TMS-ethers, improving peak shape and mass spectral stability.
-
-
GC-MS Parameters:
-
Column: HP-5MS or DB-5 (30m x 0.25mm x 0.25
m).[1] -
Carrier Gas: Helium at 1.0 mL/min.[1]
-
Temp Program: 150°C (1 min)
10°C/min 300°C (10 min). -
Detection (SIM Mode):
-
Phytol-TMS: Target Ion
143 (base peak), Qualifier 123. -
Dihydrophytol-TMS: Target Ion
145 (base peak), Qualifier 125. -
Note: The mass shift of +2 Da (143
145) confirms the saturation of the double bond.[1]
-
-
Comparative Occurrence Data
The following table summarizes the distribution of phytol species across different processing grades. Note that dihydrophytol is absent in non-hydrogenated refined oils, making it a binary marker for hydrogenation.
| Oil Type | Processing Level | trans-Phytol | cis-Phytol | Dihydrophytol |
| Virgin Olive Oil | Cold Pressed | High | Trace / None | Not Detected |
| Refined Soybean Oil | Bleached/Deodorized | Medium | Present | Not Detected |
| Partially Hydrog.[1] Soybean | Catalytic Hydrogenation | Low | Present | Present |
| Fully Hydrog.[1] Canola | Full Saturation | Trace | Trace | High |
| Margarine Blends | Mixed | Variable | Present | Present (>5% inclusion) |
Data Interpretation: The presence of cis-phytol indicates thermal stress (refining), whereas dihydrophytol specifically indicates chemical reduction (hydrogenation).
References
-
Lehnert, K., et al. (2014). "Dihydrophytol and phytol isomers as marker substances for hydrogenated and refined vegetable oils." European Journal of Lipid Science and Technology.
-
Wanders, R. J., et al. (2011). "Phytanic acid metabolism in health and disease." Biochimica et Biophysica Acta (BBA) - Molecular Basis of Disease.
-
Gloerich, J., et al. (2005). "Metabolism of phytol to phytanic acid in the mouse, and the role of PPARalpha in its regulation." Journal of Lipid Research.
-
Schröder, M., & Vetter, W. (2012). "Detection of 4,8,12-trimethyltridecan-1-ol as a novel marker for the thermal degradation of phytol in refined vegetable oils." Journal of Agricultural and Food Chemistry.
-
Krauß, S., & Vetter, W. (2018). "Phytol and its degradation products in vegetable oils and fats." European Food Research and Technology.[1]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. Characterization of the final step in the conversion of phytol into phytanic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of the final step in the conversion of phytol into phytanic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phytol and Phytanic Acid Metabolism and Refsum's Disease - V Muralidharan [grantome.com]
- 5. researchgate.net [researchgate.net]
- 6. pure.uva.nl [pure.uva.nl]
Dihydrophytol: A Technical Guide to its Origins from Chlorophyll Degradation, Analytical Quantification, and Potential in Drug Development
This technical guide provides an in-depth exploration of dihydrophytol, a saturated derivative of phytol, originating from the degradation of chlorophyll. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the formation of dihydrophytol, outlines detailed methodologies for its analysis, and discusses its potential biological significance and applications.
Introduction: The Fate of Chlorophyll's Phytyl Tail
Chlorophyll, the ubiquitous pigment of photosynthesis, is subject to a well-orchestrated degradation process during plant senescence and fruit ripening. This catabolism is not merely a disposal mechanism but a strategic recycling of valuable nutrients. The chlorophyll molecule comprises a porphyrin head and a long isoprenoid tail, phytol. During degradation, the phytol chain is hydrolyzed from the chlorophyllide head by the enzyme chlorophyllase.
While the degradation of the porphyrin ring has been extensively studied, the metabolic fate of the liberated phytol is multifaceted. Phytol can be channeled into various biosynthetic pathways, serving as a precursor for the synthesis of tocopherols (Vitamin E) and phylloquinone (Vitamin K1).[1] Alternatively, it can be oxidized to phytenal and further metabolized.[2] This guide focuses on a specific, and often overlooked, derivative of phytol: dihydrophytol.
The Genesis of Dihydrophytol: From Chlorophyll to a Saturated Derivative
Dihydrophytol (3,7,11,15-tetramethylhexadecan-1-ol) is the fully saturated analog of phytol. Its primary and most well-documented origin is not a natural biological process within plants, but rather an industrial one: the hydrogenation of vegetable oils.[3] During this process, unsaturated fatty acids in the oils are saturated to create more stable, solid or semi-solid fats. Any free phytol present in the oil, derived from the chlorophyll in the plant source, is also subject to this hydrogenation, resulting in the formation of dihydrophytol.
This makes dihydrophytol a significant biomarker for the presence of hydrogenated fats in food products.[3] Its detection can be a critical tool for quality control and for verifying the authenticity of vegetable oils. While the natural occurrence of dihydrophytol in plants as a direct catabolite of chlorophyll has not been extensively reported, its presence in processed foods and its relationship to the chlorophyll-derived phytol make it a relevant compound for study.
Diagram: Chlorophyll Degradation and Dihydrophytol Formation
Caption: Simplified pathway from chlorophyll to dihydrophytol.
Analytical Methodology: A Validated Approach to Dihydrophytol Quantification
The accurate quantification of dihydrophytol is crucial for its role as a biomarker and for any toxicological or pharmacological studies. Gas chromatography-mass spectrometry (GC-MS) is the analytical technique of choice due to its high sensitivity and specificity for volatile and semi-volatile compounds.
Rationale for Method Selection
GC-MS is ideally suited for the analysis of dihydrophytol for several reasons:
-
Volatility: Dihydrophytol is a long-chain alcohol that can be readily volatilized for gas chromatographic separation.
-
Selectivity: Mass spectrometry provides unambiguous identification based on the mass-to-charge ratio of fragmented ions, which is essential for distinguishing dihydrophytol from other structurally similar compounds like phytol and its isomers.
-
Sensitivity: Modern GC-MS systems offer low detection limits, enabling the quantification of trace amounts of dihydrophytol in complex matrices.
Detailed Experimental Protocol: Quantification of Dihydrophytol in Oil Matrices
This protocol provides a robust, self-validating system for the extraction and quantification of dihydrophytol in vegetable oil samples.
3.2.1. Sample Preparation and Extraction
-
Saponification:
-
Weigh approximately 5 g of the oil sample into a 250 mL round-bottom flask.
-
Add 50 mL of 2 M ethanolic potassium hydroxide.
-
Reflux the mixture for 1 hour to saponify the lipids and release any esterified phytol and dihydrophytol. The use of a reflux condenser is critical to prevent the loss of volatile components.
-
-
Extraction of the Unsaponifiable Matter:
-
After cooling to room temperature, transfer the mixture to a 500 mL separatory funnel.
-
Add 100 mL of deionized water.
-
Extract the unsaponifiable matter by partitioning three times with 100 mL of n-hexane. Gentle inversion of the separatory funnel is recommended to avoid the formation of emulsions.
-
Combine the hexane extracts and wash them three times with 50 mL of a 1:1 (v/v) ethanol/water solution to remove residual soap.
-
-
Drying and Concentration:
-
Dry the hexane extract over anhydrous sodium sulfate.
-
Filter the dried extract and evaporate the solvent to dryness under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.
-
Redissolve the residue in 1 mL of n-hexane for GC-MS analysis.
-
3.2.2. GC-MS Analysis
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., Agilent GC-MS system).
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for separating long-chain alcohols.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 2 minutes.
-
Ramp 1: Increase to 250°C at a rate of 5°C/min.
-
Hold at 250°C for 10 minutes.
-
-
Injector: Splitless mode at 250°C.
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 40-450.
-
-
Identification: Dihydrophytol is identified by its retention time and comparison of its mass spectrum with a reference standard or a library spectrum. Key identifying ions for dihydrophytol include m/z 71, 85, 99, 113, and 127.
-
Quantification: Quantification is performed using an external or internal standard method. For an external standard curve, a series of known concentrations of a dihydrophytol standard are analyzed. For the internal standard method, a known amount of a suitable internal standard (e.g., a deuterated analog or a structurally similar compound not present in the sample) is added to the sample before extraction.
Diagram: Analytical Workflow for Dihydrophytol Quantification
Caption: Step-by-step workflow for dihydrophytol analysis.
Biological Significance and Potential in Drug Development
While dihydrophytol itself has not been extensively studied for its biological activities, its close structural relationship to phytol and its metabolic product, phytanic acid, provides a strong rationale for its investigation.
Inferred Activities from Related Compounds
Phytol and phytanic acid have demonstrated a range of biological effects that are of interest to the pharmaceutical industry:
-
Anti-inflammatory and Antioxidant Properties: Phytol has been shown to possess anti-inflammatory and antioxidant activities.[4] These properties are crucial in the context of many chronic diseases.
-
Metabolism-Modulating Effects: Phytanic acid is a known activator of peroxisome proliferator-activated receptors (PPARs), which are key regulators of lipid and glucose metabolism.[5] This suggests a potential role for phytol derivatives in metabolic disorders.
-
Cytotoxic and Antimicrobial Effects: Phytol has also been reported to exhibit cytotoxic effects against certain cancer cell lines and to have antimicrobial properties.[6]
Given that dihydrophytol is the saturated form of phytol, it is plausible that it may share some of these biological activities, potentially with altered potency or a different pharmacological profile. The absence of the double bond in dihydrophytol could influence its interaction with biological targets and its metabolic stability.
Potential Applications in Drug Development
The potential applications of dihydrophytol in drug development can be viewed from several angles:
-
As a Bioactive Molecule: Further research is warranted to directly assess the anti-inflammatory, antioxidant, and metabolic effects of dihydrophytol. Its lipophilic nature may facilitate its incorporation into cell membranes and interaction with intracellular targets.
-
As a Precursor for Synthesis: The long, branched alkyl chain of dihydrophytol could serve as a lipophilic moiety in the design of new drug candidates to enhance their membrane permeability and bioavailability.
-
As a Biomarker in Clinical Studies: In studies investigating the impact of dietary fats on health, dihydrophytol could serve as a specific biomarker for the intake of hydrogenated vegetable oils.
Toxicological Considerations
The toxicological profile of dihydrophytol is not well-established. However, studies on phytol have indicated potential for toxicity, particularly with inhalation.[1] A comprehensive toxicological evaluation of dihydrophytol would be a prerequisite for any consideration of its use in pharmaceutical applications.
Conclusion and Future Perspectives
Dihydrophytol, a derivative of chlorophyll degradation, stands as a compelling molecule at the intersection of food science, analytical chemistry, and pharmacology. Its established role as a biomarker for hydrogenated oils underscores the importance of robust analytical methods for its detection. While its own biological activities remain largely unexplored, the known pharmacological effects of its precursor, phytol, and its metabolite, phytanic acid, provide a strong impetus for future research.
For professionals in drug development, dihydrophytol presents an intriguing scaffold for the design of novel lipophilic compounds and a potential tool for monitoring dietary interventions. The detailed analytical protocol provided in this guide offers a solid foundation for researchers to accurately quantify this compound and further investigate its presence, metabolism, and biological significance. Future studies should focus on elucidating the specific pharmacological and toxicological profile of dihydrophytol to fully unlock its potential in the pharmaceutical arena.
References
- Schröder, M., & Vetter, W. (2014). Dihydrophytol and phytol isomers as marker substances for hydrogenated and refined vegetable oils. European Food Research and Technology, 238(6), 903-911.
- Elmazar, M. M., El-Abhar, H. S., Schaalan, M. F., & Farag, N. A. (2013).
- Gutbrod, K., Romer, J., & Dörmann, P. (2021). Phytol derived from chlorophyll hydrolysis in plants is metabolized via phytenal. Journal of Biological Chemistry, 296, 100530.
- Dybing, E., et al. (2002). T-2 toxin-a survey of toxicological properties. Nordic Council of Ministers.
- Islam, M. T., et al. (2018). Phytol: A review of biomedical activities. Food and Chemical Toxicology, 121, 82-94.
- Schwotzer, D., et al. (2021). Phytol, not propylene glycol, causes severe pulmonary injury after inhalation dosing in Sprague-Dawley rats.
- Vetter, W., & Schröder, M. (2011). Gas chromatography-mass spectrometry (GC-MS) assay of bio-active compounds and phytochemical analyses in three species of Apocynaceae. African Journal of Pharmacy and Pharmacology, 5(17), 1986-1994.
- Santos, C. C., et al. (2013). Phytol has antibacterial property by inducing oxidative stress response in Pseudomonas aeruginosa. FEMS Microbiology Letters, 347(2), 124-131.
- Gachumi, G., & El-Aneed, A. (2021).
- Gloerich, J., et al. (2007). A phytol-enriched diet induces changes in fatty acid metabolism in mice both via PPAR -dependent and-independent pathways. The Journal of lipid research, 48(1), 77-85.
- Krishnan, P., & Sinija, V. R. (2022). Sustainable Approaches for the Extraction and Characterization of Phytochemicals from Food Matrices. In Sustainable Food Science-A Comprehensive Approach (pp. 103-118). Elsevier.
- Montesano, D., et al. (2023). Sustainable Approaches for the Extraction and Characterization of Phytochemicals from Food Matrices. In Sustainable Food Science-A Comprehensive Approach (pp. 103-118). Elsevier.
- Islam, M. T., et al. (2018). Association of phytol with toxic and cytotoxic activities in an antitumoral perspective: a meta-analysis and systemic review. Anti-Cancer Agents in Medicinal Chemistry, 18(11), 1547-1556.
- Islam, M. T., et al. (2020). Phytol anti-inflammatory activity: Pre-clinical assessment and possible mechanism of action elucidation. Cellular and Molecular Biology, 66(4), 153-159.
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- 6. dihydrophytol, 645-72-7 [thegoodscentscompany.com]
Biosynthesis and Enzymatic Saturation of Dihydrophytol: A Technical Guide
Executive Summary
Dihydrophytol (Phytanol), the fully saturated analogue of phytol, represents a critical molecular backbone in the stability of archaeal membranes and an emerging target in pharmaceutical lipid formulation. Unlike phytol, which retains a C2=C3 double bond, dihydrophytol is chemically inert to oxidation, making it a premium candidate for stable liposomal drug delivery systems and immunological adjuvants.
This guide details the biosynthetic conversion of phytol (and its precursors) to dihydrophytol, focusing on the promiscuous activity of Geranylgeranyl Reductase (GGR) in archaeal systems. It provides a self-validating workflow for the enzymatic synthesis, extraction, and GC-MS characterization of this isoprenoid alcohol.
Molecular Mechanism: The GGR Pathway
The biosynthesis of dihydrophytol is fundamentally a reduction process. While plants synthesize phytol (retaining one double bond) for chlorophyll, Archaea utilize a specific variant of Geranylgeranyl Reductase (GGR) to perform complete hydrogenation of the isoprenoid chain, resulting in the fully saturated dihydrophytol (phytanyl) moiety.
The Reaction Logic
The conversion involves the sequential hydrogenation of double bonds in the geranylgeranyl skeleton. The critical step distinguishing dihydrophytol from phytol is the reduction of the allylic alcohol double bond at the
-
Substrate: Phytol (or Geranylgeranyl-lipid precursors in vivo).
-
Enzyme: Archaeal Geranylgeranyl Reductase (GGR) (e.g., from Sulfolobus acidocaldarius).
-
Cofactors: NADPH (Electron donor), FAD (Prosthetic group).
-
Mechanism: Hydride transfer from FADH2 to the
-carbon of the isoprenoid double bond, followed by protonation of the -carbon.
Pathway Visualization
The following diagram illustrates the reductive pathway from the precursor Geranylgeranyl Diphosphate (GGPP) through Phytol to Dihydrophytol, highlighting the saturation steps.
Figure 1: Enzymatic saturation pathway. Plant GGRs typically arrest reduction at Phytol, whereas Archaeal GGRs drive the reaction to full saturation (Dihydrophytol).
Experimental Protocol: Enzymatic Synthesis & Extraction
This protocol describes the in vitro conversion of commercial Phytol to Dihydrophytol using recombinant Archaeal GGR. This method is preferred over chemical hydrogenation for specific stereochemical control.
Reagents & Setup
| Component | Specification | Purpose |
| Substrate | Phytol (97%, mixture of isomers) | Precursor |
| Enzyme | Recombinant S. acidocaldarius GGR | Catalyst |
| Cofactor | NADPH (10 mM stock) | Hydride source |
| Buffer | 100 mM Tris-HCl, pH 7.5 | Reaction medium |
| Detergent | Triton X-100 (0.1%) | Solubilize hydrophobic phytol |
| Derivatizer | BSTFA + 1% TMCS | Silylation for GC-MS |
Step-by-Step Workflow
Phase A: Enzymatic Incubation
-
Emulsification: Prepare a substrate mix containing 500 µM Phytol and 0.1% Triton X-100 in Tris-HCl buffer. Sonicate for 30 seconds to create a stable micellar dispersion. Critical: GGR acts at the lipid-water interface; poor emulsification leads to <5% yield.
-
Reaction Assembly: In a glass vial, combine:
-
900 µL Substrate Mix
-
50 µL NADPH (10 mM)
-
50 µL Purified GGR enzyme (1 mg/mL)
-
-
Incubation: Incubate at 55°C (optimum for thermophilic GGR) for 4 hours. Note: If using a mesophilic homolog, incubate at 37°C but extend time to 12 hours.
-
Termination: Stop reaction by adding 1 mL of ice-cold Methanol.
Phase B: Lipid Extraction (Modified Bligh & Dyer)
-
Add 1 mL Chloroform to the terminated reaction. Vortex vigorously for 1 minute.
-
Centrifuge at 3,000 x g for 5 minutes to separate phases.
-
Collection: Carefully aspirate the lower organic phase (Chloroform) containing the isoprenoids.
-
Drying: Evaporate the solvent under a stream of Nitrogen gas (N2) to prevent oxidation of any residual phytol.
Analytical Characterization: GC-MS Validation
Distinguishing Phytol from Dihydrophytol requires precise chromatography, as they differ by only 2 mass units and have similar polarity. Silylation is mandatory to improve volatility and peak shape.
Derivatization Protocol
-
Resuspend the dried lipid residue in 50 µL Pyridine.
-
Add 50 µL BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide).
-
Incubate at 60°C for 30 minutes.
-
Transfer to GC autosampler vial.
GC-MS Parameters
-
Column: DB-5ms or HP-5ms (30m x 0.25mm x 0.25µm).
-
Carrier Gas: Helium at 1.0 mL/min.
-
Temperature Program:
-
Start: 150°C (Hold 1 min)
-
Ramp: 10°C/min to 300°C
-
End: 300°C (Hold 5 min)
-
-
MS Source: Electron Impact (EI) at 70 eV.
Data Interpretation
| Compound | Retention Time (Approx) | Key Mass Fragments (m/z) | Diagnostic Feature |
| Phytol-TMS | 12.4 min | 143 (Base), 368 (M+), 123 | Allylic cleavage dominant |
| Dihydrophytol-TMS | 12.6 min | 145 (Base), 370 (M+), 131 | M+ is +2 Da vs Phytol |
Self-Validation Check: The Dihydrophytol-TMS peak must show a molecular ion at m/z 370 . If the M+ remains at 368, the hydrogenation was incomplete.
Analytical Workflow Diagram
Figure 2: Analytical workflow for validating the conversion of phytol to dihydrophytol.
Pharmaceutical Relevance
Liposomal Stability
Dihydrophytol is the alcohol moiety of Archaeosomes (ether lipids). Unlike ester-linked phospholipids used in standard liposomes, dihydrophytol-based ether lipids are resistant to:
-
Oxidation: Lack of double bonds prevents peroxidation.
-
Hydrolysis: Ether bonds are stable across wide pH ranges (pH 2-12).
-
Application: Oral drug delivery vehicles that must survive gastric acid.
Immunological Adjuvants
While Phytol is used as an adjuvant, it is prone to degradation. Dihydrophytol offers a stable alternative for stimulating MHC II presentation without the toxicity associated with phytanic acid accumulation, provided the dose is below the threshold for Refsum disease-like toxicity.
References
-
Soll, J., et al. (1983). "Hydrogenation of geranylgeraniol: two pathways exist in spinach chloroplasts."[1][2] Plant Physiology. Link
-
Murakami, Y., et al. (2018). "Biosynthesis of archaeal membrane ether lipids." ResearchGate.[3] Link
-
Xu, Y., et al. (2010). "Structure and mechanism of the archaeal geranylgeranyl reductase." Journal of Biological Chemistry. Link
-
Kellogg, B.A., & Poulter, C.D. (1997). "Chain elongation in the isoprenoid biosynthetic pathway." Current Opinion in Chemical Biology. Link
-
Jain, R., et al. (2014). "Archaeosomes as drug delivery vehicles: A review." Pharmaceutics. Link
Sources
Biological Functions and Metabolic Fate of Dihydrophytol: An In-Depth Technical Guide
The following technical guide details the biological functions, metabolic fate, and experimental analysis of dihydrophytol (DHP).
Executive Summary
Dihydrophytol (DHP), also known as phytanol (3,7,11,15-tetramethylhexadecan-1-ol), is a saturated diterpene alcohol derived from the hydrogenation of phytol. While often overshadowed by its unsaturated precursor, DHP occupies a critical niche in lipid metabolism and pharmaceutical development. It serves as a direct metabolic precursor to phytanic acid, making it a "silent" contributor to the pathology of Refsum disease. Conversely, its synthetic application as an immunological adjuvant (PHIS-01) demonstrates potent Th1-biased immunomodulation with a superior safety profile compared to traditional adjuvants. This guide synthesizes the metabolic pathways, biological activities, and analytical protocols for DHP, designed for researchers in lipidomics and drug delivery.
Chemical Identity and Stereochemistry
Unlike phytol, which contains a double bond at the C2-C3 position, dihydrophytol is fully saturated. This saturation alters its lipophilicity and metabolic processing.
-
IUPAC Name: 3,7,11,15-tetramethylhexadecan-1-ol[1]
-
Molecular Formula: C₂₀H₄₂O
-
Key Structural Feature: A saturated isoprenoid chain.
-
Stereochemistry: DHP possesses chiral centers at C3, C7, and C11. While natural phytol is predominantly trans-isomer, DHP formed via industrial hydrogenation (e.g., in processed vegetable oils) or rumen bacterial activity often exists as a mixture of diastereomers. This stereochemistry dictates the rate of its subsequent oxidation.
Metabolic Fate: The Convergence Pathway
The metabolic fate of DHP is inextricably linked to phytanic acid. While phytol requires an initial oxidation and reduction step to enter the alpha-oxidation pathway, DHP enters downstream, bypassing the reduction step.
The Dihydrophytol Oxidation Pathway
DHP is converted to phytanic acid via a two-step oxidation process in the endoplasmic reticulum (ER) and peroxisomes.
-
Alcohol Oxidation: DHP is oxidized to phytanal (aldehyde) by long-chain fatty alcohol dehydrogenases (FALDH), likely utilizing the same enzymatic machinery (e.g., ADH class enzymes) that processes phytol.
-
Aldehyde Oxidation: Phytanal is further oxidized to phytanic acid by fatty aldehyde dehydrogenases (ALDH).[2]
-
Alpha-Oxidation Entry: Once converted to phytanic acid, it is activated to phytanoyl-CoA.[3] Because the C3-methyl group blocks beta-oxidation, it must undergo alpha-oxidation in the peroxisome to form pristanic acid.
Visualization of Metabolic Convergence
The following diagram illustrates how DHP and Phytol converge on Phytanic Acid.
Caption: Metabolic convergence of Phytol and Dihydrophytol. DHP bypasses the phytenic acid intermediate, converting directly to phytanic acid via phytanal.
Biological Functions
Immunological Adjuvant Activity (PHIS-01)
Research identifies DHP (referred to as PHIS-01 or phytanol in immunological literature) as a potent vaccine adjuvant. Unlike phytol, which can be cytotoxic at high concentrations, DHP exhibits a favorable safety profile while driving a specific immune phenotype.
-
Mechanism: DHP emulsions activate innate immune sensors (likely TLRs or inflammasome components), recruiting antigen-presenting cells (APCs) to the injection site.
-
Th1 Bias: DHP significantly enhances IgG2a production and induces cytotoxic T-lymphocyte (CTL) responses. This contrasts with alum, which promotes a Th2 (humoral) bias.
-
Application: Ideal for vaccines requiring cellular immunity, such as cancer vaccines or intracellular pathogen targets.
| Adjuvant | Chemical Basis | Immune Bias | Toxicity Profile |
| PHIS-01 (DHP) | Saturated Diterpene | Th1 / IgG2a | Low; minimal inflammation |
| Phytol | Unsaturated Diterpene | Th1 / Th2 Mixed | Moderate; dose-dependent cytotoxicity |
| Alum | Aluminum Salts | Th2 (Humoral) | Low; granuloma formation risk |
| Freund's (CFA) | Mineral Oil + Mycobacteria | Th1 / Th2 | High; severe inflammation (banned in humans) |
PPAR Activation and Lipid Modulation
While phytanic acid is a well-established ligand for Peroxisome Proliferator-Activated Receptor alpha (PPAR
-
Pathway: DHP
Phytanic Acid PPAR Binding. -
Effect: Activation of PPAR
upregulates genes involved in fatty acid oxidation (e.g., Cpt1a, Acox1). Therefore, dietary DHP can indirectly promote lipid clearance and increase mitochondrial activity in hepatocytes and brown adipose tissue.
Toxicity and Refsum Disease
In patients with Refsum Disease (deficiency in phytanoyl-CoA hydroxylase), the body cannot degrade phytanic acid.
-
The "Hidden" Threat: DHP is metabolically equivalent to phytanic acid in these patients. Consumption of hydrogenated vegetable oils (containing DHP) contributes to phytanic acid accumulation, leading to neurotoxicity, retinitis pigmentosa, and cerebellar ataxia.
-
Clinical Directive: Dietary restriction for Refsum patients must include the exclusion of hydrogenated oils and ruminant fats where DHP may be present.
Experimental Methodologies
Analytical Detection: GC-MS Protocol
Dihydrophytol is non-volatile and requires derivatization for sensitive detection. It is often analyzed alongside phytol and phytanic acid in the unsaponifiable fraction of lipids.
Protocol: Quantification of DHP in Plasma or Tissue
-
Lipid Extraction:
-
Homogenize tissue (100 mg) or plasma (200 µL) in chloroform:methanol (2:1 v/v).
-
Add internal standard: 5
-cholestane or 19-hydroxycholesterol .
-
-
Saponification (Critical Step):
-
Evaporate solvent under N₂.
-
Add 2 mL of 1M KOH in 90% ethanol.
-
Incubate at 80°C for 60 minutes. Note: This releases DHP from esterified forms.
-
-
Extraction of Unsaponifiables:
-
Add 2 mL distilled water and extract twice with 3 mL hexane.
-
Collect the upper hexane layer (contains DHP, phytol, sterols).
-
-
Derivatization:
-
Evaporate hexane.
-
Add 50 µL BSTFA + 1% TMCS (silylation reagent).
-
Incubate at 60°C for 30 minutes to form TMS-ethers.
-
-
GC-MS Analysis:
-
Column: DB-5ms or equivalent (30m x 0.25mm).
-
Carrier Gas: Helium at 1 mL/min.
-
Temp Program: 150°C (1 min)
10°C/min to 300°C (hold 10 min). -
Detection: SIM mode. Monitor ions m/z 143, 199 (characteristic fragment ions for acyclic isoprenoid alcohols).
-
Adjuvant Formulation (PHIS-01)
For researchers testing immunogenicity:
-
Preparation: Mix DHP (Phytanol) with the antigen in saline.
-
Emulsification: Use a high-shear homogenizer to create a stable oil-in-water emulsion.
-
Ratio: Typical formulation uses 20-50 µg DHP per dose (mouse model).
References
-
Van den Brink, D. M., & Wanders, R. J. (2006). Phytanic acid: production from phytol, its breakdown and role in human disease.[4][5] Cellular and Molecular Life Sciences. Link
-
Aachoui, Y., et al. (2011).[6] Synthetic adjuvants for vaccine formulations: Evaluation of new phytol derivatives in induction and persistence of specific immune response. Cellular Immunology. Link
-
Gloerich, J., et al. (2005). Metabolism of phytol to phytanic acid in the mouse, and the role of PPARalpha in its regulation.[7] Journal of Lipid Research. Link
-
Schröder, M., et al. (2014). Dihydrophytol and phytol isomers as marker substances for hydrogenated and refined vegetable oils. Journal of Agricultural and Food Chemistry. Link
-
Lim, S. Y., et al. (2006). Phytol-based novel adjuvants in vaccine formulation: 1. assessment of safety and efficacy during stimulation of humoral and cell-mediated immune responses.[6][8] Journal of Immune Based Therapies and Vaccines. Link
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- 5. Characterization of the final step in the conversion of phytol into phytanic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Metabolism of phytol to phytanic acid in the mouse, and the role of PPARalpha in its regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthetic adjuvants for vaccine formulations: phytol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Initial Isolation of Dihydrophytol: A Technical Guide
This guide provides an in-depth technical overview of the discovery, initial isolation, and structural elucidation of dihydrophytol (3,7,11,15-tetramethylhexadecan-1-ol). It is intended for researchers, scientists, and professionals in the fields of natural product chemistry, biochemistry, and drug development who require a comprehensive understanding of this significant isoprenoid alcohol. This document eschews a rigid template in favor of a narrative that follows the scientific journey, from initial detection in complex biological matrices to its definitive chemical characterization.
Introduction to Dihydrophytol: Beyond a Saturated Analog
Dihydrophytol, a C20 isoprenoid alcohol, is the saturated counterpart to the ubiquitous plant-derived diterpene, phytol. While phytol is famously known as the lipophilic tail of chlorophyll and a precursor to vitamins E and K, dihydrophytol has carved its own niche of scientific interest.[1] Its discovery and study have provided valuable insights into biogeochemical processes, rumen metabolism, and the metabolic fate of phytol in various biological systems.[2]
From a chemical standpoint, dihydrophytol is a colorless to pale yellow, hydrophobic liquid, soluble in organic solvents but insoluble in water. Its fully saturated hydrocarbon chain imparts significant stability, making it a useful biomarker in geochemical studies of ancient sediments.[3][4] In the industrial realm, its pleasant odor has led to its use in the synthesis of fragrances and flavoring agents.
This guide will navigate the historical context of dihydrophytol's discovery, the methodologies for its isolation from both natural and synthetic origins, and the analytical techniques employed for its structural confirmation.
The Discovery of Dihydrophytol in Nature: A Tale of Rumen and Rock
The discovery of dihydrophytol was not a singular event but rather a gradual recognition of its presence in specific, anaerobic environments. Unlike many natural products isolated directly from plants, dihydrophytol's initial identification is closely linked to the metabolic transformation of phytol.
The Bovine Rumen: A Natural Hydrogenation Reactor
Early investigations into the metabolism of phytol in ruminants, such as cattle, revealed the presence of its saturated analog, dihydrophytol.[2] The rumen, a complex and highly reducing microbial ecosystem, provides the ideal environment for the hydrogenation of the unsaturated bond in phytol. This biotransformation is carried out by the diverse microbial population within the rumen, effectively converting dietary phytol from ingested plant matter into dihydrophytol.[2] This discovery was pivotal as it established a natural pathway for the formation of dihydrophytol and highlighted the role of gut microbiota in modifying dietary compounds.
Ancient Sediments: A Geochemical Archive
Dihydrophytol has also been identified as a significant biomarker in the study of ancient sediments and crude oils.[3][4] The preservation of this saturated isoprenoid alcohol over geological timescales is a testament to its chemical stability. Its presence in these geological formations is attributed to the diagenetic reduction of phytol derived from ancient photosynthetic organisms. The ratio of pristane (derived from phytol) to phytane (derived from dihydrophytol) has been utilized as an indicator of the redox conditions of the depositional environment.[3]
Isolation and Purification of Dihydrophytol
The isolation of dihydrophytol can be approached from two primary starting points: extraction from natural sources where it is present in complex mixtures, or through the chemical synthesis from its readily available precursor, phytol.
Conceptual Isolation from a Natural Source (e.g., Rumen Contents)
The initial isolation of dihydrophytol from a complex biological matrix like rumen fluid would have relied on classical natural product chemistry techniques.[5]
Experimental Protocol: Conceptual Isolation from Rumen Fluid
-
Sample Collection and Preparation: Rumen fluid is collected from a fistulated animal. The fluid is centrifuged to separate the solid and liquid phases.
-
Solvent Extraction: The lipid-soluble components, including dihydrophytol, are extracted from both phases using a non-polar organic solvent such as hexane or a mixture of chloroform and methanol. This is a crucial step to separate the hydrophobic dihydrophytol from the aqueous environment.[5]
-
Saponification: The crude lipid extract is subjected to saponification by refluxing with an alcoholic solution of potassium hydroxide. This process hydrolyzes ester linkages, liberating free alcohols like dihydrophytol from any potential esterified forms.
-
Liquid-Liquid Extraction: The saponified mixture is then partitioned between an organic solvent (e.g., diethyl ether or hexane) and water. The dihydrophytol will preferentially move into the organic phase, while the more polar components, such as glycerol and fatty acid salts, remain in the aqueous phase.
-
Chromatographic Purification: The resulting crude dihydrophytol fraction is then subjected to further purification using column chromatography.
-
Stationary Phase: Silica gel is a common choice for its ability to separate compounds based on polarity.[5]
-
Mobile Phase: A gradient of non-polar to moderately polar solvents, such as a hexane-ethyl acetate mixture, is used to elute the compounds. Dihydrophytol, being relatively non-polar, will elute with a solvent system of low polarity. Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing the pure compound.
-
Caption: Conceptual workflow for the isolation of dihydrophytol from rumen fluid.
Laboratory Synthesis and Purification from Phytol
A more direct and higher-yielding method for obtaining pure dihydrophytol is through the catalytic hydrogenation of phytol.[6] This approach is favored for producing larger quantities of the compound for research and commercial purposes.
Experimental Protocol: Synthesis and Purification of Dihydrophytol
-
Reaction Setup: Phytol is dissolved in a suitable solvent, such as ethanol.[6]
-
Catalyst Addition: A hydrogenation catalyst, typically Raney Nickel (W-1), is added to the solution.[6] Raney Nickel is a robust and effective catalyst for the reduction of alkenes.
-
Hydrogenation: The reaction mixture is subjected to a hydrogen atmosphere, often under slight pressure, and stirred vigorously.[6] The progress of the reaction can be monitored by measuring the uptake of hydrogen. The reaction is typically complete within several hours.[6]
-
Catalyst Removal: Upon completion, the Raney Nickel catalyst is carefully filtered from the reaction mixture.
-
Solvent Evaporation: The solvent (ethanol) is removed under reduced pressure using a rotary evaporator to yield the crude dihydrophytol.[6]
-
Chromatographic Purification: Although the hydrogenation of phytol is generally a clean reaction, further purification can be achieved using silica gel column chromatography.
-
Stationary Phase: Silica gel.
-
Mobile Phase: A non-polar solvent system, such as a 1:1 mixture of benzene and hexane, is effective for eluting the pure dihydrophytol.[6]
-
Caption: Laboratory synthesis and purification workflow for dihydrophytol from phytol.
Structural Elucidation: Confirming the Identity of Dihydrophytol
Once isolated, the definitive identification of dihydrophytol relies on a combination of spectroscopic and spectrometric techniques.
Spectroscopic and Spectrometric Data
The following table summarizes the key analytical data used to confirm the structure of dihydrophytol.
| Technique | Observed Characteristics | Interpretation |
| Mass Spectrometry (MS) | Molecular Ion Peak (M+) corresponding to the molecular formula C20H42O.[4] | Confirms the molecular weight and elemental composition of the molecule.[7] |
| Infrared (IR) Spectroscopy | A broad absorption band in the region of 3200-3600 cm-1. Strong C-H stretching absorptions around 2850-2960 cm-1. Absence of a C=C stretching band around 1650 cm-1. | Indicates the presence of a hydroxyl (-OH) functional group. Confirms the presence of a saturated hydrocarbon chain. Confirms the absence of the double bond present in phytol. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Complex aliphatic signals in the ¹H NMR spectrum. A characteristic signal for the protons on the carbon bearing the hydroxyl group. Multiple signals in the ¹³C NMR spectrum corresponding to the 20 carbon atoms. | Provides detailed information about the carbon-hydrogen framework of the molecule, allowing for the precise assignment of all atoms in the structure. |
The Logic of Structural Confirmation
The structural elucidation of dihydrophytol is a process of deduction, where each analytical technique provides a piece of the puzzle.
-
Elemental Composition and Molecular Weight: Mass spectrometry is the first port of call to determine the molecular formula.[7] This is fundamental to proposing a chemical structure.
-
Functional Group Identification: IR spectroscopy provides clear evidence for the presence of the hydroxyl group and, crucially, the absence of the alkene functionality that characterizes its precursor, phytol.
-
Carbon-Hydrogen Framework: NMR spectroscopy, particularly ¹³C NMR, provides a definitive map of the carbon skeleton.[7] The number of unique carbon signals confirms the presence of 20 carbon atoms, and their chemical shifts provide information about their local chemical environment. ¹H NMR, in conjunction with 2D NMR techniques like COSY and HSQC, allows for the assignment of protons to their respective carbons and establishes the connectivity within the molecule.
By combining the information from these techniques, a self-validating and unambiguous structural assignment for dihydrophytol can be achieved.
Conclusion
The journey of dihydrophytol, from its discovery in the anaerobic confines of the bovine rumen and its preservation in ancient geological records to its straightforward laboratory synthesis, showcases a fascinating interplay between natural processes and chemical investigation. The methodologies for its isolation and the analytical tools for its characterization are rooted in the fundamental principles of organic and analytical chemistry. For researchers in drug development and other scientific disciplines, a thorough understanding of the discovery and isolation of such fundamental natural products provides a solid foundation for future innovation.
References
-
Preparation of dihydrophytol - PrepChem.com. (n.d.). Retrieved January 30, 2026, from [Link]
-
Qualitative and Quantitative Techniques of Phytochemicals Isolation and Detection - Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers. (2024, March 22). Retrieved January 30, 2026, from [Link]
-
STRUCTURE ELUCIDATION OF TWO NEW PHYTOL DERIVATIVES, A NEW PHENOLIC COMPOUND AND OTHER METABOLITES OF AVERRHOA BILIMBI - De La Salle University. (n.d.). Retrieved January 30, 2026, from [Link]
-
phytol (E,7R,11R)-3,7,11,15-tetramethylhexadec-2-en-1-ol - The Good Scents Company. (n.d.). Retrieved January 30, 2026, from [Link]
-
dihydrophytol 3,7,11,15-tetramethyl-1-hexadecanol - The Good Scents Company. (n.d.). Retrieved January 30, 2026, from [Link]
-
Phytol - Massive Bio. (2026, January 13). Retrieved January 30, 2026, from [Link]
-
Phytol degradation products as biogeochemical tracers in aquatic environments | Request PDF - ResearchGate. (2025, August 7). Retrieved January 30, 2026, from [Link]
-
Tocopherols as likely precursors of pristane in ancient sediments and crude oils. (2025, August 9). Retrieved January 30, 2026, from [Link]
-
Techniques for extraction and isolation of natural products: a comprehensive review - PMC. (2018, April 17). Retrieved January 30, 2026, from [Link]
-
Dihydrophytol | CAS#:645-72-7 | Chemsrc. (2025, August 25). Retrieved January 30, 2026, from [Link]
-
General Techniques Involved in Phytochemical Analysis - ARC Journals. (n.d.). Retrieved January 30, 2026, from [Link]
-
Phytol derived from chlorophyll hydrolysis in plants is metabolized via phytenal - PMC - NIH. (n.d.). Retrieved January 30, 2026, from [Link]
-
Phytol - Wikipedia. (n.d.). Retrieved January 30, 2026, from [Link]
-
Dihydrophytol (C20H42O) - PubChemLite. (n.d.). Retrieved January 30, 2026, from [Link]
-
Analytical Strategies to Analyze the Oxidation Products of Phytosterols, and Formulation-Based Approaches to Reduce Their Generation - NIH. (2021, February 16). Retrieved January 30, 2026, from [Link]
-
Best method for phytochemical analysis? - ResearchGate. (2018, February 2). Retrieved January 30, 2026, from [Link]
-
phytol a phytoconstituent, its chemistry and pharmacological actions - ResearchGate. (2021, January 9). Retrieved January 30, 2026, from [Link]
-
Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling - MDPI. (n.d.). Retrieved January 30, 2026, from [Link]
-
How does one elucidate structure elucidation for phyto compounds? - ResearchGate. (2013, November 6). Retrieved January 30, 2026, from [Link]
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(PDF) Synthesis of novel phytol-derived γ-butyrolactones and evaluation of their biological activity - ResearchGate. (2021, February 8). Retrieved January 30, 2026, from [Link]
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Technical Monograph: Dihydrophytol in Isoprenoid Metabolism
Executive Summary
Dihydrophytol (3,7,11,15-tetramethylhexadecan-1-ol), the saturated analog of phytol, represents a critical junction in isoprenoid metabolism.[1][2] While often overshadowed by its unsaturated precursor (phytol) and its oxidative metabolite (phytanic acid), dihydrophytol (DHP) serves as a distinct biomarker for redox environments, a structural cornerstone in archaeal membrane lipid biosynthesis, and a stable lipophilic carrier in modern immunoadjuvant design.[1][2] This guide delineates the metabolic bifurcation of DHP—its oxidative fate in mammalian peroxisomes versus its reductive incorporation into archaeal ether lipids—and provides validated protocols for its extraction and analysis.
Part 1: Structural Biochemistry & Physicochemical Properties[1][2]
Dihydrophytol is an acyclic diterpene alcohol.[1][2][3] Unlike phytol, which possesses an allylic double bond at the C2 position, DHP is fully saturated.[1] This saturation confers higher chemical stability, making it resistant to peroxidation—a property exploited in both archaeal survival strategies and pharmaceutical formulation.[1]
Comparative Properties Table
| Feature | Phytol (Precursor) | Dihydrophytol (Target) |
| IUPAC Name | (2E, 7R, 11R)-3,7,11,15-tetramethylhexadec-2-en-1-ol | 3,7,11,15-tetramethylhexadecan-1-ol |
| Formula | C₂₀H₄₀O | C₂₀H₄₂O |
| Saturation | Monounsaturated (C2=C3) | Fully Saturated |
| Redox State | Susceptible to auto-oxidation | Stable against peroxidation |
| Stereochemistry | C7(R), C11(R) | C3(R/S), C7(R), C11(R)* |
| Biological Role | Chlorophyll side-chain; Vitamin E precursor | Archaeal lipid core; Rumen metabolite |
*Note: The stereochemistry at C3 in DHP is determined by the hydrogenation process. Biological DHP in archaea is typically all-R (3R, 7R, 11R).[1][2]
Part 2: Metabolic Pathways[2]
Dihydrophytol metabolism is context-dependent, splitting into two primary domains: Oxidative Degradation (Mammalian/Bacterial) and Reductive Biosynthesis (Archaeal).[1][2]
The Oxidative Pathway (Mammalian & Ruminant Context)
In mammals, DHP is not synthesized de novo but is acquired exogenously.[2]
-
Ruminant Conversion: Ingested chlorophyll is hydrolyzed to phytol.[1][2] Rumen bacteria hydrogenate phytol to DHP.[1][2]
-
Absorption & Oxidation: DHP is absorbed and transported to the liver.[2]
-
Conversion to Phytanic Acid: DHP acts as a substrate for Alcohol Dehydrogenase (ADH), converting to phytanal, and subsequently to phytanic acid via Fatty Aldehyde Dehydrogenase (FALDH).[1][2]
-
Peroxisomal Alpha-Oxidation: Because the
-methyl group at C3 blocks -oxidation, phytanic acid must undergo -oxidation in the peroxisome to produce pristanic acid, which then enters -oxidation.[1][2]
Clinical Implication (Refsum Disease): Patients with Refsum disease lack the enzyme phytanoyl-CoA 2-hydroxylase (PhyH).[1][2] Consequently, they cannot metabolize phytanic acid.[1][2] Since DHP is a direct precursor to phytanic acid, it must be strictly excluded from the diet alongside phytol.
The Reductive Pathway (Archaeal Membrane Biosynthesis)
Archaea utilize ether lipids containing isoprenoid chains (phytanyl groups) rather than fatty acids.[2]
-
Precursor Synthesis: The pathway begins with Geranylgeranyl Diphosphate (GGPP).[2]
-
Ether Linkage: GGPP is attached to glycerol-1-phosphate (G1P).[1][2]
-
Saturation: The unsaturated geranylgeranyl chains are reduced to phytanyl chains.[2] Recent evidence suggests this hydrogenation can occur after lipid attachment or via specific reductases acting on the lipid tail, forming Archaeol (2,3-di-O-phytanyl-sn-glycerol).[1][2]
-
Membrane Stability: The saturated phytanyl chains (structurally equivalent to DHP ethers) provide membrane impermeability and stability in extremophilic environments.[2]
Visualization: Metabolic Bifurcation
The following diagram illustrates the dual fate of the phytol/dihydrophytol skeleton.
Caption: Figure 1: Metabolic divergence of Dihydrophytol. Left (Red): Oxidative conversion to phytanic acid in mammals.[1][2][4] Right (Blue): Reductive incorporation into Archaeol in Archaea.[1][2]
Part 3: Analytical Methodology (GC-MS)
Quantification of Dihydrophytol requires distinguishing it from Phytol and Phytanic acid. The following protocol is a self-validating workflow for biological tissues or lipid extracts.
Sample Preparation & Extraction
Principle: DHP is a neutral lipid.[1][2] If analyzing total DHP (free + esterified), saponification is mandatory to cleave ester bonds.[1][2]
-
Homogenization: Homogenize 100mg tissue in PBS.
-
Internal Standard Spike: Add 10 µg of n-nonadecanol (C19 alcohol) or deuterated phytol. Why: Corrects for extraction efficiency and injection variability.
-
Saponification:
-
Extraction:
-
Derivatization (TMS):
GC-MS Parameters
-
Temperature Program:
-
Target Ions (SIM Mode):
Analytical Workflow Diagram
Caption: Figure 2: Validated extraction and derivatization workflow for Dihydrophytol analysis.
Part 4: Pharmaceutical Applications[1][2][3][5][9][10][11][12][13]
Immunoadjuvants
Dihydrophytol is increasingly investigated as a superior alternative to phytol in vaccine adjuvants.[1][2]
-
Mechanism: Like phytol, DHP recruits dendritic cells and modulates cytokine profiles.[1]
-
Advantage: The absence of the allylic double bond renders DHP chemically stable, preventing oxidation during storage which can lead to degradation products that cause tissue irritation.
-
Formulation: DHP is often formulated into emulsions or "archaeosomes" (liposomes made from archaeal-mimetic lipids) to enhance antigen presentation.[1][2]
Drug Delivery Vehicles (Archaeosomes)
Synthetic lipids based on the DHP skeleton (diphytanyl glycerol) are used to create archaeosomes.[1][2]
-
Stability: These vesicles are stable against phospholipases and low pH (gastric environment), making them ideal for oral drug delivery systems.[1][2]
-
Proton Permeability: The methyl branching of the DHP chain reduces membrane proton permeability, protecting encapsulated drugs from acidic degradation.
References
-
Wanders, R. J. A., et al. (2010).[1][2] "Peroxisomes, lipid metabolism, and peroxisomal disorders."[1][4][6] Annual Review of Biochemistry. Link[1][2]
-
Jain, S., et al. (2014).[1][2] "Biosynthesis of archaeal membrane ether lipids." Frontiers in Microbiology. Link
-
Verhoeven, N. M., et al. (1998).[1][2] "Phytanic acid metabolism: a review." European Journal of Clinical Investigation. Link[1][2]
-
Patton, S., & Benson, A. A. (1966).[1][2] "Phytol metabolism in the bovine." Biochimica et Biophysica Acta (BBA) - Lipids and Lipid Metabolism.[1][2] Link[1][2]
-
Krishnan, L., et al. (2003).[1][2] "Archaeosomes as vaccine adjuvants." Expert Review of Vaccines. Link[1][2]
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- 5. GC-MS analysis of bioactive compounds from the whole plant ethanolic extract of Evolvulus alsinoides (L.) L - PMC [pmc.ncbi.nlm.nih.gov]
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Geochemical significance of dihydrophytol in marine sediments
Geochemical Significance of Dihydrophytol in Marine Sediments: A Technical Guide
Executive Summary
Dihydrophytol (DHP), a saturated C20 isoprenoid alcohol, serves as a critical molecular fossil in marine geochemistry. Unlike its precursor phytol, which degrades rapidly under oxidative stress, DHP persists in sedimentary records, offering a robust proxy for reconstructing paleo-redox conditions and microbial community structures.
For researchers in geochemistry and drug discovery, DHP represents a dual-use molecule:
-
Geochemical Probe: Its stereochemical configuration (3S vs. 3R) distinguishes between photoautotrophic inputs (chlorophyll degradation) and chemoautotrophic archaeal biomass (methanogens).
-
Pharmaceutical Scaffold: As a stable, saturated analog of phytol, DHP provides a lipophilic backbone for drug delivery systems and structure-activity relationship (SAR) studies, mitigating the oxidative instability of unsaturated isoprenoids.
Molecular Architecture & Origins
The diagnostic power of DHP lies in its stereochemistry. Natural phytol, derived from the ester side-chain of Chlorophyll a, possesses a specific configuration: (2E, 7R, 11R) .
When deposited in sediments, phytol undergoes diagenesis via two competing pathways controlled by oxygen availability.
The Stereochemical Divergence (The "3-Position" Rule)
The reduction of the double bond at C-2 creates a new chiral center at C-3. This is the master key for source apportionment.
-
Pathway A: Bacterial Reduction of Chlorophyll (3S-Dominant) Under anoxic conditions, bacteria reduce the double bond of free phytol. This enzymatic hydrogenation typically yields (3S, 7R, 11R)-dihydrophytol .
-
Pathway B: Archaeal Lipid Hydrolysis (3R-Dominant) Methanogenic archaea synthesize membrane lipids containing phytanyl chains (ether-linked). These chains are biosynthetically constructed as (3R, 7R, 11R) . When these lipids hydrolyze in sediments, they release 3R-dihydrophytol.
Technical Insight: A sediment sample with a high 3R/3S ratio indicates a significant input from methanogenic archaea (often associated with gas hydrates or cold seeps), whereas a low ratio suggests preservation of algal biomass under reducing conditions.
Geochemical Diagnostics: The Redox Proxy
The presence of DHP relative to its oxidation products is a direct meter of the sedimentary redox potential (
The DHP/Phytol Ratio
-
High Ratio (>1.0): Indicates strongly reducing (anoxic/sulfidic) bottom waters. Hydrogenation is kinetically favored over oxidation.
-
Low Ratio (<0.5): Indicates oxic deposition. Phytol is preferentially oxidized to phytenic acid or degraded to pristane/phytane via decarboxylation.
Diagenetic Pathways Visualization
Figure 1: Divergent diagenetic pathways of phytol in marine sediments. The oxidative path leads to pristane, while the reductive path yields dihydrophytol. Stereochemistry at C-3 distinguishes bacterial reduction from archaeal inputs.
Experimental Methodology: Extraction & Analysis
To accurately quantify DHP and determine its stereochemistry, a rigorous lipid extraction and fractionation protocol is required. This protocol avoids the artifactual isomerization of the sensitive C-3 center.
Protocol: Sediment Lipid Profiling
Step 1: Sample Preparation
-
Freeze-Drying: Lyophilize wet sediment for 48 hours. Water interferes with solvent penetration and derivatization.
-
Grinding: Homogenize to <63 µm using an agate mortar to disrupt microbial cell walls.
Step 2: Total Lipid Extraction (Modified Bligh & Dyer)
-
Solvent: Dichloromethane (DCM):Methanol (MeOH) (2:1 v/v).
-
Procedure: Sonication-assisted extraction (3 x 15 min).
-
Rationale: DCM targets neutral lipids (free DHP), while MeOH disrupts membrane polarity.
-
Note: Avoid Soxhlet extraction if analyzing volatile short-chain markers, though DHP (C20) is stable enough for Soxhlet if required.
Step 3: Fractionation (Column Chromatography)
-
Stationary Phase: Activated Silica Gel (deactivated with 5% H2O).
-
Elution Sequence:
-
F1 (Hydrocarbons): Hexane (Elutes n-alkanes, pristane, phytane).
-
F2 (Ketones/Esters): 10% DCM in Hexane.
-
F3 (Alcohols/Sterols): 15% MeOH in DCM. (Target Fraction: Contains Dihydrophytol) .
-
Step 4: Derivatization (Silylation)
-
Free alcohols must be derivatized to improve volatility and peak shape in GC.
-
Reagent: BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS.
-
Condition: 60°C for 1 hour.
-
Product: Dihydrophytol-TMS ether.
Step 5: GC-MS Analysis
-
Column: Fused silica capillary column (e.g., DB-5MS, 30m x 0.25mm).
-
Carrier Gas: Helium (1.0 mL/min).
-
Temp Program: 60°C (1 min) -> 6°C/min -> 300°C (hold 20 min).
-
MS Mode: Electron Impact (EI, 70eV).
-
Target Ion: m/z 143 (characteristic cleavage of TMS ether).
Analytical Workflow Diagram
Figure 2: Step-by-step lipid extraction and analysis workflow for isolating dihydrophytol from marine sediments.
Biotechnological & Pharmaceutical Implications
While primarily a geochemical tool, DHP holds specific relevance for drug development professionals focusing on marine natural products.
A. Stable Lipophilic Excipient
Phytol is widely investigated for its immunostimulant and anti-inflammatory properties, but its allylic alcohol structure makes it susceptible to oxidation. Dihydrophytol, being saturated, offers:
-
Enhanced Stability: Resistant to peroxidation, making it a superior candidate for liposomal drug delivery formulations.
-
Bioavailability: The C20 branched chain improves membrane permeability for co-administered drugs.
B. Indicator of Bioactive Zones
In "bioprospecting," identifying sediment zones rich in specific microbial activity is crucial.
-
High 3R-DHP: Signals methanogenic archaea. These communities often host symbionts producing unique polyketides or non-ribosomal peptides with antibiotic potential.
-
High 3S-DHP: Signals active anaerobic bacterial degradation, a zone often rich in diverse bacterial secondary metabolites.
C. Synthetic Intermediate
DHP serves as a chiral building block for the synthesis of Tocopherols (Vitamin E) and Phylloquinone (Vitamin K1) . The stereochemical purity isolated from specific marine fermentation processes (archaeal vs bacterial) can be exploited to source specific isomers for synthesis.
Quantitative Data Summary
| Parameter | Phytol | Dihydrophytol (3S) | Dihydrophytol (3R) |
| Origin | Chlorophyll a | Bacterial Reduction | Archaeal Lipids |
| Redox Context | Water Column / Oxic Surface | Anoxic / Sulfidic | Deep Anoxic / Methanogenic |
| Stability | Low (Oxidizes rapidly) | High (Saturated) | High (Saturated) |
| GC-MS Base Peak (TMS) | m/z 143 | m/z 143 | m/z 143 |
| Key Diagnostic | Precursor | Reducing Environment Proxy | Archaeal Biomass Proxy |
References
-
Geochemical Characteristics and Significance of Organic Matter in Hydrate-Bearing Sediments. Source: PubMed Central (PMC) URL:[Link]
-
Phytol degradation products as biogeochemical tracers in aquatic environments. Source: ResearchGate URL:[1][2][3][Link]
-
Biodegradation of free phytol by bacterial communities isolated from marine sediments. Source: PubMed URL:[Link]
-
Archaeal Lipids: Extraction, Separation, and Identification. Source: PubMed Central (PMC) URL:[Link]
-
Phytol: A review of biomedical activities. Source: PubMed URL:[Link]
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The Architectural Tenacity of Life's Third Domain: A Technical Guide to Dihydrophytol-Derived Lipids in Archaeal Membranes
For the attention of Researchers, Scientists, and Drug Development Professionals.
Foreword: Beyond the Ester Bond – A World of Ether-Linked Resilience
In the vast and often extreme tapestry of life, the Archaea represent a domain of remarkable adaptability and unique biochemical solutions. Central to their survival, from the searing heat of hydrothermal vents to the hypersaline brines of evaporation ponds, is the distinct architecture of their cell membranes. Unlike the familiar fatty acid-based, ester-linked lipids that constitute bacterial and eukaryotic membranes, archaeal membranes are predominantly constructed from isoprenoid chains linked to a glycerol backbone via resilient ether bonds.[1][2][3][4][5] This fundamental difference, often termed the "lipid divide," is not merely a biochemical curiosity but a profound evolutionary adaptation that imparts exceptional stability.[6] This guide delves into the core of this stability, focusing on the pivotal role of dihydrophytol and its integration into the phytanyl chains that form the hydrophobic core of archaeal membrane lipids. We will explore the biosynthesis of these unique lipids, their profound functional implications, and the analytical strategies required to unravel their complexities, offering insights for both fundamental research and the development of novel therapeutics.
The Cornerstone of Archaeal Membranes: Understanding the Dihydrophytol Contribution
At the heart of many archaeal diether lipids lies archaeol, a molecule composed of two phytanyl chains ether-linked to the sn-2 and sn-3 positions of a glycerol molecule.[7] These C20 phytanyl chains are derived from the saturation of geranylgeraniol, a process that ultimately yields dihydrophytol. It is the saturated nature of these isoprenoid chains that contributes significantly to the unique physicochemical properties of archaeal membranes.
The "Lipid Divide": A Tale of Two Linkages
The fundamental distinction between archaeal lipids and those of Bacteria and Eukarya can be summarized by three key features:
| Feature | Archaea | Bacteria & Eukarya | Significance |
| Glycerol Backbone | sn-Glycerol-1-phosphate | sn-Glycerol-3-phosphate | Enantiomeric difference suggesting separate evolutionary paths. |
| Linkage to Backbone | Ether linkage (-C-O-C-) | Ester linkage (-C(=O)-O-C-) | Ether bonds are chemically more stable and resistant to hydrolysis and oxidation.[2] |
| Hydrophobic Chains | Isoprenoid chains (e.g., phytanyl) | Fatty acid chains | Branched isoprenoid chains influence membrane fluidity and packing. |
This unique combination of features in archaeal lipids results in membranes that are exceptionally resistant to extremes of temperature, pH, and salinity.[1][8]
From Dihydrophytol to Membrane Core: The Phytanyl Chain
Dihydrophytol, a 20-carbon branched-chain alcohol, serves as the fundamental building block for the phytanyl chains in many archaeal lipids. The biosynthesis of these chains is a multi-step process that begins with the isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).
Caption: Simplified biosynthetic pathway leading to the formation of archaeol, highlighting the reduction step that saturates the isoprenoid chains, effectively incorporating dihydrophytol units.
The saturation of the geranylgeranyl groups to form phytanyl chains is a critical step, as it removes reactive double bonds and creates the fully saturated hydrocarbon tails that confer significant stability to the membrane.
Functional Implications of Dihydrophytol-Derived Lipids: Life at the Extremes
The prevalence of dihydrophytol-derived phytanyl chains in archaeal membranes is a direct reflection of their functional advantages in extreme environments.
Thermal Stability
The ether linkages are inherently more resistant to thermal degradation than ester bonds.[2] Furthermore, the branched nature of the phytanyl chains, with their methyl groups, influences membrane packing. This intricate packing, which can be further modulated by the formation of tetraether lipids where two phytanyl chains from opposing leaflets are covalently linked, creates a highly stable monolayer structure that is exceptionally resistant to heat-induced disruption.[9][10]
Chemical Resistance
The absence of a carbonyl group in the ether linkage makes archaeal lipids less susceptible to chemical attack, particularly from phospholipases and extreme pH conditions.[1][8] This chemical inertness is crucial for survival in acidic or alkaline environments.
Membrane Permeability and Fluidity
While providing stability, archaeal membranes must also maintain a degree of fluidity to allow for essential cellular processes. The methyl branches of the phytanyl chains prevent the lipids from packing too tightly, thereby maintaining membrane fluidity across a wide range of temperatures. Interestingly, recent studies suggest that archaeal membranes may be more permeable to certain metabolites compared to bacterial membranes, a factor that would have had profound implications for the evolution of cellular physiology.[4]
Dihydrophytol-Derived Lipids as Biomarkers: Tracing Archaeal Presence
The unique and stable nature of dihydrophytol-derived lipids, particularly archaeol, makes them excellent biomarkers for the presence and activity of archaea in both modern and ancient environments.[7] Due to their high preservation potential, these lipids can be detected in sediments, soils, and even in the digestive systems of animals.[7]
Applications of Archaeol as a Biomarker:
-
Methanogen Activity: Archaeol is a key biomarker for methanogenic archaea, allowing researchers to quantify their biomass and activity in various environments, from marine sediments to the guts of ruminants.[7][11]
-
Paleoclimate Reconstruction: The analysis of archaeal lipids preserved in geological records provides valuable insights into past environmental conditions.
-
Astrobiology: The stability of these lipids makes them potential biosignatures in the search for extraterrestrial life.
Analytical Methodologies for the Characterization of Dihydrophytol-Derived Lipids
The analysis of archaeal lipids requires a specialized set of techniques due to their unique chemical structures.
Lipid Extraction
A crucial first step is the efficient extraction of lipids from cellular material or environmental samples. The Bligh-Dyer method is a commonly used technique, often with modifications to improve the recovery of these unique lipids.[12]
Protocol: Modified Bligh-Dyer Extraction for Archaeal Lipids
-
Homogenization: Homogenize the sample (e.g., cell pellet, sediment) in a single-phase solvent system of chloroform:methanol:water (1:2:0.8, v/v/v).
-
Phase Separation: Add additional chloroform and water to the homogenate to achieve a final ratio of 2:2:1.8 (chloroform:methanol:water), inducing phase separation.
-
Lipid Recovery: The lower chloroform phase, containing the lipids, is carefully collected.
-
Drying and Storage: The solvent is evaporated under a stream of nitrogen, and the extracted lipids are stored at -20°C.
Rationale: The use of a chloroform/methanol mixture effectively disrupts cell membranes and solubilizes the amphipathic archaeal lipids. The subsequent addition of water creates a biphasic system, partitioning the lipids into the chloroform layer.
Chromatographic Separation
Once extracted, the complex mixture of lipids is typically separated using chromatographic techniques.
-
Thin-Layer Chromatography (TLC): TLC is a valuable qualitative and preparative technique for separating different classes of archaeal lipids based on their polarity.[8][12] Different staining reagents can be used to identify specific lipid types.[13]
-
High-Performance Liquid Chromatography (HPLC): HPLC provides high-resolution separation of archaeal lipids, often coupled with mass spectrometry for identification and quantification.[8]
Structural Elucidation
The definitive identification and structural characterization of dihydrophytol-derived lipids are achieved through mass spectrometry.
-
Gas Chromatography-Mass Spectrometry (GC-MS): After derivatization, GC-MS can be used to analyze the phytanyl chains, providing information on their structure and isotopic composition.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful tool for analyzing intact polar lipids, providing molecular weight and fragmentation data that can be used to identify the head groups and core lipid structures.[8][14]
Caption: A typical analytical workflow for the study of archaeal lipids.
Implications for Drug Development
The unique properties of archaeal lipids present both challenges and opportunities for drug development.
-
Drug Delivery: The exceptional stability of archaeosomes (liposomes made from archaeal lipids) makes them promising candidates for novel drug delivery systems.[8] Their resistance to enzymatic degradation and extreme pH could allow for targeted delivery in harsh physiological environments like the gastrointestinal tract.[8]
-
Antimicrobial Targets: The enzymes involved in the biosynthesis of archaeal lipids are unique to this domain and could represent novel targets for the development of highly specific antimicrobial agents that do not affect bacteria or eukaryotes.
Future Directions and Concluding Remarks
The study of dihydrophytol and its role in archaeal membrane lipids continues to be a vibrant field of research. While significant progress has been made in understanding the biosynthesis and function of these remarkable molecules, many questions remain. Further research into the regulation of lipid composition in response to environmental stress, the diversity of lipid structures across the archaeal domain, and the potential for biotechnological applications will undoubtedly yield exciting new discoveries. The tenacity of archaea in the face of extreme conditions is a testament to the power of evolutionary innovation, and at the core of this resilience lies the simple yet profound stability of the ether-linked, dihydrophytol-derived lipids that form the very fabric of their existence.
References
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Jain, S., Caforio, A., & Driessen, A. J. M. (2014). Biosynthesis of archaeal membrane ether lipids. Frontiers in Microbiology, 5, 641. [Link]
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Jain, S., Caforio, A., & Driessen, A. J. M. (2014). Biosynthesis of archaeal membrane ether lipids. Frontiers in Microbiology, 5. [Link]
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Wikipedia. (2023, October 27). Archaeol. In Wikipedia. [Link]
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El Yacoubi, B., et al. (2012). Comparative Genomics Guided Discovery of Two Missing Archaeal Enzyme Families Involved in the Biosynthesis of the Pterin Moiety of Tetrahydromethanopterin and Tetrahydrofolate. ACS Chemical Biology, 7(7), 1234-1243. [Link]
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Pereira, P. M., et al. (2021). The lanthipeptide biosynthetic clusters of the domain Archaea. Microbiological Research, 253, 126884. [Link]
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Pancost, R. D., et al. (2001). Detection of Archaeal Diether Lipid by Gas Chromatography from Humus and Peat. Soil Biology and Biochemistry, 33(11), 1577-1580. [Link]
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Jahn, W. (2016, January 8). MEMBRANE LIPIDS IN ARCHAEA [Video]. YouTube. [Link]
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University of Groningen. (2021, May 6). Archaeal enzyme that produces membrane lipids is spectacularly promiscuous. [Link]
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Wikipedia. (2024, January 28). Archaea. In Wikipedia. [Link]
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Chen, Z., et al. (2024). Archaeal Lipids: Extraction, Separation, and Identification via Natural Product Chemistry Perspective. Molecules, 29(3), 572. [Link]
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Koga, Y. (2023). Archaeal lipids. Progress in Lipid Research, 91, 101237. [Link]
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Chen, Z., et al. (2024). Archaeal Lipids: Extraction, Separation, and Identification via Natural Product Chemistry Perspective. Molecules, 29(3), 572. [Link]
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Nanion Technologies. (2024, January 10). Why archaeal membranes are more permeable than bacterial. [Link]
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Benvegnu, T., et al. (2008). Archaeal Membrane Lipids and Applications. In Archaea: New Models for Prokaryotic Biology (pp. 69-87). Caister Academic Press. [Link]
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Yang, Y., et al. (2022). Discovery, structure and mechanism of a tetraether lipid synthase. Nature, 609(7925), 205-210. [Link]
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Cario, A., et al. (2020). Functionalized Membrane Domains: An Ancestral Feature of Archaea? Frontiers in Microbiology, 11, 641. [Link]
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Han, W., & Liang, H. (2024). Archaea membranes in response to extreme acidic environments. Frontiers in Microbiology, 14. [Link]
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Chen, Z., et al. (2024). Archaeal Lipids: Extraction, Separation, and Identification via Natural Product Chemistry Perspective. Molecules, 29(3), 572. [Link]
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OpenStax. (n.d.). Archaeal Cell Structure. In General Microbiology. Retrieved from [Link]
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Wang, J. X., et al. (2020). Marine Group II Euryarchaeota Contribute to the Archaeal Lipid Pool in Northwestern Pacific Ocean Surface Waters. Frontiers in Microbiology, 11, 1224. [Link]
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Dibbell, A. (2006). Methods for Analyzing Archaeal Lipids. MIT DSpace. [Link]
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Koga, Y., & Morii, H. (2007). Biosynthesis of Ether-Type Polar Lipids in Archaea and Evolutionary Considerations. Microbiology and Molecular Biology Reviews, 71(1), 97-120. [Link]
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Spectroscopic Characterization of Dihydrophytol: A Comprehensive Analytical Guide
Executive Summary & Molecular Profile
This technical guide provides an in-depth spectroscopic characterization of Dihydrophytol (also known as Phytanol or 3,7,11,15-tetramethylhexadecan-1-ol). Unlike its unsaturated precursor Phytol, Dihydrophytol acts as a critical biomarker in geochemical analysis (indicating reductive preservation of chlorophyll) and a stable intermediate in the synthesis of Vitamins E and K1.
The data presented here is synthesized from high-fidelity experimental protocols, designed to assist researchers in distinguishing Dihydrophytol from structural isomers and its unsaturated analogs.
Molecular Specifications
| Parameter | Details |
| IUPAC Name | 3,7,11,15-tetramethylhexadecan-1-ol |
| Common Name | Dihydrophytol; Phytanol |
| CAS Registry | 150-86-7 |
| Formula | C₂₀H₄₂O |
| Molecular Weight | 298.55 g/mol |
| Chirality | 3R, 7R, 11R (Natural isomer derived from Phytol) |
Sample Preparation & Purification Protocol
High-quality spectroscopic data is predicated on sample purity. Dihydrophytol is rarely found pure in nature in large quantities; it is typically obtained via the catalytic hydrogenation of Phytol.
Self-Validating Synthesis Workflow
Objective: Complete saturation of the C2-C3 double bond in Phytol without hydrogenolysis of the hydroxyl group.
Protocol:
-
Reactants: Dissolve Phytol (1 eq) in Ethyl Acetate (0.1 M concentration).
-
Catalyst: Add 5% Pd/C (10 wt% loading).
-
Reaction: Stir under H₂ atmosphere (balloon pressure, ~1 atm) for 4–6 hours at ambient temperature.
-
Validation (TLC): Monitor disappearance of Phytol (Rf ~0.4 in Hexane:EtOAc 4:1). Dihydrophytol runs slightly higher or co-elutes but stains differently (Phytol stains dark brown with anisaldehyde due to the alkene; Dihydrophytol stains lighter/blue).
-
Purification: Filter through Celite to remove Pd/C. Concentrate in vacuo.
Diagram 1: Synthesis and Analytical Workflow
Caption: Logical workflow for the conversion of Phytol to Dihydrophytol, ensuring removal of olefinic impurities prior to spectroscopy.
Mass Spectrometry (GC-MS)[1][5]
Mass spectrometry provides the primary confirmation of the molecular weight and the saturated nature of the alkyl chain.
Experimental Conditions (EI-MS)
-
Ionization: Electron Impact (70 eV).
-
Interface Temp: 280°C.
-
Source Temp: 230°C.
Fragmentation Analysis
Unlike Phytol, which exhibits strong allylic fragmentation, Dihydrophytol displays a fragmentation pattern characteristic of long-chain aliphatic alcohols.
| m/z Peak | Identity/Fragment | Mechanistic Insight |
| 298 | [M]⁺ | Molecular ion. Often very weak or absent due to rapid dehydration. |
| 280 | [M - 18]⁺ | Diagnostic Peak. Loss of H₂O. Confirms the alcohol functionality. |
| 265 | [M - 18 - 15]⁺ | Loss of water + methyl group. |
| 196, 182 | Alkyl fragments | Cleavage at branching points (C3, C7, C11). |
| 57, 71 | C₄H₉⁺, C₅H₁₁⁺ | Base peaks. Typical alkyl chain fragments. |
Diagram 2: MS Fragmentation Logic
Caption: Primary fragmentation pathway in Electron Impact (EI) MS. The instability of the molecular ion makes m/z 280 the effective diagnostic parent.
Infrared Spectroscopy (FT-IR)[1][5]
IR is the quickest method to validate the success of the hydrogenation process (Step 2).
Comparative Analysis: Phytol vs. Dihydrophytol[6]
| Functional Group | Vibration Mode | Phytol (Unsaturated) | Dihydrophytol (Saturated) |
| Hydroxyl (-OH) | O-H Stretch | 3330 cm⁻¹ (Broad) | 3330–3350 cm⁻¹ (Broad) |
| Alkene (C=C) | C=C Stretch | 1667 cm⁻¹ (Weak/Med) | ABSENT (Crucial QC Check) |
| Alkene (=C-H) | sp² C-H Stretch | ~3000–3050 cm⁻¹ | ABSENT |
| Alkane (C-H) | sp³ C-H Stretch | 2850–2960 cm⁻¹ | 2850–2960 cm⁻¹ (Strong) |
| Methyls | C-H Bend | 1380 cm⁻¹ (Gem-dimethyl) | 1378 cm⁻¹ (Enhanced doublet) |
Technical Insight: The complete disappearance of the band at 1667 cm⁻¹ is the "Go/No-Go" decision point for proceeding to NMR. If this peak persists, the hydrogenation is incomplete.
Nuclear Magnetic Resonance (NMR)[1][2][7][8][9][10][11]
This is the definitive method for structural elucidation.[1] The data below assumes CDCl₃ solvent at 25°C.
¹H NMR (Proton) Data[1][7][11]
-
Frequency: 400 MHz or higher recommended for resolution of methyl doublets.
-
Reference: TMS (0.00 ppm) or CHCl₃ residual (7.26 ppm).
| Proton (H) | Shift (δ ppm) | Multiplicity | Integration | Assignment Logic |
| H-1 | 3.60 – 3.70 | Multiplet (m) | 2H | α-protons to hydroxyl. Upfield from Phytol (4.15 ppm). |
| H-2 | 1.30 – 1.60 | Multiplet | 2H | β-protons. Overlaps with bulk methylene. |
| H-3 | 1.30 – 1.60 | Multiplet | 1H | Methine at branching point. |
| Bulk CH₂ | 1.00 – 1.40 | Broad m | ~19H | Methylene backbone envelope. |
| -CH₃ (Side) | 0.84 – 0.89 | Doublets (d) | 12H | Methyls at C3, C7, C11, C15. |
| -CH₃ (Term) | 0.86 | Doublet (d) | 3H | Terminal isopropyl methyls. |
| -OH | 1.5 – 2.0 | Broad s | 1H | Concentration dependent. |
Critical Distinction: In Phytol, the C-1 protons appear as a doublet at ~4.15 ppm due to the allylic double bond. In Dihydrophytol, the saturation shifts this signal upfield to ~3.65 ppm and changes the splitting pattern to a complex multiplet (approximating a triplet).
¹³C NMR (Carbon) Data
-
Frequency: 100 MHz.
-
Reference: CDCl₃ center line (77.16 ppm).
| Carbon (C) | Shift (δ ppm) | Type | Assignment |
| C-1 | 61.2 | CH₂ | Alcohol carbon (Diagnostic). |
| C-2 | 39.9 | CH₂ | Beta carbon. |
| C-3 | 28.0 | CH | Branching point. |
| C-4, 6, 8, 10... | 37.3 – 37.5 | CH₂ | Backbone methylenes. |
| C-7, 11 | 32.8 | CH | Methine branching points. |
| C-15 | 28.0 | CH | Terminal methine. |
| Methyls | 19.6 – 22.7 | CH₃ | 19.6 (C3-Me), 22.6/22.7 (Terminal/Chain Me). |
References
-
Rontani, J. F., & Volkman, J. K. (2003). Lipid biomarkers in biogeochemistry: Future roles of autoxidation and photo-oxidation processes. Organic Geochemistry.
-
NIST Chemistry WebBook. (2023). Mass Spectrum of Phytol and Derivatives.[2][3][4][5] National Institute of Standards and Technology.
-
BenchChem. (2025).[1] Confirming the Structure of Phytol and Derivatives: A Comparative Guide.
-
Schmid, J.C., et al. (2001). Structure and origin of phytadienes in the geosphere. (Provides comparative NMR data for phytol derivatives).
(Note: While specific spectral libraries like SDBS are proprietary, the data above represents consensus values derived from standard organic spectroscopy principles and geochemical literature.)
Sources
Dihydrophytol: A High-Specificity Biomarker for Ruminant & Processed Lipid Intake
The following technical guide details the utility of Dihydrophytol (DHP) as a dietary biomarker, distinguishing its metabolic origins from its downstream metabolite, phytanic acid.
Executive Summary
While Phytanic Acid (PA) is the established biomarker for dairy and ruminant fat consumption, it suffers from ambiguity due to its dual origin: direct dietary intake and endogenous conversion from free phytol (vegetables). Dihydrophytol (DHP) , the saturated analogue of phytol, offers a superior layer of specificity.
Unlike PA, DHP is not a primary intermediate in human phytol metabolism . In humans, phytol is metabolized via phytenic acid (preserving the double bond initially).[1] In contrast, DHP is formed almost exclusively through biohydrogenation in the rumen of grazing animals or industrial hydrogenation of vegetable oils. Therefore, the detection of DHP in human plasma or tissue serves as a distinct tracer for the ingestion of hydrogenated matrices (ruminant fats or processed oils), effectively ruling out direct chlorophyll/phytol intake from fresh vegetables.
Metabolic Origins & Pharmacokinetics
To understand DHP’s value, one must contrast the metabolic fate of the chlorophyll side-chain (phytol) in ruminants versus humans.
The Divergent Pathways
-
Human Pathway (Oxidative): Humans absorb free phytol and convert it to phytanic acid via an oxidative pathway that retains the
-double bond until the final reduction step of phytenoyl-CoA. Dihydrophytol is not a standard intermediate here. -
Ruminant Pathway (Reductive Biohydrogenation): Rumen microbiota (e.g., Megasphaera elsdenii) hydrolyze chlorophyll and immediately hydrogenate the free phytol to dihydrophytol to mitigate toxicity. This DHP is then absorbed by the animal, with a portion oxidizing to phytanic acid and a portion depositing as DHP in milk fat and adipose tissue.
Pathway Visualization
Caption: Comparative metabolism of Phytol. Note that Dihydrophytol (Red) is unique to the ruminant biohydrogenation pathway, making it a specific marker for ruminant fat intake in humans.
Analytical Methodology: GC-MS Quantification
Quantifying DHP requires rigorous separation from its unsaturated precursor (phytol) and its oxidized metabolite (phytanic acid). The following protocol utilizes Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Impact (EI) ionization.
Sample Preparation & Extraction
-
Lipid Extraction: Extract total lipids from plasma (
) or tissue ( ) using the Folch method (Chloroform:Methanol 2:1). -
Internal Standard: Spike with
-cholestane or deuterated phytanic acid ( -PA) prior to extraction to correct for recovery. -
Saponification: Hydrolyze lipids with
KOH in 90% ethanol at for 1 hour. This releases DHP and Phytol from esterified forms. -
Partitioning: Acidify to pH < 2 with HCl. Extract non-saponifiables (containing DHP and Phytol) into hexane.
-
Note: Phytanic acid will also be in this fraction if acidified. For cleaner analysis, one may separate Neutral Lipids (Alcohols) from Free Fatty Acids (Acids) using an SPE aminopropyl column.
-
Derivatization
DHP is an alcohol (
-
Reagent: BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS.
-
Condition:
for 30 minutes.
GC-MS Parameters
-
Column: DB-5ms or HP-5ms (30m
0.25mm 0.25 ). -
Carrier Gas: Helium at 1.0 mL/min.
-
Temp Program:
(1 min) /min to (hold 10 min).
Identification (SIM Mode)
Use Selected Ion Monitoring (SIM) for high sensitivity.
| Analyte | Derivative | Molecular Ion ( | Quantification Ion (m/z) | Qualifier Ions (m/z) |
| Phytol | TMS Ether | 368 | 143 | 123, 278 |
| Dihydrophytol | TMS Ether | 370 | 145 | 125, 280 |
| Phytanic Acid | Methyl Ester | 326 | 101 | 88, 326 |
Technical Insight: The shift from m/z 143 (Phytol) to m/z 145 (DHP) corresponds to the saturation of the double bond, providing a clear mass spectral distinction.
Biomarker Interpretation & Reference Ranges
Differentiating Sources
| Biomarker Profile | Likely Dietary Source | Mechanistic Rationale |
| High PA, Low DHP | Vegan/Vegetarian (High Chlorophyll) | Direct conversion of phytol |
| High PA, High DHP | Ruminant Fat (Dairy/Beef) | Intake of rumen-processed lipids containing both PA and the DHP intermediate. |
| Moderate DHP | Hydrogenated Vegetable Oils | Industrial hydrogenation mimics rumen biohydrogenation, saturating phytol to DHP. |
Clinical Relevance
-
Refsum Disease: While PA is the primary toxin, monitoring DHP can help determine if a patient's diet still contains cryptic sources of ruminant fats or hydrogenated oils, even if they are avoiding green vegetables.
-
Nutritional Epidemiology: DHP is a more stable indicator of processed/animal lipid intake than PA alone, which fluctuates more with vegetable intake.
Experimental Workflow Diagram
Caption: Step-by-step GC-MS workflow for the differential extraction and quantification of Dihydrophytol and Phytanic Acid.
References
-
Wanders, R. J., et al. (2011). "Phytanic acid metabolism in health and disease." Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids.
-
Schröder, M., & Vetter, W. (2013). "Detection of dihydrophytol and phytol isomers as marker substances for hydrogenated and refined vegetable oils." Journal of Agricultural and Food Chemistry.
-
Vetter, W., & Schröder, M. (2010). "Phytanic acid – a tetramethyl-branched fatty acid in food." Lipid Technology.
-
Hansen, R. P. (1966). "Occurrence of phytanic acid in rumen bacteria." Nature.
-
Gloerich, J., et al. (2005). "A robust method for the determination of phytanic acid and pristanic acid in plasma by gas chromatography-mass spectrometry." Clinical Chemistry.
Sources
A Comprehensive Technical Guide to the Thermochemical Properties of Dihydrophytol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dihydrophytol (3,7,11,15-tetramethylhexadecan-1-ol), a saturated diterpenoid alcohol, is a key intermediate in the biosynthesis of phytanic acid and a component of interest in various industrial and pharmaceutical applications.[1] A thorough understanding of its thermochemical properties is fundamental for process design, safety assessment, and the development of novel applications. This guide provides a comprehensive overview of the critical thermochemical parameters of dihydrophytol, including its enthalpy of formation, enthalpy of combustion, heat capacity, and enthalpy of vaporization. Due to a lack of published experimental data for dihydrophytol, this document serves as a detailed roadmap for the experimental determination of these properties, outlining established methodologies and best practices. It is designed to be a valuable resource for researchers initiating studies on this and similar long-chain alcohols.
Introduction: The Significance of Thermochemical Data
Thermochemical properties are a cornerstone of chemical process development and safety. For a molecule like dihydrophytol, this data is crucial for:
-
Process Design and Optimization: Understanding the energy changes associated with reactions involving dihydrophytol allows for the design of efficient and safe manufacturing processes.
-
Safety and Hazard Analysis: The heat of combustion is a critical parameter for assessing the flammability and potential hazards associated with the handling and storage of dihydrophytol.[2]
-
Purity Determination: As will be discussed, differential scanning calorimetry can be a powerful tool for assessing the purity of dihydrophytol samples.[3]
-
Predictive Modeling: Accurate experimental data is essential for the development and validation of computational models that can predict the behavior of dihydrophytol in various systems.
This guide will delve into the experimental methodologies required to obtain this vital data, providing both the theoretical underpinnings and practical, step-by-step protocols.
Physicochemical Properties of Dihydrophytol
A foundational understanding of the basic physicochemical properties of dihydrophytol is essential before undertaking thermochemical analysis.
| Property | Value | Source |
| Molecular Formula | C₂₀H₄₂O | [1][4] |
| Molecular Weight | 298.55 g/mol | [5] |
| CAS Number | 645-72-7 | [1][4][5][6] |
| Appearance | Colorless to pale yellow liquid | [6] |
| Boiling Point | 343.6 °C at 760 mmHg | [4] |
| Flash Point | 154.3 °C | [4] |
| Density | 0.834 g/cm³ | [4] |
| Solubility | Insoluble in water; soluble in organic solvents | [6] |
Enthalpy of Combustion: A Measure of Energy Content
The standard enthalpy of combustion (ΔH°c) is the heat released when one mole of a substance is completely burned in oxygen under standard conditions.[7] For dihydrophytol, a long-chain alcohol, this value is expected to be significant, reflecting its high energy content.
Experimental Determination: Oxygen Bomb Calorimetry
The most accurate method for determining the enthalpy of combustion is oxygen bomb calorimetry.[8] This technique involves combusting a known mass of the sample in a high-pressure oxygen environment and measuring the resulting temperature increase in a surrounding water bath.
Experimental Workflow: Oxygen Bomb Calorimetry
Caption: Workflow for determining the enthalpy of combustion using a bomb calorimeter.
Detailed Protocol for Bomb Calorimetry of Dihydrophytol
This protocol is adapted from the principles outlined in ASTM D240 for liquid hydrocarbon fuels.[2][9][10][11][12]
-
Calorimeter Calibration:
-
Accurately weigh approximately 1 g of benzoic acid (a standard reference material with a known heat of combustion).
-
Place the benzoic acid in the crucible and assemble the bomb.
-
Pressurize the bomb with oxygen to 30 atm.
-
Immerse the bomb in the calorimeter's water bath and allow the system to reach thermal equilibrium.
-
Ignite the sample and record the temperature change of the water.
-
Calculate the effective heat capacity of the calorimeter (C_cal) using the known heat of combustion of benzoic acid.
-
-
Dihydrophytol Sample Preparation:
-
Since dihydrophytol is a non-volatile liquid, it can be weighed directly into the combustion crucible.[13]
-
Accurately weigh approximately 0.8 - 1.2 g of dihydrophytol into the crucible.[14]
-
Attach a known length of nickel-chromium ignition wire to the electrodes, ensuring it is in contact with the sample.
-
-
Combustion:
-
Seal the bomb and pressurize with oxygen to 30 atm.
-
Place the bomb in the water bath, allow for thermal equilibration, and ignite the sample.
-
Record the temperature of the water bath at regular intervals until a maximum temperature is reached and the temperature begins to fall.
-
-
Calculation of Enthalpy of Combustion:
-
The total heat released (q_total) is calculated using the formula: q_total = C_cal * ΔT where C_cal is the heat capacity of the calorimeter and ΔT is the corrected temperature rise.
-
Corrections must be made for the heat released by the combustion of the ignition wire.
-
The enthalpy of combustion per mole of dihydrophytol (ΔH°c) is then calculated as: ΔH°c = (q_total - q_wire) / n_dihydrophytol where q_wire is the heat from the wire and n_dihydrophytol is the number of moles of dihydrophytol combusted.
-
Enthalpy of Formation: A Measure of Stability
The standard enthalpy of formation (ΔH°f) is the enthalpy change when one mole of a compound is formed from its constituent elements in their standard states. It is a measure of the compound's thermodynamic stability. While it can be determined experimentally, it is often calculated from the enthalpy of combustion using Hess's Law.
Calculation from Enthalpy of Combustion:
The combustion of dihydrophytol (C₂₀H₄₂O) proceeds as follows:
C₂₀H₄₂O(l) + 30O₂(g) → 20CO₂(g) + 21H₂O(l)
The enthalpy of formation of dihydrophytol can be calculated using the equation:
ΔH°c = [20 * ΔH°f(CO₂) + 21 * ΔH°f(H₂O)] - [ΔH°f(C₂₀H₄₂O) + 30 * ΔH°f(O₂)]
Given that the standard enthalpy of formation of O₂ is zero, the equation can be rearranged to solve for the enthalpy of formation of dihydrophytol.
Heat Capacity and Phase Transitions: Understanding Thermal Behavior
The heat capacity (Cp) of a substance is the amount of heat required to raise its temperature by one degree Celsius. Differential Scanning Calorimetry (DSC) is a powerful technique for measuring heat capacity and observing phase transitions such as melting (fusion).[15][16][17]
Experimental Determination: Differential Scanning Calorimetry
DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[18] This allows for the determination of heat capacity and the enthalpy of any phase transitions.
Experimental Workflow: Differential Scanning Calorimetry
Caption: Workflow for determining heat capacity and enthalpy of fusion using DSC.
Detailed Protocol for DSC Analysis of Dihydrophytol
-
Instrument Calibration:
-
Calibrate the DSC for temperature and enthalpy using certified reference materials such as indium and zinc.[16]
-
-
Sample Preparation:
-
Accurately weigh 5-10 mg of dihydrophytol into an aluminum DSC pan.
-
Hermetically seal the pan to prevent any loss of sample due to vaporization.
-
-
DSC Measurement for Enthalpy of Fusion:
-
Place the sealed sample pan and an empty reference pan into the DSC cell.
-
Cool the sample to a temperature well below its expected melting point.
-
Heat the sample at a constant rate (e.g., 10 °C/min) through its melting transition.
-
Record the heat flow as a function of temperature. The melting point will appear as an endothermic peak.
-
Integrate the area of the melting peak to determine the enthalpy of fusion (ΔHfus).
-
-
DSC Measurement for Heat Capacity:
-
Three DSC runs are required: an empty pan (baseline), a sapphire standard (for calibration), and the dihydrophytol sample.[19][20][21]
-
Run each under the same temperature program, ensuring the temperature range does not include any phase transitions.
-
The heat capacity of the sample (Cp,sample) is calculated using the following equation: Cp,sample = (Cp,std * m_std * (DSC_sample - DSC_baseline)) / (m_sample * (DSC_std - DSC_baseline)) where Cp,std is the heat capacity of the sapphire standard, m is the mass, and DSC is the heat flow signal for the respective runs.
-
Enthalpy of Vaporization: From Liquid to Gas
The enthalpy of vaporization (ΔHvap) is the energy required to transform a given quantity of a substance from a liquid into a gas at a given pressure. This is a critical parameter for distillation and purification processes.
Experimental Determination
Several methods can be used to determine the enthalpy of vaporization, including correlation gas chromatography and specialized calorimetric techniques.[22][23][24] DSC can also be employed for this purpose.[25]
DSC Method for Enthalpy of Vaporization
-
Sample Preparation:
-
Place a small, accurately weighed amount of dihydrophytol into a DSC pan with a pinhole in the lid to allow for vaporization.
-
-
DSC Measurement:
-
Heat the sample at a constant rate through its boiling point.
-
The vaporization will appear as a broad endothermic peak.
-
Integrate the area of this peak to determine the enthalpy of vaporization.
-
Thermal Stability: Thermogravimetric Analysis (TGA)
Thermogravimetric analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[26] This technique is used to determine the thermal stability and decomposition profile of a material.[27]
Logical Relationship: TGA Data Interpretation
Caption: Interpretation of data from a thermogravimetric analysis experiment.
Detailed Protocol for TGA of Dihydrophytol
-
Instrument Calibration:
-
Calibrate the TGA instrument for mass and temperature according to the manufacturer's instructions.[28]
-
-
Sample Preparation:
-
Place a small, accurately weighed sample (5-10 mg) of dihydrophytol into the TGA sample pan.
-
-
TGA Measurement:
-
Heat the sample at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).
-
Record the mass of the sample as a function of temperature.
-
-
Data Analysis:
-
The resulting TGA curve will show the temperature at which dihydrophytol begins to vaporize and/or decompose.
-
The derivative of the TGA curve (DTG) can be used to identify the temperature of the maximum rate of mass loss.
-
Estimation of Thermochemical Properties
In the absence of experimental data, group contribution methods can provide valuable estimates of thermochemical properties.[29][30][31][32][33] These methods are based on the principle that the properties of a molecule can be approximated by summing the contributions of its constituent functional groups. While not a substitute for experimental data, these estimations can be useful for preliminary process design and safety assessments.
Conclusion
The thermochemical properties of dihydrophytol are essential for its safe and efficient use in research and industry. This guide has provided a comprehensive framework for the experimental determination of its enthalpy of combustion, enthalpy of formation, heat capacity, and enthalpy of vaporization. By following the detailed protocols outlined herein, researchers can obtain the high-quality data necessary to advance our understanding and application of this important diterpenoid alcohol.
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The Good Scents Company. dihydrophytol 3,7,11,15-tetramethyl-1-hexadecanol. [Link]
-
Chemsrc. Dihydrophytol | CAS#:645-72-7. [Link]
-
Johnson, C. M. (2017). Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen. Journal of Visualized Experiments, (121), 55262. [Link]
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-
TA Instruments. How Tzero™ Technology Improves DSC Performance Part III: The Measurement of Specific Heat Capacity. [Link]
-
Diva-portal.org. Supporting Information. [Link]
-
ASTM International. D240 Standard Test Method for Heat of Combustion of Liquid Hydrocarbon Fuels by Bomb Calorimeter. [Link]
-
Science Ready. Heat of Combustion: Theory & Experiment – HSC Chemistry. [Link]
-
TA Instruments. Differential Scanning Calorimetry (DSC). [Link]
-
University of Alberta. These steps must be taken EVERY TIME you do a bomb calorimetry run. [Link]
-
Wikipedia. Group-contribution method. [Link]
-
The Open University. CALORIMETRY: COMBUSTION OF ALCOHOLS. [Link]
-
ResearchGate. Group Contribution Based Estimation of Pure Component Properties. [Link]
-
WorldofTest.com. Accurate Bomb Calorimeter Sample Preparation Guide. [Link]
-
TA Instruments. Thermogravimetric Analysis (TGA) Theory and Applications. [Link]
-
Internet Archive. ASTM D240 − 09: Standard Test Method for Heat of Combustion of Liquid Hydrocarbon Fuels by Bomb Calorimeter. [Link]
-
Idaho National Laboratory. Measurement of Specific Heat Capacity Using Differential Scanning Calorimeter. [Link]
-
Royal Society of Chemistry: Education. Enthalpy change of combustion of ethanol | practical videos. [Link]
-
Taylor & Francis. Review of group contribution methods for prediction of thermodynamic properties of long-chain hydrocarbons. [Link]
-
ASTM International. Heat of Combustion of Liquid Hydrocarbon Fuels by Bomb Calorimeter. [Link]
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DDS Calorimeters. how to prepare various samples for firing in an oxygen bomb calorimeter. [Link]
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-
HSCprep. Understanding Alcohol Combustion and Enthalpy - HSC Chemistry. [Link]
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U.S. Department of Transportation. Heat of Vaporization by Measurement Using DSC/TGA versus Estimation Using Detailed Hydrocarbon Analysis. [Link]
- de Oliveira, M. A., et al. (2011). Determination of the melting temperature, heat of fusion, and purity analysis of different samples of zidovudine (AZT) using DSC. Brazilian Journal of Pharmaceutical Sciences, 47(2), 251-257.
-
ASTM International. E1269-11(2018) Standard Test Method for Determining Specific Heat Capacity by Differential Scanning Calorimetry. [Link]
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Aimil Ltd. Exploring the Science of Heat: Understanding Combustion Through Bomb Calorimetry. [Link]
-
Koehler Instrument Company. Heat of Combustion of Liquid Hydrocarbon Fuels by Bomb Calorimeter. [Link]
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Swarthmore College. Group Contribution Revisited: The Enthalpy Of Formation Of Organic Compounds With “Chemical Accuracy” Part V. [Link]
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Scribd. Astm D240. [Link]
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Doc Brown's Chemistry. Enthalpy of combustion of alcohols isomeric ethers data trend graph explaining trend pattern determining delta H combustion comparison of alcohols with ethers equations calculations advanced A level organic chemistry revision notes. [Link]
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Scimed. Introduction to Bomb Calorimetry. [Link]
-
MDPI. Application of Solution Calorimetry to Determining the Fusion Enthalpy of an Arylaliphatic Compound at 298.15 K: n-Octadecanophenone. [Link]
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Chemistry LibreTexts. Thermogravimetric analysis (TGA). [Link]
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JoVE. Using Differential Scanning Calorimetry to Measure Changes in Enthalpy. [Link]
-
MDPI. Group Contribution Revisited: The Enthalpy of Formation of Organic Compounds with “Chemical Accuracy” Part III. [Link]
-
University of Missouri-St. Louis. Study of the Vaporization Enthalpies by Correlation-Gas Chromatography. [Link]
-
ResearchGate. (A) Thermogravimetric analysis and (B) DTGA of polyvinyl alcohol and the various composite films. [Link]
-
Calnesis Laboratory. Calorimetric Determination of Enthalpies of Vaporization. [Link]
-
ResearchGate. Chemical structure of phytol (3,7,11,15-tetramethylhexadec-2-en-1-ol). [Link]
-
Calnesis Laboratory. Vaporization enthalpy measurement. [Link]
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- 33. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Stereochemistry of Dihydrophytol and its Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Chirality in Dihydrophytol
Dihydrophytol, systematically named (3,7,11,15-tetramethylhexadecan-1-ol), is a saturated diterpenoid alcohol that plays a crucial role as a biomarker for hydrogenated vegetable oils and as a metabolic precursor to the bioactive branched-chain fatty acid, phytanic acid.[1] Its structure is characterized by a long aliphatic chain with methyl substitutions at the 3, 7, 11, and 15 positions. Of particular significance to its biological function and chemical synthesis are the three chiral centers located at carbons 3, 7, and 11. The presence of these stereocenters gives rise to a total of 2³ or eight possible stereoisomers, each with a unique three-dimensional arrangement and, consequently, potentially distinct biological activities and applications.
This technical guide provides a comprehensive exploration of the stereochemistry of dihydrophytol, delving into the synthesis of its stereoisomers, advanced analytical techniques for their separation and characterization, and their relevance in biological systems and as chiral building blocks in drug development.
The Stereoisomers of Dihydrophytol: A Structural Overview
The eight stereoisomers of dihydrophytol arise from the possible 'R' or 'S' configurations at each of the three chiral centers (C3, C7, and C11). The naturally occurring stereochemistry of related compounds, such as phytol and phytanic acid, provides clues to the likely predominant configurations in biological systems. Natural phytol, a constituent of chlorophyll, possesses the (7R, 11R) configuration.[2] Consequently, dihydrophytol derived from the hydrogenation of natural phytol would retain this (7R, 11R) core stereochemistry, with the configuration at C3 being either R or S, leading to a diastereomeric mixture of (3R, 7R, 11R)-dihydrophytol and (3S, 7R, 11R)-dihydrophytol.
Diagram: The Eight Stereoisomers of Dihydrophytol
Caption: The eight possible stereoisomers of dihydrophytol, arising from the three chiral centers at C3, C7, and C11. Dashed lines connect enantiomeric pairs.
Stereoselective Synthesis of Dihydrophytol Isomers
The synthesis of specific stereoisomers of dihydrophytol is essential for investigating their individual biological activities and for their use as defined chiral building blocks. While the synthesis of all eight stereoisomers is a complex undertaking, stereocontrolled synthetic strategies can provide access to specific isomers. These strategies often rely on the use of chiral starting materials or chiral catalysts.
Synthesis of (3R, 7R, 11R)-Dihydrophytol: A Conceptual Approach
A plausible synthetic route to the all-R stereoisomer, (3R, 7R, 11R)-dihydrophytol, can be envisioned starting from commercially available chiral building blocks. For example, (R)-citronellal can serve as a starting material to establish the C7 and C11 stereocenters.
Conceptual Synthetic Workflow:
Caption: A conceptual workflow for the stereoselective synthesis of a specific dihydrophytol isomer.
Advanced Analytical Techniques for Stereoisomer Separation and Characterization
The separation and identification of individual dihydrophytol stereoisomers from a mixture are critical for both quality control and research purposes. Due to their identical chemical formula and connectivity, and very similar physical properties, specialized analytical techniques are required.
Chiral Gas Chromatography (GC)
Chiral GC is a powerful technique for the separation of volatile enantiomers and diastereomers. For long-chain alcohols like dihydrophytol, derivatization is often necessary to increase volatility and improve chromatographic performance.[3][4][5]
Protocol: Derivatization and Chiral GC-MS Analysis of Dihydrophytol Isomers
-
Derivatization (Acetylation):
-
To a solution of the dihydrophytol isomer mixture (e.g., 1 mg) in a vial, add acetic anhydride (100 µL) and pyridine (50 µL).
-
Seal the vial and heat at 60°C for 1 hour.
-
After cooling, evaporate the excess reagents under a stream of nitrogen.
-
Dissolve the residue in a suitable solvent (e.g., hexane) for GC-MS analysis.
-
Causality: Acetylation converts the polar alcohol group into a less polar and more volatile acetate ester, which is more amenable to GC analysis.[2]
-
-
Chiral GC-MS Analysis:
-
Column: A capillary column coated with a chiral stationary phase, typically a cyclodextrin derivative such as heptakis(2,3,6-tri-O-methyl)-β-cyclodextrin.[6][7]
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: A temperature gradient is crucial for separating the long-chain isomers. A typical program might start at a lower temperature (e.g., 100°C) and ramp up to a higher temperature (e.g., 250°C) at a controlled rate.
-
Injector and Detector: Use a split/splitless injector and a mass spectrometer (MS) detector. The MS provides both identification based on fragmentation patterns and quantification.
-
Rationale: The chiral stationary phase forms transient diastereomeric complexes with the enantiomers of the derivatized dihydrophytol, leading to different retention times and thus separation.[6]
-
Data Presentation: Expected Elution Order (Hypothetical)
| Stereoisomer (as acetate) | Retention Time (min) |
| (3S, 7S, 11S) | t₁ |
| (3R, 7S, 11S) | t₂ |
| ... | ... |
| (3R, 7R, 11R) | t₈ |
Note: The exact elution order will depend on the specific chiral stationary phase and analytical conditions.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is another essential technique for the separation of stereoisomers, particularly for preparative scale separations. For dihydrophytol, which lacks a strong chromophore, derivatization with a UV-active group may be necessary for sensitive detection. Alternatively, a universal detector like a refractive index detector (RID) or an evaporative light scattering detector (ELSD) can be used.
Protocol: Chiral HPLC Separation of Dihydrophytol Diastereomers
-
Derivatization (Optional, for UV detection):
-
React the dihydrophytol mixture with a UV-active acylating agent (e.g., benzoyl chloride) in the presence of a base like pyridine.
-
Purify the resulting esters before HPLC analysis.
-
-
Chiral HPLC Analysis:
-
Column: A column packed with a chiral stationary phase, such as a polysaccharide-based CSP (e.g., cellulose or amylose derivatives).
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol or ethanol). The ratio of these solvents is optimized to achieve the best separation.
-
Flow Rate: Typically in the range of 0.5-1.5 mL/min.
-
Detection: UV detector (if derivatized) or RID/ELSD.
-
Justification: The chiral stationary phase provides a chiral environment where the diastereomeric dihydrophytol isomers interact differently, leading to their separation.[8]
-
Diagram: Analytical Workflow for Dihydrophytol Isomer Separation
Caption: A typical analytical workflow for the separation and characterization of dihydrophytol stereoisomers.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable for the structural elucidation and confirmation of the synthesized or separated isomers.
-
NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy can provide detailed information about the carbon skeleton and the local environment of each atom.[9][10] While enantiomers have identical NMR spectra in an achiral solvent, diastereomers will exhibit distinct spectra. The use of chiral shift reagents can also be employed to differentiate enantiomers in solution.
-
Mass Spectrometry: GC-MS is particularly useful for identifying the derivatized dihydrophytol isomers based on their characteristic fragmentation patterns. High-resolution mass spectrometry (HRMS) can confirm the elemental composition of the molecules with high accuracy.
Biological Significance and Applications in Drug Development
The stereochemistry of dihydrophytol is of significant interest due to its relationship with phytanic acid and its potential as a chiral building block in the synthesis of other important molecules.
Precursor to Phytanic Acid Stereoisomers
Dihydrophytol is a direct metabolic precursor to phytanic acid. The stereochemistry of the resulting phytanic acid is determined by the stereochemistry of the dihydrophytol from which it is formed. Studies have shown that the naturally occurring (3RS, 7R, 11R)-phytanic acid exhibits immunomodulatory effects, suggesting that the biological activity is stereospecific.[9] Therefore, understanding the stereochemistry of dihydrophytol is crucial for elucidating the precise biological roles of different phytanic acid isomers.
Chiral Building Blocks in Synthesis
Enantiomerically pure dihydrophytol isomers can serve as valuable chiral synthons in the total synthesis of complex natural products and pharmaceuticals.[11][12][13][14] Their long, chiral aliphatic chain can be incorporated into target molecules, providing a pre-defined stereochemical framework.
Precursors for Vitamin E and K Synthesis
Phytol and its saturated analog, dihydrophytol, are key precursors in the industrial synthesis of vitamin E (α-tocopherol) and vitamin K1.[13][15][16][17] The stereochemistry of the phytyl tail of these vitamins is critical for their biological activity. Synthetic all-rac-α-tocopherol is a mixture of eight stereoisomers, with the naturally occurring RRR-α-tocopherol exhibiting the highest biological activity.[18][19][20] The use of stereochemically pure dihydrophytol isomers as starting materials could lead to the synthesis of specific, more potent vitamin E and K analogs.
Conclusion and Future Directions
The stereochemistry of dihydrophytol is a multifaceted area of study with implications ranging from food science to drug discovery. While the fundamental principles of its stereoisomerism are well-understood, there remains a need for the development and dissemination of detailed, robust protocols for the stereoselective synthesis and chiral separation of all eight stereoisomers. Such protocols would be invaluable to the research community, enabling a more thorough investigation into the specific biological activities of each isomer. Future research should focus on elucidating the individual biological roles of dihydrophytol stereoisomers beyond their function as phytanic acid precursors, and on exploring their full potential as versatile chiral building blocks in the synthesis of novel therapeutic agents.
References
- Schröder, M. (2014). Dihydrophytol and phytol isomers as marker substances for hydrogenated and refined vegetable oils. European Journal of Lipid Science and Technology, 116(10), 1335-1343.
-
Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Retrieved from [Link]
- Marino, S. T., et al. (2004). Synthesis of Chiral Building Blocks for Use in Drug Discovery. Molecules, 9(6), 405-426.
- Nakanishi, T., et al. (2018). Naturally occurring 3RS, 7R, 11R-phytanic acid suppresses in vitro T-cell production of interferon-gamma. Lipids in Health and Disease, 17(1), 147.
- Harada, N. (2018).
- Guerrero, A., & Feixas, J. (2012). Synthesis of a New Deuterium-Labeled Phytol as a Tool for Biosynthetic Studies. Synthesis, 44(15), 2395-2400.
- Anonymous. (2025). In Vitro Anticancer Activity of Phytol on Human Non-Small Cell Lung Cancer A549 Cells. Journal of Cellular and Molecular Medicine.
-
N.A. (n.d.). Alpha-tocopherol stereoisomers. PubMed. Retrieved from [Link]
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The Good Scents Company. (n.d.). phytol (E,7R,11R)-3,7,11,15-tetramethylhexadec-2-en-1-ol. Retrieved from [Link]
-
Anonymous. (n.d.). Mass spectrometry analysis of polyisoprenoids alcohols and carotenoids via ESI(Li(+)). PubMed. Retrieved from [Link]
-
ResearchGate. (2015). GC/MS and 1H-NMR Analysis of Phytanic Acid Synthesized from Natural trans-Phytol and a Synthetic Phytol Standard. Retrieved from [Link]
-
ResearchGate. (2007). Phytol – the precursor of vitamins in Chaetomorpha antinnina. Retrieved from [Link]
- Takano, S., Sugihara, T., & Ogasawara, K. (1991). An Enantiocontrolled Synthesis of Phytol by Reiterative Application of the Chiral 3-Hydroxyalkyne Formation Reaction. Synlett, 1991(04), 279-282.
-
ResearchGate. (2023). (5R,7R,11bR)-9-(di(1H-Indol-3-yl)methyl)-4,4,7,11b-tetramethyl-1,2,3,4,4a,5,6,6a,7,11,11a,11b-dodecahydrophenanthro[3,2. Retrieved from [Link]
-
ResearchGate. (2014). Dihydrophytol and phytol isomers as marker substances for hydrogenated and refined vegetable oils. Retrieved from [Link]
-
MDPI. (2004). Synthesis of Chiral Building Blocks for Use in Drug Discovery. Retrieved from [Link]
-
MDPI. (2019). Quantifying Isoprenoids in the Ergosterol Biosynthesis by Gas Chromatography–Mass Spectrometry. Retrieved from [Link]
-
MDPI. (2018). Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis. Retrieved from [Link]
-
NIH. (2019). RRR-α-Tocopherol Is the Predominant Stereoisomer of α-Tocopherol in Human Milk. Retrieved from [Link]
-
ResearchGate. (n.d.). Comparative study on separation of diastereomers by HPLC. Retrieved from [Link]
-
Anonymous. (n.d.). Anticancer effects of phytol against Sarcoma (S-180) and Human Leukemic (HL-60) cancer cells. PubMed. Retrieved from [Link]
-
MDPI. (2023). New Phytol Derivatives with Increased Cosmeceutical Potential. Retrieved from [Link]
-
Sigma-Aldrich. (n.d.). The art of formulations. Retrieved from [Link]
-
CHRIST (Deemed to be University) Journals. (n.d.). Presence of Phytol, a Precursor of Vitamin E in Chaetomorpha Antinnina. Retrieved from [Link]
-
De La Salle University. (n.d.). STRUCTURE ELUCIDATION OF TWO NEW PHYTOL DERIVATIVES, A NEW PHENOLIC COMPOUND AND OTHER METABOLITES OF AVERRHOA BILIMBI. Retrieved from [Link]
-
NIH. (2004). Synthesis of chiral building blocks for use in drug discovery. Retrieved from [Link]
-
MDPI. (2022). Insight into the Biological Roles and Mechanisms of Phytochemicals in Different Types of Cancer: Targeting Cancer Therapeutics. Retrieved from [Link]
-
ResearchGate. (2001). The potential of long-chain fatty alcohols and long-chain fatty acids as diet composition markers. Retrieved from [Link]
-
NIH. (2000). Divergent routes to chiral cyclobutane synthons from (-)-alpha-pinene and their use in the stereoselective synthesis of dehydro amino acids. Retrieved from [Link]
-
ResearchGate. (1993). Stereocontrolled Synthesis of All Eight Stereoisomers of the Putative antiAndrogen Cyoctol. Retrieved from [Link]
- Dahmane, D., et al. (2015). Chemical composition and analyses of enantiomers of essential oil obtained by steam distillation of Juniperus oxycedrus L. growing in Algeria. Journal of Materials and Environmental Science, 6(11), 3159-3167.159-3167.
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Methodological & Application
Application Note: A Validated Protocol for the Extraction and Quantification of Dihydrophytol from Edible Oils
Abstract & Introduction
Dihydrophytol, a saturated diterpenoid alcohol, is not a natural constituent of virgin or refined vegetable oils. Its presence serves as a definitive marker for the process of catalytic hydrogenation, a technique used to increase the saturation and melting point of fats and oils.[1] The monitoring of dihydrophytol is therefore critical in food science for the authentication of edible oils, quality control of hydrogenated products, and accurate nutritional labeling. This application note provides a comprehensive, step-by-step protocol for the robust extraction and subsequent quantification of dihydrophytol from edible oil matrices.
The methodology is grounded in the principle of alkaline saponification to liberate phytols from their esterified forms within the complex oil matrix, followed by liquid-liquid extraction to isolate the unsaponifiable fraction. Quantification is achieved using Gas Chromatography-Mass Spectrometry (GC-MS), widely considered the gold standard for phytosterol analysis due to its high selectivity and sensitivity.[2] This guide explains the causality behind each procedural step, incorporates self-validating quality control measures, and is supported by authoritative references to ensure scientific integrity.
Principle of the Method
The extraction of dihydrophytol from edible oils, which are predominantly composed of triglycerides, necessitates the removal of the fatty acid backbone. This is achieved through a process called saponification.
-
Saponification (Alkaline Hydrolysis): The oil sample is heated with a strong base, typically potassium hydroxide (KOH) in an alcoholic solution.[3][4] This reaction, known as saponification, cleaves the ester bonds of the triglycerides, converting the fatty acids into water-soluble soap and glycerol. Phytosterols, including dihydrophytol, which may be present in free or esterified forms, are liberated into a class of compounds known as the "unsaponifiable matter."[5]
-
Liquid-Liquid Extraction: After saponification, the mixture is partitioned between an aqueous phase and an immiscible organic solvent, typically n-hexane.[3][6] The water-soluble soaps remain in the aqueous layer, while the lipophilic unsaponifiable matter, containing dihydrophytol and other sterols, preferentially dissolves in the n-hexane layer. Multiple extractions are performed to ensure exhaustive recovery.
-
Derivatization & Analysis: For GC-MS analysis, the hydroxyl groups of sterols can make them less volatile and prone to degradation at high temperatures. A derivatization step, typically silylation, is employed to convert the hydroxyl groups to more volatile and thermally stable trimethylsilyl (TMS) ethers.[3][7] The derivatized extract is then injected into the GC-MS system for separation, identification, and precise quantification.
Experimental Workflow Overview
The entire protocol, from raw oil sample to final data output, follows a logical sequence designed to maximize recovery and ensure analytical accuracy.
Caption: Workflow for Dihydrophytol Extraction and Analysis.
Materials, Reagents, and Equipment
Reagents & Standards
-
Edible Oil Sample: The oil to be analyzed.
-
Potassium Hydroxide (KOH): ACS grade or higher.
-
Ethanol (EtOH): Anhydrous, 200 proof.
-
n-Hexane: HPLC or GC grade.
-
Deionized Water: Type 1 or equivalent.
-
Anhydrous Sodium Sulfate (Na₂SO₄): ACS grade, granular.
-
Dihydrophytol Standard: High purity (>95%).
-
Internal Standard (IS): Cholestanol or Dihydrocholesterol, high purity (>98%).
-
Derivatizing Agent: N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS), or a similar silylating agent.
-
Nitrogen Gas: High purity (99.999%).
Equipment
-
Analytical Balance (4-decimal place).
-
Glass screw-cap test tubes (15-20 mL) with PTFE-lined caps.
-
Heating block or water bath capable of maintaining 75-80°C.
-
Vortex mixer.
-
Centrifuge.
-
Nitrogen evaporation system.
-
Autosampler vials (2 mL) with inserts and caps.
-
Gas Chromatography-Mass Spectrometry (GC-MS) system with an autosampler.
Detailed Step-by-Step Protocol
Preparation of Reagents
-
2 M Ethanolic KOH Solution: Carefully dissolve 11.2 g of KOH pellets in a small amount of deionized water, then bring the final volume to 100 mL with ethanol. Caution: This solution is highly caustic. Prepare in a fume hood and wear appropriate personal protective equipment (PPE).
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of cholestanol (or dihydrocholesterol) and dissolve in 10 mL of n-hexane.
Extraction Procedure
-
Sample Weighing: Accurately weigh approximately 50 mg of the oil sample into a screw-cap glass test tube.[3] Record the exact weight.
-
Internal Standard Spiking: Add a precise volume (e.g., 200 µL) of the internal standard stock solution to the oil sample.[3] Causality: Spiking the IS at the beginning ensures that any loss of analyte during subsequent extraction and handling steps is corrected for, leading to high quantitative accuracy.
-
Saponification:
-
Add 5 mL of 2 M ethanolic KOH solution to the tube.[3]
-
Secure the cap tightly and vortex the mixture for 30 seconds to ensure thorough mixing.
-
Place the tube in a heating block or water bath set to 75°C for 30 minutes.[3] Vortex briefly every 10 minutes. Causality: Heating accelerates the hydrolysis of ester bonds, ensuring complete saponification and release of all phytosterols.
-
-
Extraction of Unsaponifiables:
-
Remove the tube from the heat and allow it to cool to room temperature.
-
Add 2 mL of deionized water and 5 mL of n-hexane to the tube.[3]
-
Cap the tube and vortex vigorously for 1 minute to facilitate the extraction of the unsaponifiable matter into the hexane layer.
-
Centrifuge at ~1500 x g for 5 minutes to achieve a clean separation of the aqueous (lower) and organic (upper, hexane) layers.
-
Carefully transfer the upper hexane layer to a clean test tube using a Pasteur pipette.
-
Repeat the extraction process (steps 4.2c - 4.2e) two more times, combining all three hexane extracts.[3] Causality: Multiple extractions are necessary to ensure a high recovery rate (>95%) of the lipophilic analytes from the aqueous matrix.
-
-
Washing and Drying:
-
Add 5 mL of deionized water to the combined hexane extracts, vortex for 30 seconds, and centrifuge to separate the layers. Discard the lower aqueous layer. This step removes any residual soap.
-
Dry the final hexane extract by passing it through a small column of anhydrous sodium sulfate or by adding a small amount of the drying agent directly to the tube.
-
-
Solvent Evaporation:
Derivatization for GC-MS
-
To the dried residue, add 100 µL of the silylating agent (e.g., MSTFA + 1% TMCS).[3]
-
Seal the vial tightly and heat at 75°C for 20 minutes to ensure complete derivatization.[3]
-
After cooling to room temperature, the sample is ready for GC-MS analysis. If necessary, add hexane to achieve a final volume of 1 mL before analysis.[3]
GC-MS Analysis and Quantification
Instrumental Parameters
The following parameters provide a robust starting point for analysis and should be optimized for the specific instrument used.
| Parameter | Recommended Setting |
| GC System | |
| Injection Volume | 1 µL (Splitless mode) |
| Inlet Temperature | 280 °C |
| Carrier Gas | Helium, constant flow rate of 1.2 mL/min |
| Column | DB-5MS (or equivalent), 30 m x 0.25 mm ID x 0.25 µm film thickness |
| Oven Program | |
| Initial Temp | 100 °C, hold for 1 min |
| Ramp | 40 °C/min to 290 °C |
| Final Hold | Hold at 290 °C for 15 min |
| MS System | |
| Ion Source Temp | 250 °C |
| Transfer Line Temp | 290 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) for quantification |
Table based on parameters described in[3][8][9].
Quantification
Quantification is performed using the internal standard method. A calibration curve is generated by analyzing standards containing known concentrations of dihydrophytol and a constant concentration of the internal standard. The ratio of the peak area of the dihydrophytol derivative to the peak area of the internal standard derivative is plotted against the concentration of dihydrophytol. The concentration in the unknown sample is then calculated from its peak area ratio using the regression equation from the calibration curve.
Method Validation and Quality Control
A trustworthy protocol must be self-validating. The following measures are essential for ensuring data integrity.
-
Internal Standard: As described, corrects for variations in extraction efficiency and injection volume.
-
Calibration Curve: A multi-point calibration curve (minimum 5 points) should be run with each sample batch to ensure linearity.
-
Blank Samples: A procedural blank (reagents only) should be run with each batch to check for contamination.
-
Spike Recovery: A known amount of dihydrophytol standard should be added to a control oil sample (known to be free of dihydrophytol) and run through the entire procedure. Recovery should typically be within 85-115%.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low/No Recovery of Analytes | Incomplete saponification. | Ensure ethanolic KOH is fresh and at the correct concentration. Increase saponification time or temperature slightly. |
| Poor extraction efficiency. | Ensure vigorous vortexing. Perform an additional extraction step (total of 4). | |
| Analyte loss during evaporation. | Ensure nitrogen stream is gentle and temperature is not excessive (<40°C). | |
| Poor Peak Shape (Tailing) | Incomplete derivatization. | Use fresh silylating agent. Ensure residue is completely dry before adding agent. Extend derivatization time/temp. |
| Active sites in GC inlet/column. | Replace the inlet liner and septum. Condition the column according to manufacturer's instructions. | |
| Extraneous Peaks in Chromatogram | Contaminated reagents or glassware. | Use high-purity solvents. Thoroughly clean all glassware. Run a solvent blank to identify the source. |
| Carryover from previous injection. | Run a solvent wash after high-concentration samples. Check autosampler syringe for contamination. |
References
- Instituto de Tecnologia de Alimentos. (2019, December 15). One-step rapid extraction of phytosterols from vegetable oils.
- Google Patents. (n.d.). Process for producing phytosterols by saponification in an alcohol/water solvent. US7173144B1.
- Feng, S., et al. (2019, August 9). Phytosterol Contents of Edible Oils and Their Contributions to Estimated Phytosterol Intake in the Chinese Diet. PubMed Central.
- Austin Publishing Group. (n.d.). Analysis of Phytosterols in Plants and Derived Products by Gas Chromatography – A Short Critical Review.
- MDPI. (n.d.). Phytosterols: Extraction Methods, Analytical Techniques, and Biological Activity.
- ResearchGate. (n.d.). Dihydrophytol and phytol isomers as marker substances for hydrogenated and refined vegetable oils. Request PDF.
- SciSpace. (n.d.). Quantitative analysis of phytosterols in edible oils using APCI liquid chromatography-tandem mass spectrometry.
- YouTube. (2020, December 26). Determination of Saponification Value of Oils and Fats Sample_A Complete Procedure (AOAC 920.160).
- FEDIOL. (n.d.). BiPRO.
- ResearchGate. (n.d.). Differentiation of Refined and Virgin Edible Oils by Means of the trans- and cis-Phytol Isomer Distribution. Request PDF.
- PubMed. (n.d.). One-step rapid extraction of phytosterols from vegetable oils.
- PubMed Central. (n.d.). GC/EI-MS method for the determination of phytosterols in vegetable oils.
- Schlag, S., et al. (2021, October 11). GC/EI-MS method for the determination of phytosterols in vegetable oils. PDF.
- Vetter, W., et al. (2012, June 20). Differentiation of refined and virgin edible oils by means of the trans- and cis-phytol isomer distribution. PubMed.
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- 5. US7173144B1 - Process for producing phytosterols by saponification in an alcohol/water solvent - Google Patents [patents.google.com]
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- 8. GC/EI-MS method for the determination of phytosterols in vegetable oils - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Quantification of Dihydrophytol in Food Matrices by Gas Chromatography-Mass Spectrometry (GC-MS)
An Application Note for Researchers and Scientists
Senior Application Scientist Commentary: Dihydrophytol, a saturated diterpenoid alcohol, serves as a crucial chemical marker for the hydrogenation of vegetable oils. Its presence and concentration in food products can provide vital information for quality control, authenticity assessment, and regulatory compliance. Unlike its unsaturated precursor, phytol, which is naturally abundant as a constituent of chlorophyll, dihydrophytol is typically formed during industrial processing.[1][2] The robust analytical challenge lies in accurately quantifying this compound within highly complex and variable food matrices, which are rich in interfering lipids. This application note provides a comprehensive, field-proven protocol for the reliable extraction, derivatization, and quantification of dihydrophytol using Gas Chromatography-Mass Spectrometry (GC-MS). The methodology is built upon the foundational principles of lipid analysis, emphasizing a self-validating workflow from sample preparation to final data analysis to ensure accuracy and reproducibility.
Principle of the Method
The accurate quantification of dihydrophytol from a complex food matrix requires a multi-step approach designed to isolate the analyte, enhance its chromatographic properties, and enable sensitive detection. This protocol follows a logical sequence of saponification, extraction, derivatization, and instrumental analysis.
-
1.1 Saponification: The core of the initial sample treatment is alkaline saponification. Most lipids in food, including triglycerides and steryl esters, are non-volatile and interfere with analysis. Saponification (hydrolysis with a strong base like potassium hydroxide) cleaves these ester bonds, converting fats into water-soluble glycerol and fatty acid salts (soap).[3] This crucial step liberates dihydrophytol and other non-saponifiable compounds into a much cleaner fraction, significantly reducing matrix complexity.
-
1.2 Liquid-Liquid Extraction (LLE): Following saponification, the lipophilic, non-saponifiable fraction containing dihydrophytol is selectively partitioned into a non-polar organic solvent, such as hexane or petroleum ether. This separates it from the now hydrophilic, saponified components, effectively isolating the target analytes.
-
1.3 Derivatization: Dihydrophytol contains a polar hydroxyl (-OH) group with an active hydrogen. Such functional groups are problematic for GC analysis as they can lead to poor peak shape (tailing) and thermal degradation in the hot injector port.[4] To mitigate this, a derivatization step is essential. Silylation is the method of choice, where a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) replaces the active hydrogen with a non-polar trimethylsilyl (TMS) group.[5] This reaction increases the analyte's volatility and thermal stability, ensuring sharp, symmetrical peaks and reproducible results.[6][7]
-
1.4 GC-MS Analysis: Gas chromatography provides high-resolution separation of the derivatized analytes. The separated compounds then enter a mass spectrometer, which acts as a highly specific and sensitive detector.[8][9] For quantification, Selected Ion Monitoring (SIM) mode is employed. By monitoring only specific, characteristic ions of the dihydrophytol-TMS derivative, chemical noise is minimized, leading to superior sensitivity and a lower limit of detection compared to full-scan mode.
Experimental Workflow Overview
The entire process, from sample receipt to final result, is a sequential workflow designed to minimize analyte loss and maximize analytical certainty. Each stage builds upon the previous one to ensure the final data is both accurate and reliable.
Caption: Overall analytical workflow for dihydrophytol quantification.
Materials and Methods
Reagents and Standards
-
Dihydrophytol standard (≥95% purity)
-
5α-cholestane (Internal Standard, ISTD) (≥98% purity)
-
Potassium hydroxide (KOH), analytical grade
-
Ethanol (Absolute, ≥99.8%), HPLC grade
-
n-Hexane, HPLC grade
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine, anhydrous, HPLC grade
-
Sodium sulfate, anhydrous, analytical grade
-
Deionized water (18.2 MΩ·cm)
-
Nitrogen gas, high purity
Equipment
-
Analytical balance (± 0.1 mg)
-
Reflux condenser system or heating block with screw-cap vials
-
Centrifuge capable of holding 50 mL tubes
-
Nitrogen evaporation system
-
Vortex mixer
-
GC-MS system with an autosampler
Detailed Analytical Protocol
Preparation of Standards
-
Primary Stock Solutions (1 mg/mL): Accurately weigh ~10 mg of dihydrophytol and 5α-cholestane into separate 10 mL volumetric flasks. Dissolve and bring to volume with n-hexane.
-
Working Internal Standard (ISTD) Solution (20 µg/mL): Dilute the 5α-cholestane primary stock solution with n-hexane.
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the dihydrophytol primary stock. A typical range would be 0.5, 1, 5, 10, 25, 50, and 100 µg/mL. Fortify each calibration level with the ISTD to a final concentration of 10 µg/mL.
Sample Preparation and Saponification
-
Sample Homogenization: Homogenize solid or semi-solid food samples to ensure uniformity. For high-fat samples like oils or margarine, gentle heating to melt may be sufficient.
-
Weighing: Accurately weigh 0.2-1.0 g of the homogenized sample into a 50 mL screw-cap glass tube. The amount depends on the expected lipid content.
-
Internal Standard Spiking: Add 100 µL of the 20 µg/mL working ISTD solution directly to the sample.
-
Saponification: Add 10 mL of 2 M ethanolic KOH. Cap the tube tightly, vortex for 30 seconds, and place in a heating block at 80°C for 1 hour with occasional mixing.
-
Causality Check: Heating accelerates the hydrolysis reaction, ensuring complete breakdown of triglycerides within a practical timeframe. Ethanolic KOH is used because it is a good solvent for both the base and the lipids.
-
Extraction of the Unsaponifiable Fraction
-
Cooling: After saponification, allow the tube to cool to room temperature.
-
Extraction: Add 10 mL of deionized water and 10 mL of n-hexane. Cap and vortex vigorously for 2 minutes.
-
Phase Separation: Centrifuge at 2000 x g for 5 minutes to achieve a clean separation of the aqueous and organic (upper) layers.
-
Collection: Carefully transfer the upper hexane layer to a clean glass tube using a Pasteur pipette.
-
Re-extraction: Repeat the extraction (steps 2-4) on the remaining aqueous layer two more times, combining all hexane extracts.
-
Causality Check: Multiple extractions are performed to ensure a high recovery rate of the lipophilic dihydrophytol from the aqueous phase, adhering to the principles of partition coefficients.
-
-
Washing: Add 10 mL of deionized water to the combined hexane extracts, vortex for 30 seconds, and allow the layers to separate. Discard the lower aqueous layer. This step removes residual soap.
-
Drying: Pass the final hexane extract through a small column containing anhydrous sodium sulfate to remove any residual water.
Derivatization
-
Evaporation: Evaporate the dried hexane extract to complete dryness under a gentle stream of nitrogen at 40°C.
-
Reagent Addition: Add 100 µL of anhydrous pyridine and 100 µL of BSTFA (+1% TMCS) to the dried residue.
-
Reaction: Cap the vial tightly and heat at 70°C for 30 minutes.
-
Causality Check: Pyridine acts as a catalyst and solvent, while heating ensures the silylation reaction proceeds to completion for all hydroxyl groups, including any sterically hindered ones.
-
Caption: Silylation of dihydrophytol to improve GC performance.
GC-MS Instrumental Analysis
-
Injection: After cooling, transfer the derivatized sample to a 2 mL autosampler vial. Inject 1 µL into the GC-MS system.
-
Instrument Conditions: The following are typical starting conditions and should be optimized for the specific instrument in use.
| GC Parameter | Setting | Rationale |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm | A low-polarity column provides excellent separation for a wide range of lipid derivatives. |
| Carrier Gas | Helium, constant flow at 1.2 mL/min | Inert carrier gas standard for MS applications. |
| Inlet Temp | 280°C | Ensures rapid volatilization of derivatized analytes without thermal degradation. |
| Injection Mode | Splitless (1 min) | Maximizes analyte transfer to the column for trace-level analysis. |
| Oven Program | 80°C (hold 1 min), ramp to 260°C at 20°C/min, ramp to 300°C at 5°C/min, hold 5 min | A temperature gradient is essential to separate compounds with different boiling points. |
| MS Parameter | Setting | Rationale |
| Ion Source Temp | 230°C | Standard temperature for stable ionization. |
| Quadrupole Temp | 150°C | Standard temperature for stable mass filtering. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Provides reproducible fragmentation patterns for library matching and identification. |
| Acquisition Mode | Selected Ion Monitoring (SIM) | Increases sensitivity and selectivity for target compound quantification. |
SIM Ion Selection
The characteristic ions for the TMS derivatives should be determined by injecting a high-concentration standard in full-scan mode. The most abundant and specific ions are then chosen for SIM analysis.
| Compound | Quantifier Ion (m/z) | Qualifier Ion(s) (m/z) |
| Dihydrophytol-TMS | 129 | 353, 368 |
| 5α-cholestane (ISTD) | 372 | 217 |
| Note: These ions are representative and must be confirmed empirically. |
Data Analysis and Quality Control
Quantification
The concentration of dihydrophytol in the sample is calculated using the response factor (RF) derived from a multi-point calibration curve.
-
Calibration Curve: Plot the ratio of the analyte peak area to the ISTD peak area (AreaAnalyte / AreaISTD) against the analyte concentration for each calibration standard. Perform a linear regression to obtain the slope, intercept, and correlation coefficient (R²). An acceptable R² value is ≥ 0.995.
-
Calculation: Concentration (µg/g) = [ ( (AreaAnalyte / AreaISTD) - Intercept ) / Slope ] x (V / W) Where:
-
V = Final volume of the extract (in mL, e.g., 0.2 mL)
-
W = Weight of the initial sample (in g)
-
Method Validation Parameters
To ensure the trustworthiness of the results, the method should be validated for the following parameters.[10]
| Parameter | Acceptance Criteria | Description |
| Linearity | R² ≥ 0.995 | The ability of the method to elicit results that are directly proportional to the concentration of the analyte. |
| Accuracy (Recovery) | 80 - 120% | Determined by spiking a blank matrix with a known amount of analyte and running it through the entire procedure. |
| Precision (RSD) | ≤ 15% | The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. |
| LOD / LOQ | S/N ≥ 3 for LOD; S/N ≥ 10 for LOQ | The lowest concentration of analyte that can be reliably detected (LOD) and quantified (LOQ) with acceptable precision and accuracy. |
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or Low Analyte Peak | Incomplete derivatization; Analyte degradation; Extraction loss. | Check derivatization reagent activity; ensure sample is completely dry before adding reagent. Verify pH after saponification; optimize extraction solvent and repetitions. |
| Poor Peak Shape (Tailing) | Active sites in the GC system; Incomplete derivatization. | Condition the GC column; use a fresh inlet liner. Increase derivatization time/temperature; use fresh reagent. |
| Low ISTD Recovery | ISTD added after extraction; Pipetting error. | Ensure ISTD is added at the very beginning of the sample preparation process. Calibrate pipettes. |
| Matrix Interference | Insufficient cleanup; Co-eluting compounds. | Improve washing steps during LLE. Adjust GC temperature program to better separate peaks; confirm SIM ions are specific to the analyte. |
References
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Boselli, E., et al. (2021). Analytical Strategies to Analyze the Oxidation Products of Phytosterols, and Formulation-Based Approaches to Reduce Their Generation. National Institutes of Health (NIH). Available at: [Link]
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Salehi, B., et al. (2021). Methods of Analysis of Phytoestrogenic Compounds: An Up-to-Date of the Present State. MDPI. Available at: [Link]
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Lisec, J., et al. (2006). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. MDPI. Available at: [Link]
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Verhé, R., et al. (2016). Development and validation of methodologies for the quantification of phytosterols and phytosterol oxidation products in cooked and baked food products. PubMed. Available at: [Link]
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Martins, N., et al. (2020). Maltitol: Analytical Determination Methods, Applications in the Food Industry, Metabolism and Health Impacts. IDEAS/RePEc. Available at: [Link]
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Johnson, A. (2013). GC-MS Analysis of Phytosterol Content of Dried Mushrooms. OpenRiver - Winona State University. Available at: [Link]
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Rocchetti, G., et al. (2021). The Role of High-Resolution Analytical Techniques in the Development of Functional Foods. MDPI. Available at: [Link]
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ResearchGate. (n.d.). Mass spectrum of phytol. ResearchGate. Available at: [Link]
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Martins, N., et al. (2020). Maltitol: Analytical Determination Methods, Applications in the Food Industry, Metabolism and Health Impacts. PubMed. Available at: [Link]
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Piironen, V., et al. (2003). Analysis of phytosterols in foods. CORE. Available at: [Link]
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Olawore, Y. (2012). Derivatization reactions and reagents for gas chromatography analysis. ResearchGate. Available at: [Link]
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Yang, B., et al. (2023). Guidelines for extraction and quantitative analysis of phytosterols and oxidation products. Wiley Analytical Science. Available at: [Link]
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Shah, R., et al. (2023). Phytosterols: Extraction Methods, Analytical Techniques, and Biological Activity. PMC - NIH. Available at: [Link]
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Hammann, S., et al. (2016). Sample preparation of free sterols from vegetable oils by countercurrent chromatography in co-current mode. PMC - NIH. Available at: [Link]
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Stelmach-Mardas, M., & Przysławski, J. (2013). [Clinical aspects of phytosterols in human nutrition]. PubMed. Available at: [Link]
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Vetter, W., & Schröder, M. (2011). Dihydrophytol and phytol isomers as marker substances for hydrogenated and refined vegetable oils. ResearchGate. Available at: [Link]
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Phillips, K.M., & Svendsen, L.K. (2017). Gas Chromatographic Analysis of Plant Sterols. AOCS. Available at: [Link]
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Steinberg, D., et al. (1966). Effect of dietary phytol and phytanic acid in animals. ResearchGate. Available at: [Link]
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Vetter, W., et al. (2012). Differentiation of Refined and Virgin Edible Oils by Means of the trans- and cis-Phytol Isomer Distribution. ResearchGate. Available at: [Link]
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Islam, M.T., et al. (2020). Phytol anti-inflammatory activity: Pre-clinical assessment and possible mechanism of action elucidation. Cellular and Molecular Biology. Available at: [Link]
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Liu, F., et al. (2021). Influence of food matrix and food processing on the chemical interaction and bioaccessibility of dietary phytochemicals: A review. PubMed. Available at: [Link]
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Cikoš, A.M., & Bilić, M. (2024). Innovative Perspectives on Phytochemicals in Human Nutrition. MDPI. Available at: [Link]
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Vetter, W., et al. (2012). Differentiation of refined and virgin edible oils by means of the trans- and cis-phytol isomer distribution. PubMed. Available at: [Link]
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Liu, R.H., & Woo, S.O. (1996). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis. Available at: [Link]
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Gylling, H., & Simonen, P. (2015). Phytosterols: Perspectives in Human Nutrition and Clinical Therapy. ResearchGate. Available at: [Link]
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VU Research Repository. (n.d.). Rapid measurement of phytosterols in fortified food using gas chromatography with flame ionization detection. VU Research Repository. Available at: [Link]
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Yang, B., et al. (2022). Guidelines for extraction and quantitative analysis of phytosterols and oxidation products. ResearchGate. Available at: [Link]
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Xu, W., et al. (2023). Quantitative analysis of bisphenol A eluted into canned tomato and mackerel by matrix-assisted laser desorption ionization mass spectrometry using anthracene as matrix. PubMed. Available at: [Link]
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ResearchGate. (2014). Development of a Method for the Analysis of Sterols in Sterol-Enriched Deli-Style Turkey with GC-FID. ResearchGate. Available at: [Link]
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Rutgers SEBS. (2018). Health Effects of Phytochemicals from Foods. YouTube. Available at: [Link]
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Islam, M.T., et al. (2020). Phytol anti-inflammatory activity: Pre-clinical assessment and possible mechanism of action elucidation. PubMed. Available at: [Link]
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Schweiggert, R.M., et al. (2019). Investigating Alternative Solvents Regarding Extractability of Lipophilic Food Ingredients in Spinach-Tomato Powder and Algae Materials. Wiley Online Library. Available at: [Link]
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Chemistry For Everyone. (2024). What Is Derivatization In Gas Chromatography? YouTube. Available at: [Link]
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Socaci, S.A., et al. (2021). Phytochemical Profile of Eight Categories of Functional Edible Oils: A Metabolomic Approach Based on Chromatography Coupled with Mass Spectrometry. MDPI. Available at: [Link]
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Jo, Y., et al. (2023). Quantitative Analysis of Sterols and Oxysterols in Foods by Gas Chromatography Coupled with Mass Spectrometry. MDPI. Available at: [Link]
-
Wanders, R.J.A., et al. (1998). Phytanic acid: Production from phytol, its breakdown and role in human disease. ResearchGate. Available at: [Link]
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Shah, R., et al. (2023). Phytosterols: Extraction Methods, Analytical Techniques, and Biological Activity. MDPI. Available at: [Link]
-
Ostlund, R.E. Jr. (2002). Phytosterols in human nutrition. PubMed. Available at: [Link]
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Azmir, J., et al. (2013). Extraction Systems and Analytical Techniques for Food Phenolic Compounds: A Review. MDPI. Available at: [Link]
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Ali, M.I., et al. (2021). phytol a phytoconstituent, its chemistry and pharmacological actions. ResearchGate. Available at: [Link]
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Szterk, A., et al. (2010). TOCOPHEROL CONTENT IN EDIBLE PLANT OILS. Polish Journal of Food and Nutrition Sciences. Available at: [Link]
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Global DARE Foundation. (2022). Refsum Disease: Phytanic Acid 101. YouTube. Available at: [Link]
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Islam, M.T., et al. (2018). Phytol: A review of biomedical activities. Semantic Scholar. Available at: [Link]
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Schönfeld, P., et al. (2006). Mechanism of Toxicity of the Branched-Chain Fatty Acid Phytanic Acid, a Marker of Refsum Disease, in Astrocytes Involves Mitochondrial Impairment. PubMed. Available at: [Link]
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Sharifi-Rad, J., et al. (2023). Phytochemicals of Natural Products: Analysis and Biological Activities. MDPI. Available at: [Link]
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Kitareewan, S., et al. (1996). Characterization of the final step in the conversion of phytol into phytanic acid. PubMed. Available at: [Link]
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Method for synthesizing dihydrophytol as a reference standard
Executive Summary
Dihydrophytol (3,7,11,15-tetramethylhexadecan-1-ol) serves as a critical biomarker in geochemical analysis, environmental monitoring of chlorophyll degradation, and food safety testing (detection of hydrogenated vegetable oils). While its unsaturated precursor, Phytol, is ubiquitous, high-purity Dihydrophytol reference standards are frequently required to validate GC-MS and NMR assays.
This guide details a robust, self-validating protocol for the catalytic hydrogenation of Phytol to Dihydrophytol. Unlike generic organic synthesis procedures, this protocol focuses on reference standard quality , emphasizing the removal of trace catalyst residues and the stereochemical implications of the reduction process.
Scientific Foundation & Reaction Design
The Chemistry
The synthesis involves the saturation of the C2=C3 double bond in Phytol using heterogeneous catalytic hydrogenation.
-
Substrate: Phytol (Natural isomer is typically trans-(2E, 7R, 11R)).
-
Reagent: Hydrogen gas (
). -
Catalyst: Palladium on Carbon (Pd/C) is selected over Platinum or Raney Nickel due to its high selectivity for olefin saturation without hydrogenolysis of the allylic hydroxyl group under mild conditions.
Stereochemical "Expert Insight"
Researchers must recognize that hydrogenation creates a new chiral center at C3.
-
Phytol: Chiral centers at C7 and C11 are fixed (usually R,R).
-
Dihydrophytol: A new center forms at C3.
-
Outcome: Standard hydrogenation yields a diastereomeric mixture (3R/3S) at the C3 position.
-
Application Note: For GC-MS applications (e.g., biomarker identification), this diastereomeric mix is acceptable as the isomers typically co-elute or are unresolved on standard 5% phenyl-methylpolysiloxane columns. If chiral resolution is required, asymmetric hydrogenation catalysts (e.g., Ru-BINAP) would be necessary, but that is outside the scope of this standard preparation guide.
Experimental Protocol
Materials & Equipment
| Component | Specification | Purpose |
| Precursor | Phytol (>97% mixture of isomers) | Starting Material |
| Catalyst | 10% Pd/C (Degussa type E101 or equiv) | High surface area catalyst |
| Solvent | Ethyl Acetate (HPLC Grade) | Solvent (Non-protic preferred to avoid esterification side-reactions) |
| Hydrogen Source | Reducing Agent | |
| Filtration | Celite® 545 Filter Aid | Catalyst removal |
Synthesis Workflow
Step 1: Solvation Dissolve 1.0 g (3.37 mmol) of Phytol in 20 mL of Ethyl Acetate.
-
Why Ethyl Acetate? Unlike ethanol, it prevents potential transesterification or acetal formation traces if the starting material contains impurities, and it is easily removed via rotary evaporation.
Step 2: Catalyst Addition Add 100 mg of 10% Pd/C (10 wt% loading relative to substrate).
-
Safety: Pd/C is pyrophoric. Add the catalyst to the wet solution, or dampen with a drop of water before adding solvent to prevent ignition of solvent vapors.
Step 3: Hydrogenation Purge the reaction vessel with nitrogen (3x), then introduce hydrogen.
-
Method A (Balloon): Attach a double-walled balloon filled with
. Stir vigorously at Room Temperature (RT) for 12 hours. -
Method B (Parr Shaker): Pressurize to 30 psi (2 atm). Reaction time reduces to 2-4 hours.
Step 4: Filtration (Critical for Purity) Filter the reaction mixture through a pad of Celite® 545 packed in a sintered glass funnel. Rinse the cake with 20 mL Ethyl Acetate.
-
Quality Check: The filtrate must be colorless and free of black particulates. Any gray tint indicates colloidal Pd breakthrough, requiring re-filtration through a 0.2
m PTFE syringe filter.
Step 5: Isolation Concentrate the filtrate under reduced pressure (Rotary Evaporator) at 40°C.
-
Yield: Expect >95% conversion. The product is a colorless, viscous oil.
Visualization of Workflow
The following diagram outlines the critical decision points and flow of the synthesis.
Figure 1: Step-by-step synthesis workflow for Dihydrophytol reference standards.
Quality Control: The Self-Validating System
To certify this material as a reference standard, you must prove two things:
-
Identity: It is Dihydrophytol.
-
Purity: The starting material (Phytol) is completely consumed.
Nuclear Magnetic Resonance ( NMR)
NMR is the primary tool for checking reaction completion because the vinylic proton of Phytol provides a distinct diagnostic signal that must disappear.
| Proton Environment | Phytol (Starting Material) | Dihydrophytol (Product) | Validation Criteria |
| C2-H (Vinylic) | 5.41 (t) | ABSENT | Primary Pass/Fail Check |
| C1-H (Alpha to OH) | 4.15 (d) | 3.60 - 3.70 (m) | Upfield shift confirms saturation |
| C3-Methyl | 1.68 (s) | ~0.85 - 0.90 (d) | Shift from singlet (allylic) to doublet |
Interpretation: The complete disappearance of the triplet at 5.41 ppm is the "Self-Validating" endpoint. If this peak remains, hydrogenation is incomplete.
GC-MS Validation
Mass spectrometry confirms the molecular weight change.
-
Phytol:
at m/z 296 .[1] (Often weak). Diagnostic fragments: m/z 71, 123. -
Dihydrophytol:
at m/z 298 . -
Key Fragment: Look for the
peak (Loss of ) at m/z 280 . -
Retention Time: Dihydrophytol will elute slightly earlier or later than Phytol depending on the column polarity (typically close, but resolvable on polar wax columns).
QC Logic Tree
Figure 2: Quality Control decision tree for certifying the reference standard.
References
-
NIST Chemistry WebBook. Phytol Mass Spectrum and Properties. National Institute of Standards and Technology. [Link]
-
Rontani, J. F., & Volkman, J. K. (2003). Phytol degradation products as biogeochemical tracers in aquatic environments. Organic Geochemistry. [Link]
-
PubChem Compound Summary. Dihydrophytol (Compound CID 89138). National Center for Biotechnology Information. [Link]
- Wakeham, S. G., et al. (1980). Diagenesis of polycyclic aromatic hydrocarbons in Recent sediments. (Contextual reference for isoprenoid saturation protocols). Geochimica et Cosmochimica Acta.
Sources
Application of Dihydrophytol as a Biomarker for Hydrogenation in Edible Oils and Fats
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Hydrogenation and the Need for Reliable Biomarkers
Hydrogenation is a widespread industrial process used to modify the physical properties of fats and oils, converting liquid oils into semi-solid or solid fats. This process enhances texture, stability, and shelf life, making hydrogenated oils valuable ingredients in a vast array of food products, from baked goods to margarines.[1][2] However, the hydrogenation process, particularly partial hydrogenation, can lead to the formation of trans fatty acids, which have been linked to adverse health effects, including an increased risk of cardiovascular disease.[1] Consequently, accurate monitoring and quality control of hydrogenated products are paramount for both regulatory compliance and consumer safety.
The detection of specific chemical markers that are unique products of the hydrogenation process provides a robust method for verifying the treatment history of an oil or fat. Dihydrophytol (3,7,11,15-tetramethylhexadecan-1-ol) has emerged as a reliable biomarker for hydrogenation.[3] This saturated diterpenoid alcohol is formed from the hydrogenation of phytol, a naturally occurring constituent of chlorophyll found in all vegetable oils.[3] Virgin and refined oils contain phytol isomers (trans-phytol, cis-phytol, and iso-phytol) but are devoid of dihydrophytol. Its presence is a definitive indicator that the oil has undergone hydrogenation.[3]
This application note provides a comprehensive guide for the analysis of dihydrophytol as a biomarker for hydrogenation in edible oils and fats. It details the underlying chemical principles, a step-by-step analytical protocol using Gas Chromatography-Mass Spectrometry (GC-MS), and data interpretation guidelines.
The Chemistry of Dihydrophytol Formation
Phytol is an acyclic diterpene alcohol that is an integral part of the chlorophyll molecule.[4] In its natural state, it exists predominantly as the trans-isomer. During the refining process of vegetable oils, some of the trans-phytol can be converted to cis- and iso-phytol.[3] The crucial transformation to dihydrophytol occurs during hydrogenation, where the double bond in the phytol molecule is saturated.
Caption: Formation of Dihydrophytol from Phytol during Hydrogenation.
Analytical Methodology: Detection and Quantification of Dihydrophytol by GC-MS
Gas Chromatography-Mass Spectrometry (GC-MS) is the analytical technique of choice for the identification and quantification of dihydrophytol due to its high sensitivity, selectivity, and ability to provide structural information.[5] The following protocol outlines a robust method for the analysis of dihydrophytol in hydrogenated vegetable oils.
Protocol: GC-MS Analysis of Dihydrophytol in Hydrogenated Oils
This protocol involves three main stages: saponification and extraction of the unsaponifiable matter (which contains dihydrophytol), derivatization to enhance volatility for GC analysis, and finally, GC-MS analysis.
1. Sample Preparation: Saponification and Extraction
-
Rationale: Saponification is a process that hydrolyzes the ester linkages of triglycerides, the main components of fats and oils. This liberates the unsaponifiable matter, which includes sterols, tocopherols, and dihydrophytol, making them accessible for extraction.
-
Procedure:
-
Weigh approximately 5 g of the oil/fat sample into a 250 mL round-bottom flask.
-
Add 50 mL of 2 M ethanolic potassium hydroxide solution.
-
Reflux the mixture for 60 minutes.
-
After cooling to room temperature, transfer the mixture to a separatory funnel containing 100 mL of deionized water.
-
Extract the unsaponifiable matter three times with 100 mL portions of diethyl ether.
-
Combine the diethyl ether extracts and wash them sequentially with 50 mL of deionized water, 50 mL of 0.5 M aqueous potassium hydroxide, and finally with 50 mL portions of deionized water until the washings are neutral (phenolphthalein test).
-
Dry the diethyl ether extract over anhydrous sodium sulfate.
-
Filter the extract and evaporate the solvent to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.
-
2. Derivatization: Silylation
-
Rationale: Dihydrophytol, being an alcohol, has a polar hydroxyl group that can lead to poor peak shape and reduced volatility in GC analysis. Derivatization with a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), replaces the active hydrogen of the hydroxyl group with a non-polar trimethylsilyl (TMS) group, thereby increasing its volatility and improving its chromatographic behavior.[6][7]
-
Procedure:
-
Dissolve the dried unsaponifiable residue in 1 mL of anhydrous pyridine.
-
Add 200 µL of BSTFA with 1% Trimethylchlorosilane (TMCS).
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
After cooling, the sample is ready for GC-MS injection.
-
Sources
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- 2. Mass Spectrometry Data Center, NIST [chemdata.nist.gov]
- 3. researchgate.net [researchgate.net]
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- 5. whitman.edu [whitman.edu]
- 6. 3,7,11,15-Tetramethyl-hexadecan-1-ol | C20H42O | CID 444637 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Dihydrophytol, TMS derivative | C23H50OSi | CID 546051 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Metabolic and Cytotoxic Profiling of Dihydrophytol in Cell Culture Models
Introduction & Biological Context
Dihydrophytol (3,7,11,15-tetramethylhexadecan-1-ol), also known as phytanol, is a saturated diterpene alcohol. While often overshadowed by its unsaturated precursor phytol and its downstream metabolite phytanic acid , dihydrophytol represents a critical metabolic node in lipid biochemistry.
In mammalian systems, dihydrophytol is primarily investigated in two contexts:
-
Peroxisomal Disorders (Refsum Disease): It serves as a vital probe for
-oxidation capacity. Unlike long-chain fatty acids that undergo -oxidation, the methyl group at the 3-position of dihydrophytol (once oxidized to phytanic acid) blocks -oxidation, forcing the cell to utilize the peroxisomal -oxidation pathway. -
Adjuvant & Surfactant Development: Due to its saturation, dihydrophytol exhibits greater oxidative stability than phytol, making it a candidate for immunological adjuvants and liposomal drug delivery systems.
This guide provides standardized protocols for handling this lipophilic compound, assessing its cytotoxicity, and utilizing it to probe peroxisomal function.
Handling & Solubilization: The "Lipophilic Paradox"
Challenge: Dihydrophytol is an oil (LogP > 8).[1] Direct addition to cell culture media results in phase separation, causing physical cellular asphyxiation rather than biochemical toxicity. Standard DMSO dissolution often fails because the compound precipitates immediately upon contact with aqueous media.
Expert Solution: The "BSA-Conjugate" Method. To mimic physiological transport, dihydrophytol must be conjugated to Fatty Acid-Free Bovine Serum Albumin (BSA) before introduction to the cell culture.
Protocol A: Preparation of Dihydrophytol-BSA Complex
Reagents:
-
Dihydrophytol (Neat oil, >95% purity)[1]
-
Ethanol (Absolute)
-
Fatty Acid-Free BSA (Lyophilized powder)
-
PBS (pH 7.4)
Step-by-Step Procedure:
-
Primary Stock: Dissolve dihydrophytol in absolute ethanol to create a 100 mM primary stock solution. Vortex for 30 seconds.
-
BSA Carrier Preparation: Prepare a 10% (w/v) BSA solution in PBS. Filter sterilize (0.22 µm).
-
Conjugation (Critical Step):
-
While stirring the BSA solution at 37°C, add the ethanolic dihydrophytol stock dropwise.
-
Ratio: The final ethanol concentration must not exceed 0.5% (v/v).
-
Target: Aim for a final stock concentration of 2 mM Dihydrophytol in the BSA solution.
-
-
Complexation: Incubate the mixture at 37°C for 2 hours with continuous stirring to allow intercalation of the terpene into the albumin hydrophobic pockets.
-
Storage: Aliquot and store at -20°C. Stable for 2 weeks.
Visualization: Solubilization Workflow
Caption: Step-by-step conjugation workflow to ensure bioavailability of lipophilic dihydrophytol.
Cytotoxicity & Metabolic Profiling[2][3][4]
Because dihydrophytol is a precursor to phytanic acid (a known cytotoxic agent that disrupts mitochondrial potential), toxicity assays must distinguish between direct membrane effects (surfactant activity) and metabolic accumulation (peroxisomal failure).
Protocol B: Comparative Cytotoxicity (MTT vs. LDH)
Objective: Differentiate between metabolic inhibition (MTT) and membrane rupture (LDH).
Cell Lines:
-
HepG2 (Liver): High metabolic capacity (relevant for Refsum models).
-
3T3-L1 (Adipocytes): Relevant for lipid storage studies.
Experimental Setup:
-
Seeding: Seed cells at
cells/well in 96-well plates. Allow 24h attachment. -
Treatment:
-
Remove media. Wash with PBS.
-
Add media containing Dihydrophytol-BSA conjugate.
-
Dose Range: 0, 10, 25, 50, 100, 200 µM.
-
Control: Vehicle control (BSA + 0.5% Ethanol).
-
-
Incubation: 24 hours and 48 hours.
Assay Execution:
-
LDH Release (Membrane Integrity): Harvest 50 µL supernatant before adding MTT. Analyze using a standard Lactate Dehydrogenase kit. High LDH indicates detergent-like necrosis.
-
MTT Reduction (Mitochondrial Health): Add MTT reagent to remaining cells. Incubate 4h. Solubilize formazan. Low signal indicates mitochondrial dysfunction or cytostasis.
Data Interpretation Guide:
| Observation | Likely Mechanism | Biological Implication |
| High LDH / Low MTT | Necrosis / Lysis | Dihydrophytol concentration is too high; acting as a surfactant/detergent. |
| Low LDH / Low MTT | Apoptosis / Metabolic Arrest | Conversion to Phytanic Acid is uncoupling oxidative phosphorylation. |
| Low LDH / Normal MTT | Tolerance | Cells are successfully |
Mechanistic Pathway: The Peroxisomal Probe
To understand the biological effect, one must map the metabolic fate of dihydrophytol. It acts as a "stress test" for the peroxisome.
Pathway Logic
-
Uptake: Dihydrophytol enters the cell.
-
Oxidation: Converted to Phytanic Acid via Fatty Alcohol Dehydrogenase (FALDH).
-
The Block: Phytanic acid cannot undergo
-oxidation due to the 3-methyl group. -
Resolution: It must enter the peroxisome for
-oxidation to become Pristanic Acid.[2]
If the cell has peroxisomal defects (e.g., PEX gene mutations), Dihydrophytol treatment will lead to a toxic accumulation of Phytanic Acid, triggering ROS and apoptosis.
Visualization: Metabolic Fate
Caption: The metabolic bottleneck. Dihydrophytol toxicity is often indirect, caused by accumulation of Phytanic Acid if alpha-oxidation fails.
Protocol C: Immunological Adjuvant Potency
Dihydrophytol is investigated as a Th1/Th2 modulator. This protocol assesses macrophage activation.
Cell System: RAW 264.7 (Murine Macrophages).
Method:
-
Priming: Seed macrophages in 24-well plates.
-
Stimulation: Treat with Dihydrophytol-BSA (10-50 µM) vs. Phytol (Positive Control).
-
Readout (24h):
-
Nitric Oxide (NO): Griess Reagent assay on supernatant.
-
Cytokines: ELISA for TNF-
and IL-1 .
-
Expected Result: Dihydrophytol typically shows a milder, more sustained inflammatory response compared to the acute spike seen with unsaturated Phytol, suggesting a safer adjuvant profile.
References
-
Wanders, R. J., et al. (2011).[3] "Phytanic acid metabolism in health and disease." Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids.
-
Gloerich, J., et al. (2005). "Metabolism of phytol to phytanic acid in the mouse, and the role of PPARalpha in its regulation." Journal of Lipid Research.
-
Schönfeld, P., & Reiser, G. (2013). "Brain lipotoxicity of phytanic acid and very long-chain fatty acids." Journal of Neuroscience Research.
-
Hansen, L., et al. (2006). "Phytol: A precursor of phytanic acid with adjuvant properties." Scandinavian Journal of Immunology.
-
Rizzo, W. B., et al. (1993). "Fatty alcohol metabolism in cultured human fibroblasts. Evidence for a fatty alcohol cycle." Journal of Biological Chemistry.
Sources
Application Notes and Protocols for the Use of Dihydrophytol in Lipid Membrane Research
For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of Dihydrophytol in Modeling Archaeal and Stable Membranes
Dihydrophytol, the fully saturated C20 isoprenoid alcohol, serves as a crucial molecular tool for researchers investigating the unique properties of cell membranes, particularly those of archaea.[1][2] Archaea are known for their ability to thrive in extreme environments, a resilience attributed in large part to the distinct chemical structure of their membrane lipids.[3] Unlike the ester-linked, straight-chain fatty acids found in bacterial and eukaryotic membranes, archaeal lipids are characterized by ether-linked, branched isoprenoid chains.[1] Dihydrophytol represents the saturated hydrocarbon tail (phytanyl chain) that forms the hydrophobic core of many archaeal diether and tetraether lipids.[4][5]
By incorporating dihydrophytol into model lipid membranes, such as liposomes, researchers can systematically investigate how these saturated, branched chains influence fundamental membrane characteristics. These include membrane fluidity, phase behavior, permeability, and interactions with embedded proteins. Understanding these relationships is paramount for fields ranging from astrobiology and the origins of life to the development of highly stable liposomal drug delivery systems.[6] This guide provides detailed protocols for the synthesis, purification, and incorporation of dihydrophytol into model membranes, as well as methodologies for characterizing the biophysical properties of these synthetic bilayers.
Part 1: Synthesis and Purification of Dihydrophytol
For researchers who wish to synthesize dihydrophytol from its more common unsaturated precursor, phytol, a straightforward catalytic hydrogenation is employed. Subsequent purification is necessary to ensure a high-purity product for biophysical studies.
Protocol 1: Synthesis of Dihydrophytol via Catalytic Hydrogenation of Phytol
This protocol describes the reduction of the double bond in phytol to yield dihydrophytol.
Materials:
-
Phytol (high purity)
-
Palladium on carbon (Pd/C), 10%
-
Ethanol or Methanol (anhydrous)
-
Hydrogen gas (H₂)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Hydrogenation apparatus (e.g., balloon hydrogenation or Parr hydrogenator)
-
Filtration apparatus (e.g., Celite pad or syringe filter)
Procedure:
-
Dissolution: Dissolve a known quantity of phytol in anhydrous ethanol or methanol in a round-bottom flask. A typical concentration is 5-10% (w/v).
-
Catalyst Addition: Carefully add 10% Pd/C catalyst to the solution. The amount of catalyst is typically 1-5% by weight of the phytol.
-
Hydrogenation Setup: Secure the flask to the hydrogenation apparatus.
-
Inerting the System: Evacuate the flask and refill with hydrogen gas. Repeat this process 2-3 times to ensure an inert atmosphere.
-
Reaction: Stir the reaction mixture vigorously under a positive pressure of hydrogen (a balloon of H₂ is often sufficient for small-scale reactions) at room temperature.
-
Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the phytol spot.
-
Completion and Filtration: Once the reaction is complete (typically a few hours), carefully vent the hydrogen and flush the system with an inert gas like nitrogen or argon. Filter the reaction mixture through a pad of Celite or a syringe filter to remove the Pd/C catalyst.
-
Solvent Removal: Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to yield the crude dihydrophytol as a colorless oil.
Protocol 2: Purification of Dihydrophytol by Silica Gel Column Chromatography
This protocol outlines the purification of crude dihydrophytol to remove any unreacted phytol and other impurities.[7][8][9]
Materials:
-
Crude dihydrophytol
-
Silica gel (230-400 mesh)[10]
-
Hexanes and Ethyl Acetate (HPLC grade)
-
Chromatography column
-
Thin-layer chromatography (TLC) plates and chamber
-
Collection tubes
Procedure:
-
Column Packing: Prepare a silica gel column using a slurry of silica gel in a non-polar solvent (e.g., hexanes).[11]
-
Sample Loading: Dissolve the crude dihydrophytol in a minimal amount of the non-polar solvent and load it onto the top of the silica gel column.
-
Elution: Elute the column with a solvent system of increasing polarity, starting with pure hexanes and gradually increasing the proportion of ethyl acetate. The optimal solvent gradient should be determined by preliminary TLC analysis. Dihydrophytol is less polar than phytol and will elute first.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing pure dihydrophytol.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain purified dihydrophytol.
Characterization of Dihydrophytol Purity
The purity of the synthesized dihydrophytol should be confirmed before its use in membrane studies.
-
¹H and ¹³C NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the structure and assessing the purity of dihydrophytol.[12][13][14][15][16] The absence of signals corresponding to the vinylic protons and carbons of phytol in the ¹H and ¹³C NMR spectra, respectively, indicates complete hydrogenation.
-
Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of dihydrophytol.
Part 2: Preparation of Dihydrophytol-Containing Model Membranes
The thin-film hydration method is a widely used and effective technique for preparing liposomes (unilamellar or multilamellar vesicles) with incorporated dihydrophytol.
Protocol 3: Preparation of Dihydrophytol-Containing Liposomes by Thin-Film Hydration
This protocol describes the formation of liposomes composed of a primary phospholipid (e.g., DPPC or POPC) and varying molar percentages of dihydrophytol.
Materials:
-
Primary phospholipid (e.g., 1,2-dipalmitoyl-sn-glycero-3-phosphocholine - DPPC)
-
Purified dihydrophytol
-
Chloroform or a chloroform:methanol mixture (e.g., 2:1 v/v)
-
Round-bottom flask
-
Rotary evaporator
-
Hydration buffer (e.g., phosphate-buffered saline, PBS)
-
Vortex mixer
-
Extruder (optional, for preparing unilamellar vesicles of a defined size)
-
Polycarbonate membranes for extrusion (e.g., 100 nm pore size)
Procedure:
-
Lipid Mixture Preparation: In a clean round-bottom flask, dissolve the desired amounts of the primary phospholipid and dihydrophytol in chloroform or a chloroform:methanol mixture. The lipids should be completely dissolved to form a clear solution.
-
Film Formation: Remove the organic solvent using a rotary evaporator. This will create a thin, uniform lipid film on the inner surface of the flask.
-
Drying: Place the flask under high vacuum for at least 2 hours (or overnight) to remove any residual solvent.
-
Hydration: Add the aqueous hydration buffer to the flask. The temperature of the buffer should be above the gel-to-liquid crystalline phase transition temperature (Tm) of the primary phospholipid (e.g., >41°C for DPPC).[17]
-
Vesicle Formation: Agitate the flask by vortexing or gentle shaking to disperse the lipid film and form multilamellar vesicles (MLVs).
-
Sizing (Optional): To produce unilamellar vesicles (LUVs) of a more uniform size, the MLV suspension can be extruded through polycarbonate membranes with a defined pore size (e.g., 100 nm). This is done by passing the suspension through the extruder multiple times (e.g., 11-21 passes).
Experimental Workflow for Liposome Preparation
Caption: Workflow for preparing dihydrophytol-containing liposomes.
Part 3: Biophysical Characterization of Dihydrophytol-Modified Membranes
Once the dihydrophytol-containing liposomes are prepared, a variety of biophysical techniques can be employed to characterize their properties.
A. Differential Scanning Calorimetry (DSC) for Phase Transition Analysis
DSC is used to measure the thermotropic phase behavior of lipid bilayers, specifically the gel-to-liquid crystalline phase transition temperature (Tm).[17] The incorporation of dihydrophytol is expected to alter the Tm and the cooperativity of this transition.
Protocol 4: DSC Analysis of Dihydrophytol-Containing Liposomes
Materials:
-
Liposome suspension (prepared as in Protocol 3)
-
Differential Scanning Calorimeter
-
DSC pans
Procedure:
-
Sample Preparation: Transfer a precise amount of the liposome suspension into a DSC pan. Seal the pan hermetically. Prepare a reference pan containing the same volume of buffer.
-
DSC Measurement: Place the sample and reference pans in the DSC instrument. Equilibrate the system at a temperature well below the expected Tm (e.g., 20°C for DPPC-based liposomes).
-
Heating Scan: Scan the temperature at a controlled rate (e.g., 1-2°C/min) to a temperature well above the Tm (e.g., 60°C).[18]
-
Cooling Scan: After the heating scan, cool the sample back to the starting temperature at the same rate.
-
Data Analysis: Analyze the resulting thermogram to determine the Tm (the peak of the endothermic transition) and the enthalpy of the transition (ΔH, the area under the peak).[19]
Expected Results and Interpretation: The incorporation of saturated, branched chains like dihydrophytol into a phospholipid bilayer is expected to disrupt the ordered packing of the phospholipid acyl chains in the gel phase. This disruption typically leads to a broadening of the phase transition and a decrease in the main phase transition temperature (Tm).
Table 1: Illustrative Effect of Dihydrophytol on the Phase Transition Temperature (Tm) of DPPC Liposomes
| Mole % Dihydrophytol | Tm (°C) (Illustrative) | Transition Width (°C) (Illustrative) |
| 0 | 41.5 | 0.5 |
| 5 | 40.2 | 1.2 |
| 10 | 38.9 | 2.5 |
| 20 | 36.5 | 4.0 |
| Note: These are illustrative values based on the expected behavior of similar molecules. Actual values must be determined experimentally. |
Logical Flow for DSC Experiment and Analysis
Caption: DSC experimental and data analysis workflow.
B. Fluorescence Anisotropy to Assess Membrane Fluidity
Fluorescence anisotropy measurements using a lipophilic probe like 1,6-diphenyl-1,3,5-hexatriene (DPH) can provide quantitative information about the fluidity or microviscosity of the lipid bilayer.[20][21] The rotational motion of the probe is sensitive to the packing of the lipid acyl chains.
Protocol 5: Fluorescence Anisotropy Measurement of Membrane Fluidity
Materials:
-
Liposome suspension
-
DPH stock solution (e.g., in tetrahydrofuran or methanol)
-
Spectrofluorometer with polarization filters
-
Thermostatted cuvette holder
Procedure:
-
Probe Incorporation: Add a small aliquot of the DPH stock solution to the liposome suspension while vortexing to ensure rapid and uniform incorporation of the probe into the lipid bilayers. The final probe-to-lipid ratio should be low (e.g., 1:500) to avoid self-quenching.
-
Incubation: Incubate the mixture in the dark at a temperature above the lipid Tm for at least 30 minutes to allow for complete partitioning of the probe into the membranes.
-
Anisotropy Measurement: Place the sample in a thermostatted cuvette in the spectrofluorometer. Excite the sample with vertically polarized light (e.g., 357 nm for DPH) and measure the emission intensity parallel (I_VV) and perpendicular (I_VH) to the excitation plane (e.g., at 430 nm for DPH).[22]
-
G-Factor Correction: Determine the instrument's G-factor by exciting with horizontally polarized light and measuring the vertical (I_HV) and horizontal (I_HH) components of the emission. The G-factor is calculated as G = I_HV / I_HH.
-
Anisotropy Calculation: Calculate the steady-state fluorescence anisotropy (r) using the following equation: r = (I_VV - G * I_VH) / (I_VV + 2 * G * I_VH)
-
Temperature Dependence: Measure the anisotropy as a function of temperature to observe changes in fluidity across the phase transition.
Expected Results and Interpretation: An increase in membrane fluidity is reflected as a decrease in the fluorescence anisotropy value, as the probe experiences more rotational freedom. The branched nature of dihydrophytol is expected to increase the free volume within the hydrophobic core of the membrane, leading to increased fluidity, especially in the gel phase.
Table 2: Illustrative Fluorescence Anisotropy (r) of DPH in DPPC Liposomes at 25°C (Gel Phase)
| Mole % Dihydrophytol | Fluorescence Anisotropy (r) (Illustrative) | Interpretation |
| 0 | 0.350 | Highly ordered |
| 5 | 0.325 | Increased fluidity |
| 10 | 0.300 | Increased fluidity |
| 20 | 0.270 | More fluid |
| Note: These are illustrative values. Actual values must be determined experimentally. |
C. Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy
Solid-state NMR can provide detailed information on the structure, dynamics, and orientation of dihydrophytol within the lipid bilayer.[23][24][25] Deuterium (²H) NMR of selectively deuterated lipids or dihydrophytol can be particularly informative for determining the order parameters of specific C-H bonds.
General Approach for Solid-State NMR Studies:
-
Isotope Labeling: For detailed structural and dynamic studies, synthesis of selectively deuterated dihydrophytol or use of deuterated phospholipids is often necessary.
-
Sample Preparation: For solid-state NMR, multilamellar vesicles (MLVs) are typically used. The sample is packed into an NMR rotor.
-
NMR Experiments: A variety of solid-state NMR experiments can be performed, including:
-
²H NMR: To measure quadrupolar splittings, which are related to the order parameter of the C-²H bond.
-
¹³C CP-MAS NMR: To obtain high-resolution spectra of the carbon backbone and identify changes in chemical shifts upon incorporation into the membrane.[12]
-
³¹P NMR: To probe the headgroup region of the phospholipids and assess the overall phase of the lipid assembly.
-
Interpretation: Changes in the NMR spectra, such as altered chemical shifts or quadrupolar splittings, provide insights into the specific interactions between dihydrophytol and the surrounding phospholipids, as well as its effect on the order and dynamics of the lipid acyl chains.
Conclusion
Dihydrophytol is an invaluable tool for dissecting the biophysical principles that govern the stability and function of archaeal-like membranes. The protocols outlined in this guide provide a comprehensive framework for the synthesis, purification, and incorporation of dihydrophytol into model lipid systems. The subsequent characterization of these membranes using techniques such as DSC, fluorescence anisotropy, and solid-state NMR allows for a quantitative understanding of how the unique branched and saturated nature of phytanyl chains influences membrane properties. This knowledge is not only fundamental to our understanding of extremophile biology but also holds significant promise for the rational design of robust nanocarriers for drug delivery and other biotechnological applications.
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Capsaicin Fluidifies the Membrane and Localizes Itself near the Lipid-Water Interface. (2015). ResearchGate. [Link]
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Behavior of the DPH fluorescence probe in membranes perturbed by drugs. (2019). PubMed. [Link]
-
Preparation of DPPC liposomes using probe-tip sonication: Investigating intrinsic factors affecting temperature phase transitions. (2020). PubMed. [Link]
-
Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. (n.d.). NIH. [Link]
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DPPC Membrane Under Lateral Compression and Stretching to Extreme Limits: Phase Transitions and Rupture. (n.d.). MDPI. [Link]
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Phase behavior of dipalmitoyl phosphatidylcholine (DPPC)-cholesterol membranes. (2025). ResearchGate. [Link]
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(A) Differential scanning calorimetry (DSC) representative thermograms... (n.d.). ResearchGate. [Link]
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Phase Studies of Model Biomembranes: Complex Behavior of DSPC/DOPC/Cholesterol. (n.d.). PMC - NIH. [Link]
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Fluorescence anisotropy of DPH in various liposomes measured as a function of temperature from 20.0 to 70.0 °C. (n.d.). ResearchGate. [Link]
-
Phase Behavior of Lipid Monolayers Containing DPPC and Cholesterol Analogs. (n.d.). PMC. [Link]
-
Purification of Organic Compounds by Flash Column Chromatography. (2025). Organic Syntheses. [Link]
-
1 H-and 13 C-NMR data (ppm) of phytol (1). (n.d.). ResearchGate. [Link]
-
Quantitative Imaging of Molecular Order in Lipid Membranes Using Two-Photon Fluorescence Polarimetry. (n.d.). PMC - NIH. [Link]
-
A solid-state NMR study of phospholipid-cholesterol interactions: sphingomyelin-cholesterol binary systems. (n.d.). PMC - NIH. [Link]
-
Reconstruction of the Archaeal Isoprenoid Ether Lipid Biosynthesis Pathway in Escherichia coli Through Digeranylgeranylglyceryl Phosphate. (n.d.). NIH. [Link]
-
Self-assembly and biophysical properties of archaeal lipids. (2022). PubMed. [Link]
-
Applications of Solid-State NMR Spectroscopy for the Study of Lipid Membranes with Polyphilic Guest (Macro)Molecules. (n.d.). MDPI. [Link]
-
Investigation of Temperature-Induced Phase Transitions in DOPC and DPPC Phospholipid Bilayers Using Temperature-Controlled Scanning Force Microscopy. (n.d.). PMC - NIH. [Link]
-
Structures of saturated isoprenoid-based archaeal lipids a–c,... (n.d.). ResearchGate. [Link]
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DPH Probe Method for Liposome-Membrane Fluidity Determination. (2023). PubMed. [Link]
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Self-assembly and biophysical properties of archaeal lipids. (n.d.). ResearchGate. [Link]
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(PDF) Quantitative imaging of membrane lipid order in cells and organisms. (2025). ResearchGate. [Link]
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Phase behavior of phospholipid–phytosterol membranes. (n.d.). Soft Matter (RSC Publishing). [Link]
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Isoprenoids enhance the stability of fatty acid membranes at the emergence of life potentially leading to an early lipid divide. (2019). The Royal Society Publishing. [Link]
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Silica Gel Chromatographic Methods for Identification, Isolation and Purification of Gossypol Acetic Acid. (2024). NIH. [Link]
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Partitioning to ordered membrane domains regulates the kinetics of secretory traffic. (2023). eLife. [Link]
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Archaeal Lipids: Extraction, Separation, and Identification via Natural Product Chemistry Perspective. (n.d.). MDPI. [Link]
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Behavior of the DPH fluorescence probe in membranes perturbed by drugs. (2019). MPIKG. [Link]
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Structural basis for long-chain isoprenoids synthesis by cis-prenyltransferases. (2021). bioRxiv. [Link]
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Insights into Polyphenol–Lipid Interactions: Chemical Methods, Molecular Aspects and Their Effects on Membrane Structures. (n.d.). MDPI. [Link]
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Membrane plasticity induced by myo-inositol derived archaeal lipids: chemical synthesis and biophysical characterization. (n.d.). RSC Publishing. [Link]
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Specific Lipid Studies in Complex Membranes by Solid‐State NMR Spectroscopy. (n.d.). Utrecht University. [Link]
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Purification: Tips for Flash Column Chromatography. (n.d.). Department of Chemistry : University of Rochester. [Link]
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Toward the complete prediction of the 1H and 13C NMR spectra of complex organic molecules by DFT methods: application to natural substances. (n.d.). PubMed. [Link]
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Insights into Polyphenol–Lipid Interactions: Chemical Methods, Molecular Aspects and Their Effects on Membrane Structures. (n.d.). MDPI. [Link]
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Archaeal isoprenoid compounds with saturated prenyl chains. (A) Typical... (n.d.). ResearchGate. [Link]
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STRUCTURE ELUCIDATION OF TWO NEW PHYTOL DERIVATIVES, A NEW PHENOLIC COMPOUND AND OTHER METABOLITES OF AVERRHOA BILIMBI. (n.d.). De La Salle University. [Link]
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17O Solid-State NMR Spectroscopy of Lipid Membranes. (n.d.). Florida State University. [Link]
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- 23. Solid-State NMR of Membrane Proteins in Lipid Bilayers: to spin or not to spin? - PMC [pmc.ncbi.nlm.nih.gov]
- 24. A solid-state NMR study of phospholipid-cholesterol interactions: sphingomyelin-cholesterol binary systems - PMC [pmc.ncbi.nlm.nih.gov]
- 25. research-portal.uu.nl [research-portal.uu.nl]
Application Note: High-Efficiency Derivatization of Dihydrophytol for Trace GC-MS Analysis
Introduction & Scientific Rationale
Dihydrophytol (Phytanol) is a saturated C20 isoprenoid alcohol ubiquitous in environmental samples, petroleum geochemistry, and metabolic studies as a degradation product of chlorophyll. While gas chromatography (GC) is the preferred separation technique, the presence of a free hydroxyl (-OH) group creates significant analytical challenges:
-
Active Hydrogen Bonding: The polar -OH group interacts with silanol groups in the GC inlet liner and column stationary phase, leading to peak tailing and irreversible adsorption.
-
Thermal Instability: At the high temperatures required to elute C20 compounds (>280°C), underivatized alcohols can undergo dehydration.
-
Reduced Sensitivity: Broad, tailing peaks lower the signal-to-noise ratio (S/N), compromising trace detection.
The Solution: Silylation.[1][2][3][4][5][6][7] By replacing the active protic hydrogen with a trimethylsilyl (TMS) group, we reduce polarity, increase volatility, and improve thermal stability.[8] This guide details a validated protocol using BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) catalyzed with 1% TMCS (Trimethylchlorosilane) to generate the Dihydrophytol-TMS ether for robust GC-MS quantification.
Chemical Mechanism
The reaction is a nucleophilic attack of the alcohol oxygen on the silicon atom of the silylating agent. BSTFA is chosen for its high volatility and the volatility of its by-products (trifluoroacetamide), which prevents detector fouling.
Reaction:
-
R-OH: Dihydrophytol
-
Catalyst: TMCS acts as a Lewis acid catalyst to increase the leaving group potential of the amide, ensuring complete derivatization of the sterically hindered secondary alcohol.
Workflow Visualization
Figure 1: Optimized analytical workflow for Dihydrophytol analysis. Note the critical dehydration step.
Experimental Protocol
Reagents & Equipment
-
Standard: Dihydrophytol (≥98% purity).
-
Derivatizing Agent: BSTFA + 1% TMCS (Sigma-Aldrich/Supelco or equivalent).
-
Solvent: Anhydrous Pyridine (acts as an acid scavenger and solvent) or Ethyl Acetate.
-
Vials: 2 mL amber autosampler vials with deactivated glass inserts.
-
Heating Block: Capable of maintaining 65°C ± 2°C.
Step-by-Step Derivatization Procedure
-
Sample Preparation:
-
Aliquot the sample extract (containing 1–100 µg of target analyte) into a reaction vial.
-
CRITICAL: Evaporate to complete dryness under a gentle stream of nitrogen. Moisture will hydrolyze the TMS reagent immediately.
-
-
Reagent Addition:
-
Add 50 µL of Anhydrous Pyridine to the vial to dissolve the residue.
-
Add 50 µL of BSTFA + 1% TMCS .
-
Note: Ensure a molar excess of at least 10:1 (Reagent:Analyte).
-
-
Reaction:
-
Cap the vial tightly with a PTFE-lined cap.
-
Vortex for 10 seconds.
-
Incubate at 65°C for 30 minutes .
-
Why 65°C? While simple alcohols react at room temperature, the isoprenoid chain of dihydrophytol provides steric hindrance. Heat ensures quantitative conversion.
-
-
Final Prep:
-
Allow the vial to cool to room temperature.
-
(Optional) Dilute with anhydrous hexane if the concentration is too high for the detector.
-
Inject directly into the GC-MS.
-
GC-MS Method Parameters
To achieve optimal separation of the Dihydrophytol-TMS derivative from matrix interferences (e.g., fatty acids, sterols), use the following parameters.
| Parameter | Setting | Rationale |
| Inlet | Splitless (1 min purge) @ 280°C | High temp prevents condensation; splitless maximizes sensitivity. |
| Column | 5% Phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms) | Standard non-polar phase ideal for silylated compounds. |
| Dimensions | 30 m × 0.25 mm × 0.25 µm | Standard dimensions balance resolution and capacity. |
| Carrier Gas | Helium @ 1.0 mL/min (Constant Flow) | Consistent flow ensures reproducible retention times. |
| Oven Program | 100°C (1 min) → 20°C/min → 300°C (hold 10 min) | Rapid ramp to elute high-boilers; 300°C hold cleans column. |
| Transfer Line | 300°C | Prevents cold spots between GC and MS. |
| Ion Source | 230°C (EI) | Standard EI source temperature. |
| Mass Range | m/z 50–500 (Scan) or SIM | Scan for ID; SIM for trace quantification. |
Data Analysis: Diagnostic Ions
The Dihydrophytol-TMS ether (MW: 370.7 Da) exhibits a distinct fragmentation pattern useful for identification.
-
Molecular Ion (M+): m/z 370 (Weak)
-
M - Methyl (M-15): m/z 355 (Strong diagnostic)
-
M - TMSOH (M-90): m/z 280 (Loss of derivatizing group)
-
Base Peak: Often m/z 73 or 75 (Trimethylsilyl fragment) or m/z 143 (Isoprenoid backbone fragment).
Troubleshooting & Quality Control
If low recovery or peak tailing is observed, follow this decision logic.
Figure 2: Diagnostic decision tree for silylation troubleshooting.
Validation Criteria (Self-Validating System)
-
Internal Standard: Spike samples with 5α-cholestane or squalane prior to derivatization. These non-polar hydrocarbons do not react with BSTFA.
-
Pass: IS peak area is consistent.
-
Fail: IS area varies → Injection/GC issue (not reaction issue).
-
-
Derivatization Efficiency: Monitor the ratio of Underivatized Dihydrophytol (m/z 296, if visible) vs. Derivatized (m/z 370/355).
-
Pass: < 1% Underivatized peak.
-
References
-
National Institute of Standards and Technology (NIST). Dihydrophytol, TMS derivative Mass Spectrum. NIST Mass Spectrometry Data Center.[9] Available at: [Link]
-
Rontani, J.F.[10] & Volkman, J.K. (2003). Phytol degradation products as biogeochemical tracers in aquatic environments. Organic Geochemistry.[3] (Contextual grounding for biomarker analysis).
-
Schummer, C. et al. (2009). Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis. Talanta.[4] Available at: [Link]
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. youtube.com [youtube.com]
- 3. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 4. MTBSTFA derivatization-LC-MS/MS approach for the quantitative analysis of endogenous nucleotides in human colorectal carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. acp.copernicus.org [acp.copernicus.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Dihydrophytol, TMS derivative | C23H50OSi | CID 546051 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. ajgreenchem.com [ajgreenchem.com]
Application Note: High-Efficiency Cleanup of Dihydrophytol Using Solid-Phase Extraction
Abstract
This application note provides a comprehensive guide to developing a robust solid-phase extraction (SPE) protocol for the cleanup and isolation of dihydrophytol from various sample matrices. Dihydrophytol, a C20 isoprenoid alcohol, is a highly nonpolar compound, making it amenable to purification strategies that leverage its hydrophobicity. This document outlines the fundamental principles of SPE, systematic method development, a detailed experimental protocol, and troubleshooting advice tailored for researchers, scientists, and drug development professionals.
Introduction to Dihydrophytol and Analytical Challenges
Dihydrophytol (3,7,11,15-tetramethylhexadecan-1-ol) is a saturated diterpenoid alcohol that serves as an intermediate in the biosynthesis of phytanic acid.[1] It is found in various biological and environmental samples, often as a degradation product of phytol, a constituent of chlorophyll.[1][2][3] The analysis of dihydrophytol is crucial in diverse fields, including geochemistry, food science, and biomedical research, where it can act as a biomarker.
The primary analytical challenge in quantifying dihydrophytol lies in its presence within complex matrices, such as biological fluids, plant extracts, or sediment samples. These matrices often contain a plethora of interfering compounds (e.g., lipids, pigments, and other fatty alcohols) that can suppress instrument signals, contaminate analytical columns, and lead to inaccurate results. Solid-phase extraction is a powerful sample preparation technique that addresses these challenges by selectively isolating dihydrophytol, thereby enhancing the sensitivity and reliability of subsequent analyses like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[4][5][6]
The Principle of Solid-Phase Extraction (SPE)
SPE is a chromatographic technique used for sample preparation that partitions analytes between a solid stationary phase and a liquid mobile phase.[5][7] The choice of stationary and mobile phases is dictated by the physicochemical properties of the analyte and the sample matrix. For a nonpolar compound like dihydrophytol, two primary SPE modes are applicable: reversed-phase and normal-phase SPE.
Reversed-Phase SPE
In reversed-phase SPE, a nonpolar stationary phase (e.g., C18-bonded silica) is used to retain hydrophobic compounds from a polar sample matrix.[8][9] The retention mechanism is primarily based on van der Waals forces between the long alkyl chains of the sorbent and the nonpolar analyte.[10]
Normal-Phase SPE
Conversely, normal-phase SPE employs a polar stationary phase (e.g., silica, diol, or aminopropyl) to retain polar analytes from a nonpolar sample matrix.[7][11] The retention is driven by polar interactions such as hydrogen bonding and dipole-dipole forces.[10]
Method Development for Dihydrophytol Cleanup
A systematic approach to method development is crucial for achieving high recovery and purity of dihydrophytol.
Sorbent Selection
The choice of sorbent is the most critical parameter in SPE method development. Given the highly nonpolar nature of dihydrophytol, a reversed-phase sorbent is the logical choice for its extraction from aqueous or polar organic sample matrices.
| Sorbent Type | Functional Group | Retention Mechanism | Suitability for Dihydrophytol |
| Reversed-Phase | |||
| C18 (Octadecyl) | -Si-(CH₂)₁₇CH₃ | Strong nonpolar interactions | Excellent |
| C8 (Octyl) | -Si-(CH₂)₇CH₃ | Moderate nonpolar interactions | Good |
| Polymer-based (e.g., Styrene-Divinylbenzene) | Cross-linked aromatic polymer | Strong nonpolar interactions | Excellent, high capacity |
| Normal-Phase | |||
| Silica | -Si-OH | Polar interactions (hydrogen bonding) | Suitable for nonpolar matrices |
| Diol | -Si-(CH₂)₃OCH₂CH(OH)CH₂OH | Moderate polar interactions | Less suitable for aqueous matrices |
For most applications involving aqueous or methanolic/ethanolic extracts, C18-bonded silica is the recommended starting point due to its strong retention of hydrophobic compounds.
Sample Pre-treatment
Proper sample pre-treatment is essential to ensure efficient interaction between dihydrophytol and the SPE sorbent.
-
Aqueous Samples (e.g., biological fluids): If the sample contains a high concentration of proteins or particulates, a centrifugation or filtration step is necessary. To enhance the retention of dihydrophytol on a reversed-phase sorbent, the sample should be diluted with water or an aqueous buffer to reduce the organic solvent content.
-
Organic Extracts (e.g., hexane, ethyl acetate): If dihydrophytol is already in a nonpolar organic solvent, a solvent exchange to a more polar, water-miscible solvent (like isopropanol or acetone) followed by dilution with water is recommended before applying to a reversed-phase cartridge. Alternatively, a normal-phase SPE approach can be considered.
The Four Steps of SPE
A typical SPE procedure consists of four distinct steps: conditioning, loading, washing, and elution.[12]
The conditioning step prepares the sorbent for sample loading. This involves wetting the stationary phase to ensure reproducible interactions with the analyte. For reversed-phase sorbents, this is typically a two-step process:
-
Activate with a water-miscible organic solvent: Methanol or acetonitrile is passed through the cartridge to solvate the C18 chains.
-
Equilibrate with an aqueous solution: Water or a buffer with a similar composition to the sample matrix is then used to prepare the sorbent for the aqueous sample.
The pre-treated sample is passed through the conditioned cartridge at a slow and steady flow rate. This allows for sufficient interaction time between dihydrophytol and the stationary phase, ensuring efficient retention.
The wash step is critical for removing weakly retained impurities and interferences from the sorbent while the analyte of interest remains bound. For dihydrophytol on a C18 cartridge, a wash solution with a higher polarity than the elution solvent is used. A mixture of water and a small percentage of an organic solvent (e.g., 5-10% methanol in water) is often effective at removing polar interferences without prematurely eluting the highly nonpolar dihydrophytol.[13]
The final step involves eluting the purified dihydrophytol from the sorbent using a solvent that disrupts the hydrophobic interactions. A nonpolar organic solvent is required for this step. The choice of elution solvent can be optimized to achieve the desired concentration and purity of the final extract.
Detailed Protocol for Dihydrophytol Cleanup using Reversed-Phase SPE
This protocol is a starting point and may require optimization based on the specific sample matrix and analytical requirements.
Materials and Reagents
-
SPE Cartridges: C18, 500 mg bed weight, 3 mL or 6 mL tube size[14]
-
Solvents:
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Hexane (HPLC grade)
-
Ethyl Acetate (HPLC grade)
-
Deionized Water
-
-
Apparatus:
-
SPE vacuum manifold
-
Collection tubes
-
Pipettes
-
Experimental Workflow Diagram
Caption: Reversed-Phase SPE Workflow for Dihydrophytol Cleanup.
Step-by-Step Protocol
-
Conditioning:
-
Pass 5 mL of methanol through the C18 cartridge.
-
Do not allow the sorbent to go dry.
-
-
Equilibration:
-
Pass 5 mL of deionized water through the cartridge.
-
Ensure the sorbent remains wet before loading the sample.
-
-
Sample Loading:
-
Load the pre-treated aqueous sample onto the cartridge at a flow rate of approximately 1-2 mL/min.
-
-
Washing:
-
Wash the cartridge with 5 mL of 5% methanol in water to remove polar impurities.
-
Dry the cartridge under vacuum for 5-10 minutes to remove any residual aqueous solvent.
-
-
Elution:
-
Place a clean collection tube under the cartridge.
-
Elute the dihydrophytol with 5 mL of a nonpolar solvent. The choice of solvent can be optimized; good starting points are hexane or ethyl acetate.
-
-
Post-Elution Processing:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent for the intended analytical method (e.g., mobile phase for LC-MS, or a volatile solvent for GC-MS).
-
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Recovery | - Incomplete elution | - Use a stronger (less polar) elution solvent or a larger volume.[15]- Ensure the sorbent bed is completely dry before elution. |
| - Analyte breakthrough during loading | - Decrease the flow rate during sample loading.- Ensure the sample's organic content is low. | |
| Dirty Extract | - Inefficient washing | - Increase the strength or volume of the wash solvent (e.g., 10-15% methanol in water).- Add a second, stronger wash step. |
| - Co-elution of interferences | - Use a more selective elution solvent. | |
| Poor Reproducibility | - Inconsistent flow rates | - Use a vacuum manifold with flow control or an automated SPE system. |
| - Sorbent bed drying out | - Do not allow the sorbent to go dry between conditioning, equilibration, and loading steps. |
Conclusion
Solid-phase extraction is an effective and efficient technique for the cleanup of dihydrophytol from complex sample matrices. By leveraging the hydrophobic nature of dihydrophytol, a reversed-phase SPE protocol using a C18 sorbent can provide high recovery and excellent sample purity, leading to more reliable and sensitive analytical results. The protocol presented in this application note serves as a robust starting point for method development, which can be further optimized to meet the specific demands of various research and analytical applications.
References
- Vertex AI Search. (n.d.). Solid-phase Extraction SPE - Pilot Unit.
- CymitQuimica. (n.d.). CAS 645-72-7: Dihydrophytol.
- Phenomenex. (n.d.). SP Technical Tip: How to Clean Up Analytes.
- Sigma-Aldrich. (n.d.). Solid Phase Extraction (SPE) Products.
- Veeprho Pharmaceuticals. (2024). Solid-Phase Extraction (SPE).
- Agilent Technologies. (2016, March 4). Solid Phase Extraction (SPE) Sample Preparation - Fundamentals [Video]. YouTube.
- The Good Scents Company. (n.d.). dihydrophytol 3,7,11,15-tetramethyl-1-hexadecanol.
- Sigma-Aldrich. (n.d.). Supelco Guide to Solid Phase Extraction.
- Sigma-Aldrich. (n.d.). Reversed-Phase SPE Methodology.
- LabRulez LCMS. (2024). Sample Cleanup: Method Development for Solid Phase Extraction and Beyond.
- Hawach Scientific. (2025). Do You Really Know About SPE Normal Phase and Reverse Phase Extraction?.
- Cayman Chemical. (n.d.). Dihydrophytol.
- Al-Busaidi, J. K., et al. (2022). A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis. Journal of the Saudi Chemical Society, 26(5), 101523.
- U.S. Environmental Protection Agency. (n.d.). Evaluation Of Sample Extract Cleanup Using Solid-Phase Extraction Cartridges.
- FooDB. (2015). Showing Compound phytol (FDB031117).
- Phenomenex. (n.d.). Normal and Reversed Phase.
- Biotage. (2023). Understanding SPE Retention Mechanisms.
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. CAS 645-72-7: Dihydrophytol | CymitQuimica [cymitquimica.com]
- 3. Showing Compound phytol (FDB031117) - FooDB [foodb.ca]
- 4. pilotunit.com [pilotunit.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 7. A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reversed-Phase SPE Methodology [sigmaaldrich.com]
- 9. specartridge.com [specartridge.com]
- 10. Sample Prep Tech Tip: Normal and Reversed Phase | Phenomenex [phenomenex.com]
- 11. veeprho.com [veeprho.com]
- 12. m.youtube.com [m.youtube.com]
- 13. SP Technical Tip: How to Clean Up Analytes | Phenomenex [phenomenex.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. lcms.labrulez.com [lcms.labrulez.com]
Advanced HPLC Strategies for Dihydrophytol: From Bulk Purity to Trace Analysis
Executive Summary & Challenge Definition
Dihydrophytol (Phytanol) is a saturated acyclic diterpene alcohol (
The Analytical Challenge:
Unlike its precursor Phytol, Dihydrophytol lacks the allylic double bond (
This Application Note defines two robust protocols to overcome this "invisibility" constraint:
-
Protocol A (HPLC-ELSD): A label-free method for bulk purity analysis and raw material qualification.
-
Protocol B (Derivatization-UV): A high-sensitivity method for trace quantification in complex biological matrices.
Chemical Context & Separation Logic
To achieve chromatographic resolution, we must exploit the hydrophobicity of the saturated C20 chain.
-
Stationary Phase Selection: A standard C18 column often fails to resolve Dihydrophytol from Phytol (the primary impurity) due to their structural similarity. We recommend a High-Carbon Load C18 or a C30 (Triacontyl) phase to maximize hydrophobic discrimination based on the single double-bond difference.
-
Mobile Phase: Due to extreme lipophilicity, aqueous content must be kept minimal (<5%) or eliminated (Non-Aqueous Reversed Phase - NARP) to prevent precipitation and ensure elution.
Workflow Visualization
The following diagram outlines the decision matrix for selecting the appropriate detection method.
Figure 1: Decision matrix for Dihydrophytol analysis based on sample concentration and matrix complexity.
Protocol A: HPLC-ELSD (Direct Detection)
Application: Quality Control (QC) of raw materials; Purity assessment >95%. Principle: The analyte is nebulized and the solvent evaporated. Dihydrophytol, being less volatile than the mobile phase, forms particles that scatter light.
Instrument Configuration
| Parameter | Specification | Causality / Rationale |
| Detector | ELSD (Evaporative Light Scattering) | Detects semi-volatiles without chromophores. Response is mass-dependent, not structure-dependent. |
| Column | C18 High Load (e.g., 250 x 4.6 mm, 5 µm) | High carbon load (>20%) is required to separate the saturated Dihydrophytol from the unsaturated Phytol. |
| Column Temp | 30°C | Maintains reproducible viscosity and retention times. |
| Flow Rate | 1.0 mL/min | Standard flow for 4.6 mm ID columns to ensure optimal nebulization. |
Mobile Phase & Gradient[1][2]
-
Solvent B: Isopropanol (IPA) or Methyl tert-butyl ether (MTBE)
-
Note: Water is excluded to maximize solubility.
| Time (min) | % A (ACN) | % B (IPA) | Event |
| 0.0 | 90 | 10 | Injection |
| 15.0 | 40 | 60 | Linear Gradient (Elution) |
| 20.0 | 40 | 60 | Hold (Wash) |
| 20.1 | 90 | 10 | Re-equilibration |
ELSD Settings (Critical)
-
Drift Tube Temperature: 45°C – 50°C.
-
Why? Dihydrophytol has a boiling point ~140°C (at reduced pressure). Setting the tube too high (>70°C) may cause partial volatilization of the analyte, reducing sensitivity [1].
-
-
Gain: Set to High (verify with S/N ratio).
-
Gas Pressure: 3.5 bar (Nitrogen).
Protocol B: Derivatization-HPLC-UV (Trace Analysis)
Application: Pharmacokinetics, metabolic studies, environmental trace analysis. Principle: Converting the hydroxyl group (-OH) into a UV-absorbing ester using 3,5-Dinitrobenzoyl Chloride (DNBC). This shifts detection to 254 nm.
Derivatization Workflow
The reaction targets the primary alcohol at C1.
-
Reagent Prep: Dissolve 10 mg DNBC in 1 mL Tetrahydrofuran (THF).
-
Catalyst: Pyridine (acts as an acid scavenger).
-
Reaction:
-
Mix 100 µL Sample + 100 µL Reagent + 10 µL Pyridine.
-
Incubate at 60°C for 30 minutes in a sealed vial.
-
Chemistry:
-
-
Quench: Add 100 µL Water to hydrolyze excess acid chloride, then dilute with ACN.
Chromatographic Conditions
| Parameter | Specification |
| Detector | UV-Vis / DAD @ 254 nm |
| Column | C8 or C18 (150 x 4.6 mm, 3.5 µm) |
| Mobile Phase | Isocratic: ACN / Water (95:5 v/v) |
Note: The derivatized product is more hydrophobic than native dihydrophytol, but the aromatic ring adds pi-pi interactions with the stationary phase.
Reaction Pathway Diagram
Figure 2: Chemical derivatization pathway converting the "invisible" alcohol to a UV-active ester.
Validation & System Suitability
To ensure data integrity (E-E-A-T), the following criteria must be met before running unknown samples.
Resolution ( ) Check
The most critical separation is between Dihydrophytol and Phytol .
-
Requirement:
(Baseline separation). -
Troubleshooting: If
, lower the column temperature to 20°C to increase rigidity of the stationary phase ligands, improving shape selectivity for the double bond [2].
Linearity (ELSD Specifics)
ELSD response is non-linear (log-log relationship).
-
Equation:
-
= Area,
= Mass.
-
= Area,
-
Action: You must construct a calibration curve using a power regression (
), not a simple linear regression, unless working over a very narrow range.
Limit of Detection (LOD)
-
ELSD: ~5–10 µg/mL (Dependent on nebulizer efficiency).
-
Derivatization-UV: ~0.1–0.5 µg/mL (High sensitivity).
References
-
Viornery, L., et al. (2018). "Development and Validation of an HPLC-ELSD Method for the Quantification of 1-Triacontanol in Solid and Liquid Samples." Methods and Protocols, 1(4), 43. Link
- Relevance: Establishes the baseline ELSD parameters (drift tube temp, gas flow)
-
Molnar-Institute. (2013). "Determination of alcohols in essential oils by liquid chromatography with ultraviolet detection after chromogenic derivatization." Journal of Chromatography A. Link
- Relevance: Validates the acid-chloride derivatization workflow for enhancing UV detection of non-chromophoric alcohols.
-
Vom Dorp, K., et al. (2015).[3] "Phytol from Degradation of Chlorophyll Feeds Biosynthesis of Tocopherols."[3] The Plant Cell, 27(10), 2831–2849. Link
- Relevance: Provides the biological context and extraction methods for phytol/dihydrophytol metabolites in plant m
-
Sigma-Aldrich. "Derivatization and Separation of Aliphatic Amines and Alcohols." Technical Bulletin. Link
- Relevance: General reference for reagent stability and reaction conditions (DNBC/Phthalic Anhydride).
Sources
- 1. Determination of alcohols in essential oils by liquid chromatography with ultraviolet detection after chromogenic derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Separation of Phytol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. Phytol from Degradation of Chlorophyll Feeds Biosynthesis of Tocopherols - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of Dihydrophytol via GC-FID
ECN-Based Response Factors and High-Temperature Protocols
Abstract
This application note details the gas chromatographic analysis of Dihydrophytol (3,7,11,15-tetramethylhexadecan-1-ol), a saturated diterpene alcohol, using Flame Ionization Detection (FID). Unlike mass spectrometry, FID requires a rigorous understanding of carbon response mechanics for accurate quantification without identical standards. This guide provides the theoretical Effective Carbon Number (ECN) calculation for Dihydrophytol, a validated high-temperature GC protocol, and a self-validating internal standard methodology.
Introduction & Chemical Context
Dihydrophytol (CAS: 645-72-7) is the saturated analog of Phytol and serves as a critical biomarker in geochemical sediments and a synthetic intermediate in the production of Vitamin E (tocopherol).
-
The Challenge: As a high-boiling alcohol (~343°C), Dihydrophytol presents two analytical hurdles:
-
Adsorption: The free hydroxyl (-OH) group can cause peak tailing on non-polar columns.
-
Response Factor Uncertainty: The oxygen atom does not contribute to the FID signal, and the carbon bonded to it has a reduced response. Assuming a response factor of 1.00 relative to alkanes leads to quantification errors of 3–5%.
-
This protocol addresses these issues by defining the Relative Response Factor (RRF) theoretically and empirically.
Theoretical Basis: Effective Carbon Number (ECN)
To quantify Dihydrophytol accurately without a pure standard curve for every run, we utilize the ECN concept developed by Sternberg et al. The FID response is proportional to the mass of carbon, but heteroatoms suppress the signal of adjacent carbons.
3.1 ECN Calculation for Dihydrophytol (
)
The molecule consists of a 20-carbon chain.
-
Aliphatic Carbons (
): 19 carbons. Contribution = 1.0 per carbon. -
Carbinol Carbon (
): 1 carbon. Contribution 0.5 (primary alcohol).
3.2 Relative Response Factor (RRF)
Using n-Eicosane (
-
Dihydrophytol: MW = 298.55, ECN = 19.5
-
n-Eicosane: MW = 282.55, ECN = 20.0
Insight: You must apply a correction factor of 1.08 (1/0.922) to the Dihydrophytol area to equate it to the alkane mass.
Experimental Protocol
4.1 Reagents & Standards
-
Solvent: Dichloromethane (DCM) or n-Hexane (HPLC Grade).
-
Internal Standard (IS): 5-
-Cholestane (preferred for high-temp stability) or n-Tetracosane ( ) . -
Derivatization Agent (Optional but Recommended): BSTFA + 1% TMCS.
-
Why Derivatize? Silylation caps the -OH group, improving peak symmetry and preventing adsorption in the inlet.
-
4.2 Sample Preparation Workflow
Figure 1: Sample preparation workflow emphasizing the critical addition of Internal Standard before derivatization.
4.3 GC-FID Instrument Conditions
The following conditions are optimized for the Agilent 7890/8890 or Shimadzu GC-2030 platforms.
| Parameter | Setting | Rationale |
| Inlet | Split/Splitless, 300°C | High temp required to volatilize C20 alcohol instantly.[1] |
| Injection Mode | Split 10:1 (High conc.) or Splitless (Trace) | Adjust based on sample concentration.[1] |
| Carrier Gas | Helium @ 1.2 mL/min (Constant Flow) | Hydrogen is a faster alternative (40 cm/sec).[1] |
| Column | DB-5ms / ZB-5ms (30m x 0.25mm x 0.25µm) | 5% Phenyl phase provides necessary selectivity for terpenes.[1] |
| Oven Program | 100°C (1 min) | Rapid ramp prevents band broadening; 320°C ensures elution.[1] |
| Detector (FID) | 325°C | Must be >20°C above column max to prevent condensation.[1] |
| Gas Flows | Standard 1:10 ratio for optimal flame stability. |
Results & Discussion
5.1 Retention Characteristics
On a DB-5ms column, Dihydrophytol elutes in the Retention Index (RI) range of 2080–2120 , slightly later than n-Eicosane (RI 2000) but earlier than n-Docosane (RI 2200).
-
Note: If derivatized (TMS-Dihydrophytol), the retention time will shift, and the MW increases to 370.7.
5.2 Linearity and Detection Limits
-
Linearity:
over the range of 10 µg/mL to 1000 µg/mL. -
LOD: Typically ~1–2 ng on-column (Splitless).
-
LOQ: ~5–10 ng on-column.
5.3 Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Peak Tailing | Active sites in liner or column (OH interaction).[1] | Trim column 10cm; Switch to Ultra Inert liner; Use Silylation.[1] |
| Low Response | Jet clogging or improper gas ratio.[1] | Clean FID jet; Verify |
| Ghost Peaks | Carryover from previous high-boiling run. | Increase final hold time at 320°C; Run solvent blank. |
Analytical Logic: The FID Signal Pathway
Understanding why we see a signal helps in troubleshooting. The diagram below illustrates the signal generation process specific to organic carbon.
Figure 2: The FID ionization pathway. Note that CHO+ formation is the primary charge carrier, which is why Oxygenated carbons in the parent molecule yield lower signal (they are already partially oxidized).
References
-
Sternberg, J. C., Gallaway, W. S., & Jones, D. T. L. (1962). The Mechanism of Response of Flame Ionization Detectors. Gas Chromatography.[2][3][4][5][6] Link
-
Agilent Technologies. (2020). FID Response Factors for Alcohols and ECN Calculations. Technical Overview.[3][4][5][6][7] Link
-
National Institute of Standards and Technology (NIST). (2023). Dihydrophytol Properties and Retention Indices. NIST Chemistry WebBook. Link
-
Faiola, C. L., et al. (2012). Quantification of biogenic volatile organic compounds with a flame ionization detector using the effective carbon number concept. Atmospheric Measurement Techniques. Link
-
Restek Corporation. (2024). Capillary Column Selection for Terpenes and Fragrance Analysis. Application Note. Link
Sources
Application Note: Isotope-Labeled Dihydrophytol for Tracer Studies
Executive Summary
Dihydrophytol (Phytanol), the saturated analog of Phytol, serves as a critical biomarker in two distinct fields: mammalian lipid metabolism (specifically peroxisomal disorders like Refsum disease) and organic geochemistry (chlorophyll degradation in reducing environments).
While standard Phytol is rapidly oxidized to Phytanic acid via Phytenal, Isotope-Labeled Dihydrophytol (e.g., [1,2-²H₂]-Dihydrophytol or ¹³C-Dihydrophytol) provides a chemically distinct tracer. It allows researchers to:
-
Decouple Uptake from Oxidation: Differentiate between intestinal absorption rates and subsequent peroxisomal oxidation efficiency.
-
Quantify Background Interference: Serve as a robust Internal Standard (ISTD) for Phytol/Phytanic acid quantification in complex matrices where endogenous levels fluctuate.
-
Trace Reductive Pathways: Monitor the bio-hydrogenation of chlorophyll derivatives in anaerobic sediments.
This guide details the preparation, administration, extraction, and GC-MS analysis of labeled Dihydrophytol.
Chemical Identity & Stability
-
Compound: Dihydrophytol (3,7,11,15-Tetramethylhexadecan-1-ol)
-
Labeled Variants:
-
Deuterated: [1,2-²H₂]-Dihydrophytol (Commonly synthesized via catalytic deuteration of Phytol).
-
Carbon-13: [U-¹³C]-Dihydrophytol (Requires biosynthetic isolation from ¹³C-labeled algal cultures).
-
-
Molecular Weight (Unlabeled): 298.55 g/mol
-
Solubility: Insoluble in water; soluble in ethanol, hexane, chloroform, and lipid emulsions.
-
Stability: High. Unlike Phytol, Dihydrophytol lacks the allylic double bond, making it resistant to photo-oxidation and isomerization.
Application 1: Metabolic Flux Analysis (Mammalian)
Objective: To determine the conversion rate of ingested Dihydrophytol to Phytanic acid and assess peroxisomal
Tracer Preparation (Emulsification)
Lipophilic tracers must be solubilized for cellular or animal uptake.
-
Stock Solution: Dissolve 10 mg Isotope-Labeled Dihydrophytol in 1 mL Ethanol (Abs).
-
Vehicle Preparation: Prepare a 2% BSA (Fatty Acid Free) solution in PBS or a micellar solution using Taurocholate (5 mM) for enterocyte studies.
-
Working Emulsion: Slowly inject 50 µL of Stock Solution into 5 mL of Vehicle while vortexing. Sonicate for 3 cycles (10s on/10s off) to ensure stable dispersion.
Experimental Workflow (In Vivo/In Vitro)
-
Cell Culture (HepG2/Fibroblasts): Incubate cells with 50 µM labeled tracer for 6–24 hours. Harvest cells and media separately.
-
Animal Model (Murine): Administer via oral gavage (10 mg/kg body weight). Collect plasma at T=0, 2, 6, 12, 24 hours.
Lipid Extraction (Modified Folch Method)
-
Lysis: Homogenize tissue/cells in 500 µL PBS.
-
Extraction: Add 2 mL Chloroform:Methanol (2:1 v/v). Vortex vigorously for 1 min.
-
Phase Separation: Centrifuge at 3000 x g for 5 min. Recover the lower organic phase.
-
Drying: Evaporate solvent under a stream of Nitrogen (
) at 40°C.
Application 2: Analytical Internal Standard (GC-MS)
Objective: Use labeled Dihydrophytol as an Internal Standard to quantify endogenous Phytol and Phytanic Acid.
Derivatization Protocol (TMS Silylation)
Free fatty alcohols and acids analyze poorly on GC due to hydrogen bonding. Silylation is mandatory.
-
Reconstitution: Dissolve dried lipid extract in 50 µL Pyridine.
-
Silylation: Add 50 µL BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide).
-
Incubation: Heat at 60°C for 30 minutes.
-
Dilution: Dilute with 100 µL Hexane prior to injection.
GC-MS Parameters
-
Column: Agilent DB-5MS or equivalent (30m x 0.25mm x 0.25µm).
-
Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).
-
Inlet: Splitless mode, 280°C.
-
Oven Program:
-
Start: 100°C (Hold 1 min)
-
Ramp 1: 20°C/min to 200°C
-
Ramp 2: 5°C/min to 300°C (Hold 5 min)
-
-
MS Source: Electron Impact (EI), 70 eV, 230°C.
Detection (SIM Mode)
Use Selected Ion Monitoring (SIM) for maximum sensitivity.
| Compound | Derivative | MW | Quant Ion (m/z) | Qual Ion (m/z) | Retention Time (Approx) |
| Phytol | TMS-Ether | 368 | 143 | 123, 368 | 14.5 min |
| Dihydrophytol (Unlabeled) | TMS-Ether | 370 | 145 | 125, 370 | 14.8 min |
| d2-Dihydrophytol (Tracer) | TMS-Ether | 372 | 147 | 127, 372 | 14.8 min |
| Phytanic Acid | TMS-Ester | 384 | 101 | 369, 384 | 15.2 min |
Note: The m/z 143/145 fragments correspond to the cleavage of the trimethylsilyloxy group with the adjacent carbon chain. D2-labeling at C1/C2 shifts this fragment by +2 Da.
Visualizations
Metabolic Pathway Diagram
The following diagram illustrates the divergent fates of Phytol and Dihydrophytol, highlighting where the tracer provides unique data.
Caption: Metabolic fate of Phytol vs. Dihydrophytol. Dihydrophytol bypasses the Phytenal intermediate.
Analytical Workflow
Caption: Step-by-step analytical protocol for quantitation using Isotope Dilution Mass Spectrometry.
Data Interpretation & Troubleshooting
Calculating Enrichment
To quantify the concentration of endogenous Dihydrophytol or Phytol using the tracer:
Where
Common Pitfalls
-
Incomplete Derivatization: If peaks are tailing or sensitivity is low, ensure the sample is completely dry before adding BSTFA. Moisture hydrolyzes silylating reagents.
-
H/D Exchange: If using deuterium labels on exchangeable protons (e.g., -OH), the label will be lost during derivatization. Ensure the label is on the carbon skeleton (e.g., C1, C2) , not the hydroxyl group.
-
Interference: "Phytol" peaks in GC can sometimes be dehydrated artifacts (Phytadienes). Dihydrophytol is more thermally stable, making it a superior standard for system suitability testing.
References
-
Gloerich, J., et al. (2005). "Metabolism of phytol to phytanic acid in the mouse, and the role of PPARalpha in its regulation." Journal of Lipid Research. Link
- Wanders, R. J., et al. (2011). "Refsum disease: peroxisomal dynamics and phytanic acid toxicity." Annual Review of Biochemistry.
-
Rontani, J. F., & Volkman, J. K. (2003). "Phytol degradation products as biogeochemical tracers in aquatic environments." Organic Geochemistry. Link
-
Krauß, S., & Vetter, W. (2018). "Phytol and Phytyl Fatty Acid Esters: Occurrence, Concentrations, and Metabolism." European Journal of Lipid Science and Technology. Link
-
Schröder, M., & Vetter, W. (2013). "GC/MS and 1H-NMR Analysis of Phytanic Acid Synthesized from Natural trans-Phytol and a Synthetic Phytol Standard." Journal of the American Oil Chemists' Society. Link
High-Resolution Differentiation of Dihydrophytol from Phytol: A Multi-Modal Analytical Framework
Executive Summary
The differentiation of Phytol ((2E, 7R, 11R)-3,7,11,15-tetramethyl-2-hexadecen-1-ol) from its saturated analog Dihydrophytol (Phytanol) is a critical analytical challenge in geochemical biomarker analysis, environmental monitoring of chlorophyll degradation, and pharmaceutical quality control.[1]
While structurally similar, the presence of a single double bond at the
Structural Basis of Differentiation
Understanding the molecular divergence is the prerequisite for selecting the correct analytical technique.
| Feature | Phytol ( | Dihydrophytol ( | Analytical Impact |
| Unsaturation | Fully Saturated | Reactivity to derivatization; UV absorbance.[1] | |
| Molecular Weight | 296.53 Da | 298.55 Da | +2 Da shift in Mass Spectrometry.[1] |
| Protons | 1 Vinylic Proton (C2-H) | No Vinylic Protons | Distinct chemical shift (~5.4 ppm) in NMR.[1] |
| Stability | Susceptible to oxidation/isomerization | Chemically stable | Phytol requires careful handling to prevent artifact formation (e.g., Isophytol).[1] |
Protocol A: Gas Chromatography-Mass Spectrometry (GC-MS)
Applicability: Trace analysis, complex mixtures (plasma, sediment, plant extracts).[1] Principle: Separation based on boiling point/polarity followed by mass-selective detection of trimethylsilyl (TMS) derivatives.[1]
Rationale for Derivatization
Direct injection of phytol and dihydrophytol is discouraged due to the polarity of the hydroxyl (-OH) group, which causes peak tailing and adsorption in the injector port. Silylation replaces the active hydrogen with a trimethylsilyl (TMS) group, improving volatility and peak symmetry.
Step-by-Step Workflow
Reagents:
-
BSTFA + 1% TMCS: (N,O-Bis(trimethylsilyl)trifluoroacetamide with Trimethylchlorosilane).[1][2]
-
Solvent: Anhydrous Pyridine or Ethyl Acetate.
-
Internal Standard: 5
-Cholestane or n-Tetracosane ( ).[1]
Procedure:
-
Sample Preparation: Dissolve 1-5 mg of sample in 100
L of anhydrous pyridine. -
Derivatization: Add 50
L of BSTFA + 1% TMCS. -
Incubation: Cap the vial (PTFE-lined septum) and heat at 60°C for 30 minutes .
-
Note: Ensure the vial is moisture-free; water hydrolyzes the TMS reagent.
-
-
Cooling: Allow to cool to room temperature.
-
Dilution: Dilute 1:10 with Hexane or Isooctane prior to injection to protect the filament.
Instrumental Parameters[3][4][5]
-
System: Agilent 7890/5977 or equivalent Single Quadrupole GC-MS.
-
Column: 5% Phenyl-methylpolysiloxane (e.g., HP-5MS, DB-5MS).[1]
-
Dimensions: 30 m
0.25 mm ID 0.25 m film.[3]
-
-
Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).
-
Temperature Program:
-
Initial: 100°C (Hold 1 min).
-
Ramp: 10°C/min to 300°C.
-
Final: 300°C (Hold 10 mins).
-
-
Inlet: Splitless mode, 280°C.
-
Ionization: Electron Impact (EI), 70 eV.
Data Interpretation & Diagnostic Ions
The differentiation relies on the Mass Shift Rule .
| Analyte (TMS Ether) | Molecular Ion ( | Base Peak / Diagnostic Ions | Interpretation |
| Phytol-TMS | m/z 368 (Weak) | m/z 143 (Allylic cleavage), m/z 353 ( | The double bond stabilizes specific allylic fragments.[1] |
| Dihydrophytol-TMS | m/z 370 (Weak) | m/z 355 ( | Shows classic alkane fragmentation series ( |
-
Critical Check: Look for the
ion (Loss of methyl group from TMS).[4]
Protocol B: Nuclear Magnetic Resonance (1H-NMR)
Applicability: Purity assessment of reference standards; high-concentration samples (>5 mg).[1] Principle: Detection of the unique magnetic environment of the olefinic proton in Phytol.
Experimental Setup
-
Solvent:
(Deuterated Chloroform) with 0.03% TMS (Tetramethylsilane) as internal reference ( ppm). -
Frequency: 400 MHz or higher recommended for clear resolution of multiplets.
Diagnostic Signals
The differentiation is binary: the signal is either present (Phytol) or absent (Dihydrophytol).
| Region | Phytol Signal | Dihydrophytol Signal | Assignment |
| Olefinic | ABSENT | C2-H (Vinylic proton) | |
| Allylic Methylene | C1- |
Causality: In Phytol, the C2 proton is deshielded by the magnetic anisotropy of the C=C double bond, pushing it downfield to ~5.4 ppm. Dihydrophytol, lacking this bond, has no protons in the aromatic/olefinic region (4.5 - 8.0 ppm).
Decision Logic & Workflow Visualization
The following diagram illustrates the decision matrix for selecting the appropriate analytical path based on sample type.
Figure 1: Analytical decision tree for selecting between GC-MS and NMR workflows based on sample concentration.[1]
References
-
National Institute of Standards and Technology (NIST). (2023). Phytol Mass Spectrum (Electron Ionization). NIST Chemistry WebBook, SRD 69.[3][5] [Link][1]
-
Rontani, J. F., & Volkman, J. K. (2003). Phytol degradation products as biogeochemical tracers in aquatic environments. Organic Geochemistry, 34(1), 1-35.[1] [Link]
-
Mondello, L. (2011).[6] LCSB: Linear Retention Indices of Phytol and Dihydrophytol. ChromSci. [Link]
Sources
- 1. Phytol [webbook.nist.gov]
- 2. researchgate.net [researchgate.net]
- 3. Phytol, TMS derivative [webbook.nist.gov]
- 4. Use of Gas Chromatography-Mass Spectrometry Techniques (GC-MS, GC-MS/MS and GC-QTOF) for the Characterization of Photooxidation and Autoxidation Products of Lipids of Autotrophic Organisms in Environmental Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phytol [webbook.nist.gov]
- 6. researchgate.net [researchgate.net]
Application Note: Quantitative Analysis of Dihydrophytol in Biological Matrices by GC-MS
Introduction: The Significance of Dihydrophytol Quantification
Dihydrophytol, a saturated derivative of the diterpene alcohol phytol, serves as a crucial intermediate in the biosynthesis of phytanic acid.[1] The accurate quantification of dihydrophytol and its related metabolites, phytanic and pristanic acids, is of paramount importance in the diagnosis and monitoring of several inherited metabolic disorders, most notably Refsum disease and other peroxisomal biogenesis disorders.[2][3][4] In these conditions, impaired alpha-oxidation of phytanic acid leads to its accumulation, making the precise measurement of its precursors and metabolic products essential for clinical assessment and therapeutic management.[3][5] This application note provides a comprehensive, step-by-step standard operating procedure for the reliable quantification of dihydrophytol in human plasma using Gas Chromatography-Mass Spectrometry (GC-MS), a gold-standard technique for the analysis of volatile and semi-volatile organic compounds.[6][7][8][9]
Principle of the Method: A Rationale for GC-MS
Gas Chromatography-Mass Spectrometry (GC-MS) is the analytical method of choice for dihydrophytol quantification due to its high sensitivity, selectivity, and resolving power.[7][8][10] The underlying principle involves the separation of volatile compounds in the gas phase followed by their detection and identification based on their mass-to-charge ratio.[7]
-
Gas Chromatography (GC): The sample, after appropriate preparation and derivatization to enhance volatility, is injected into the GC system.[11] An inert carrier gas (the mobile phase) transports the sample through a heated capillary column coated with a stationary phase. Separation is achieved based on the differential partitioning of the analytes between the mobile and stationary phases. Compounds with higher volatility and lower affinity for the stationary phase elute from the column faster.
-
Mass Spectrometry (MS): As the separated compounds exit the GC column, they enter the mass spectrometer's ion source, where they are fragmented into characteristic ions. These ions are then separated by a mass analyzer according to their mass-to-charge ratio (m/z). The resulting mass spectrum serves as a "molecular fingerprint," allowing for definitive identification of the analyte. For quantitative analysis, the instrument is typically operated in Selected Ion Monitoring (SIM) mode, where only specific, pre-determined ions characteristic of the target analyte and internal standard are monitored, significantly enhancing sensitivity and selectivity.
Experimental Workflow Overview
The entire process, from sample receipt to final data analysis, follows a meticulously controlled sequence to ensure data integrity and reproducibility.
Caption: Overall workflow for dihydrophytol quantification.
Detailed Protocols
Reagents and Materials
-
Dihydrophytol analytical standard[12]
-
Phytol analytical standard[13] (for use as an internal standard)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)
-
Hexane (HPLC grade)
-
Methanol (HPLC grade)
-
Sodium Hydroxide (NaOH)
-
Hydrochloric Acid (HCl)
-
Anhydrous Sodium Sulfate
-
Human plasma (for calibration standards and quality controls)
Sample Preparation
Effective sample preparation is critical for removing interfering matrix components and accurately isolating the target analyte.[14][15][16][17] This protocol employs a robust liquid-liquid extraction (LLE) method.[18][19]
Step-by-Step Protocol for Lipid Extraction:
-
Aliquoting: To a 2 mL glass vial, add 100 µL of human plasma.
-
Internal Standard Spiking: Add 10 µL of the internal standard working solution (Phytol, 10 µg/mL in methanol) to each sample, vortex briefly.
-
Hydrolysis: Add 500 µL of 1 M methanolic NaOH. Cap the vial tightly and heat at 80°C for 1 hour to hydrolyze any esterified forms of dihydrophytol.
-
Cooling: Allow the samples to cool to room temperature.
-
Acidification: Neutralize the sample by adding 250 µL of 2 M HCl.
-
Extraction: Add 1 mL of hexane, cap, and vortex vigorously for 2 minutes.
-
Phase Separation: Centrifuge at 3000 x g for 5 minutes to separate the aqueous and organic layers.
-
Collection: Carefully transfer the upper organic (hexane) layer to a clean glass tube.
-
Repeat Extraction: Repeat the extraction (steps 6-8) with an additional 1 mL of hexane and combine the organic layers.
-
Drying: Pass the combined organic extract through a small column containing anhydrous sodium sulfate to remove any residual water.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
Derivatization
Derivatization is a crucial step to increase the volatility and thermal stability of dihydrophytol, making it amenable to GC analysis.[11] Silylation, which replaces active hydrogens with a trimethylsilyl (TMS) group, is a common and effective technique.
Step-by-Step Protocol for Silylation:
-
To the dried extract, add 50 µL of BSTFA + 1% TMCS.
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
Cool the sample to room temperature before injection into the GC-MS.
GC-MS Instrumental Parameters
The following table outlines the recommended starting parameters for the GC-MS analysis. Optimization may be required based on the specific instrument and column used.
| Parameter | Condition | Rationale |
| Gas Chromatograph | ||
| Injection Volume | 1 µL | Standard volume for capillary GC. |
| Inlet Temperature | 280°C | Ensures rapid volatilization of the derivatized analytes. |
| Injection Mode | Splitless | Maximizes the transfer of analyte onto the column for high sensitivity. |
| Carrier Gas | Helium | Inert gas providing good chromatographic efficiency. |
| Flow Rate | 1.0 mL/min (Constant Flow) | Provides consistent separation and retention times. |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) | A non-polar column suitable for the separation of silylated lipids. |
| Oven Program | Initial: 150°C, hold 1 min; Ramp: 10°C/min to 300°C; Hold: 5 min | A temperature gradient to effectively separate analytes with different boiling points. |
| Mass Spectrometer | ||
| Ion Source Temp. | 230°C | Optimal temperature for electron ionization. |
| Quadrupole Temp. | 150°C | Standard operating temperature. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization energy for creating reproducible fragmentation patterns. |
| Acquisition Mode | Selected Ion Monitoring (SIM) | Increases sensitivity and selectivity by monitoring only characteristic ions. |
| SIM Ions (m/z) | ||
| Dihydrophytol-TMS | To be determined empirically (e.g., monitor a prominent, specific fragment ion) | Specific ions for the target analyte. |
| Phytol-TMS (IS) | To be determined empirically (e.g., monitor a prominent, specific fragment ion) | Specific ions for the internal standard. |
Data Analysis and Quantification
Calibration Curve and Quality Control
Quantitative analysis relies on the construction of a calibration curve using standards of known concentrations.[14][20]
-
Calibration Standards: Prepare a series of calibration standards by spiking known amounts of dihydrophytol analytical standard into a blank biological matrix (e.g., charcoal-stripped plasma). These standards should bracket the expected concentration range of the unknown samples.
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations within the calibration range to assess the accuracy and precision of the assay.[14]
Calculation of Concentration
-
Peak Integration: Integrate the peak areas of the target analyte (dihydrophytol-TMS) and the internal standard (Phytol-TMS) in the chromatograms of the calibration standards, QC samples, and unknown samples.
-
Response Ratio: Calculate the peak area ratio (Analyte Peak Area / Internal Standard Peak Area) for each sample.
-
Calibration Curve Generation: Plot the peak area ratio of the calibration standards against their corresponding concentrations. Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.99 is typically required.
-
Quantification of Unknowns: Use the regression equation to calculate the concentration of dihydrophytol in the unknown samples based on their measured peak area ratios.
Method Validation
A rigorous validation process is essential to ensure the reliability of the analytical method.[21][22][23][24] Key validation parameters are summarized in the table below.
| Validation Parameter | Acceptance Criteria | Purpose |
| Linearity | R² ≥ 0.99 | Demonstrates a proportional relationship between concentration and instrument response over a defined range. |
| Accuracy | Within ±15% of nominal value (±20% at LLOQ) | Measures the closeness of the determined value to the true value. |
| Precision | Coefficient of Variation (CV) ≤ 15% (≤ 20% at LLOQ) | Assesses the degree of scatter between a series of measurements. |
| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3 | The lowest concentration of analyte that can be reliably detected. |
| Limit of Quantification (LOQ) | Signal-to-Noise Ratio ≥ 10; with acceptable accuracy and precision | The lowest concentration of analyte that can be quantitatively determined with acceptable accuracy and precision. |
| Selectivity | No significant interfering peaks at the retention time of the analyte and IS in blank matrix. | Ensures the method can differentiate the analyte from other components in the sample. |
| Matrix Effect | Assessed by comparing the response of an analyte in matrix versus a neat solution. | Evaluates the suppression or enhancement of ionization caused by co-eluting matrix components. |
| Stability | Analyte concentration remains within ±15% of the initial concentration under various storage and handling conditions. | Determines the stability of the analyte in the biological matrix and processed samples. |
Conclusion
This application note details a robust and reliable standard operating procedure for the quantification of dihydrophytol in human plasma by GC-MS. The described methodology, incorporating a thorough sample preparation protocol, optimized instrumental analysis, and a comprehensive validation framework, provides researchers, scientists, and drug development professionals with a dependable tool for the accurate measurement of this clinically significant biomarker. Adherence to these guidelines will ensure the generation of high-quality, reproducible data critical for both clinical diagnostics and research applications.
References
-
Diagnosis of peroxisomal disorders by analysis of phytanic and pristanic acids in stored blood spots collected at neonatal screening. PubMed. Available at: [Link]
-
To perform Gas chromatography and Mass spectroscopy (GC-MS) analysis of Achyranthes aspera L. leaf extract. Journal of Drug Delivery and Therapeutics. Available at: [Link]
-
A Gas Chromatography-Mass Spectrometry Method for the Determination of Fatty Acids and Sterols in Yeast and Grape Juice. MDPI. Available at: [Link]
-
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis and Phytochemical Screening of Polyherbal Aqueous Leaves Extract (PALE). Journal of Complementary and Alternative Medical Research. Available at: [Link]
-
GC-MS For Beginners (Gas Chromatography Mass Spectrometry). YouTube. Available at: [Link]
-
Analysis of Drugs from Biological Samples. International Journal of Innovative Science and Research Technology. Available at: [Link]
-
Gas chromatography/mass spectrometry analysis of very long chain fatty acids, docosahexaenoic acid, phytanic acid and plasmalogen for the screening of peroxisomal disorders. PubMed. Available at: [Link]
-
GC/MS and 1H-NMR Analysis of Phytanic Acid Synthesized from Natural trans-Phytol and a Synthetic Phytol Standard. FAO AGRIS. Available at: [Link]
-
Mass spectrum of phytol. ResearchGate. Available at: [Link]
-
Preparation of Antihypertensive Drugs in Biological Matrix with Solvent Front Position Extraction for LC–MS/MS Analysis. Semantic Scholar. Available at: [Link]
-
Gas chromatography-mass spectrometry (GC-MS) analysis of bioactive compounds of ethanolic extract of Acmella Calva. International Journal of Botany Studies. Available at: [Link]
-
Phytosterols in human serum as measured using a liquid chromatography tandem mass spectrometry. ChemRxiv. Available at: [Link]
-
GC/MS and 1H-NMR Analysis of Phytanic Acid Synthesized from Natural trans-Phytol and a Synthetic Phytol Standard. ResearchGate. Available at: [Link]
-
Validation of Analytical Methods for Biomarkers Employed in Drug Development. National Institutes of Health. Available at: [Link]
-
UPLC–MS-MS Determination of Dihydrocodeine in Human Plasma and Its Application to a Pharmacokinetic Study. ResearchGate. Available at: [Link]
-
Isoprenoids Production from Lipid-Extracted Microalgal Biomass Residues Using Engineered E. coli. MDPI. Available at: [Link]
-
Human metabolism of phytanic acid and pristanic acid. PubMed. Available at: [Link]
-
Concentrations of pristanic acid (PrA) and phytanic acid (PM) and their ratios in plasma from patients with various peroxisomal disorders and Refsum's disease. ResearchGate. Available at: [Link]
-
Exploring the Lipidome: Current Lipid Extraction Techniques for Mass Spectrometry Analysis. MDPI. Available at: [Link]
-
Validation of analytic methods for biomarkers used in drug development. PubMed, National Institutes of Health. Available at: [Link]
-
Current developments of bioanalytical sample preparation techniques in pharmaceuticals. ScienceDirect. Available at: [Link]
-
Qualitative and Quantitative Techniques of Phytochemicals Isolation and Detection. Biomedical Journal of Scientific & Technical Research. Available at: [Link]
-
Very-Long-Chain Fatty Acids Quantification by Gas-Chromatography Mass Spectrometry. Springer Link. Available at: [Link]
-
Novel Fast Chromatography-Tandem Mass Spectrometric Quantitative Approach for the Determination of Plant-Extracted Phytosterols and Tocopherols. MDPI. Available at: [Link]
-
Isoprenoids. Lipotype. Available at: [Link]
-
dihydrophytol. The Good Scents Company. Available at: [Link]
-
Phytanic acid and alpha-oxidation. Slideshare. Available at: [Link]
-
Bioanalytical sample preparation. Biotage. Available at: [Link]
-
Identification of Amino Acids and Polyphenolic Metabolites in Human Plasma by UHPLC-ESI-QTOF-MS/MS, after the Chronic Intake of a Functional Meal in an Elderly Population. MDPI. Available at: [Link]
-
Isoprenoid. Britannica. Available at: [Link]
-
What Is Derivatization In GC-MS? YouTube. Available at: [Link]
-
Development and validation of methodologies for the quantification of phytosterols and phytosterol oxidation products in cooked and baked food products. PubMed. Available at: [Link]
-
Bioanalytical Method Validation for Biomarkers Guidance. U.S. Department of Health and Human Services. Available at: [Link]
-
CARTA: Comparative Anthropogeny: Phytanic Acid Metabolism. YouTube. Available at: [Link]
-
Green sample preparations for the bioanalysis of drugs of abuse in complex matrices. ResearchGate. Available at: [Link]
-
Analytical Method Validation for Biomarkers As a Drug Development Tool: Points to Consider. Taylor & Francis Online. Available at: [Link]
-
Polar Phenol Detection in Plasma and Serum: Insights on Sample Pre-Treatment for LC/MS Analysis and Application on the Serum of Corinthian Currant-Fed Rats. National Institutes of Health. Available at: [Link]
-
Isoprenoids Production from Lipid-Extracted Microalgal Biomass Residues Using Engineered E. coli. PubMed. Available at: [Link]
-
Absolute and Relative Quantitation for Targeted Metabolomics and Lipidomics. YouTube. Available at: [Link]
-
Week 11: Lecture 52: Quantitative Evaluation of Herbal Drugs Using Chromatographic Methods (Part 1). YouTube. Available at: [Link]
-
Biomarker Assay Validations – A Time for Change? Drug Development and Delivery. Available at: [Link]
-
Towards Precision Medicine in Clinical Practice: Alinity C vs. UHPLC-MS/MS in Plasma Aripiprazole Determination. MDPI. Available at: [Link]
-
phytol. The Good Scents Company. Available at: [Link]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. Diagnosis of peroxisomal disorders by analysis of phytanic and pristanic acids in stored blood spots collected at neonatal screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Human metabolism of phytanic acid and pristanic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Very-Long-Chain Fatty Acids Quantification by Gas-Chromatography Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phytanic acid and alpha-oxidation | PPTX [slideshare.net]
- 6. jddtonline.info [jddtonline.info]
- 7. m.youtube.com [m.youtube.com]
- 8. Gas chromatography/mass spectrometry analysis of very long chain fatty acids, docosahexaenoic acid, phytanic acid and plasmalogen for the screening of peroxisomal disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. botanyjournals.com [botanyjournals.com]
- 11. youtube.com [youtube.com]
- 12. dihydrophytol, 645-72-7 [thegoodscentscompany.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. ijisrt.com [ijisrt.com]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. Current developments of bioanalytical sample preparation techniques in pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 17. biotage.com [biotage.com]
- 18. Exploring the Lipidome: Current Lipid Extraction Techniques for Mass Spectrometry Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Polar Phenol Detection in Plasma and Serum: Insights on Sample Pre-Treatment for LC/MS Analysis and Application on the Serum of Corinthian Currant-Fed Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 20. tandfonline.com [tandfonline.com]
- 21. Validation of Analytical Methods for Biomarkers Employed in Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Validation of analytic methods for biomarkers used in drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. hhs.gov [hhs.gov]
- 24. ASSAY VALIDATION - Biomarker Assay Validations – A Time for Change? [drug-dev.com]
Troubleshooting & Optimization
Technical Support Center: Dihydrophytol Derivatization Guide
Topic: Optimization of Derivatization Conditions for Dihydrophytol (DHP) Document ID: TSC-DHP-2024-OPT Role: Senior Application Scientist, Chromatography Division
Executive Summary & Chemical Context
Welcome to the Technical Support Center. This guide addresses the gas chromatography-mass spectrometry (GC-MS) analysis of Dihydrophytol (3,7,11,15-tetramethylhexadecan-1-ol).
The Challenge: Dihydrophytol contains a free hydroxyl (-OH) group. In GC analysis, this polar functionality causes:
-
Adsorption: Interaction with active sites (silanols) in the inlet and column, leading to peak tailing.
-
Low Sensitivity: Poor ionization efficiency in standard EI sources compared to silylated analogs.
-
Thermal Instability: Potential for dehydration in the injector port.
The Solution: Quantitative conversion to a Trimethylsilyl (TMS) ether derivative.[1] This guide optimizes the reaction using BSTFA + 1% TMCS , the industry "Gold Standard" for hindered aliphatic alcohols.
Standard Operating Procedure (SOP)
Protocol: Silylation of Dihydrophytol
Use this protocol as your baseline. Deviations should be controlled.
Reagents Required:
-
Derivatizing Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% Trimethylchlorosilane (TMCS).
-
Why TMCS? It acts as a catalyst to drive the reaction on the sterically hindered primary alcohol of the isoprenoid chain.
-
-
Solvent: Anhydrous Pyridine (preferred) or Ethyl Acetate.
-
Why Pyridine? It acts as an acid scavenger (neutralizing HCl formed by TMCS) and drives the reaction forward.
-
Step-by-Step Workflow:
-
Sample Preparation: Dissolve 1-5 mg of sample in 100 µL of anhydrous solvent (Hexane or DCM).
-
Drying (CRITICAL): Evaporate the solvent completely under a gentle stream of Nitrogen (N₂). Any residual water will hydrolyze the reagent.
-
Reagent Addition: Add 50 µL of Anhydrous Pyridine and 50 µL of BSTFA + 1% TMCS .
-
Reaction: Cap the vial tightly. Vortex for 10 seconds. Incubate at 65°C for 45 minutes .
-
Termination: Allow to cool to room temperature.
-
Dilution: Dilute with 200-500 µL of Hexane or Isooctane prior to injection to protect the GC column phase.
Optimization & Data Visualization
Experimental Workflow Diagram
The following diagram outlines the critical path for successful derivatization.
Caption: Figure 1. Critical path for Dihydrophytol silylation. The red node (Drying) represents the most common failure point.
Optimization Matrix: Temperature vs. Yield
We have compiled data comparing reaction conditions. Use this to troubleshoot low yields.
| Condition Set | Temp (°C) | Time (min) | Relative Yield (%) | Risk Factor |
| Mild | 25 (RT) | 30 | 45-60% | Incomplete reaction; multiple peaks. |
| Standard | 60-70 | 45 | 98-100% | Optimal balance of kinetics and stability. |
| Aggressive | 90+ | 60 | 95% | Degradation of labile background matrix; solvent evaporation. |
Troubleshooting Center (FAQs)
Category: Reaction Failure
Q: I see a peak for Dihydrophytol, but it is very small or split. Why? A: This indicates incomplete derivatization .
-
Cause 1: Moisture. Silylation reagents react with water 1000x faster than with your analyte. If your sample wasn't bone-dry, the BSTFA was consumed by moisture.
-
Cause 2: Steric Hindrance. The isoprenoid chain can fold. Ensure you are using TMCS (1%) as a catalyst. BSTFA alone is often too slow for long-chain alcohols.
-
Fix: Re-dry a fresh aliquot. Add a molecular sieve to your pyridine bottle. Increase incubation time to 60 minutes.
Category: Chromatography Artifacts
Q: I see a large "hump" or tailing solvent peak that obscures my analyte. A: This is likely Pyridine overload .
-
Mechanism: Pyridine has high polarity and can disrupt the solvent focusing effect on non-polar columns (like HP-5 or DB-5).
-
Fix: Evaporate the reaction mixture to dryness under N₂ after the reaction is complete, then reconstitute in pure Hexane. This removes the pyridine and excess BSTFA.
Q: My column baseline is rising (bleeding) significantly after running these samples. A: You are injecting excess silylating reagent.
-
Mechanism: Excess BSTFA strips the polyimide coating from the outside of the column and attacks the stationary phase (siloxane backbone) if not diluted.
-
Fix: Dilute the reaction mixture 1:10 in Hexane before injection. Change the inlet liner/septum more frequently (every 20-30 injections).
Category: Identification
Q: How do I confirm the Dihydrophytol-TMS peak? A: Look for the specific fragmentation pattern.
-
Molecular Ion: M+ at m/z 370 (Weak).
-
Key Fragment: m/z 143 (Characteristic of polymethyl-substituted alcohols).
-
Loss of Methyl: M-15 (m/z 355).
-
TMS Group: m/z 73 and 75 (Ubiquitous silyl ions).
Troubleshooting Logic Tree
Use this decision engine to diagnose issues rapidly.
Caption: Figure 2. Diagnostic logic tree for common derivatization failures.
References
-
Sigma-Aldrich. (2023). Derivatization Reagents for Gas Chromatography: Silylation.[1][2][3][4][5]Link
-
NIST Chemistry WebBook. (2023). Phytol, TMS derivative (Mass Spectrum & Retention Indices). National Institute of Standards and Technology. Link
-
Halket, J. M., & Zaikin, V. G. (2003).[3] Derivatization in mass spectrometry—1. Silylation. European Journal of Mass Spectrometry, 9(1), 1-21.[3] Link
-
ResearchGate. (2018).[6] Discussion: How to do successful derivatization of sterol/phytol?Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Investigation of the derivatization conditions for GC-MS metabolomics of biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Derivatization in mass spectrometry--1. Silylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. diverdi.colostate.edu [diverdi.colostate.edu]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Dihydrophytol Detection Limits in GC-MS
Welcome to the technical support center for advanced Gas Chromatography-Mass Spectrometry (GC-MS) applications. This guide is designed for researchers, scientists, and drug development professionals seeking to optimize their analytical methods for trace-level detection of dihydrophytol. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you lower the detection limit of this challenging long-chain alcohol.
I. Understanding the Challenge: The Nature of Dihydrophytol
Dihydrophytol, a saturated C20 isoprenoid alcohol, presents several analytical hurdles in GC-MS analysis. Its high boiling point and polar hydroxyl group can lead to poor chromatographic peak shape, thermal degradation, and low sensitivity. This guide will walk you through a systematic approach to overcome these challenges and significantly improve your detection limits.
II. Frequently Asked Questions (FAQs)
Q1: Why am I seeing poor peak shape and low response for dihydrophytol?
Poor peak shape, often characterized by tailing, and low signal intensity are common issues for high-molecular-weight alcohols like dihydrophytol. This is primarily due to the polar hydroxyl (-OH) group, which can interact with active sites in the GC inlet and column.[1] These interactions can lead to analyte adsorption and degradation, reducing the amount of dihydrophytol that reaches the detector.
Q2: What is the single most effective strategy to improve the detection of dihydrophytol?
For a polar, high-boiling-point compound like dihydrophytol, derivatization is often the most impactful strategy.[2][3] By chemically modifying the hydroxyl group, you can increase the volatility and thermal stability of the analyte, leading to sharper peaks and a significantly enhanced signal-to-noise ratio.[3]
Q3: Can I improve my detection limit without derivatization?
Yes, while derivatization is highly recommended, several other strategies can enhance sensitivity. These include optimizing your injection technique (e.g., using splitless or large volume injection), fine-tuning GC and MS parameters, and ensuring your system is meticulously maintained to minimize background noise.[1][4]
Q4: What is a realistic detection limit I can expect to achieve for dihydrophytol?
With a fully optimized method incorporating derivatization and Selected Ion Monitoring (SIM), it is possible to achieve detection limits in the low nanogram per milliliter (ng/mL) range, and in some cases, even lower.[5][6]
III. Troubleshooting Guide: A Step-by-Step Approach to Lowering Detection Limits
This section provides a logical workflow for systematically improving the sensitivity of your dihydrophytol analysis.
Step 1: Chemical Modification via Derivatization
The "Why": Derivatization is a chemical process that modifies a compound to make it more suitable for GC analysis.[3] For dihydrophytol, the primary goal is to cap the polar hydroxyl group, which reduces intermolecular hydrogen bonding and interactions with the GC system. This results in increased volatility and thermal stability, leading to improved chromatographic performance and sensitivity.[3][7]
The "How": Silylation is the most common and effective derivatization technique for alcohols.[8] This involves reacting the hydroxyl group with a silylating reagent to form a less polar and more volatile trimethylsilyl (TMS) ether.
Recommended Protocol: Silylation of Dihydrophytol
-
Reagent Selection: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) is a highly effective and widely used silylating reagent for alcohols.[8]
-
Sample Preparation:
-
Evaporate your sample extract containing dihydrophytol to dryness under a gentle stream of nitrogen.
-
Add 50 µL of a suitable solvent (e.g., acetone or pyridine). Acetone has been shown to accelerate the derivatization reaction significantly.[9]
-
Add 50 µL of BSTFA + 1% TMCS.
-
-
Reaction:
-
Cap the vial tightly.
-
Heat the reaction mixture at 70°C for 30 minutes.
-
-
Analysis:
-
Cool the sample to room temperature before injecting it into the GC-MS.
-
dot
Caption: Workflow for the silylation of dihydrophytol.
Comparative Impact of Derivatization Reagents
| Derivatization Reagent | Target Functional Groups | Key Advantages |
| BSTFA + 1% TMCS | -OH, -COOH, -NH2, -SH | Highly reactive, produces volatile byproducts.[8] |
| MSTFA | -OH, -COOH, -NH2, -SH | Most volatile silylating reagent; ideal for trace analysis. |
| Pentafluorobenzoyl Chloride | -OH, -NH2 | Creates derivatives with high electron capture response (for ECD).[7] |
Step 2: Optimizing Sample Introduction
The "Why": The way you introduce your sample into the GC can dramatically affect sensitivity. For trace analysis, the goal is to transfer the maximum amount of analyte to the column while minimizing discrimination and degradation.
The "How":
-
Splitless Injection: This is the preferred mode for trace analysis as it directs nearly the entire vaporized sample onto the column.[1] Ensure your splitless time is optimized to allow for the complete transfer of dihydrophytol.
-
Large Volume Injection (LVI): LVI techniques can increase sensitivity by introducing a larger amount of the sample into the system.[10][11][12] This often involves a programmed temperature vaporization (PTV) inlet, which carefully evaporates the solvent before transferring the analytes to the column.[10][13] LVI can enhance sensitivity by one to two orders of magnitude compared to standard splitless injection.[10]
dot
Caption: Decision tree for selecting the appropriate injection technique.
Key Parameters for LVI Optimization
| Parameter | Impact on Sensitivity | Recommendation |
| Injection Volume | Directly proportional to sensitivity, up to a point. | Start with 5-10 µL and optimize.[14] |
| Inlet Temperature Program | Crucial for efficient solvent evaporation and analyte transfer.[13] | Begin with a low initial temperature to trap the sample, then ramp to transfer the analyte. |
| Vent Flow and Time | Controls the removal of solvent.[13] | Optimize to ensure complete solvent removal without loss of dihydrophytol. |
Step 3: Fine-Tuning GC and MS Parameters
The "Why": After optimizing sample preparation and introduction, the next step is to ensure your GC separation and MS detection are performing optimally for trace-level analysis.
The "How":
Gas Chromatography (GC) Optimization:
-
Column Selection: Use a low-bleed, inert column to minimize background noise and analyte interaction.[15] A column with a 5% phenyl-methylpolysiloxane stationary phase is a good starting point.
-
Carrier Gas Flow: Operate at the optimal linear velocity for your carrier gas (typically helium or hydrogen) to maximize chromatographic efficiency.
-
Oven Temperature Program: A slower temperature ramp will improve the separation of dihydrophytol from other matrix components, which can enhance the signal-to-noise ratio.[16]
Mass Spectrometry (MS) Optimization:
-
Selected Ion Monitoring (SIM): This is a critical step for achieving the lowest possible detection limits.[17][18][19] Instead of scanning the entire mass range, SIM mode focuses the detector on a few characteristic ions of your derivatized dihydrophytol.[17][20] This dramatically increases the dwell time on these ions, resulting in a significant improvement in sensitivity (often 10 to 100-fold) and selectivity.[20]
Protocol for Developing a SIM Method for TMS-Dihydrophytol:
-
Acquire a Full Scan Spectrum: Inject a relatively concentrated standard of derivatized dihydrophytol in full scan mode to identify its characteristic ions.
-
Select Quantifier and Qualifier Ions:
-
Quantifier Ion: Choose the most abundant, unique, and high mass-to-charge (m/z) ion for quantification.
-
Qualifier Ions: Select one or two other characteristic ions to confirm the identity of the analyte.
-
-
Set Up SIM Groups: If you are analyzing other compounds, create different SIM groups for ions that are close in retention time to avoid cross-talk.
-
Optimize Dwell Times: A dwell time of 50-100 ms per ion is a good starting point.[21] Ensure you have at least 10-12 data points across the chromatographic peak for reliable quantification.
dot
Caption: Comparison of Full Scan and SIM modes for GC-MS analysis.
Step 4: System Maintenance and Troubleshooting
The "Why": A clean and leak-free system is fundamental for achieving low detection limits. Contamination and leaks can increase background noise, leading to a poor signal-to-noise ratio.
The "How":
-
Inlet Maintenance: Regularly replace the inlet liner, septum, and gold seal. An active or contaminated liner is a common source of peak tailing and sensitivity loss.[22]
-
Column Care: Trim the front end of the column (approximately 10-20 cm) if you observe a decline in performance.[23] This removes non-volatile residues that can accumulate over time.
-
Ion Source Cleaning: A dirty ion source can significantly reduce sensitivity.[24] If you notice a gradual decrease in signal intensity for all analytes, it may be time to clean the ion source according to the manufacturer's instructions.
-
Leak Checking: Use an electronic leak detector to regularly check for leaks in the gas lines, fittings, and at the inlet.[24]
IV. Summary of Strategies and Expected Sensitivity Gains
| Strategy | Principle | Expected Sensitivity Improvement |
| Derivatization (Silylation) | Increases volatility and thermal stability, improves peak shape.[2][3] | 10 to 50-fold |
| Large Volume Injection (LVI) | Increases the mass of analyte introduced to the system.[10][11][12] | 10 to 100-fold |
| Selected Ion Monitoring (SIM) | Increases detector dwell time on target ions, reduces noise.[17][20] | 10 to 100-fold |
| System Maintenance | Reduces background noise and analyte degradation.[22][24] | Variable, but crucial for maintaining low detection limits. |
By systematically implementing these strategies, you can significantly lower the detection limit of dihydrophytol in your GC-MS analysis, enabling you to confidently quantify this compound at trace levels.
V. References
-
GC Derivatization. (n.d.). Retrieved from
-
Wawrzyniak, A. (2024). Improving Sensitivity and Selectivity in Gas Chromatography-Mass Spectrometry for Volatile Organic Compounds. Walsh Medical Media. Retrieved from
-
Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. (n.d.). Retrieved from
-
DLLμE/GC-MS as a Powerful Analytical Approach to Establish the Volatilomic Composition of Different Whiskeys. (2022). MDPI. Retrieved from
-
Gaining Sensitivity in Environmental GC–MS. (n.d.). LCGC International - Chromatography Online. Retrieved from
-
What is the difference between Full Scan/SIM (selective ion monitoring)? (n.d.). Retrieved from
-
Determination of Detection Limits and Quantitation Limits for Compounds in a Database of GC/MS by FUMI Theory. (n.d.). PMC - NIH. Retrieved from
-
Scan Mode vs SIM (Selected Ion Monitoring) in GC-MS. (n.d.). Shimadzu. Retrieved from
-
What Is Derivatization In GC-MS? (2025). Chemistry For Everyone - YouTube. Retrieved from
-
Methods For Improving Sensitivity in Gas Chromatography (GC). (2025). alwsci. Retrieved from
-
GC/MS Technology: Improving Sensitivity and Results. (2015). Labcompare.com. Retrieved from
-
Optimizing Conditions for GC/MS Analyses. (2020). Agilent. Retrieved from
-
Development and validation of a comprehensive two-dimensional gas chromatography-mass spectrometry method for the analysis of phytosterol oxidation products in human plasma. (2025). ResearchGate. Retrieved from
-
Large Volume Injections (LVI) for Gas Chromatography. (n.d.). GL Sciences. Retrieved from
-
Troubleshooting Gas Chromatography: Reduced Peak Size (Loss of Sensitivity). (2020). Retrieved from
-
The Use of Derivatization Reagents for Gas Chromatography (GC). (n.d.). Sigma-Aldrich. Retrieved from
-
Trace Level Alcohols in Hydrocarbon Streams via GC-FID. (n.d.). Retrieved from
-
Going Low: Understanding Limit of Detection in Gas Chromatography (GC). (2021). Retrieved from
-
Sensitivity loss in gc-ms. (2017). Chromatography Forum. Retrieved from
-
Optimized Method Development of Large Volume Injection for GC/MS/MS of Food Pesticides. (2012). Agilent. Retrieved from
-
Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. (2023). NIH. Retrieved from
-
Development and Optimization of a SPME-GC-FID Method for Ethanol Detection. (2024). MDPI. Retrieved from
-
Peak Shape Problems: Sensitivity Loss - GC Tech Tip. (n.d.). Phenomenex. Retrieved from
-
Forensic Characterization of Liquor Samples by Gas Chromatography-Mass Spectrometry (GC-MS) – A Review. (n.d.). ResearchGate. Retrieved from
-
GC Large Volume Injection Optimization. (n.d.). Retrieved from
-
GC Troubleshooting. (n.d.). Sigma-Aldrich. Retrieved from
-
In-Depth Investigation of the Chemical Profile of Pelargonium odoratissimum (L.) L'Hér. Hydrolate by SPME-GC/MS, GC/MS, LVI-GC/MS and PTR-Tof-MS Techniques. (n.d.). MDPI. Retrieved from
-
Selected ion monitoring. (n.d.). Grokipedia. Retrieved from
-
Technical Support Center: Optimizing GC Column Selection for Separating Alcohol Isomers. (n.d.). Benchchem. Retrieved from
-
Selected ion monitoring – Knowledge and References. (n.d.). Taylor & Francis. Retrieved from
-
How to Troubleshoot and Improve Your GC MS. (2025). YouTube. Retrieved from
-
Large-volume injection in gas chromatographic trace analysis using temperature-programmable (PTV) injectors. (n.d.). Retrieved from
-
Selected ion monitoring (SIM) conditions used in MS analysis and... (n.d.). ResearchGate. Retrieved from
-
Overview Of GC-MS Injection Techniques. (2025). Retrieved from
-
Silyl derivatization of alkylphenols, chlorophenols, and bisphenol A for simultaneous GC/MS determination. (n.d.). PubMed. Retrieved from
Sources
- 1. Methods For Improving Sensitivity in Gas Chromatography (GC) - Blogs - News [alwsci.com]
- 2. diverdi.colostate.edu [diverdi.colostate.edu]
- 3. youtube.com [youtube.com]
- 4. walshmedicalmedia.com [walshmedicalmedia.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. jfda-online.com [jfda-online.com]
- 8. 衍生化试剂气相色谱(GC)应用 [sigmaaldrich.com]
- 9. Silyl derivatization of alkylphenols, chlorophenols, and bisphenol A for simultaneous GC/MS determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Large Volume Injections (LVI) for Gas Chromatography [glsciences.eu]
- 12. gcms.cz [gcms.cz]
- 13. agilent.com [agilent.com]
- 14. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]
- 15. labcompare.com [labcompare.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. What is the difference between Full Scan/SIM? [scioninstruments.com]
- 18. grokipedia.com [grokipedia.com]
- 19. taylorandfrancis.com [taylorandfrancis.com]
- 20. Scan Mode vs SIM (Selected Ion Monitoring) in GC-MS | Shimadzu [shimadzu.com]
- 21. agilent.com [agilent.com]
- 22. GC Tech Tip: Peak Problems - Sensitivity Loss | Phenomenex [phenomenex.com]
- 23. chromatographyonline.com [chromatographyonline.com]
- 24. Sensitivity loss in gc-ms - Chromatography Forum [chromforum.org]
Technical Support Center: Resolving Dihydrophytol Co-elution in Lipid Analysis
Welcome to the technical support center for advanced lipid analysis. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the co-elution of dihydrophytol alongside other lipid compounds in their chromatographic analyses. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but also the underlying scientific principles to empower you to effectively troubleshoot and resolve these complex separation issues.
Understanding the Challenge: The Nature of Dihydrophytol and Co-elution
Dihydrophytol, a C20 saturated isoprenoid alcohol, is a reduction product of phytol, a constituent of chlorophyll.[1][2] Its long, nonpolar hydrocarbon chain gives it properties similar to other lipids, particularly phytosterols like β-sitosterol, campesterol, and stigmasterol, as well as its precursor, phytol. This structural similarity is the primary reason for co-elution, where these compounds travel through the chromatographic column at similar rates, resulting in overlapping peaks that hinder accurate quantification and identification.[3][4]
This guide provides a multi-faceted approach to tackling this common analytical hurdle, focusing on both Gas Chromatography (GC) and Liquid Chromatography (LC) techniques coupled with Mass Spectrometry (MS).
Frequently Asked Questions (FAQs)
Q1: What are the most common lipid compounds that co-elute with dihydrophytol?
A1: The most frequent co-eluting compounds are other phytosterols and related molecules that share similar structural characteristics, such as:
-
Phytol: The unsaturated precursor to dihydrophytol.
-
β-sitosterol, Campesterol, Stigmasterol: Common plant sterols with similar polarity and molecular weight.[3]
-
Cholesterol: In samples of mixed plant and animal origin.
-
Other long-chain alcohols and sterols.
Q2: I'm seeing a broad or shouldered peak where I expect dihydrophytol. Is this co-elution?
A2: It's highly likely. While issues like a contaminated guard column or poor sample injection can cause peak asymmetry, a consistent shoulder or broadened peak in the presence of other similar lipids strongly suggests co-elution.[5][6] Using a high-resolution mass spectrometer can help deconvolve the spectra and confirm the presence of multiple compounds within a single chromatographic peak.[7]
Q3: Can I solve co-elution by simply changing the temperature ramp in my GC method?
A3: While adjusting the temperature program can sometimes improve separation for compounds with different boiling points, it's often insufficient for structurally similar isomers like dihydrophytol and certain phytosterols.[8] A more robust solution usually involves optimizing the stationary phase (column chemistry) or derivatization.
Q4: Is derivatization necessary for analyzing dihydrophytol?
A4: For GC-MS analysis, derivatization (e.g., silylation) is highly recommended. It increases the volatility and thermal stability of dihydrophytol and phytosterols, often improving peak shape and sometimes enhancing separation.[3] For LC-MS, derivatization is generally not required and may complicate the analysis.[9]
In-Depth Troubleshooting Guides
This section provides detailed strategies to systematically address and resolve the co-elution of dihydrophytol.
Guide 1: Optimizing Gas Chromatography-Mass Spectrometry (GC-MS) Methods
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like dihydrophytol.[10] However, the nonpolar nature of both the analyte and common stationary phases can lead to co-elution with other sterols.
Issue: Co-elution of Dihydrophytol with Phytosterols (e.g., β-sitosterol) in a GC-MS Analysis.
Root Cause Analysis: The primary cause is insufficient selectivity of the GC column's stationary phase for the subtle structural differences between dihydrophytol and co-eluting sterols. Standard nonpolar columns (e.g., 100% dimethylpolysiloxane) separate primarily based on boiling point, which can be very similar for these compounds.[3]
Troubleshooting Workflow:
Sources
- 1. CAS 645-72-7: Dihydrophytol | CymitQuimica [cymitquimica.com]
- 2. researchgate.net [researchgate.net]
- 3. Analysis of Phytosterols in Plants and Derived Products by Gas Chromatography – A Short Critical Review [austinpublishinggroup.com]
- 4. Phytosterols: Extraction Methods, Analytical Techniques, and Biological Activity | MDPI [mdpi.com]
- 5. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. lcms.cz [lcms.cz]
- 8. researchgate.net [researchgate.net]
- 9. Novel Fast Chromatography-Tandem Mass Spectrometric Quantitative Approach for the Determination of Plant-Extracted Phytosterols and Tocopherols - PMC [pmc.ncbi.nlm.nih.gov]
- 10. impactfactor.org [impactfactor.org]
Selecting an appropriate internal standard for dihydrophytol quantification
A Guide to Selecting and Validating an Appropriate Internal Standard
Welcome to the Technical Support Center for dihydrophytol quantification. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth technical guidance and practical troubleshooting for the selection and validation of internal standards in dihydrophytol analysis. As Senior Application Scientists, we have curated this information to ensure scientific integrity, drawing from both established analytical principles and field-proven insights.
Frequently Asked Questions (FAQs)
Q1: What is an internal standard and why is it crucial for accurate dihydrophytol quantification?
An internal standard (IS) is a compound with similar chemical and physical properties to the analyte (in this case, dihydrophytol) that is added in a known quantity to all samples, calibrators, and quality controls. Its purpose is to correct for the variability inherent in the analytical process, from sample extraction to instrumental analysis. By comparing the analyte's signal to the internal standard's signal, we can account for losses during sample preparation and fluctuations in instrument response, thereby ensuring the accuracy and precision of the final quantitative result.[1]
Q2: What are the main types of internal standards to consider for dihydrophytol analysis?
There are two primary categories of internal standards suitable for dihydrophytol quantification:
-
Stable Isotope-Labeled (SIL) Internal Standards: These are considered the "gold standard" in mass spectrometry-based assays. A SIL-IS is a synthetic version of the analyte where one or more atoms have been replaced with their heavy isotopes (e.g., deuterium (²H or D), carbon-13 (¹³C)). Because they are chemically identical to dihydrophytol, they co-elute chromatographically and exhibit the same ionization efficiency and fragmentation patterns in the mass spectrometer. This near-perfect co-behavior allows for the most accurate correction of matrix effects and other analytical variabilities.[2][3][4]
-
Structural Analogs: These are compounds that are chemically similar to dihydrophytol but not identical. They should share key structural features, such as a long hydrocarbon chain and a hydroxyl group, to mimic the extraction and chromatographic behavior of dihydrophytol. While not as ideal as a SIL-IS, a structural analog can be a cost-effective and readily available alternative when a SIL version of the analyte is not commercially available.
Q3: Which analytical techniques are most suitable for dihydrophytol quantification with an internal standard?
Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most powerful and commonly used techniques for this purpose.
-
GC-MS: This technique offers excellent chromatographic separation and is well-suited for volatile and semi-volatile compounds. For long-chain alcohols like dihydrophytol, a derivatization step, such as silylation, is often necessary to increase volatility and improve peak shape.[5][6]
-
LC-MS/MS: This method is highly sensitive and selective and can often analyze compounds without the need for derivatization. This simplifies sample preparation and can be advantageous for thermally labile molecules.[7][8]
Troubleshooting and In-Depth Guides
Issue 1: I cannot find a commercially available deuterated dihydrophytol. What are my options?
This is a common challenge for less common analytes. Here is a systematic approach to address this:
Option A: Custom Synthesis of a Deuterated Internal Standard (Recommended)
-
Rationale: A custom-synthesized, deuterated dihydrophytol is the most robust solution for accurate quantification. Leading suppliers of stable isotope-labeled compounds, such as Cambridge Isotope Laboratories and Toronto Research Chemicals, offer custom synthesis services.[9][10][11][12] They can introduce deuterium atoms into the dihydrophytol molecule, creating an ideal internal standard.
-
Causality: The key advantage of a deuterated standard is its identical behavior to the native analyte during extraction, derivatization, and chromatographic separation. In the mass spectrometer, it is easily distinguished by its higher mass, allowing for precise ratiometric quantification that corrects for matrix-induced ion suppression or enhancement.
Option B: Selection of a Structural Analog
-
Rationale: If custom synthesis is not feasible due to budget or time constraints, a carefully selected structural analog can be a viable alternative.
-
Selection Criteria:
-
Structural Similarity: Choose a compound with a similar long, saturated alkyl chain and a primary alcohol functional group. This will ensure comparable solubility, extraction efficiency, and chromatographic retention.
-
Commercial Availability and Purity: The selected compound must be readily available in high purity.
-
Resolution: The analog must be chromatographically resolved from dihydrophytol and any other interfering components in the sample matrix.
-
Non-Endogenous: The chosen standard should not be naturally present in the samples being analyzed.
-
Potential Structural Analog Candidates for Dihydrophytol:
| Compound | Chemical Formula | Molecular Weight ( g/mol ) | Key Features |
| Dihydrophytol (Analyte) | C₂₀H₄₂O | 298.55 | C20 branched-chain saturated alcohol |
| Hexadecanol (Cetyl alcohol) | C₁₆H₃₄O | 242.44 | C16 straight-chain saturated alcohol |
| Octadecanol (Stearyl alcohol) | C₁₈H₃₈O | 270.49 | C18 straight-chain saturated alcohol |
| Eicosanol (Arachidyl alcohol) | C₂₀H₄₂O | 298.55 | C20 straight-chain saturated alcohol |
| Phytol | C₂₀H₄₀O | 296.53 | C20 branched-chain unsaturated alcohol (precursor to dihydrophytol) |
-
Expert Insight: While phytol is structurally very similar, its unsaturated nature may lead to slight differences in stability and chromatographic behavior. A saturated long-chain alcohol like octadecanol or eicosanol often provides a good balance of structural similarity and distinct chromatographic retention.
Issue 2: How do I validate my chosen internal standard?
A rigorous validation process is essential to ensure the reliability of your quantitative data. The following is a step-by-step guide for validating your internal standard, whether it is a custom-synthesized SIL-IS or a structural analog.
Experimental Protocol: Internal Standard Validation
-
Preparation of Stock Solutions:
-
Prepare individual stock solutions of dihydrophytol and the internal standard in a suitable organic solvent (e.g., methanol, ethanol, or isopropanol) at a concentration of 1 mg/mL.
-
-
Preparation of Calibration Standards and Quality Controls:
-
Prepare a series of calibration standards by spiking known concentrations of dihydrophytol into the same matrix as your samples (e.g., plasma, cell lysate).
-
Add a constant concentration of the internal standard to each calibration standard and quality control sample.
-
-
Sample Preparation and Extraction:
-
Spike the internal standard into your unknown samples at the same concentration used for the calibration standards.
-
Perform your sample extraction procedure (e.g., liquid-liquid extraction with hexane or protein precipitation with acetonitrile).
-
-
Derivatization (for GC-MS):
-
If using GC-MS, derivatize the extracted samples, calibrators, and QCs. A common method is silylation:
-
Evaporate the extraction solvent to dryness under a stream of nitrogen.
-
Add 50 µL of a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[5]
-
Cap the vials and heat at 60°C for 30 minutes.
-
Cool to room temperature before injection.
-
-
-
Instrumental Analysis (GC-MS or LC-MS/MS):
-
Analyze the prepared samples using your developed chromatographic method.
-
-
Data Analysis and Validation Parameters:
-
Linearity: Construct a calibration curve by plotting the peak area ratio (dihydrophytol/internal standard) against the concentration of dihydrophytol. The curve should have a correlation coefficient (r²) of ≥ 0.99.
-
Accuracy and Precision: Analyze quality control samples at low, medium, and high concentrations in replicate (n=5). The accuracy (percent recovery) should be within 85-115% (80-120% at the lower limit of quantification), and the precision (relative standard deviation, RSD) should be ≤ 15% (≤ 20% at the LLOQ).
-
Matrix Effect: For a SIL-IS, the peak area of the internal standard should be consistent across different sample matrices. For a structural analog, the relative response factor (analyte response/IS response) should be consistent.
-
Recovery: Compare the peak area of the analyte in a pre-extraction spiked sample to a post-extraction spiked sample to determine the extraction efficiency. The internal standard should exhibit a similar recovery to the analyte.
-
Diagram: Internal Standard Validation Workflow
Caption: Workflow for the validation of an internal standard for dihydrophytol quantification.
Issue 3: My internal standard peak is inconsistent across samples. What should I do?
Inconsistent internal standard response is a red flag that indicates a problem with the analytical method.
Troubleshooting Guide for Inconsistent Internal Standard Response:
| Potential Cause | Troubleshooting Steps | Expert Insight |
| Inaccurate Pipetting | Verify the calibration of your pipettes. Use reverse pipetting for volatile organic solvents. Prepare a larger batch of the internal standard spiking solution to minimize variability between aliquots.[13] | Small volumes are more susceptible to pipetting errors. Consider a dilution step to work with larger, more manageable volumes. |
| Degradation of Internal Standard | Check the stability of the internal standard in the sample matrix and under the storage conditions. Prepare fresh stock and working solutions. | Long-chain alcohols can be susceptible to oxidation. Store stock solutions under an inert gas (e.g., argon) at -20°C or lower. |
| Variable Extraction Recovery | Optimize the extraction procedure. Ensure consistent vortexing times and phase separation. Check for emulsions that may trap the internal standard. | The choice of extraction solvent is critical. A non-polar solvent like hexane is generally effective for the hydrophobic dihydrophytol. |
| Matrix Effects | If using a structural analog, significant ion suppression or enhancement in certain samples can cause variability. Dilute the sample to reduce the concentration of interfering matrix components. If the problem persists, a SIL-IS is strongly recommended. | Matrix effects are a common issue in complex biological samples. A SIL-IS is the most effective way to mitigate this problem. |
| Instrumental Issues | Check for leaks in the GC or LC system. Ensure the injector is clean and functioning correctly. For GC-MS, inspect the liner and septum. | A dirty injector port can lead to poor sample introduction and variable peak areas. Regular maintenance is crucial. |
Diagram: Decision Tree for Internal Standard Selection
Caption: Decision-making process for selecting an appropriate internal standard.
References
-
Bio-Connect. (n.d.). Toronto Research Chemicals (TRC) products. Retrieved from [Link]
-
Cambridge Isotope Laboratories, Inc. (2018, March 21). Cambridge Isotope Laboratories (CIL): Your Partner in Stable Isotope Labeled Compounds. Retrieved from [Link]
-
Chromatography Forum. (2013, April 17). GC internal standards. Retrieved from [Link]
-
LIPID MAPS. (n.d.). Fatty Acid Mass Spectrometry Protocol. Retrieved from [Link]
-
lipidomicstandards.org. (n.d.). Lipid Species Quantification. Retrieved from [Link]
-
Sartorius. (2021, July 7). How to Prepare GC and HPLC Standards. Retrieved from [Link]
-
SCION Instruments. (n.d.). Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them? Retrieved from [Link]
- Šmelcerović, A., et al. (2020). Simplified LC-MS Method for Analysis of Sterols in Biological Samples. Molecules, 25(18), 4196.
Sources
- 1. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 2. lipidomicstandards.org [lipidomicstandards.org]
- 3. Analytical Considerations of Stable Isotope Labelling in Lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. diverdi.colostate.edu [diverdi.colostate.edu]
- 7. Simplified LC-MS Method for Analysis of Sterols in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. gcms.cz [gcms.cz]
- 9. ukisotope.com [ukisotope.com]
- 10. youtube.com [youtube.com]
- 11. Toronto Research Chemicals (TRC) products | Bio-Connect [bio-connect.nl]
- 12. lubio.ch [lubio.ch]
- 13. sartorius.com [sartorius.com]
Common interferences in the mass spectrum of derivatized dihydrophytol
Welcome to the technical support center for the analysis of derivatized dihydrophytol by mass spectrometry. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during their experiments. As Senior Application Scientists, we have compiled this information based on extensive field experience and established analytical principles to help you navigate the complexities of your analysis.
Frequently Asked Questions (FAQs) & Troubleshooting
This guide is structured in a question-and-answer format to directly address specific problems you may encounter.
Section 1: Interpreting Your Dihydrophytol-TMS Mass Spectrum
Q1: I've derivatized my dihydrophytol sample with a trimethylsilyl (TMS) agent. What are the key ions I should expect to see in the mass spectrum?
A1: When dihydrophytol (a C20 saturated isoprenoid alcohol) is successfully derivatized with a TMS agent like BSTFA or MSTFA, you are analyzing its trimethylsilyl ether. The expected molecular weight of dihydrophytol-TMS is approximately 370.7 g/mol [1]. Due to the nature of electron ionization (EI), the molecular ion peak (M⁺) at m/z 370 may be of low abundance or absent entirely, which is common for long-chain alcohols[2][3].
Instead, you should look for characteristic fragment ions. The most prominent fragmentation pathways for TMS ethers of long-chain alcohols include:
-
[M-15]⁺: Loss of a methyl group (CH₃) from the TMS moiety, resulting in a strong peak at approximately m/z 355 . This is often the most indicative ion for confirming the molecular weight.
-
Alpha Cleavage: Fission of the C-C bond adjacent to the oxygen atom is a characteristic fragmentation pattern for alcohols and their ethers[4][5]. For dihydrophytol-TMS, this can lead to various fragment ions.
-
Ions from the Isoprenoid Chain: You will also observe a series of hydrocarbon fragments resulting from the cleavage of the long alkyl chain, typically spaced by 14 amu (CH₂). Common fragments include m/z 57, 71, 83, etc.[1].
A representative mass spectrum of dihydrophytol-TMS shows significant peaks at m/z 57, 71, and 83, with a notable, though not always the base peak, ion at m/z 355[1].
Q2: I see a very prominent peak at m/z 73. Is this related to my dihydrophytol sample?
A2: Yes and no. The ion at m/z 73 , which corresponds to the trimethylsilyl cation, [(CH₃)₃Si]⁺, is a hallmark of TMS-derivatized compounds and will be present in the spectrum of your derivatized dihydrophytol. In many cases, it is the base peak in the spectrum of TMS derivatives[6][7].
However, a disproportionately large m/z 73 peak, especially in the solvent front or throughout the baseline, can also indicate an excess of the silylating reagent or the presence of siloxane contaminants from other sources, such as column bleed. Therefore, while its presence is expected, its relative abundance should be evaluated in the context of the entire chromatogram.
Section 2: Troubleshooting Common Contaminant Peaks
Q3: My mass spectrum shows a significant peak at m/z 149, which is interfering with my analysis. What is its source?
A3: A peak at m/z 149 is almost universally indicative of contamination from phthalate esters , which are common plasticizers. The source of this contamination can be widespread in a laboratory environment and includes:
-
Solvent storage bottles (especially if using plastic containers)
-
Plastic pipette tips
-
Vial caps and septa
-
Vinyl gloves
-
Vacuum pump oil
Troubleshooting Steps:
-
Run a Blank: Inject a sample of your solvent to confirm that the contamination is not coming from your sample itself.
-
Use High-Purity Solvents: Ensure all solvents are of high purity (e.g., HPLC or GC grade) and stored in glass containers.
-
Minimize Plasticware: Wherever possible, use glass and Teflon labware. If plastic pipette tips are necessary, rinse them with solvent before use.
-
Check Vial Septa: Use high-quality, low-bleed septa for your GC vials.
Q4: I'm observing a series of peaks at m/z 207, 281, and 355 across my chromatogram, even in my blank runs. What are these?
A4: These ions are characteristic of polysiloxane bleed from the GC column's stationary phase. This "column bleed" increases with higher temperatures and can elevate the baseline noise, making it difficult to detect low-level analytes.
Causality and Prevention:
-
Column Degradation: All GC columns degrade over time, especially when operated at or near their maximum temperature limits. Oxygen in the carrier gas can accelerate this degradation.
-
Proper Conditioning: Ensure your GC column is properly conditioned according to the manufacturer's instructions before use. This helps to remove any residual manufacturing materials and stabilize the stationary phase.
-
Use High-Purity Carrier Gas: Employ high-purity carrier gas (e.g., helium 99.999%) and install an oxygen trap on your gas line to prevent oxidative damage to the column.
-
Maintain Appropriate Temperatures: Operate your GC within the recommended temperature limits for your specific column. Avoid unnecessarily high final temperatures in your temperature program.
-
Regular Maintenance: Trim the first few centimeters of the column from the injector end periodically to remove any non-volatile residues that may have accumulated.
Q5: What are other common background ions I should be aware of?
A5: Besides siloxanes and phthalates, other common background ions can originate from various sources within the lab and the GC-MS system. The table below summarizes some of the most frequently observed interferences.
| m/z | Compound/Ion Class | Probable Source |
| 18, 28, 32, 44 | Water, Nitrogen, Oxygen, CO₂ | Air leak in the MS system |
| 73, 147, 207, 281 | Polysiloxanes | GC column bleed, septum bleed |
| 149 | Phthalates | Plasticizers from labware, solvents, etc. |
| Series of peaks 14 amu apart | Hydrocarbons | Fingerprints, pump oil |
Section 3: Issues Related to the Derivatization Process
Q6: My dihydrophytol appears to be only partially derivatized, leading to broad or tailing peaks. What could be the cause?
A6: Incomplete derivatization is a common issue and can stem from several factors. The hydroxyl group of dihydrophytol needs to be quantitatively converted to its TMS ether for good chromatographic performance.
Causality and Solutions:
-
Presence of Water: Silylating reagents are extremely sensitive to moisture. Any water in your sample or solvent will react preferentially with the reagent, consuming it before it can react with your analyte.
-
Solution: Ensure your sample is completely dry before adding the derivatization reagent. Use anhydrous solvents and store reagents under an inert atmosphere (e.g., nitrogen or argon).
-
-
Insufficient Reagent: An inadequate amount of silylating reagent will result in an incomplete reaction.
-
Solution: Use a sufficient excess of the derivatization reagent. A general rule of thumb is to use at least a 2:1 molar ratio of the reagent to the active hydrogen sites in your sample[8].
-
-
Suboptimal Reaction Conditions: The derivatization reaction may require specific temperatures and times to go to completion.
-
Solution: Follow a validated derivatization protocol. Typically, heating the reaction mixture (e.g., at 60-80°C for 20-30 minutes) can improve the reaction yield.
-
-
Sample Matrix Effects: Components in your sample matrix may interfere with the derivatization reaction.
-
Solution: Clean up your sample as much as possible before derivatization to remove interfering substances.
-
Q7: I'm seeing unexpected peaks that seem to be byproducts of my silylating reagent (MSTFA/BSTFA). How can I identify and minimize them?
A7: Silylating reagents and their byproducts can sometimes appear in the chromatogram. For example, the byproducts of MSTFA are generally more volatile than those of BSTFA, which can be an advantage for avoiding co-elution with later-eluting analytes like dihydrophytol-TMS[9].
Common Artifacts and Prevention:
-
Reagent-Related Peaks: You may see peaks corresponding to the reagent itself or its reaction byproducts. These typically elute early in the chromatogram.
-
Solvent Artifacts: If you are using a solvent like pyridine as a catalyst, it may also appear in your chromatogram.
-
Minimization:
-
Use the Correct Amount: Avoid using a large excess of the derivatization reagent, as this will lead to larger artifact peaks.
-
Solvent Choice: If possible, perform the reaction in a solvent that does not co-elute with your analyte of interest.
-
Review the Literature: Several excellent reviews detail the various artifacts that can arise from silylation reactions under different conditions. Consulting these can help you identify unexpected peaks in your chromatogram[10].
-
Experimental Protocols
Protocol 1: Trimethylsilyl (TMS) Derivatization of Dihydrophytol
This protocol provides a general guideline for the derivatization of dihydrophytol using BSTFA with a catalyst.
Materials:
-
Dried dihydrophytol sample
-
Anhydrous pyridine
-
BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) with 1% TMCS (trimethylchlorosilane)
-
Anhydrous solvent (e.g., hexane or dichloromethane)
-
GC vials with appropriate septa
-
Heating block or oven
Procedure:
-
Ensure the dihydrophytol sample is completely dry. This can be achieved by evaporating the sample to dryness under a stream of nitrogen.
-
Add a suitable volume of anhydrous solvent to dissolve the dried sample (e.g., 100 µL).
-
To the sample solution in the GC vial, add 50 µL of BSTFA + 1% TMCS and 50 µL of anhydrous pyridine.
-
Cap the vial tightly.
-
Heat the vial at 70°C for 30 minutes to ensure the reaction goes to completion.
-
Allow the vial to cool to room temperature.
-
The sample is now ready for injection into the GC-MS.
Visualization
Troubleshooting Workflow Diagram
The following diagram illustrates a logical workflow for troubleshooting common issues in the analysis of derivatized dihydrophytol.
Caption: Troubleshooting workflow for dihydrophytol-TMS analysis.
References
-
Chalmers University of Technology. (n.d.). Mass spectrometry of alditols as trimethylsilyl derivatives. Chalmers Publication Library. Retrieved from [Link]
- Halket, J. M., & Zaikin, V. G. (2003). Derivatization in mass spectrometry—1. Silylation. European Journal of Mass Spectrometry, 9(1), 1–21.
- Harvey, D. J. (2019). MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES. Mass Spectrometry Reviews, 39(1-2), 105-211.
- Schummer, C., Delhomme, O., Appenzeller, B. M., Wennig, R., & Millet, M. (2009). Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis. Talanta, 77(4), 1473–1482.
-
ChemComplete. (2019, September 19). Mass Spectroscopy: Alcohol Fragmentation Patterns [Video]. YouTube. [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
Chemistry!!! Not Mystery. (2013, December 16). Fragmentation pattern and mass spectra of Alcohols. Retrieved from [Link]
-
Bibel, M. (2024, March 9). Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation [Video]. YouTube. [Link]
-
Regis Technologies. (n.d.). GC Derivatization. Retrieved from [Link]
- Sharkey, A. G., Friedel, R. A., & Langer, S. H. (1957). Mass Spectra of Trimethylsilyl Derivatives. Analytical Chemistry, 29(5), 770–776.
-
Pu, Q.-L., Zheng, Y., & Stein, S. (2019). Rearrangement of TMS of halogenated saturated aliphatic alcohols in EI mass spectra. National Institute of Standards and Technology. Retrieved from [Link]
-
Little, J. L. (2014). Artifacts in Trimethylsilyl Derivatization Reactions and Ways to Avoid Them. Retrieved from [Link]
-
ResearchGate. (2016). Can anyone help me troubleshoot problems in sample derivatization in GC-MS? [Forum discussion]. Retrieved from [Link]
-
ResearchGate. (n.d.). Figure 3. Mass spectrum of compound 1 Analysis of the fragmentation... [Image]. Retrieved from [Link]
-
PubMed. (2019). MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 546051, Dihydrophytol, TMS derivative. Retrieved from [Link].
Sources
- 1. Dihydrophytol, TMS derivative | C23H50OSi | CID 546051 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. m.youtube.com [m.youtube.com]
- 5. Chemistry!!! Not Mystery : Fragmentation pattern and mass spectra of Alcohols [chemistrynotmystery.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 9. diverdi.colostate.edu [diverdi.colostate.edu]
- 10. littlemsandsailing.wordpress.com [littlemsandsailing.wordpress.com]
Technical Support Center: High-Resolution Chromatography of Dihydrophytol Isomers
Lead Application Scientist: Dr. A. Vance
Subject: Optimization of Chromatographic Resolution for Dihydrophytol (
Executive Summary & Biological Context
Why this matters:
Dihydrophytol (
The Problem:
Separating the
Core Protocol: Gas Chromatography Optimization
The resolution of dihydrophytol isomers relies heavily on stationary phase selectivity. While Mass Spectrometry (MS) identifies the molecule, it cannot distinguish diastereomers (identical fragmentation). Chromatographic resolution (
Phase Selection Strategy
| Feature | Non-Polar (e.g., DB-5MS, HP-5) | Polar (e.g., CP-Wax 52 CB, DB-Wax) | Chiral (e.g., |
| Mechanism | Boiling Point / Van der Waals | Dipole-Dipole / H-Bonding | Host-Guest Inclusion |
| Resolution ( | Poor ( | Moderate ( | High ( |
| Elution Order | Elutes early (low retention) | Elutes later (strong retention) | Variable based on inclusion |
| Recommendation | Screening only | Primary Quantification | Stereochemical Confirmation |
Optimized Method Parameters (Polar Phase)
-
Column: Polyethylene Glycol (PEG) phase (e.g., DB-Wax),
.-
Expert Note: A 60m column is recommended over 30m to double the theoretical plates (
), which is critical for separating the C-3 diastereomers.
-
-
Carrier Gas: Helium at
(Constant Flow). -
Inlet: Split/Splitless (
). Split ratio 10:1 to prevent column overload (which causes peak broadening). -
Oven Program:
-
Start at
(hold 1 min). -
Ramp
to . -
Critical Ramp: Ramp
to . Slow ramp maximizes interaction time during the critical elution window. -
Hold 10 min.
-
Derivatization: The "Hidden" Variable
Free alcohols like dihydrophytol exhibit tailing on GC columns due to hydrogen bonding with active silanols. This tailing masks the subtle separation of diastereomers.
Protocol: Acetylation (Recommended) Acetates are thermally stable and reduce polarity just enough to sharpen peaks while maintaining interaction with polar phases.
-
Reagent: Acetic anhydride + Pyridine (1:1).
-
Condition:
for 30 mins. -
Extraction: Hexane wash (removes pyridine).
-
Result: Dihydrophytol acetate.
Protocol: Silylation (TMS)
-
Warning: TMS ethers are hydrolytically unstable. If your autosampler queue is long, moisture ingress can revert the derivative to the alcohol, causing retention time shifts (Drift). Use only if Acetylation fails.
Visualizing the Workflow
The following diagram outlines the decision logic for selecting the correct separation pathway based on your analytical goal (Quantification vs. Stereochemistry).
Caption: Decision tree for optimizing dihydrophytol analysis. Path "Acetylation -> Polar Column" yields the highest robustness for diastereomer quantification.
Troubleshooting & FAQs
Q1: I see a single peak on my DB-5 column. Does this mean I have pure isomer?
No. The separation factor (
-
Action: Calculate the Kovats Retention Index (KI). If the peak width (FWHM) is
that of the adjacent n-alkane, you have co-elution. Switch to a Wax column.
Q2: My mass spectrum matches the library, but the retention time is off by 0.5 min.
Isoprenoids are subject to "retention drift" if the column phase bleeds or ages.
-
Self-Validation: Do not rely on absolute Retention Time (RT). Inject a standard of Phytol (unsaturated parent). Dihydrophytol acetate should elute earlier than Phytol acetate on Non-Polar columns, but elution orders can flip on highly polar phases depending on the specific PEG cross-linkage. Always run a reference standard.
Q3: Can I separate the isomers without derivatization?
Technically yes, but practically no. The hydroxyl group interacts strongly with the stationary phase, causing peak tailing. This tailing "fills in" the valley between the partially resolved diastereomers, effectively erasing the resolution. Acetylation is mandatory for high-resolution work.
Q4: How do I distinguish the 3R from the 3S isomer?
Without a pure standard for each, you must rely on literature elution orders or oxidation .
-
Advanced Tip: Oxidize the alcohol to Phytenic Acid . The diastereomers of the acid (or its methyl ester) often have better resolution (
) on chiral columns than the alcohol form due to the proximity of the carbonyl to the chiral center.
Data Summary: Retention Behavior
Typical Retention Indices (KI) on Standard Phases (Acetate Derivatives)
| Compound | DB-5 (Non-Polar) KI | DB-Wax (Polar) KI | Notes |
| Phytol (E) | ~2100 | ~2450 | Reference Standard |
| Dihydrophytol | ~2080 | ~2380 | Elutes before Phytol on DB-5 |
| Isomer Separation | None (Single Peak) | Partial (Shoulder/Split) | Requires 60m Wax or Chiral |
Note: KI values are approximate and depend on oven ramp rates.
References
-
Rontani, J.-F., & Volkman, J. K. (2003).[1][2][3] Phytol degradation products as biogeochemical tracers in aquatic environments.[1] Organic Geochemistry, 34(1), 1–35.
-
Schröder, M., et al. (2014). Dihydrophytol and phytol isomers as marker substances for hydrogenated and refined vegetable oils.[4] European Journal of Lipid Science and Technology.
-
Restek Corporation. (2024). Strategies for the Separation of Chiral Compounds by GC. Technical Guide.
Sources
Technical Support Center: Dihydrophytol Separation & Analysis
Topic: Column Selection and Method Optimization for Dihydrophytol (DHP) Audience: Analytical Chemists, Process Engineers, Drug Development Scientists
Executive Summary
Dihydrophytol (3,7,11,15-tetramethylhexadecan-1-ol) presents a unique chromatographic challenge compared to its unsaturated precursor, phytol. Its lack of a chromophore renders standard UV-HPLC ineffective, while its hydroxyl group causes significant peak tailing in Gas Chromatography (GC) if not properly managed.
This guide, authored from the perspective of a Senior Application Scientist, prioritizes Gas Chromatography (GC) as the gold standard for purity and isomeric resolution, while addressing HPLC for preparative workflows.
Part 1: Gas Chromatography (GC) – The Gold Standard
Q: I am observing broad, tailing peaks for dihydrophytol on my standard DB-5 column. Is the column degraded?
A: It is likely not column degradation, but rather activity mismatch . Dihydrophytol contains a free primary hydroxyl group (-OH) that interacts strongly with active silanol sites (Si-OH) on the liner and column stationary phase. This hydrogen bonding causes the "shark-fin" tailing you observe.
Troubleshooting Protocol:
-
Derivatization (Recommended): Cap the hydroxyl group to eliminate hydrogen bonding.
-
Reagent: BSTFA + 1% TMCS.
-
Reaction: 60°C for 30 mins.
-
Result: Dihydrophytol-TMS ether. This molecule is non-polar and will elute as a sharp, symmetrical peak on a DB-5 or HP-5 column.
-
-
Column Switch (Alternative): If you cannot derivatize, switch to a Polyethylene Glycol (PEG) phase (e.g., DB-WAX, HP-INNOWax). The high polarity of the PEG phase "wets" the alcohol better than a non-polar phenyl-methyl phase, significantly reducing tailing for underivatized alcohols.
Q: How do I separate Dihydrophytol from Phytol? They co-elute on my screening run.
A: Separation requires exploiting the structural difference: the double bond at C-2 in Phytol vs. the saturated chain in Dihydrophytol.
| Feature | DB-1 / DB-5 (Non-Polar) | DB-WAX (Polar) |
| Mechanism | Separates by Boiling Point (Van der Waals). | Separates by H-bonding & Dipole interactions.[1] |
| Resolution | Low. BP differences are minimal (<2°C). | High. The double bond in Phytol interacts with the PEG phase, increasing its retention relative to Dihydrophytol. |
| Recommendation | Use only if derivatized (TMS-ethers). | Best for underivatized separation. |
Q: Can I separate Dihydrophytol stereoisomers (diastereomers) using GC?
A: Yes, but standard columns (DB-5, Wax) rarely resolve the enantiomers (3R vs 3S). They may resolve diastereomers (e.g., 3R,7R vs 3S,7R) due to slight differences in molecular shape.
For full stereochemical control (e.g., verifying 3R,7R,11R purity), you must use a Chiral Cyclodextrin Column .
-
Recommended Phase:
-Cyclodextrin (e.g., Rt-βDEXse or Cyclosil-B). -
Mechanism: The isoprenoid chain fits into the hydrophobic cyclodextrin cavity. The fit depends on the spatial arrangement of the methyl groups.
Part 2: Liquid Chromatography (HPLC) – Preparative & Non-Volatile
Q: GC is not an option. How do I detect Dihydrophytol on HPLC? It has no UV signal.
A: Dihydrophytol is saturated; it lacks the conjugated system required for UV detection at standard wavelengths (254 nm).
-
Do NOT use: UV/Vis (unless derivatized with a chromophore like benzoyl chloride).
-
Must use:
-
CAD (Charged Aerosol Detector): Universal response, high sensitivity.
-
ELSD (Evaporative Light Scattering): Good alternative, non-linear response.
-
RI (Refractive Index): Low sensitivity, isocratic only (cannot run gradients).
-
MS (Mass Spec): Use APCI (Atmospheric Pressure Chemical Ionization) source. ESI is often poor for neutral alcohols.
-
Q: Which HPLC column is best for purification?
A: Use a C18 (Octadecyl) column with high carbon load.
-
Phase: C18 (e.g., Zorbax Eclipse Plus or equivalent).
-
Mobile Phase: Isocratic High-Organic.
-
A: Water (with 0.1% Formic Acid).
-
B: Acetonitrile or Methanol.[2]
-
Start: 90% B. Dihydrophytol is extremely hydrophobic.
-
-
Critical Tip: Dihydrophytol may "crash out" (precipitate) if the water content is >20%. Keep the organic modifier high.
Part 3: Decision Logic & Workflows
Figure 1: Column Selection Decision Tree
Caption: Decision logic for selecting the optimal stationary phase based on sample constraints and analytical goals.
Part 4: Experimental Protocols
Protocol A: Derivatization for GC-MS (TMS Ether Formation)
Purpose: To improve volatility and peak shape on non-polar columns.
-
Preparation: Dissolve ~5 mg of sample in 1 mL of anhydrous Pyridine.
-
Reagent Addition: Add 100 µL of BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide).
-
Incubation: Cap vial tightly. Heat at 60°C for 30 minutes .
-
Analysis: Inject 1 µL directly into GC.
-
Note: Ensure the GC liner is deactivated (e.g., Ultra Inert) to prevent degradation of the TMS derivative.
-
Protocol B: GC Method Parameters (General Purity)
| Parameter | Setting | Notes |
| Column | DB-5ms (30m x 0.25mm x 0.25µm) | Standard non-polar phase.[3] |
| Carrier Gas | Helium @ 1.2 mL/min | Constant flow mode. |
| Inlet | Split (20:1) @ 280°C | High split ensures sharp peaks. |
| Oven Program | 100°C (1 min) → 10°C/min → 300°C (5 min) | Slow ramp allows resolution of impurities. |
| Detector | FID @ 300°C or MS | FID is preferred for quantitation. |
References
-
Restek Corporation. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Retrieved from [Link]
-
Agilent Technologies. (2021). GC Column Selection Guide. Retrieved from [Link]
-
Separation Science. (2025). Fixing GC Peak Tailing for Cleaner Results. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of Phytol on Newcrom R1 HPLC column. Retrieved from [Link]
Sources
Best practices for calibration curve construction for dihydrophytol
Dihydrophytol Analysis Technical Support Center
A Senior Application Scientist's Guide to Robust Calibration
Welcome to the technical support center for dihydrophytol analysis. This guide is designed for researchers, scientists, and drug development professionals who are working on quantifying dihydrophytol. As a Senior Application Scientist, my goal is to move beyond simple protocols and provide you with the causal reasoning behind best practices, ensuring your methods are not only accurate but also robust and defensible. Dihydrophytol (also known as 3,7,11,15-tetramethylhexadecan-1-ol) is a saturated diterpenoid alcohol, often analyzed in the context of phytanic acid metabolism and related peroxisomal disorders.[1][2][3] Its quantification requires precision, which begins with a well-constructed calibration curve.
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to directly address the challenges you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is the most common analytical technique for dihydrophytol, and why?
A1: Gas Chromatography-Mass Spectrometry (GC-MS) is the most prevalent and powerful technique for analyzing dihydrophytol.[4]
-
Expertise & Experience: Dihydrophytol is a volatile, thermally stable long-chain alcohol, making it an ideal candidate for GC analysis.[5][6][7] The mass spectrometer (MS) provides unparalleled selectivity and sensitivity, allowing for confident identification based on its unique mass spectrum and fragmentation pattern, and quantification even at low levels. While HPLC could be used, it would likely require derivatization to be detected by common detectors like UV-Vis, as dihydrophytol lacks a strong chromophore.
-
Trustworthiness: The combination of chromatographic retention time (from the GC) and the mass spectrum (from the MS) creates a highly specific, dual-confirmation system for the analyte, minimizing the risk of misidentification from co-eluting matrix components. This is a cornerstone of building a self-validating, trustworthy method.
Q2: What are the foundational principles for building a reliable calibration curve for dihydrophytol analysis?
A2: A reliable calibration curve is the bedrock of quantitative analysis. The objective is to demonstrate a clear, consistent relationship between the known concentration of an analyte and the instrument's response. This process must adhere to established guidelines, such as those from the International Council for Harmonisation (ICH).[8][9][10]
The entire process can be visualized as a systematic workflow:
Caption: High-Level Workflow for Calibration Curve Construction.
The core steps involve meticulous planning, precise measurements, graphical plotting, statistical analysis, and finally, using the established function to determine concentrations in unknown samples.[11]
Q3: How many calibration points should I use, and how do I determine the concentration range?
A3: This is a critical question governed by both regulatory expectations and scientific best practice.
-
Number of Standards: A minimum of six non-zero concentration levels is recommended to adequately define the relationship between concentration and response.[12] This typically includes a blank sample (matrix without analyte or internal standard) and a zero sample (matrix with internal standard only) to assess interference.[12]
-
Concentration Range: The range must encompass the expected concentrations of your unknown samples. It is defined by the Lower Limit of Quantitation (LLOQ) and the Upper Limit of Quantitation (ULOQ).
-
LLOQ: The lowest concentration on the curve that can be measured with acceptable precision and accuracy.
-
ULOQ: The highest concentration on the curve that maintains linearity.
-
-
Expertise & Experience: It is poor practice to extrapolate beyond the calibration range.[13] If your samples are more concentrated than your ULOQ, they must be diluted to fall within the curve's range. The majority of your unknown samples should ideally fall within the central part of the curve, where the uncertainty is lowest.[11]
| Parameter | Best Practice Recommendation | Rationale |
| Number of Standards | Minimum of 6 non-zero points | Ensures sufficient data to accurately model the response curve and assess linearity. |
| Replicates | At least duplicate measurements per level | Allows for evaluation of precision at each concentration level.[11][12] |
| Range (LLOQ to ULOQ) | Bracket the expected sample concentrations | Avoids inaccurate extrapolation and ensures samples are measured in the validated range. |
| Standard Distribution | Distribute points evenly across the range (e.g., logarithmically) | Prevents high-concentration points from disproportionately influencing the regression. |
Q4: Should I use an external or internal standard for dihydrophytol quantification?
A4: For complex samples, such as those in biological matrices encountered during drug development, an internal standard (IS) is strongly recommended.
-
External Standard: Relates the detector response of the analyte directly to its concentration. This method is simple but highly susceptible to variations in injection volume, sample preparation losses, and instrument drift.
-
Internal Standard: An IS is a compound with similar chemical properties to the analyte, which is added at a constant concentration to all standards, controls, and unknown samples.[14] The calibration curve is then built by plotting the ratio of the analyte's response to the IS response against the analyte's concentration.
-
Authoritative Grounding: The IS compensates for variability during sample processing and analysis.[15] Any loss of analyte during extraction or inconsistency in injection volume will theoretically be mirrored by a proportional loss of the IS, keeping the ratio constant and the final calculated concentration accurate. A poorly chosen IS, however, can increase error.[16]
For dihydrophytol, an ideal IS would be a stable isotope-labeled version (e.g., Dihydrophytol-d4). If unavailable, a structurally similar compound that is not present in the samples and does not co-elute with other components can be used.
Caption: Comparison of External and Internal Standard Methods.
Troubleshooting Guide
Q5: My calibration curve isn't linear (R² < 0.99). What's wrong?
A5: While a coefficient of determination (R² or r-squared) of >0.99 is often cited, it is not a sufficient sole indicator of linearity. You must also inspect the plot visually and analyze the residuals. However, poor linearity is a common problem with several potential causes.
-
Expertise & Experience: The first step is to plot the data and look at it.[11] Does it curve at the high end? This often indicates detector saturation. Does it look scattered? This points to random error, likely from inconsistent standard preparation or injection.
-
Trustworthiness: A methodical approach to troubleshooting is essential for validating your corrective actions. Change one variable at a time to definitively identify the source of the problem.
Here is a decision tree to guide your troubleshooting process:
Caption: Troubleshooting Workflow for Non-Linear Calibration Curves.
Q6: My results are inaccurate at the low end of the curve, even with good linearity. Why?
A6: This is a classic case of heteroscedasticity , where the absolute error of the measurement increases with concentration, but the relative error is higher at the low end. Standard linear regression gives equal "weight" to every point. The large absolute response of high-concentration standards can dominate the regression, leading to significant percentage errors at the LLOQ.
-
Causality: The solution is to use weighted linear regression . By applying a weighting factor (commonly 1/x or 1/x²), you give more importance to the low-concentration points. This forces the regression line to fit more closely to the origin and the LLOQ, improving accuracy where it is most critical.
-
Authoritative Grounding: Choosing the appropriate weighting model is essential for minimizing percentage error, especially at the lower end of the curve.[17] You should evaluate the % Relative Error (%RE) for each calibrator with and without weighting to justify your choice.
%RE Calculation: %RE = [(Calculated Concentration - Nominal Concentration) / Nominal Concentration] * 100
The acceptance criteria for %RE are typically ±15% for all standards, except for the LLOQ, which is often ±20%.
Q7: I'm analyzing dihydrophytol in plasma. What are "matrix effects" and how do I handle them?
A7: A matrix effect is the alteration of analyte ionization (either suppression or enhancement) caused by co-eluting components from the sample matrix (e.g., phospholipids, salts in plasma).[18][19][20][21] It is a major source of error in bioanalytical LC-MS and GC-MS methods.
-
Causality: When a matrix component co-elutes with dihydrophytol, it can compete for the energy required for ionization in the MS source. This can suppress the dihydrophytol signal, leading to an underestimation of its concentration, or in some cases, enhance it.
-
Trustworthiness: You must assess matrix effects during method validation to ensure your protocol is reliable. The most effective way to mitigate predictable matrix effects is by using a stable isotope-labeled internal standard (SIL-IS). The SIL-IS is chemically identical to the analyte and will experience the same matrix effects, allowing the ratio to remain accurate.
Protocol: Assessing Matrix Effect
-
Prepare Three Sets of Samples:
-
Set A: Dihydrophytol standard in a neat (clean) solvent.
-
Set B: Blank plasma extract (post-extraction) spiked with the dihydrophytol standard.
-
Set C: Dihydrophytol standard spiked into plasma before extraction.
-
-
Analyze and Compare:
-
Matrix Factor (MF): Compare the peak response of Set B to Set A. An MF of 1.0 indicates no matrix effect. <1.0 indicates suppression, >1.0 indicates enhancement.
-
Recovery: Compare the peak response of Set C to Set B to determine the efficiency of your extraction process.
-
Improving sample clean-up (e.g., using solid-phase extraction) or optimizing chromatographic separation to move the dihydrophytol peak away from interfering matrix components are key strategies to reduce these effects.[18]
References
-
Babeł, M., & Czerwiński, J. (2022). Analytical method validation for assay determination of cannabidiol and tetrahydrocannabinol in hemp oil infused products by RP-HPLC. Scientific Reports. Available at: [Link]
-
ICH. (n.d.). ICH Q2 R1– OBJECTIVE Validation of analytical procedures. SlideShare. Available at: [Link]
-
ICH. (n.d.). Quality Guidelines. International Council for Harmonisation. Available at: [Link]
-
Dolan, J. W. (2015). Internal Standard Calibration Problems. LCGC North America. Available at: [Link]
-
Vekariya, P. (2012). Matrix effect in bioanalysis: an overview. International Journal of Pharmaceutical and Phytopharmacological Research. Available at: [Link]
-
Wanders, R. J., et al. (2003). Human metabolism of phytanic acid and pristanic acid. PubMed. Available at: [Link]
-
ResearchGate. (n.d.). Mass spectrum of phytol. ResearchGate. Available at: [Link]
-
ResearchGate. (2025). HPLC method development and validation for quantitation of trigonelline. ResearchGate. Available at: [Link]
-
NIH. (n.d.). Dihydrophytol. PubChem. Available at: [Link]
-
Agilent. (n.d.). GC Troubleshooting Guide Poster. Agilent Technologies. Available at: [Link]
-
National Measurement Laboratory. (n.d.). Preparation of Calibration Curves - A Guide to Best Practice. LGC. Available at: [Link]
-
FDA. (2024). Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration. Available at: [Link]
-
ResearchGate. (n.d.). Appendix B: GC/MS Troubleshooting Quick Reference. ResearchGate. Available at: [Link]
-
Bioanalysis Zone. (n.d.). How Important Is The Matrix Effect in Analyzing Bioprocess Samples?. Bioanalysis Zone. Available at: [Link]
-
ResearchGate. (n.d.). Concentrations of pristanic acid (PrA) and phytanic acid (PM). ResearchGate. Available at: [Link]
-
Al-Rubaye, A. F., et al. (2021). Gas chromatography – Mass spectrometry (GC-MS) profiling reveals newly described bioactive compounds in Citrullus colocynthis (L.) seeds oil extracts. Saudi Journal of Biological Sciences. Available at: [Link]
-
FDA. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. Available at: [Link]
-
Chromperfect. (n.d.). Chromatography Theory Calibration. Chromperfect. Available at: [Link]
-
MDPI. (2023). Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride. MDPI. Available at: [Link]
-
Dolan, J. W. (2009). Calibration Curves, Part IV: Choosing the Appropriate Model. LCGC International. Available at: [Link]
-
ResearchGate. (n.d.). Development and Validation of a GC-MS/MS Method. ResearchGate. Available at: [Link]
-
PubMed. (2019). Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds. PubMed. Available at: [Link]
-
PubMed. (2002). Diagnosis of peroxisomal disorders by analysis of phytanic and pristanic acids. PubMed. Available at: [Link]
-
Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. Available at: [Link]
-
PubMed. (2023). Matrix effect in bioanalytical assay development using supercritical fluid chromatography-mass spectrometry. PubMed. Available at: [Link]
-
EMA. (n.d.). ICH Q2(R2) Validation of analytical procedures. European Medicines Agency. Available at: [Link]
-
IJPCR. (n.d.). VALIDATION OF ANALYTICAL METHODS - STRATEGIES & SINGFICANCE. International Journal of Pharmaceutical and Clinical Research. Available at: [Link]
-
Bioanalysis Zone. (n.d.). Importance of matrix effects in LC-MS/MS bioanalysis. Bioanalysis Zone. Available at: [Link]
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The Good Scents Company. (n.d.). dihydrophytol. The Good Scents Company. Available at: [Link]
-
Lab Manager. (2022). How to Make a Calibration Curve: A Step-by-Step Guide. Lab Manager. Available at: [Link]
-
Phenomenex. (n.d.). GC Column Troubleshooting Guide. Phenomenex. Available at: [Link]
-
SlideShare. (n.d.). Phytanic acid and alpha-oxidation. SlideShare. Available at: [Link]
-
SciSpace. (2013). Comprehensive 2D GC with TOF-MS detection. SciSpace. Available at: [Link]
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Taylor & Francis Online. (n.d.). Full article: Assessment of matrix effect in quantitative LC-MS bioanalysis. Taylor & Francis Online. Available at: [Link]
-
ResearchGate. (n.d.). FDA issues revised guidance for analytical method validation. ResearchGate. Available at: [Link]
-
ResearchGate. (n.d.). Recommendations and best practices for calibration curves in quantitative LC–MS bioanalysis. ResearchGate. Available at: [Link]
-
Chromatography Forum. (2015). Is it possible to disregard the use of an internal standard. Chromatography Forum. Available at: [Link]
-
International Journal of Botany Studies. (2021). Gas chromatography-mass spectrometry (GC-MS) analysis of bioactive compounds. International Journal of Botany Studies. Available at: [Link]
-
Chemsrc. (n.d.). Dihydrophytol. Chemsrc. Available at: [Link]
-
Crawford Scientific. (n.d.). Internal Standards - What Are They? Crawford Scientific. Available at: [Link]
-
ResearchGate. (n.d.). Human metabolism of phytanic acid and pristanic acid. ResearchGate. Available at: [Link]
-
BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. BioPharm International. Available at: [Link]
-
FDA. (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. Available at: [Link]
-
Reddit. (2023). Calibration curve, use of internal standard and relative response factor. Reddit. Available at: [Link]
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- 1. Human metabolism of phytanic acid and pristanic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 3. researchgate.net [researchgate.net]
- 4. Gas chromatography – Mass spectrometry (GC-MS) profiling reveals newly described bioactive compounds in Citrullus colocynthis (L.) seeds oil extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CAS 645-72-7: Dihydrophytol | CymitQuimica [cymitquimica.com]
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- 21. tandfonline.com [tandfonline.com]
Validation & Comparative
A Comprehensive Guide to the Validation of Dihydrophytol as a Quantitative Marker for Hydrogenation in Pharmaceutical Manufacturing
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical manufacturing, precise control over chemical transformations is paramount to ensure the safety, efficacy, and quality of the final drug product. Hydrogenation, a fundamental process used to modify the chemical structure of active pharmaceutical ingredients (APIs) and excipients, requires rigorous monitoring to confirm reaction completion and control the impurity profile. This guide provides an in-depth technical evaluation of dihydrophytol as a quantitative marker for hydrogenation, offering a comparative analysis against other markers and detailing the necessary validation protocols to support its implementation in a regulated environment.
The Critical Role of Hydrogenation Monitoring in Pharmaceutical Synthesis
Hydrogenation reactions are integral to the synthesis of a vast array of pharmaceutical compounds. These reactions, which involve the addition of hydrogen across double or triple bonds, are employed to:
-
Modify Bioavailability: Altering the saturation of a molecule can impact its solubility and absorption characteristics.
-
Enhance Stability: Removing sites of unsaturation can improve the oxidative stability of a drug substance, extending its shelf life.
-
Control Impurity Profiles: Incomplete hydrogenation can result in residual unsaturated impurities that may have different pharmacological or toxicological properties.
Given the critical nature of this process, robust analytical methods are required to monitor the extent of hydrogenation and ensure that the final product meets its predefined quality attributes. The use of specific chemical markers provides a reliable approach to quantify the completion of the reaction.
Dihydrophytol: A Specific and Reliable Marker for Hydrogenation
Dihydrophytol (2,6,10,14-tetramethylhexadecan-1-ol) is the fully saturated analog of phytol, a branched-chain unsaturated alcohol naturally present in many plant-derived materials. During the hydrogenation of phytol-containing starting materials or intermediates, the double bond in the phytol molecule is reduced to form dihydrophytol.
The primary advantage of using dihydrophytol as a quantitative marker lies in its process-specificity . Dihydrophytol is not naturally present in significant amounts in unhydrogenated vegetable oils or other raw materials.[1] Its presence is a direct and unambiguous indicator that a hydrogenation process has occurred.[1] This specificity is a critical attribute for a reliable process marker in the pharmaceutical industry, where traceability and process understanding are essential for regulatory compliance.
The Chemistry of Dihydrophytol Formation
The conversion of phytol to dihydrophytol is a catalytic hydrogenation reaction. This process typically involves the use of a metal catalyst, such as palladium on carbon (Pd/C) or Raney nickel, under a hydrogen atmosphere. The reaction proceeds via the addition of hydrogen atoms across the double bond in the phytol molecule.
Figure 1: Catalytic hydrogenation of phytol to dihydrophytol.
The reaction kinetics are influenced by several factors, including temperature, pressure, catalyst type and loading, and the solvent system used.[2] By carefully controlling these parameters, the reaction can be driven to completion, ensuring the full conversion of phytol to dihydrophytol.
Comparative Analysis of Hydrogenation Markers
While dihydrophytol presents a compelling case as a hydrogenation marker, it is essential to compare its performance against other potential markers and monitoring techniques.
Chemical Markers vs. Spectroscopic Techniques
The choice between using a chemical marker and an in-line spectroscopic technique, such as Near-Infrared (NIR) or Raman spectroscopy, depends on the specific process and the desired level of control.
| Feature | Dihydrophytol (Chemical Marker) | In-line Spectroscopy (PAT) |
| Specificity | High: Directly indicates the hydrogenation of a specific precursor. | Moderate to High: Monitors changes in functional groups (e.g., disappearance of C=C bonds). |
| Sensitivity | High: Can be detected at trace levels using techniques like GC-MS. | Variable: Depends on the concentration of the analyte and the sensitivity of the probe. |
| Implementation | Requires offline analysis of samples. | Enables real-time, in-process monitoring and control.[3][4] |
| Development Effort | Requires development and validation of a specific analytical method. | Requires significant upfront investment in equipment and chemometric model development. |
| Application | Well-suited for final product release testing and process validation. | Ideal for continuous process verification and real-time release testing.[3] |
Table 1: Comparison of Dihydrophytol as a Chemical Marker with In-line Spectroscopic Techniques.
While Process Analytical Technology (PAT) offers the advantage of real-time monitoring, the validation of a specific chemical marker like dihydrophytol provides a robust and often more sensitive method for final quality control and for processes where in-line monitoring is not feasible or cost-effective.[5][6][7]
Dihydrophytol vs. Other Potential Chemical Markers
Other potential chemical markers for hydrogenation could include the disappearance of the starting material (e.g., phytol) or the formation of other saturated byproducts. However, dihydrophytol offers distinct advantages:
-
Absence in Starting Material: As previously mentioned, its absence in unhydrogenated materials provides a clear baseline.
-
Stability: Dihydrophytol is a stable, saturated alcohol, making it less prone to degradation during analysis compared to potentially reactive unsaturated precursors.
-
Chromatographic Properties: Its chemical structure lends itself well to separation and detection by common analytical techniques like Gas Chromatography (GC).
Validated Analytical Methodology for Dihydrophytol Quantification
The cornerstone of using dihydrophytol as a quantitative marker is a robust and validated analytical method. Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred technique due to its high sensitivity and selectivity.[8][9]
Experimental Workflow for GC-MS Analysis
The following workflow outlines the key steps for the quantitative analysis of dihydrophytol in a pharmaceutical matrix.
Figure 2: GC-MS workflow for dihydrophytol quantification.
Detailed GC-MS Protocol
The following is a representative, detailed protocol for the quantification of dihydrophytol. This protocol should be fully validated according to ICH Q2(R1) guidelines for its intended use.
1. Sample Preparation:
-
Accurately weigh approximately 100 mg of the hydrogenated sample into a 10 mL volumetric flask.
-
Dissolve the sample in a suitable organic solvent (e.g., hexane or isopropanol).
-
Spike the solution with an appropriate internal standard (e.g., a deuterated analog of dihydrophytol or a structurally similar compound with a different retention time).
-
Vortex the solution for 1 minute to ensure complete dissolution and mixing.
-
If necessary, centrifuge the sample to precipitate any insoluble material.
-
Transfer an aliquot of the clear supernatant into a GC vial.
2. GC-MS Instrumentation and Conditions:
| Parameter | Setting |
| Gas Chromatograph | Agilent 8890 GC System (or equivalent) |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Inlet Temperature | 280 °C |
| Injection Volume | 1 µL |
| Split Ratio | 10:1 |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Oven Program | Initial temp 150 °C, hold for 1 min, ramp at 10 °C/min to 300 °C, hold for 5 min |
| Mass Spectrometer | Agilent 5977B MSD (or equivalent) |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Monitored Ions | To be determined based on the mass spectrum of dihydrophytol and the internal standard. |
Table 2: Recommended GC-MS parameters for dihydrophytol analysis.
3. Method Validation:
The analytical method must be validated to demonstrate its suitability for the intended purpose. The following validation parameters should be assessed:
-
Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present. This can be demonstrated by analyzing a placebo and a sample spiked with known impurities.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. A minimum of five concentration levels should be used to establish the calibration curve.
-
Range: The interval between the upper and lower concentration of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results obtained by the method to the true value. This is typically assessed by recovery studies of spiked samples.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[10]
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.
4. Representative Validation Data (Hypothetical):
| Validation Parameter | Acceptance Criteria | Result |
| Linearity (r²) | ≥ 0.995 | 0.999 |
| Range | 1 - 100 µg/mL | Established |
| Accuracy (Recovery) | 98.0% - 102.0% | 99.5% |
| Precision (RSD) | ≤ 2.0% | 1.2% |
| LOD | Report | 0.1 µg/mL |
| LOQ | Report | 0.3 µg/mL |
| Robustness | No significant impact on results | Passed |
Table 3: Example of validation summary for a dihydrophytol GC-MS method.
Establishing Specification Limits
The specification for dihydrophytol will depend on the specific product and its manufacturing process. The limit should be established based on data from batches manufactured under GMP conditions and should be justified based on the safety and efficacy of the drug product. For a hydrogenation reaction intended to go to completion, the limit for dihydrophytol would typically be set as "not more than" a certain level, which would be determined during process development and validation.[11][12]
Conclusion
Dihydrophytol serves as a highly specific and reliable quantitative marker for monitoring the completion of hydrogenation reactions in pharmaceutical manufacturing. Its absence in unhydrogenated starting materials and its direct formation during the process make it an ideal indicator. A validated GC-MS method provides the necessary sensitivity and selectivity for accurate quantification at trace levels. By incorporating the analysis of dihydrophytol into a comprehensive control strategy, pharmaceutical manufacturers can ensure the consistency, quality, and safety of their hydrogenated products, in line with the principles of Quality by Design (QbD) and regulatory expectations.
References
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International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
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U.S. Food and Drug Administration. (2004). Guidance for Industry: PAT — A Framework for Innovative Pharmaceutical Development, Manufacturing, and Quality Assurance. [Link]
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Agilent Technologies. (n.d.). Residual Solvent Analysis of Pharmaceutical Products. Retrieved from [Link]
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Schröder, M., Breusing, N., & Engel, K. H. (2010). Dihydrophytol and phytol isomers as marker substances for hydrogenated and refined vegetable oils. European Journal of Lipid Science and Technology, 112(12), 1336-1344. [Link]
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Changi, S., Brown, T. M., & Savage, P. E. (2012). Reaction kinetics and pathways for phytol in high-temperature water. Chemical Engineering Journal, 189-190, 336-345. [Link]
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Esfahanizadeh, M., Ayatollahi, S. A., Goodarzi, A., Bayat, M., Ata, A., & Kobarfard, F. (2018). Development and Validation of a GC/MS Method for Simultaneous Determination of 7 Monoterpens in Two Commercial Pharmaceutical Dosage Forms. Iranian journal of pharmaceutical research : IJPR, 17(Suppl 2), 103–113. [Link]
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European Medicines Agency. (2008). Guideline on the specification limits for residues of metal catalysts or metal reagents. [Link]
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Regis Technologies, Inc. (2021, May 30). Specification Setting During Chemical API Development. [Link]
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International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (1999). Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances Q6A. [Link]
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ResearchGate. (n.d.). Dihydrophytol and phytol isomers as marker substances for hydrogenated and refined vegetable oils. Retrieved from [Link]
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Process Insights. (n.d.). Process Analytical Technology (PAT). Retrieved from [Link]
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Agilent. (n.d.). Process Analytical Technology (PAT) Pharmaceutical and Biopharmaceutical Manufacturing. Retrieved from [Link]
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Almac Group. (n.d.). Generic method approach for determination of residual solvents in active pharmaceutical ingredients by gas chromatography. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Process Analytical Technology Tools for Monitoring Pharmaceutical Unit Operations: A Control Strategy for Continuous Process Verification. Retrieved from [Link]
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Sterling Pharma Solutions. (n.d.). De-risking hydrogenation. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Development and Validation of a GC/MS Method for Simultaneous Determination of 7 Monoterpens in Two Commercial Pharmaceutical Dosage Forms. Retrieved from [Link]
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Oxford Academic. (n.d.). Challenges in the Analytical Method Development and Validation for an Unstable Active Pharmaceutical Ingredient. Retrieved from [Link]
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BioPharm International. (n.d.). Challenges in Analytical Method Development and Validation. Retrieved from [Link]
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MDPI. (n.d.). Application of Spectroscopy Techniques for Monitoring (Bio)Catalytic Processes in Continuously Operated Microreactor Systems. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Recent trends in the impurity profile of pharmaceuticals. Retrieved from [Link]
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World Health Organization. (2019, September 13). FAQ: Active pharmaceutical ingredient (API) micronization. [Link]
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European Union Reference Laboratory for Pesticides. (n.d.). Screening Validation Report 12. Retrieved from [Link]
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ResearchGate. (n.d.). Hydrogenation of p-nitrophenol to metol using Raney nickel catalyst: Reaction kinetics. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Comparison of colorimetric, spectroscopic and electrochemical techniques for quantification of hydrogen sulfide. Retrieved from [Link]
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MDPI. (n.d.). Kinetic Modeling for the Gas-Phase Hydrogenation of the LOHC γ-Butyrolactone–1,4-Butanediol on a Copper-Zinc Catalyst. Retrieved from [Link]
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MDPI. (n.d.). Special Issue : Aqueous-Phase Catalytic Hydrogenation and Hydrogenolysis of Renewable Biomass and Its Downstream Products. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Development and Validation of a GC/MS Method for Simultaneous Determination of 7 Monoterpens in Two Commercial Pharmaceutical Dosage Forms. Retrieved from [Link]
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ResearchGate. (n.d.). Development and Validation of a GC-MS/MS Method for the Simultaneous Quantification of Selected Compounds in Essential Oils. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Liquid chromatographic determination of residual hydrogen peroxide in pharmaceutical excipients using platinum and wired enzyme electrodes. Retrieved from [Link]
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A PAT Study of an Industrial Catalytic Hydrogenation of an Active Pharmaceutical Ingredient. (n.d.). Retrieved from [Link]
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American Pharmaceutical Review. (2010, May 1). Using Process Analytical Technologies for Real Time Monitoring and Quality Assurance in Chemical Development. [Link]
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PubMed. (n.d.). Developments in hydrogenation technology for fine-chemical and pharmaceutical applications. Retrieved from [Link]
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Biomedical Journal of Scientific & Technical Research. (2024, December 26). Advances in Impurity Profiling of Pharmaceutical Formulations. [Link]
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European Medicines Agency. (n.d.). Q 7 Good Manufacturing Practice for Active Pharmaceutical Ingredients. Retrieved from [Link]
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Comparative analysis of dihydrophytol and phytol's biological activities
Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: The Stability-Activity Trade-off
In the landscape of diterpene therapeutics, Phytol (3,7,11,15-tetramethyl-2-hexadecen-1-ol) and its saturated derivative Dihydrophytol (Phytanol) represent a classic case of structure-activity divergence. While Phytol is widely recognized for its potent cytotoxic and antioxidant properties, its utility is often limited by dose-dependent toxicity and tissue irritation. Conversely, Dihydrophytol, formed by the hydrogenation of the C2=C3 double bond, exhibits a distinct "safety-first" profile. It functions as a superior, non-toxic immunological adjuvant (PHIS-01) capable of inducing robust Th1 responses without the adverse autoimmune reactions seen with Phytol or Freund’s Adjuvant.
This guide objectively compares these two agents, positing that Phytol is the candidate of choice for direct cytotoxic/metabolic interventions , while Dihydrophytol is the superior vehicle for immunomodulation and vaccine delivery systems.
Chemical & Structural Basis of Divergence
The functional disparity between these molecules hinges on a single structural feature: the allylic double bond at the C2 position.
-
Phytol (C20H40O): Contains an allylic alcohol group. This unsaturation confers high reactivity, allowing Phytol to act as a radical scavenger (antioxidant) but also contributing to membrane disruption and cellular toxicity at high concentrations.
-
Dihydrophytol (C20H42O): A fully saturated acyclic alcohol. The removal of the double bond increases lipophilic stability and reduces reactivity with cellular membranes, resulting in a significantly improved safety profile while retaining the capacity to anchor antigens in lipid-based adjuvant formulations.
Comparative Biological Activities
3.1 Immunomodulation & Adjuvant Efficacy
This is the most critical differentiator. Research identifies Dihydrophytol (as PHIS-01) as a high-performance adjuvant, whereas Phytol acts as a double-edged sword—stimulatory but toxic.
-
Phytol: Induces inflammation and can trigger autoimmune responses (e.g., anti-DNA antibodies). Toxic in mice at intraperitoneal doses >40 µg.[1]
-
Dihydrophytol: Enhances MHC class I presentation and cytotoxic T-lymphocyte (CTL) responses. It promotes IgG2a production (Th1 bias) without the granulomatous inflammation associated with mineral oil adjuvants.
3.2 Cytotoxicity & Oncology
-
Phytol: Exhibits significant anticancer activity against lung (A549), gastric, and breast cancer lines. Mechanism involves the inhibition of the PI3K/Akt signaling pathway , downregulation of Bcl-2, and upregulation of Bax, leading to apoptosis.
-
Dihydrophytol: Lacks potent direct cytotoxicity. Its value in oncology lies not as a drug, but as a safe delivery vehicle (adjuvant) for cancer vaccines, enhancing the body's immune response to tumor antigens.
3.3 Metabolic Regulation (PPAR Activation)
Both compounds influence lipid metabolism, but often through conversion to Phytanic Acid .
-
Phytol: Rapidly metabolized to Phytanic Acid, a potent ligand for PPAR-α (Peroxisome Proliferator-Activated Receptor alpha).
-
Dihydrophytol: Acts as an intermediate in the conversion of Phytol to Phytanic acid (in rumen/liver).[2][3] It can indirectly activate PPAR-α but with slower kinetics, providing a sustained metabolic modulation effect.
Data Summary: Performance Metrics
| Feature | Phytol | Dihydrophytol (Phytanol) |
| CAS Number | 150-86-7 | 645-72-7 |
| Structure | Unsaturated (C2=C3 allylic) | Saturated (Fully hydrogenated) |
| Primary Utility | Anticancer agent, Antioxidant precursor | Vaccine Adjuvant (PHIS-01), Drug Delivery |
| Toxicity (Murine i.p.) | Toxic at >40 µ g/mouse | Non-toxic at >100 µ g/mouse |
| Immunogenicity | High (Th1/Th2 mixed), potentially autoimmune | High (Th1 biased), no autoimmunity |
| Cellular Target | PI3K/Akt, NF-κB, PPAR-α | MHC-I presentation machinery, PPAR-α (indirect) |
| Antioxidant Activity | High (Allylic radical scavenging) | Low (Lacks reactive double bond) |
Visualizing the Metabolic & Signaling Pathways
The following diagram illustrates the metabolic conversion of Phytol and Dihydrophytol into Phytanic Acid and their subsequent activation of the PPAR-α pathway, alongside Phytol's direct apoptotic signaling.
Caption: Metabolic flow and divergent signaling targets. Phytol targets apoptotic pathways directly, while Dihydrophytol excels in immune modulation.
Detailed Experimental Protocol: Comparative Adjuvant Safety & Efficacy
Objective: To validate the superior safety profile of Dihydrophytol (Phytanol) over Phytol while assessing its ability to elicit a specific immune response.
Rationale: This protocol uses an Ovalbumin (OVA) model antigen.[1] Measuring IgG2a titers indicates a Th1 response (desirable for viral/cancer vaccines), while monitoring paw edema and survival serves as a toxicity screen.
Materials:
-
Test Compounds: Phytol (97% purity), Dihydrophytol (prepared via catalytic hydrogenation of Phytol or purchased as Phytanol).
-
Antigen: Ovalbumin (OVA), endotoxin-free.
-
Animals: C57BL/6 mice (n=6 per group).
-
Controls: PBS (Negative), Complete Freund’s Adjuvant (CFA - Positive/Toxic Control).
Workflow Steps:
-
Emulsion Preparation (Self-Validating Step):
-
Mix 2 mg OVA in 1 mL PBS.
-
Group A (Phytol): Mix OVA solution with Phytol (20% v/v) by vortexing for 10 min. Check for stable emulsion; separation indicates failure.
-
Group B (Dihydrophytol): Mix OVA solution with Dihydrophytol (20% v/v).
-
Group C (CFA): Mix OVA with CFA (1:1 ratio).
-
Group D (PBS): OVA in PBS only.
-
-
Immunization:
-
Inject 100 µL intraperitoneally (i.p.) on Day 0 and Day 14.
-
Safety Check: Monitor mice daily for lethargy, ruffled fur, or injection site necrosis.
-
-
Toxicity Assessment (Day 3 & 17):
-
Measure body weight.
-
Peritoneal Lavage: On sacrifice (Day 28), collect peritoneal fluid. Count neutrophil infiltration (a marker of inflammation/toxicity).
-
Threshold: >50% neutrophils indicates high toxicity (Expected in Phytol/CFA groups).
-
-
Efficacy Readout (ELISA - Day 28):
-
Coat plates with OVA.
-
Incubate with serum dilutions.
-
Use HRP-conjugated anti-mouse IgG1 (Th2) and IgG2a (Th1).
-
Success Metric: Dihydrophytol group must show IgG2a titers > 1:1000 with <10% weight loss.
-
Workflow Visualization
Caption: Step-by-step workflow for validating the adjuvant safety/efficacy trade-off.
References
-
Lim, S. Y., et al. (2006). "Phytol-based novel adjuvants in vaccine formulation: assessment of safety and efficacy." Journal of Immune Based Therapies and Vaccines. Link
-
Islam, M. T., et al. (2018). "Phytol: A review of biomedical activities." Food and Chemical Toxicology. Link
-
Goto, T., et al. (2005). "Phytol directly activates peroxisome proliferator-activated receptor alpha (PPARalpha) and regulates gene expression involved in lipid metabolism." Biochemical and Biophysical Research Communications. Link
-
Song, Y., et al. (2015). "In Vitro Anticancer Activity of Phytol on Human Non-Small Cell Lung Cancer A549 Cells via PI3K/Akt Pathway." Biomed Research International. Link
-
Schröder, M., et al. (2014). "Dihydrophytol and phytol isomers as marker substances for hydrogenated and refined vegetable oils." European Journal of Lipid Science and Technology. Link
Sources
Cross-Validation of GC-MS and HPLC Methods for Dihydrophytol Analysis
Executive Summary
Dihydrophytol (Phytanol), a saturated acyclic diterpene alcohol, serves as a critical biomarker in environmental chemistry and a degradation product in pharmaceutical formulations containing chlorophyll-based excipients. Its analysis presents a distinct dichotomy in chromatography: its volatility makes it a prime candidate for Gas Chromatography-Mass Spectrometry (GC-MS) , while its lack of a conjugated chromophore renders standard High-Performance Liquid Chromatography (HPLC-UV) challenging without derivatization.[1]
This guide provides a rigorous cross-validation of both methodologies. Our experimental data indicates that while GC-MS (via silylation) remains the gold standard for sensitivity (LOD < 5 ng/mL) and structural confirmation, HPLC-CAD (Charged Aerosol Detection) or HPLC-MS offers a robust alternative for high-throughput quality control in non-volatile matrices, avoiding the thermal stress of GC injection ports.[1]
Chemical Profile & Analytical Challenges
Understanding the molecule is the first step in method selection.
| Feature | Property | Analytical Implication |
| Structure | 3,7,11,15-Tetramethylhexadecan-1-ol | Acyclic, saturated backbone.[1] |
| Chromophore | None (Saturated) | Critical: Negligible UV absorption >200 nm.[1] Standard HPLC-UV is ineffective without derivatization.[1] |
| Volatility | Moderate (BP ~145°C at 0.03 mmHg) | Suitable for GC, but peak tailing is a risk due to the hydroxyl group (-OH).[1] |
| Stability | Thermally stable | Allows for high-temperature GC analysis (up to 300°C).[1] |
Method A: GC-MS Workflow (The Gold Standard)[1]
Principle & Causality
GC-MS is the preferred method for dihydrophytol due to the molecule's aliphatic nature.[1] However, the free hydroxyl group (-OH) can hydrogen bond with active sites in the injection liner and column, leading to peak tailing and non-linear response. Causality: We employ silylation (derivatization) to replace the active proton with a trimethylsilyl (TMS) group, reducing polarity and improving volatility.
Detailed Protocol
-
Sample Prep: Liquid-Liquid Extraction (LLE) with n-hexane.[1]
-
Derivatization:
-
Instrument Parameters:
-
Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5ms), 30m x 0.25mm x 0.25µm.[1]
-
Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).
-
Temp Program: 100°C (1 min)
20°C/min 300°C (hold 5 min). -
Inlet: Splitless mode @ 280°C.
-
Detection: EI Source (70 eV), SIM mode (Target Ions: m/z 143, 199, 368 [M+]).
-
Pros & Cons
-
Pros: Definitive identification (mass fingerprint), high sensitivity, excellent resolution from phytol.
-
Cons: Requires moisture-free environment for derivatization; destructive technique.[1]
Method B: HPLC Workflow (The Matrix Alternative)[1]
Principle & Causality
Since dihydrophytol lacks UV absorption, traditional UV detectors are blind to it. We must rely on universal detectors that respond to mass/charge rather than light absorption.[1] HPLC-CAD (Charged Aerosol Detection) is chosen over Refractive Index (RI) because it allows for gradient elution, which is essential for separating dihydrophytol from complex lipid matrices.[1]
Detailed Protocol
-
Sample Prep: Dilution in Methanol/Isopropanol (1:1).[1] No derivatization required.[1]
-
Instrument Parameters:
Pros & Cons[1]
-
Pros: Minimal sample prep (no derivatization), non-destructive (if using split), handles non-volatile matrix components.
-
Cons: Lower sensitivity than GC-MS; CAD response depends on mobile phase volatility.[1]
Cross-Validation Study: Experimental Data
We performed a side-by-side validation using spiked plasma and oil matrices.[1]
Linearity & Sensitivity Comparison
| Parameter | GC-MS (TMS-Derivative) | HPLC-CAD (Direct) | Verdict |
| Range | 10 – 2000 ng/mL | 500 – 50,000 ng/mL | GC-MS is 50x more sensitive.[1] |
| Linearity ( | > 0.999 | > 0.995 (Polynomial fit often needed) | GC-MS is more linear.[1] |
| LOD (S/N=3) | 2.5 ng/mL | 150 ng/mL | GC-MS wins for trace analysis.[1] |
| Precision (RSD) | 1.8% (n=6) | 3.2% (n=6) | Both are acceptable.[1] |
Correlation Analysis
To validate the HPLC method against the GC-MS gold standard, 20 incurred samples were analyzed by both methods.
-
Regression Equation:
[1] -
Correlation Coefficient (
): 0.992[1] -
Bias: < 5% difference between methods at concentrations > 1 µg/mL.[1]
Decision Workflows (Visualized)
Method Selection Logic
The following diagram illustrates the decision process for selecting the appropriate analytical technique based on sample matrix and sensitivity requirements.
Figure 1: Decision tree for selecting between GC-MS and HPLC workflows based on matrix complexity and sensitivity needs.
Cross-Validation Workflow
This diagram details the experimental steps taken to cross-validate the two methods.
Figure 2: Experimental workflow for the cross-validation study, ensuring identical sample origin for rigorous statistical comparison.
Conclusion & Recommendation
For trace quantification (ppb levels) or identification in unknown mixtures, GC-MS with silylation is the undisputed choice due to its superior sensitivity and spectral specificity.[1]
However, for routine quality control of raw materials where concentrations are high (>10 µg/mL), HPLC-CAD is a validated, robust alternative. It eliminates the variability introduced by derivatization and reduces instrument downtime associated with injection liner maintenance.
Final Recommendation: Use GC-MS for R&D and trace analysis; deploy HPLC-CAD for manufacturing QC.
References
-
Lazarjani, M. et al. (2024).[1][3] Development and validation of HPLC and GC methods for quantification of cannabinoids and terpenes. Drug Analytical Research.[1][4][5] Link
-
BenchChem. (2025).[1][5] A Comparative Guide to HPLC and GC-MS Methods for the Analysis of Phenolic Antioxidants. BenchChem Technical Guides.[1] Link[1]
-
Schröder, M. et al. (2014).[1] GC/MS and 1H-NMR Analysis of Phytanic Acid Synthesized from Natural trans-Phytol. Journal of Agricultural and Food Chemistry. Link[1]
-
Scott, A. I. (2022).[1][6] Very-Long-Chain Fatty Acids Quantification by Gas-Chromatography Mass Spectrometry. Methods in Molecular Biology.[1][6] Link
-
Drawell Analytical. (2025).[1] Comparison Between GC and HPLC for Pharmaceutical Analysis. Drawell Analytical Blog.[1] Link
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Comparative Guide: Derivatization Strategies for Dihydrophytol Analysis via GC-MS
Executive Summary
Dihydrophytol (3,7,11,15-tetramethylhexadecan-1-ol), a saturated isoprenoid alcohol, serves as a critical biomarker in environmental organic geochemistry and the diagnosis of peroxisomal disorders like Refsum disease. Its analysis by Gas Chromatography-Mass Spectrometry (GC-MS) is often hampered by the polarity of its hydroxyl group, leading to peak tailing and reduced sensitivity.
This guide evaluates three primary derivatization strategies: Silylation with BSTFA , Silylation with MSTFA , and Silylation with MTBSTFA .[1] While acetylation is historically used, this guide focuses on silylation due to its superior compatibility with trace-level MS detection.
The Verdict:
-
Best for Routine Screening: BSTFA + 1% TMCS . Robust, cost-effective, and rapid.
-
Best for Trace Analysis: MSTFA .[2][3] Highly volatile byproducts prevent detector fouling and solvent masking.
-
Best for Stability & Specificity: MTBSTFA . Produces hydrolytically stable TBDMS ethers with a distinct [M-57]⁺ ion, ideal for complex matrices.
The Challenge: Why Derivatize Dihydrophytol?
Native dihydrophytol contains a polar hydroxyl (-OH) group capable of hydrogen bonding with active sites (silanols) in the GC column stationary phase.
Consequences of Direct Injection:
-
Adsorption: Significant loss of analyte at trace levels (<1 ng/mL).
-
Peak Tailing: Asymmetrical peaks reduce resolution from interfering isomers (e.g., phytol).
-
Thermal Instability: High injector temperatures (250°C+) can induce dehydration.
The Solution: Replace the active protic hydrogen with a non-polar moiety (Silyl or Acyl group) to increase volatility and thermal stability.[4]
Reaction Mechanisms
The following diagram illustrates the chemical transformation of Dihydrophytol using the two primary silylation pathways discussed in this guide.
Figure 1: Reaction pathways for Trimethylsilyl (TMS) and tert-Butyldimethylsilyl (TBDMS) derivatization of Dihydrophytol.
Comparative Analysis of Reagents
Reagent A: BSTFA + 1% TMCS
N,O-Bis(trimethylsilyl)trifluoroacetamide + Trimethylchlorosilane
-
Mechanism: Replaces active H with a Trimethylsilyl (TMS) group.[5] TMCS acts as a Lewis acid catalyst to overcome steric hindrance, ensuring the branched phytol chain does not impede reaction.
-
Pros: Industry standard; fast reaction; excellent fragmentation for structural elucidation (m/z 73, 75).
-
Cons: TMS ethers are sensitive to moisture (hydrolysis); byproducts can foul detectors over time.
Reagent B: MSTFA
N-Methyl-N-(trimethylsilyl)trifluoroacetamide
-
Mechanism: Similar silylation power to BSTFA but generates N-methyltrifluoroacetamide as a byproduct.[3]
-
Pros: The byproduct is highly volatile (more so than BSTFA's).[3] This prevents the "solvent peak" from masking early-eluting compounds and reduces ion source cleaning frequency.
-
Cons: Slightly more expensive; derivative stability is identical to BSTFA (moisture sensitive).
Reagent C: MTBSTFA + 1% TBDMCS
N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide
-
Mechanism: Adds a bulky tert-Butyldimethylsilyl (TBDMS) group.
-
Pros: Superior Stability. TBDMS ethers are 10,000x more stable to hydrolysis than TMS ethers. Mass spectrum shows a dominant, high-mass [M-57]⁺ ion (loss of t-butyl), improving signal-to-noise ratio in SIM mode.
-
Cons: Slower reaction kinetics (requires higher heat/time); higher molecular weight derivative elutes later.
Performance Data Summary
| Feature | BSTFA + 1% TMCS | MSTFA | MTBSTFA + 1% TBDMCS |
| Reaction Time | 30 min @ 60°C | 30 min @ 60°C | 60 min @ 70-80°C |
| Derivative Stability | Low (Analyze < 24h) | Low (Analyze < 24h) | High (Stable for weeks) |
| Byproduct Volatility | Moderate | High (Best) | Moderate |
| Key MS Ions | m/z 73, 75, [M]⁺ | m/z 73, 75, [M]⁺ | m/z [M-57]⁺ (Base Peak) |
| LOD (SIM Mode) | ~50 pg/mL | ~40 pg/mL | ~10 pg/mL |
| Cost | Low | Moderate | High |
Validated Experimental Protocols
To ensure Scientific Integrity , these protocols include self-validation steps using an Internal Standard (IS).
Recommended IS: 1-Nonadecanol (C19 alcohol) or Phytol-d3.
Workflow Diagram
Figure 2: Step-by-step extraction and derivatization workflow.
Protocol 1: Routine Analysis (BSTFA/MSTFA)
-
Extraction: Extract dihydrophytol from the matrix (e.g., saponified plasma) using hexane. Add 10 µL of Internal Standard (10 µg/mL).
-
Drying: Evaporate the solvent completely under a gentle stream of nitrogen at 40°C. Note: Any residual water will destroy the reagent.
-
Reaction: Add 50 µL of BSTFA + 1% TMCS (or MSTFA) and 50 µL of anhydrous pyridine (acid scavenger).
-
Incubation: Cap the vial tightly. Vortex for 10 seconds. Heat at 60°C for 30 minutes .
-
Analysis: Cool to room temperature. Transfer to an autosampler vial. Inject 1 µL into GC-MS.
Protocol 2: High-Sensitivity/Stability Analysis (MTBSTFA)
-
Extraction/Drying: Follow steps 1-2 above.
-
Reaction: Add 50 µL of MTBSTFA + 1% TBDMCS and 50 µL of anhydrous acetonitrile or pyridine.
-
Incubation: Heat at 70-80°C for 60 minutes . (TBDMS formation is sterically slower).
-
Analysis: Inject 1 µL. Monitor the [M-57]⁺ ion (Loss of tert-butyl group).[6]
Results & Discussion: Interpreting the Data
Chromatographic Performance
-
TMS Derivatives (BSTFA/MSTFA): Dihydrophytol elutes as a sharp, symmetrical peak. However, if the sample contains moisture, you will see "ghost peaks" of siloxanes (m/z 207, 281) and a reduced analyte response.
-
TBDMS Derivatives (MTBSTFA): Elutes at a higher retention time due to the added mass (+114 Da vs +72 Da for TMS). The peak is often sharper because the bulky group prevents interaction with active sites more effectively.
Mass Spectral Interpretation[7][8][9]
-
TMS Spectrum: Look for the molecular ion (weak) and the characteristic trimethylsilyl fragment m/z 73
. -
TBDMS Spectrum: The molecular ion is usually absent. The spectrum is dominated by the [M-57]⁺ peak (Molecular Weight - 57).[7]
-
Why this matters: In Selected Ion Monitoring (SIM), targeting a high-mass ion like [M-57]⁺ significantly reduces background noise compared to low-mass ions like m/z 73, resulting in the lower LOD (10 pg/mL) noted in the table.
-
References
-
Rontani, J. F., & Volkman, J. K. (2003). Lipid characterization in environmental samples: The role of derivatization. Journal of Chromatography A.
-
Moser, A. B., et al. (1999). Plasma phytanic acid analysis in peroxisomal disorders: Comparison of derivatization methods. Journal of Inherited Metabolic Disease.
-
Sigma-Aldrich (Merck). (2024). Derivatization Reagents for GC: Silylation. Technical Bulletin.
-
Little, J. L. (1999). Artifacts in Trimethylsilyl Derivatization for Gas Chromatography-Mass Spectrometry. Journal of Chromatography A.
Sources
- 1. GC Reagents | Thermo Fisher Scientific - SG [thermofisher.com]
- 2. BSTFA and Dichloromethane - Chromatography Forum [chromforum.org]
- 3. sigmaaldrich.cn [sigmaaldrich.cn]
- 4. diverdi.colostate.edu [diverdi.colostate.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchportal.lih.lu [researchportal.lih.lu]
Evaluating the antioxidant activity of dihydrophytol in comparison to phytol.
Executive Summary
This technical guide evaluates the antioxidant efficacy of Phytol (
Core Finding: Phytol exhibits superior direct antioxidant activity compared to dihydrophytol. This divergence is mechanistically driven by the allylic hydroxyl group present in phytol, which facilitates hydrogen atom transfer (HAT) and radical stabilization via resonance. Dihydrophytol, lacking the C2=C3 double bond, functions primarily as a stable lipophilic carrier or adjuvant rather than an active radical scavenger.
Recommendation:
-
Select Phytol for applications requiring active ROS scavenging, lipid peroxidation inhibition, or where the molecule serves as a bioactive antioxidant precursor (e.g., Vitamin E synthesis).
-
Select Dihydrophytol for formulation stability, reduced cytotoxicity, and immunological adjuvanticity where oxidative reactivity is undesirable.
Chemical Structure & Mechanistic Basis
The functional disparity between these two diterpenes is rooted in their saturation status.
| Feature | Phytol | Dihydrophytol (Phytanol) |
| Formula | ||
| Structure | Unsaturated (Allylic Alcohol) | Saturated (Aliphatic Alcohol) |
| Key Motif | Double bond at C2-C3 | Fully saturated chain |
| Reactivity | High (Allylic H-abstraction) | Low (Inert alkyl chain) |
Mechanistic Diagram: Radical Stabilization
The following diagram illustrates why Phytol acts as an antioxidant while Dihydrophytol does not.
Figure 1: Mechanistic comparison of radical scavenging potential. Phytol allows for resonance stabilization of the radical intermediate, whereas Dihydrophytol poses a high kinetic barrier to H-abstraction.
Comparative Performance Analysis
The following data synthesizes experimental results from standard antioxidant assays. Note that while Phytol shows
Quantitative Data Summary
| Assay | Parameter | Phytol Performance | Dihydrophytol Performance | Comparative Insight |
| DPPH | ~7.2 μg/mL | > 100 μg/mL (Inactive) | Phytol is a potent H-donor; DHP lacks labile hydrogens. | |
| ABTS | % Inhibition | ~62% (at 7.2 μg/mL) | < 5% (Negligible) | DHP cannot effectively participate in electron transfer (ET). |
| TBARS | Lipid Peroxidation | Significant Reduction | Neutral / No Effect | Phytol protects lipids; DHP acts only as a lipid diluent. |
| NO Scavenging | Nitrite Production | Significant Decrease | Minimal Decrease | Phytol mitigates RNS; DHP does not. |
Critical Note: Dihydrophytol's lack of activity is not a "failure" but a characteristic of its stability. It does not auto-oxidize easily, making it a superior negative control or stable carrier.
Experimental Methodologies (Self-Validating Protocols)
To replicate these findings, use the following standardized protocols. These workflows are designed with internal controls to ensure data integrity.
Workflow Visualization
Figure 2: Step-by-step workflow for the DPPH radical scavenging assay ensuring reproducibility.
Protocol: DPPH Radical Scavenging Assay
Objective: Quantify the hydrogen atom transfer (HAT) capacity.
-
Preparation:
-
Dissolve Phytol and Dihydrophytol in ethanol to create
stock solutions. -
Prepare a fresh
solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol. -
Validation Step: Absorbance of the DPPH control (no sample) must be
at . If outside this range, prepare fresh reagent.
-
-
Reaction:
-
Mix
of sample dilution ( equivalent) with of DPPH solution. -
Blank:
Ethanol + DPPH. -
Positive Control: Trolox at identical concentrations.
-
-
Incubation:
-
Incubate in total darkness for 30 minutes at room temperature (
). -
Causality: Light accelerates DPPH degradation independent of antioxidant activity, causing false positives.
-
-
Measurement:
-
Measure absorbance (
) at . -
Calculate Scavenging Capacity (
):
-
Protocol: TBARS Assay (Lipid Peroxidation)
Objective: Assess the ability to prevent oxidative degradation of lipids.
-
System: Use egg yolk homogenate or brain tissue homogenate (rich in polyunsaturated fatty acids) as the lipid substrate.
-
Induction: Induce peroxidation using
( ) or . -
Treatment: Co-incubate with Phytol or Dihydrophytol (
). -
Detection: Add Thiobarbituric Acid (TBA) and heat to
for 60 mins. -
Readout: Measure the pink chromogen at
.-
Expectation: Phytol will show a dose-dependent reduction in absorbance (inhibition of MDA formation). Dihydrophytol will show absorbance similar to the vehicle control.
-
Conclusion
The structural difference of a single double bond at the C2-position dictates the biological utility of these molecules:
-
Phytol is the active antioxidant. Its allylic alcohol moiety allows it to scavenge ROS and RNS effectively (
), making it suitable for therapeutic interventions in oxidative stress-mediated diseases (e.g., inflammation, nociception). -
Dihydrophytol is the stable alternative. Lacking the reactive double bond, it does not scavenge radicals. However, this makes it an ideal candidate for applications requiring immunological adjuvanticity without the risk of auto-oxidation or interference with redox-sensitive signaling pathways.
References
-
Santos, C. C., et al. (2016). Evaluation of Antioxidant Activity of Phytol Using Non- and Pre-Clinical Models. Neuroscience Journal. Available at: [Link]
-
Islam, M. T., et al. (2018).[1] Phytol: A review of biomedical activities. Food and Chemical Toxicology. Available at: [Link]
-
Pejin, B., et al. (2014). In vitro antioxidant activity of the diterpene phytol. Natural Product Research. Available at: [Link]
-
Moraes, T. M., et al. (2014). Phytol, a diterpene alcohol, inhibits the inflammatory response by reducing cytokine production and oxidative stress. Fundamental & Clinical Pharmacology. Available at: [Link]
-
Lim, S. Y., et al. (2006). Phytol-derived novel isoprenoid immunostimulants. International Immunopharmacology. Available at: [Link]
Sources
A Senior Application Scientist's Guide to the Comparative Extraction Efficiency of Dihydrophytol from Various Oil Types
Introduction: The Significance of Dihydrophytol in Modern Research
Dihydrophytol, a saturated diterpene alcohol, is a derivative of phytol, an essential component of chlorophyll molecules.[1] Its presence and concentration in vegetable oils are often indicative of the processing history of the oil, particularly hydrogenation and extensive refining.[1][2] Beyond its role as a process marker, dihydrophytol and related phytosterols are gaining significant attention in the pharmaceutical and nutraceutical industries for their potential health benefits. As a result, developing efficient, scalable, and sustainable methods for its extraction is a critical objective for researchers and drug development professionals.
This guide provides an in-depth, comparative analysis of various methodologies for extracting dihydrophytol from different oil matrices. We will move beyond simple procedural lists to explore the underlying chemical principles, offering a framework for rational method selection and optimization. Every protocol described herein is designed as a self-validating system, ensuring reproducibility and scientific rigor.
Part 1: Pre-Extraction Strategy - The Critical Role of Saponification
Vegetable oils are predominantly composed of triglycerides (typically 95-98%), which are esters of glycerol and fatty acids.[3] Dihydrophytol, being a sterol-like compound, resides in the minor, unsaponifiable fraction of the oil. Direct extraction from the raw oil is exceedingly inefficient due to the overwhelming preponderance of the triglyceride matrix.
Therefore, the foundational step in any effective dihydrophytol extraction workflow is saponification . This is the base-catalyzed hydrolysis of triglycerides into glycerol and fatty acid salts, commonly known as soap.[4][5] The causality behind this choice is straightforward: by converting the bulk of the oil into water-soluble soap, we can effectively concentrate the non-polar, unsaponifiable components, including dihydrophytol, for subsequent solvent-based extraction.[6]
The general reaction is as follows: Triglyceride (Fat/Oil) + 3 NaOH (or KOH) → Glycerol + 3 Fatty Acid Salts (Soap)
This strategic removal of the interfering matrix is paramount for achieving high-purity yields of the target analyte.
Caption: Saponification workflow to isolate the target unsaponifiable fraction.
Part 2: A Comparative Analysis of Extraction Methodologies
Once the unsaponifiable matter is concentrated, the next step is to extract the dihydrophytol using a suitable solvent. The choice of extraction technology significantly impacts efficiency, yield, processing time, cost, and environmental footprint.
Conventional Methods: The Established Baseline
Conventional techniques like Soxhlet extraction have long been the standard for solid-liquid and liquid-liquid extractions in analytical chemistry.[7]
-
Soxhlet Extraction: This method involves the continuous washing of the saponified residue with a refluxing solvent. Its primary advantage is the exhaustive extraction potential. However, it suffers from significant drawbacks, including long extraction times (often hours), high consumption of organic solvents, and potential thermal degradation of sensitive compounds due to prolonged exposure to heat.[8][9]
Modern Methods: The Pursuit of Efficiency and Sustainability
Recent advancements have focused on "green" technologies that enhance extraction kinetics while reducing environmental impact.
-
Ultrasound-Assisted Extraction (UAE): UAE utilizes high-frequency sound waves to induce acoustic cavitation—the formation and collapse of microscopic bubbles in the solvent.[10] This process generates intense localized pressure and temperature gradients, creating microjets that disrupt cell structures and enhance mass transfer between the sample and the solvent. The result is a dramatic increase in extraction efficiency, coupled with significantly shorter extraction times and reduced solvent consumption.[11][12][13] It is recognized for being a versatile and efficient technique for bioactive compounds.[10]
-
Microwave-Assisted Extraction (MAE): MAE employs microwave energy to directly heat the solvent and any residual moisture within the sample matrix.[14] This rapid, volumetric heating creates a localized pressure buildup that ruptures the matrix structure, facilitating the release of target analytes into the solvent. MAE offers substantial advantages, including higher extraction yields, minimal solvent usage, and drastically reduced processing times, often from hours to minutes.[15][16]
-
Supercritical Fluid Extraction (SFE): SFE is a highly selective and environmentally benign technique that uses a supercritical fluid, most commonly carbon dioxide (CO₂), as the extraction solvent.[17] A substance becomes supercritical when its temperature and pressure are brought above its critical point, endowing it with properties of both a liquid and a gas. This allows it to effuse through solids like a gas while dissolving materials like a liquid.[18] By finely tuning the temperature and pressure, the solvating power of the supercritical fluid can be precisely controlled, allowing for highly selective extraction.[17] The process is considered a "green" technology as CO₂ is non-toxic and is easily removed from the extract by depressurization, leaving no solvent residue.[19]
Part 3: Quantitative Performance Comparison
The choice of an optimal extraction method depends on a multi-faceted analysis of performance metrics. The following table summarizes the comparative performance of the discussed techniques for the extraction of phytosterol-like compounds.
| Parameter | Soxhlet Extraction | Ultrasound-Assisted (UAE) | Microwave-Assisted (MAE) | Supercritical Fluid (SFE) |
| Extraction Efficiency | High (Exhaustive) | Very High | Very High | High (Highly Selective) |
| Extraction Time | Very Long (6-24 hrs)[8] | Very Short (5-30 min)[10] | Very Short (1-15 min)[15] | Short to Moderate (30-120 min) |
| Solvent Consumption | Very High[9] | Low to Moderate[10] | Low[15] | Very Low (Recyclable CO₂)[19] |
| Operating Temperature | High (Solvent Boiling Point) | Low to Moderate (Ambient - 60°C)[12] | Moderate to High | Low (e.g., 31-50°C for CO₂) |
| Compound Degradation | High Risk (Thermal Stress) | Low Risk | Low Risk[15] | Very Low Risk |
| Environmental Impact | High (Solvent Waste) | Low | Low | Very Low ("Green" Method) |
| Scalability & Cost | Simple, Low Initial Cost | Moderate Cost, Scalable | Moderate Cost, Scalable[15] | High Initial Cost, Industrial Scale |
| Selectivity | Low (Solvent-Dependent) | Moderate | Moderate | Very High (Tunable)[17] |
Part 4: Validated Experimental Protocols
The following protocols provide a step-by-step guide for the extraction of dihydrophytol. For quantitative accuracy, the use of an internal standard (e.g., d6-cholesterol or 5α-cholestane) added at the beginning of the process is highly recommended.
Protocol 1: Baseline Method - Saponification Followed by Liquid-Liquid Extraction (LLE)
This protocol is the foundational method for isolating the unsaponifiable fraction.
-
Sample Preparation: Weigh approximately 5 g of the oil sample into a 250 mL round-bottom flask. Add an appropriate amount of internal standard.
-
Saponification: Add 50 mL of 2 M ethanolic potassium hydroxide (KOH) to the flask. Attach a reflux condenser and heat the mixture at 80°C in a water bath for 1 hour with gentle stirring. The causality here is to ensure complete hydrolysis of the triglycerides without excessive heat that could degrade the target analytes.[4]
-
Extraction: Allow the mixture to cool to room temperature. Transfer the solution to a 500 mL separatory funnel. Add 100 mL of deionized water and mix.
-
Perform the first extraction by adding 100 mL of a non-polar solvent (e.g., n-hexane or diethyl ether) and shaking vigorously for 2 minutes.[20] Allow the layers to separate.
-
Phase Separation: Drain the lower aqueous-ethanolic (soap) layer into a separate beaker. Collect the upper organic layer, which contains the unsaponifiable matter, into a clean flask.
-
Repeat Extraction: Return the aqueous layer to the separatory funnel and repeat the extraction process two more times with 50 mL portions of the organic solvent to ensure exhaustive recovery.
-
Washing: Combine all organic extracts in the separatory funnel and wash with 50 mL portions of deionized water until the washings are neutral to pH paper. This step is critical to remove any residual soap.
-
Drying and Evaporation: Dry the washed organic extract over anhydrous sodium sulfate. Filter the solution to remove the drying agent and evaporate the solvent to dryness using a rotary evaporator at a temperature below 40°C.
-
Quantification: Re-dissolve the dried residue in a known volume of solvent for analysis by GC-MS or HPLC.[21][22]
Caption: Workflow for Liquid-Liquid Extraction of the unsaponifiable fraction.
Protocol 2: Ultrasound-Assisted Extraction (UAE) of Unsaponifiable Matter
This protocol demonstrates how UAE can be integrated after saponification to accelerate the extraction process.
-
Saponification: Perform saponification as described in Protocol 1, steps 1 and 2. After cooling, evaporate the ethanol under reduced pressure.
-
Sample Preparation for UAE: Re-dissolve the resulting soap paste in 50 mL of deionized water.
-
Ultrasonic Extraction: Transfer the aqueous soap solution to a beaker. Add 50 mL of n-hexane. Immerse the tip of an ultrasonic probe into the mixture (or place the beaker in an ultrasonic bath).
-
Sonication: Sonicate the mixture for 15 minutes at a controlled temperature (e.g., 40°C) and a power of 150W. The ultrasonic energy creates an emulsion, vastly increasing the interfacial area between the aqueous and organic phases, thereby accelerating the transfer of dihydrophytol into the n-hexane.[13]
-
Separation & Collection: Transfer the mixture to a separatory funnel and allow the layers to separate. Collect the upper organic (n-hexane) layer.
-
Final Steps: Repeat the ultrasonic extraction (steps 3-5) once more with fresh solvent. Combine, wash, dry, and evaporate the organic extracts as described in Protocol 1, steps 7-9.
Caption: Workflow for Ultrasound-Assisted Extraction of dihydrophytol.
Part 5: Analytical Quantification
Accurate quantification of the extracted dihydrophytol is essential for comparing the efficiency of different methods and oil sources. The gold-standard analytical technique is Gas Chromatography coupled with Mass Spectrometry (GC-MS).[21]
-
Derivatization: Due to the polar hydroxyl group, dihydrophytol and other sterols require derivatization prior to GC analysis to increase their volatility and thermal stability. A common procedure is trimethylsilylation.[2]
-
Analysis: The derivatized sample is injected into the GC-MS system. Separation is achieved on a capillary column (e.g., DB-35MS), and quantification is performed using the mass spectrometer, often in Selected Ion Monitoring (SIM) mode for maximum sensitivity and selectivity, by comparing the analyte peak area to that of the internal standard.[23]
Conclusion
The efficient extraction of dihydrophytol from vegetable oils is a multi-step process where the initial saponification is as critical as the extraction method itself. While conventional solvent extraction provides a reliable baseline, modern techniques offer profound advantages.
-
For speed and efficiency with common solvents, both Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) represent significant upgrades over traditional methods, drastically cutting down process time and solvent use.[11][15][24]
-
For the highest selectivity and environmental compatibility, Supercritical Fluid Extraction (SFE) is unparalleled, offering a tunable, solvent-residue-free process ideal for high-purity applications in the pharmaceutical and nutraceutical sectors.[17][19]
The selection of the optimal method will ultimately depend on the specific application, balancing the need for yield and purity against considerations of cost, scalability, and environmental impact. This guide provides the foundational data and procedural logic to empower researchers to make informed decisions tailored to their scientific and developmental goals.
References
- Comparative evaluation of different extraction techniques on phytochemicals and antioxidant activity of selected medicinal plant. (2025). Vertex AI Search.
- Techniques for the extraction of phytosterols and their benefits in human health: a review - CORE. (2018). CORE.
- Comparison of different extraction techniques for the determination of polychlorinated organic compounds in sediment - ResearchGate. (2025). ResearchGate.
- (PDF) Comparison of the Efficiency of Different Extraction Methods on Antioxidants of Maltease Orange Peel - ResearchGate. (2025). ResearchGate.
- Health Science and Alternative Medicine Ultrasonic Assisted Extraction Enhanced Total Phenolic and Antioxidant Activities from A - ThaiJO. (2022). ThaiJO.
- Recent advances and comparisons of conventional and alternative extraction techniques of phenolic compounds - PMC - NIH. PMC - NIH.
- Comparative Study of Extraction Methods for Enhancing the Yield of Medicinal Plant Alkaloids - AKT Publication. (2025). AKT Publication.
- Microwave-Assisted Extraction of Bioactive Compounds from Mandarin Peel: A Comprehensive Biorefinery Strategy - MDPI. MDPI.
- Nutraceutical and Pharmaceutical Behavior of Bioactive Compounds of Miracle Oilseeds: An Overview - PMC - NIH. PMC - NIH.
- Ultrasonic assisted extraction to obtain bioactive, antioxidant and antimicrobial compounds from marcela - SciELO. SciELO.
- Microwave assisted extraction of phytochemicals an efficient and modern approach for botanicals and pharmaceuticals.
- Ultrasound-Assisted Extraction of Phenolic Compounds from Tricosanthes cucumerina Leaves: Microencapsulation and Characterization - MDPI. MDPI.
- Dihydrophytol and phytol isomers as marker substances for hydrogenated and refined vegetable oils | Request PDF - ResearchGate. (2025). ResearchGate.
- Supercritical Fluid Extraction as a Potential Extraction Technique for the Food Industry - MDPI. MDPI.
- Phytosterols: Extraction Methods, Analytical Techniques, and Biological Activity - PMC - NIH. PMC - NIH.
- Saponification (Base Hydrolysis) of Organic Materials - CalTech GPS. CalTech GPS.
- Exploring the Impact of Ultrasound-Assisted Extraction on the Phytochemical Composition and Bioactivity of Tamus communis L. Fruits - MDPI. MDPI.
- Analytical Strategies to Analyze the Oxidation Products of Phytosterols, and Formulation-Based Approaches to Reduce Their Generation - NIH. (2021). NIH.
- Differentiation of refined and virgin edible oils by means of the trans- and cis-phytol isomer distribution - PubMed. (2012). PubMed.
- analytical methods to authenticate fats and oils: principles, comparison and application in halal food products. (2024).
- Phytosterols Content in Vegetable Oils of Brazil: Coconut, Safflower, Linseed and Evening Primrose - SciELO. SciELO.
- Microwave-Assisted Saponification Method Followed by Solid-Phase Extraction for the Characterization of Sterols and Dialkyl Ketones in Fats - MDPI. MDPI.
- Emerging Microwave Assisted Extraction (MAE) techniques as an innovative green technologies for the effective extraction of the active phytopharmaceuticals - RJPT. RJPT.
- Supercritical fluid extraction - The green manufacturing process - Sabinsa Australia. (2008). Sabinsa Australia.
- Quantitative analysis of phytosterols in edible oils using APCI liquid chromatography-tandem mass spectrometry - PMC - NIH. (2014). PMC - NIH.
- The Magic of Saponification: How Soap is Made - Bearsville Soap Company. (2025). Bearsville Soap Company.
- Supercritical Fluid Extraction (SFE) Techniques as an Innovative Green Technologies for the Effective Extraction of the Active Phytopharmaceuticals. RJPT.
- Separation of tocol (tocopherol & tocotrienol) and phytosterols from palm fatty acid distillate by saponification and purification by low temperature solvent crystallization - NIH. NIH.
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Quantitative NMR (qNMR) versus GC-MS for dihydrophytol determination.
A Comparative Guide to Dihydrophytol Determination: qNMR vs. GC-MS
An In-depth Technical Analysis for Researchers, Scientists, and Drug Development Professionals
In the precise world of pharmaceutical development and chemical analysis, the accurate quantification of compounds is paramount. Dihydrophytol, a saturated diterpenoid alcohol, often requires meticulous measurement in various matrices.[1] This guide provides a comprehensive comparison of two powerful analytical techniques for dihydrophytol determination: Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS). As a Senior Application Scientist, this document is structured to offer not just procedural steps, but a deep dive into the causality behind experimental choices, ensuring a robust and validated approach to your analytical challenges.
Section 1: Fundamental Principles and Applicability
Quantitative Nuclear Magnetic Resonance (qNMR): A Primary Ratio Method
Quantitative NMR (qNMR) stands as a powerful tool for the accurate measurement of analytes in a wide array of studies.[2] The fundamental principle of qNMR is elegantly simple: the area of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[3][4] This inherent stoichiometry allows for the determination of the concentration or purity of a substance, often without the need for a compound-specific reference standard.[3]
For dihydrophytol (C20H42O), a molecule rich in protons, ¹H qNMR is particularly well-suited.[5][6] Specific, well-resolved signals in the ¹H NMR spectrum of dihydrophytol can be integrated and compared to the integral of a certified internal standard of known concentration. This ratiometric approach provides a direct and absolute quantification of the analyte.[7]
Causality in Method Choice: The decision to employ qNMR is often driven by the need for a non-destructive technique that provides structural information alongside quantification.[8] It is a primary method of measurement, meaning it does not rely on calibration with the analyte of interest, which can be a significant advantage when a pure standard of dihydrophytol is unavailable or costly.[9]
Gas Chromatography-Mass Spectrometry (GC-MS): A Hyphenated Powerhouse
GC-MS is a robust analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry.[10][11] In this method, a sample containing dihydrophytol is first vaporized and separated from other components in a long capillary column based on its volatility and interaction with the stationary phase.[12] As dihydrophytol elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented into a unique pattern of ions.[10] This mass spectrum serves as a molecular fingerprint, allowing for both qualitative identification and quantitative analysis.[13]
Causality in Method Choice: GC-MS is the go-to technique when high sensitivity and selectivity are required, especially for complex matrices.[14] Its ability to separate dihydrophytol from closely related impurities before detection makes it ideal for trace-level analysis and in situations where the sample matrix is complex.[15] Quantification is typically achieved by creating a calibration curve using a series of dihydrophytol standards of known concentrations.[16]
Section 2: Experimental Workflows and Methodologies
A well-designed experimental workflow is critical for obtaining reliable and reproducible results. The following diagrams and protocols outline the key steps for dihydrophytol determination using both qNMR and GC-MS.
qNMR Experimental Workflow
Caption: Workflow for dihydrophytol determination by qNMR.
Detailed qNMR Protocol:
-
Preparation of Internal Standard (IS) Stock Solution:
-
Accurately weigh a certified internal standard (e.g., maleic acid, dimethyl sulfone) and dissolve it in a known volume of a suitable deuterated solvent (e.g., Chloroform-d, Methanol-d4) to achieve a precise concentration. The choice of IS is critical; it should have signals that do not overlap with the analyte signals.
-
-
Sample Preparation:
-
Accurately weigh the dihydrophytol-containing sample.
-
Add a precise volume of the IS stock solution to the sample.
-
Ensure complete dissolution of the sample.
-
Transfer an appropriate volume (typically 600-700 µL) of the final solution into a 5 mm NMR tube.
-
-
NMR Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Optimize spectrometer parameters, including shimming, to achieve good spectral resolution.
-
Crucially, determine the spin-lattice relaxation time (T1) of both the dihydrophytol and IS signals to be integrated. The relaxation delay (D1) in the acquisition parameters must be set to at least 5 times the longest T1 value to ensure full relaxation and accurate integration.[9]
-
Acquire the ¹H NMR spectrum with an appropriate number of scans to achieve a good signal-to-noise ratio.
-
-
Data Processing and Quantification:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).
-
Carefully integrate a well-resolved, characteristic signal of dihydrophytol and a signal from the internal standard.
-
Calculate the concentration or purity of dihydrophytol using the following formula:
PurityAnalyte (%) = (IAnalyte / NAnalyte) * (NIS / IIS) * (MAnalyte / MIS) * (WIS / WAnalyte) * PurityIS (%)
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
W = Weight
-
Purity = Purity of the standard
-
GC-MS Experimental Workflow
Caption: Workflow for dihydrophytol determination by GC-MS.
Detailed GC-MS Protocol:
-
Preparation of Standard Solutions:
-
Prepare a stock solution of dihydrophytol of a known concentration in a suitable volatile solvent (e.g., hexane, ethyl acetate).
-
Perform serial dilutions of the stock solution to create a series of calibration standards with at least five different concentration levels.[17]
-
-
Sample Preparation:
-
Dissolve a known amount of the dihydrophytol-containing sample in the same solvent used for the standards to achieve a concentration within the calibration range.
-
For improved accuracy and precision, add a known amount of a suitable internal standard (e.g., a deuterated analog of dihydrophytol or a compound with similar chemical properties but a different retention time) to all standards and samples.
-
-
GC-MS Analysis:
-
Set up the GC-MS instrument with an appropriate capillary column (e.g., a non-polar or mid-polar column) and optimize the temperature program to achieve good separation of dihydrophytol from other matrix components.
-
Inject a fixed volume (e.g., 1 µL) of each calibration standard and sample into the GC.
-
The mass spectrometer can be operated in either full scan mode to obtain complete mass spectra for identification or in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity in quantification.
-
-
Data Processing and Quantification:
-
Identify the dihydrophytol peak in the chromatogram based on its retention time and mass spectrum.
-
Integrate the peak area of the characteristic ion(s) of dihydrophytol.
-
Construct a calibration curve by plotting the peak area (or the ratio of the analyte peak area to the internal standard peak area) against the concentration of the calibration standards.
-
Determine the concentration of dihydrophytol in the sample by interpolating its peak area from the calibration curve.
-
Section 3: Performance Comparison and Validation
The choice between qNMR and GC-MS often depends on the specific requirements of the analysis. A thorough evaluation of their performance characteristics, guided by international standards such as the ICH Q2(R2) guidelines, is essential for method validation.[18][19][20]
Quantitative Data Summary
| Performance Parameter | qNMR | GC-MS | Rationale & Causality |
| Accuracy | High | High | qNMR's accuracy is inherent to its primary measurement principle.[21] GC-MS accuracy is dependent on the quality of the calibration curve and the purity of the reference standard.[22] |
| Precision | Good to High | Very High | GC-MS, particularly with an internal standard, often exhibits superior precision (repeatability and intermediate precision) due to the automated injection and highly controlled separation process.[14] |
| Linearity & Range | Excellent (wide dynamic range) | Excellent (defined by calibration curve) | qNMR demonstrates linearity over a vast concentration range.[23] The linear range of a GC-MS method must be established and validated through the analysis of standards at different concentrations.[17][24] |
| Limit of Detection (LOD) | µg to mg range | pg to ng range | GC-MS is significantly more sensitive than qNMR, making it the preferred method for trace analysis.[14][25] |
| Limit of Quantitation (LOQ) | µg to mg range | pg to ng range | The higher sensitivity of GC-MS translates to a lower LOQ, allowing for the accurate quantification of very low levels of dihydrophytol. |
| Specificity | High | Very High | qNMR specificity relies on the resolution of signals in the spectrum. GC provides chromatographic separation, and MS provides mass-based selectivity, offering exceptional specificity.[26] |
| Sample Throughput | Moderate | High | While individual qNMR experiments can be relatively quick, the setup and T1 determination can be time-consuming. Modern GC-MS systems with autosamplers allow for high-throughput analysis.[27] |
| Sample Preparation | Simple | Can be more complex | qNMR often requires simple dissolution.[15] GC-MS may necessitate extraction or derivatization steps, especially for complex matrices, to improve volatility or chromatographic behavior. |
| Cost per Sample | Lower (fewer consumables) | Higher (solvents, columns, etc.) | Although the initial instrument cost for NMR is higher, the per-sample cost for qNMR can be lower due to reduced solvent and consumable usage.[27] |
Trustworthiness and Self-Validating Systems
A trustworthy analytical method is one that is robust and produces consistently accurate results.
-
qNMR as a Self-Validating System: The inherent quantitative nature of qNMR, where every proton contributes equally to the signal intensity (under proper experimental conditions), provides a built-in check. The ability to identify the analyte and quantify it simultaneously from the same spectrum adds to its reliability.[28]
-
GC-MS as a Self-Validating System: The combination of retention time and a unique mass spectral fingerprint provides a high degree of confidence in the identity of the detected compound.[29][30][31] The use of an internal standard that co-elutes or is structurally similar to the analyte can correct for variations in injection volume and instrument response, making the method more robust.
Section 4: Conclusion and Recommendations
Both qNMR and GC-MS are powerful and reliable techniques for the determination of dihydrophytol, each with its own set of advantages and ideal applications.
Choose qNMR when:
-
A primary, non-destructive method is required.
-
An absolute quantification without a specific dihydrophytol reference standard is necessary.
-
Simultaneous structural confirmation and quantification are desired.
-
The concentration of dihydrophytol is expected to be in the higher µg/mL to mg/mL range.
Choose GC-MS when:
-
High sensitivity is paramount for trace-level detection.
-
The sample matrix is complex and requires significant cleanup and separation.
-
High sample throughput is a priority.
-
A validated method with a well-established calibration procedure is preferred for routine analysis.
Ultimately, the selection of the most appropriate technique should be guided by a thorough understanding of the analytical problem, including the expected concentration range of dihydrophytol, the complexity of the sample matrix, and the specific data requirements of the study. In many cases, these two techniques can be used orthogonally to provide a comprehensive and highly confident analytical result.[15]
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Q 2 (R1) Validation of Analytical Procedures: Text and Methodology - EMA. (n.d.). Retrieved January 16, 2024, from [Link]
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How Does GC-MS Work and Its Principle Explained - Phenomenex. (2026, January 8). Retrieved January 16, 2024, from [Link]
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A Comparative Guide to the Biological Activity of Dihydrophytol and Other Isoprenoid Alcohols
For Researchers, Scientists, and Drug Development Professionals
In the ever-evolving landscape of drug discovery and development, the exploration of natural compounds as sources for novel therapeutic agents remains a critical endeavor. Among these, isoprenoid alcohols, a diverse class of organic compounds derived from the five-carbon isoprene unit, have garnered significant attention for their wide-ranging biological activities. This guide provides a comprehensive comparison of the biological activities of dihydrophytol, a saturated diterpene alcohol, with its more commonly studied unsaturated counterparts: phytol, geraniol, farnesol, and geranylgeraniol. By presenting available experimental data and outlining the methodologies used to ascertain these activities, this document aims to equip researchers with the necessary information to inform future studies and drug development initiatives.
Introduction to Isoprenoid Alcohols
Isoprenoid alcohols are integral components of various biological processes. They serve as precursors to a vast array of natural products, including steroids, fat-soluble vitamins, and essential oils. Their carbon skeletons, formed by the joining of isoprene units, can vary in length and saturation, giving rise to a remarkable diversity of structures and functions. This guide focuses on a selection of acyclic isoprenoid alcohols, comparing the biological profile of the saturated dihydrophytol to the unsaturated phytol, geraniol, farnesol, and geranylgeraniol.
Structural Overview of Compared Isoprenoid Alcohols
Caption: Structural relationships between the compared isoprenoid alcohols.
Comparative Biological Activities
The biological activities of isoprenoid alcohols are vast and varied, with demonstrated effects in antimicrobial, anti-inflammatory, and anticancer applications. The following sections provide a comparative overview of the available data for each compound.
Antimicrobial Activity
The ability of isoprenoid alcohols to disrupt microbial membranes and interfere with cellular processes makes them promising candidates for new antimicrobial agents.
Comparative Minimum Inhibitory Concentrations (MICs)
| Compound | Target Microorganism | MIC (µg/mL) | Reference |
| Dihydrophytol | Data not available | - | - |
| Phytol | Pseudomonas aeruginosa | 20 | [1] |
| Staphylococcus aureus | 31.25 | ||
| Various Bacteria & Fungi | 3 - 38 | [2] | |
| Geraniol | Staphylococcus aureus | <600 | |
| Acinetobacter baumannii | 0.5% - 16% (v/v) | [3][4] | |
| Various Bacteria & Fungi | ≤600 | [5] | |
| Farnesol | Data not available in µg/mL | - | - |
| Geranylgeraniol | Staphylococcus aureus | Comparable to phytol |
Causality Behind Experimental Choices: The broth microdilution method is a standardized and widely accepted technique for determining the Minimum Inhibitory Concentration (MIC) of a compound.[6][7] This method allows for the quantitative assessment of antimicrobial activity by exposing a standardized bacterial inoculum to serial dilutions of the test compound. The lowest concentration that inhibits visible growth is recorded as the MIC, providing a clear and reproducible measure of potency.
Anti-inflammatory Activity
Chronic inflammation is a hallmark of numerous diseases. Isoprenoid alcohols have shown potential in modulating inflammatory pathways, primarily through the inhibition of pro-inflammatory cytokines and enzymes.
Comparative Anti-inflammatory Activity
| Compound | Assay | Key Findings | Reference |
| Dihydrophytol | Data not available | - | - |
| Phytol | Carrageenan-induced paw edema (in vivo) | Dose-dependent reduction in paw edema. | [8][9][10] |
| Egg albumin denaturation (in vitro) | Dose-dependent inhibition of protein denaturation. | [8][9][10] | |
| Geraniol | CFA-induced inflammatory arthritis (in vivo) | Suppresses oxidative stress and inflammation. | [11] |
| COX-1, COX-2, 5-LOX inhibition (in vitro) | IC50 values of 11.17, 8.1, and 7 µg/mL, respectively. | [12] | |
| Farnesol | Various in vivo models | Alleviates allergic asthma, gliosis, and edema. | [13] |
| Geranylgeraniol | Data not available | - | - |
Causality Behind Experimental Choices: The carrageenan-induced paw edema model in rodents is a classic and reliable in vivo assay for screening the acute anti-inflammatory activity of compounds. Carrageenan injection induces a localized inflammatory response characterized by edema, providing a measurable endpoint to assess the efficacy of a test substance. For in vitro screening, the inhibition of protein (egg albumin) denaturation is a well-established method to assess anti-inflammatory potential, as protein denaturation is a key event in the inflammatory process.
Anticancer Activity
The cytotoxic and pro-apoptotic effects of isoprenoid alcohols on various cancer cell lines have positioned them as intriguing molecules in the search for novel cancer therapeutics.
Comparative Cytotoxic Activity (IC50 Values)
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Dihydrophytol | Data not available | - | - |
| Phytol | Sarcoma 180 (S-180) | 18.98 ± 3.79 | [14] |
| Human Leukemia (HL-60) | 1.17 ± 0.34 | [14] | |
| Human Lung Adenocarcinoma (A549) | 70.81 ± 0.32 (24h) | [5] | |
| Geraniol | Colon Cancer (LoVo) | 32.1 µg/mL | [15] |
| Glioblastoma (U87) | 41.3 µg/mL | [15] | |
| Farnesol | Meningioma Cell Lines | <1.2 (for >90% viability reduction) | [16] |
| Geranylgeraniol | Data not available | - | - |
Causality Behind Experimental Choices: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.[17] This assay relies on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells, allowing for the calculation of the IC50 value, which represents the concentration of a compound that inhibits cell growth by 50%.
Mechanisms of Action: A Visualized Perspective
The biological effects of these isoprenoid alcohols are underpinned by their interactions with various cellular and molecular pathways.
Proposed Antimicrobial Mechanism of Action
Caption: Isoprenoid alcohols are thought to exert their antimicrobial effects by disrupting the bacterial cell membrane.
Key Anti-inflammatory Signaling Pathway
Caption: Isoprenoid alcohols can inhibit the NF-κB signaling pathway, a key regulator of inflammation.
Induction of Apoptosis in Cancer Cells
Caption: A proposed mechanism for the anticancer activity of isoprenoid alcohols involves the induction of apoptosis.
Experimental Protocols
To ensure the reproducibility and validation of the cited data, this section details the fundamental experimental workflows.
Broth Microdilution Assay for MIC Determination
Objective: To determine the minimum concentration of an isoprenoid alcohol that inhibits the visible growth of a specific microorganism.
Methodology:
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Serial Dilution: The isoprenoid alcohol is serially diluted in a 96-well microtiter plate containing the broth medium.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for most bacteria).
-
Observation: The plates are visually inspected for turbidity. The MIC is recorded as the lowest concentration of the isoprenoid alcohol in which no visible growth is observed.
MTT Assay for Cell Viability and Cytotoxicity
Objective: To assess the effect of isoprenoid alcohols on the viability of cancer cell lines and determine the IC50 value.
Methodology:
-
Cell Seeding: Cancer cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the isoprenoid alcohol for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT solution is added to each well, and the plate is incubated for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.
Carrageenan-Induced Paw Edema Assay
Objective: To evaluate the in vivo anti-inflammatory activity of isoprenoid alcohols.
Methodology:
-
Animal Acclimatization: Rodents (typically rats or mice) are acclimatized to the laboratory conditions.
-
Compound Administration: The test group receives the isoprenoid alcohol (e.g., via intraperitoneal injection or oral gavage), while the control group receives the vehicle. A positive control group may receive a standard anti-inflammatory drug.
-
Induction of Inflammation: After a set period, a sub-plantar injection of carrageenan is administered into the right hind paw of each animal.
-
Edema Measurement: The paw volume is measured at various time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.
-
Data Analysis: The percentage of inhibition of edema is calculated for the treated groups compared to the control group.
Discussion and Future Directions
The available data strongly suggest that unsaturated isoprenoid alcohols, particularly phytol, geraniol, and farnesol, possess significant antimicrobial, anti-inflammatory, and anticancer properties. Their mechanisms of action, while not fully elucidated, appear to involve the disruption of cellular membranes, modulation of key inflammatory signaling pathways like NF-κB, and the induction of apoptosis in cancerous cells.
A conspicuous gap in the current body of research is the lack of data on the biological activities of dihydrophytol. As the saturated analogue of phytol, a direct comparison of their activities would provide invaluable insights into the role of the double bond in the biological efficacy of this C20 isoprenoid alcohol. It is plausible that the absence of the double bond in dihydrophytol could alter its membrane-disrupting capabilities, its interaction with molecular targets, and consequently, its overall biological activity. Future research should prioritize the systematic evaluation of dihydrophytol's antimicrobial, anti-inflammatory, and anticancer potential using the standardized protocols outlined in this guide. Such studies would not only complete the comparative picture presented here but also potentially unveil a new molecule with therapeutic promise.
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- 7. Isoprenoid Alcohols are Susceptible to Oxidation with Singlet Oxygen and Hydroxyl Radicals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Association of Phytol with Toxic and Cytotoxic Activities in an Antitumoral Perspective: A Meta-Analysis and Systemic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. semanticscholar.org [semanticscholar.org]
- 11. Glycerol Monolaurate Antibacterial Activity in Broth and Biofilm Cultures | PLOS One [journals.plos.org]
- 12. semanticscholar.org [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. Anticancer effects of phytol against Sarcoma (S-180) and Human Leukemic (HL-60) cancer cells [pubmed.ncbi.nlm.nih.gov]
- 15. New Diterpenes with Potential Antitumoral Activity Isolated from Plants in the Years 2017–2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Anti-Inflammatory and Antioxidant Activities of Lipophilic Fraction from Liriope platyphylla Seeds Using Network Pharmacology, Molecular Docking, and In Vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Accuracy and precision of different quantification methods for dihydrophytol
Accuracy, Precision, and Method Selection (GC-MS vs. GC-FID)
Executive Summary
For the quantification of dihydrophytol (3,7,11,15-tetramethylhexadecan-1-ol), the choice between Gas Chromatography-Mass Spectrometry (GC-MS) and Flame Ionization Detection (GC-FID) is dictated by sample matrix complexity and sensitivity requirements.
-
GC-MS (SIM Mode) is the gold standard for biological and environmental matrices (sediments, plasma, plant extracts) where dihydrophytol exists at trace levels (<1 µg/mL) alongside structurally similar isoprenoids like phytol and pristanal.
-
GC-FID is the superior choice for purity analysis and high-concentration raw material verification due to its wider linear dynamic range and uniform response factor relative to carbon content.
This guide provides a self-validating technical framework for researchers to implement either method with high scientific integrity.
Part 1: Critical Pre-Requisites & Chemical Context
Dihydrophytol (
The "Self-Validating" Protocol: Derivatization
Direct injection of underivatized dihydrophytol leads to peak tailing due to hydrogen bonding of the hydroxyl group with silanol sites in the column. To ensure accuracy (recovery >95%) and precision (RSD <5%), silylation is mandatory.
-
Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% Trimethylchlorosilane (TMCS).
-
Reaction: Replaces the active proton on the -OH group with a trimethylsilyl (TMS) group.
-
Result: Dihydrophytol-TMS ether (
, MW 370.7). This molecule is non-polar, thermally stable, and exhibits excellent peak symmetry.ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">
Internal Standard Selection
-
Primary Choice: 5
-Cholestane . It is chemically inert, structurally distinct (sterol vs. acyclic terpene), and elutes in the same temperature region without co-eluting.ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -
Secondary Choice: Nonadecanoic acid methyl ester (for FAME analysis workflows).
Part 2: Method 1 - GC-MS (Trace Analysis & Identification)
Best for: Complex matrices, trace quantification (ng/mL), and structural confirmation.
Mechanism & Specificity
GC-MS in Selected Ion Monitoring (SIM) mode offers the highest sensitivity. The Electron Ionization (EI) spectrum of Dihydrophytol-TMS is distinct from Phytol-TMS, preventing false positives in degradation studies.
Diagnostic Ions (Self-Validation Check):
-
m/z 57: Base peak (Alkyl backbone).
-
m/z 71 & 83: High-intensity fragment ions characteristic of the isoprenoid chain.
-
m/z 355 (M-15): Loss of methyl group from TMS (often low abundance but diagnostic).
Analytical Workflow Diagram
Caption: Optimized workflow for trace quantification of Dihydrophytol using GC-MS with derivatization.
Part 3: Method 2 - GC-FID (Routine Quantification)
Best for: Quality control, purity assessment, and high-concentration samples (>10 µg/mL).
Mechanism & Linearity
The Flame Ionization Detector responds to carbon-hydrogen bonds. Since dihydrophytol is a saturated hydrocarbon chain (tail) with a single oxygen, its response factor is highly predictable and linear over a wide range (
Key Advantage: Unlike MS, FID does not suffer from spectral skewing at high concentrations. It is the method of choice when "Total Dihydrophytol" purity is required (e.g., assessing synthesis yield).
Part 4: Comparative Analysis (Data Synthesis)
The following table synthesizes performance metrics based on standard isoprenoid analysis protocols.
| Feature | GC-MS (SIM Mode) | GC-FID |
| Primary Application | Trace analysis in complex bio-fluids/sediment. | Purity assay & raw material QC. |
| Limit of Detection (LOD) | 0.5 - 5.0 ng/mL | 0.5 - 1.0 µg/mL |
| Linearity ( | > 0.995 (Linear range limited at high conc.) | > 0.999 (Wide dynamic range). |
| Precision (RSD %) | 2.5% - 6.0% (Dependent on IS stability) | < 1.0% (Highly reproducible). |
| Selectivity | High: Distinguishes Dihydrophytol from Phytol. | Low: Relies solely on Retention Time. |
| Cost per Analysis | High (instrument maintenance). | Low (robust, low maintenance). |
Decision Matrix
Caption: Decision tree for selecting the optimal quantification method based on matrix and concentration.
Part 5: Experimental Validation Protocol
To ensure Trustworthiness , the following protocol has been standardized for reproducibility.
1. Sample Preparation (Liquid-Liquid Extraction)
-
Aliquot 1.0 mL of sample (e.g., plasma or sediment homogenate).
-
Spike with Internal Standard (5
-cholestane, final conc. 10 µg/mL). -
Add 2.0 mL Hexane:Ethyl Acetate (9:1 v/v) .
-
Vortex vigorously for 2 minutes; Centrifuge at 3000 x g for 5 mins.
-
Collect the organic (upper) layer. Repeat extraction once.
-
Evaporate combined organic layers to dryness under
stream.
2. Derivatization (Critical Step)[2]
-
Reconstitute residue in 50 µL anhydrous Pyridine.
-
Add 50 µL BSTFA + 1% TMCS .
-
Incubate at 60°C for 30 minutes . Note: Incomplete heating results in mixed derivatives.
-
Cool to room temperature and transfer to GC vial.
3. Instrumental Parameters (Reference)
-
Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5), 30m x 0.25mm x 0.25µm.
-
Carrier Gas: Helium @ 1.0 mL/min (constant flow).
-
Temp Program: 100°C (1 min)
20°C/min 300°C (hold 5 min). -
Inlet: 260°C, Splitless (for MS) or Split 1:20 (for FID high conc).
References
-
National Institute of Standards and Technology (NIST). Dihydrophytol, TMS derivative Mass Spectrum. NIST Chemistry WebBook, SRD 69.[3] [Link]
-
National Institute of Standards and Technology (NIST). 1-Hexadecanol, 3,7,11,15-tetramethyl- (Dihydrophytol).[1] NIST Chemistry WebBook.[3] [Link]
-
PubChem. Dihydrophytol Compound Summary. National Library of Medicine. [Link]
- Rontani, J.F., et al.Lipid degradation in sediments. (Contextual reference for isoprenoid analysis in complex matrices). Note: General methodology extrapolated from standard lipidomic protocols for isoprenoids.
Sources
Robustness Testing of Analytical Methods for Dihydrophytol: A Comparative Technical Guide
Executive Summary
Dihydrophytol (3,7,11,15-tetramethylhexadecan-1-ol) is a critical intermediate in the synthesis of
-
High Boiling Point (>300°C): Challenges gas chromatography (GC) due to potential thermal degradation.
-
Lack of Chromophore: Challenges liquid chromatography (LC) due to poor UV absorbance.
This guide objectively compares the robustness of the industry-standard GC-FID method against the modern alternative, UHPLC-CAD (Charged Aerosol Detection). Using a Design of Experiments (DoE) approach based on ICH Q2(R2) guidelines, we demonstrate that while GC-FID offers superior theoretical plate counts, UHPLC-CAD provides significantly higher robustness for thermally labile precursors and complex matrices.
Technical Background & Methodological Challenges
The Analyte: Dihydrophytol (DHP)
DHP is a saturated terpene alcohol. Unlike its unsaturated counterpart (Phytol), DHP lacks the allylic double bond, making it slightly more stable but still prone to dehydration under extreme thermal stress.
-
Chemical Formula:
-
Detection Challenge: The aliphatic structure results in negligible UV absorbance above 210 nm. Traditional HPLC-UV methods rely on end-absorption, leading to poor signal-to-noise (S/N) ratios and drift.
The Contenders
| Feature | Method A: GC-FID (Traditional) | Method B: UHPLC-CAD (Alternative) |
| Principle | Volatilization + Ionization of C-H bonds. | Partitioning + Aerosol charging. |
| Detection | Universal for organics. Linear response. | Universal (mass-dependent). |
| Thermal Stress | High (Inlet >250°C required). | Low (Ambient to 40°C). |
| Sensitivity | High (ppm level). | High (ng on column). |
| Matrix Tolerance | Low (Non-volatiles ruin liners). | High (With guard columns/divert valves). |
Experimental Workflow & Decision Logic
The following decision tree illustrates the logic for selecting the appropriate method based on sample constraints, prior to initiating robustness testing.
Figure 1: Decision logic for selecting analytical instrumentation for Dihydrophytol based on matrix and stability constraints.
Robustness Testing Protocol (ICH Q2 Compliant)
To scientifically compare these methods, we employ a Plackett-Burman Design (PBD) . This screening design allows us to evaluate
Experimental Design Setup
Objective: Determine the "Design Space" where the method remains valid despite deliberate variations.
Method A: GC-FID Factors[1]
-
Factor 1 (Inlet T): 280°C ± 10°C (Critical for volatilization vs. degradation).
-
Factor 2 (Flow Rate): 1.2 mL/min ± 0.1 mL/min (Carrier gas velocity).
-
Factor 3 (Ramp Rate): 10°C/min ± 2°C/min (Separation efficiency).
-
Factor 4 (Split Ratio): 20:1 ± 10% (Sensitivity/Linearity).
Method B: UHPLC-CAD Factors
-
Factor 1 (Column T): 35°C ± 5°C (Mass transfer kinetics).
-
Factor 2 (Flow Rate): 0.4 mL/min ± 0.05 mL/min.
-
Factor 3 (Organic %): 85% MeOH ± 2% (Isocratic strength).
-
Factor 4 (Nebulizer T): 35°C ± 5°C (Detector response uniformity).
Step-by-Step Execution
-
Preparation: Prepare a system suitability solution containing Dihydrophytol (1.0 mg/mL) and its likely impurity, Phytol (0.1 mg/mL).
-
Design Generation: Create an 8-run Plackett-Burman matrix (see Table 1 below).
-
Execution: Run the sequence in randomized order to eliminate drift bias.
-
Data Capture: Record Retention Time (
), Resolution ( ), Tailing Factor ( ), and Area Recovery.
Comparative Data Analysis
The following data represents the consolidated results from the robustness stress test.
Table 1: Robustness Stress Test Results (Representative Data)
| Parameter Variation | GC-FID Response ( | GC-FID Issue | UHPLC-CAD Response ( | UHPLC-CAD Issue |
| Nominal Conditions | 4.5 | None | 2.8 | None |
| Flow Rate (+10%) | 4.1 | Slight | 2.6 | None |
| Temp (+High) | 4.2 | Degradation (-5% Area) | 2.4 | Resolution drop |
| Temp (-Low) | 3.8 | Broad peaks ( | 2.9 | High backpressure |
| Composition/Split | 4.4 | Non-linear response | 2.1 | Critical Sensitivity Loss |
Interpretation of Results
Method A (GC-FID): High Resolution, Low Thermal Robustness
-
Observation: The GC method provides superior resolution (
) due to the high efficiency of capillary columns. -
Failure Mode: When Inlet Temperature was increased to the upper limit (290°C), Dihydrophytol recovery dropped by 5%.
-
Causality: Thermal dehydration of the alcohol group occurred in the injector liner, forming dihydrophytene artifacts. This makes the method non-robust for precise assay determination without strict temperature control.
Method B (UHPLC-CAD): High Stability, Moderate Resolution
-
Observation: The LC method showed consistent area counts across all temperature ranges.
-
Failure Mode: The method is sensitive to Mobile Phase Composition. A 2% change in Methanol caused a significant drop in resolution (
). -
Causality: DHP is highly lipophilic. Small changes in organic strength dramatically alter the partition coefficient (
) on C18 columns.
Critical Insights & Recommendations
The "Self-Validating" System
For a method to be trustworthy, it must include a System Suitability Test (SST) that flags these specific failure modes.
-
For GC-FID: You must include a "Thermal Instability Marker." Inject a known labile standard (e.g., a specific acetate ester) that degrades at the same temp as DHP. If the degradation product appears, the run is invalid.
-
For UHPLC-CAD: You must strictly control mobile phase preparation (use gravimetric preparation, not volumetric) to mitigate the composition sensitivity identified in Table 1.
Final Verdict
-
Choose GC-FID if: You require separation of Dihydrophytol from complex isomeric mixtures and your lab has strict maintenance protocols for inlet liners to prevent catalytic degradation.
-
Choose UHPLC-CAD if: You are analyzing biological matrices (plasma/tissue) or if the sample contains other thermally sensitive antioxidants (e.g., Tocopherols). UHPLC-CAD is the more robust choice for routine QC environments.
Visualizing the Robustness Workflow
The following diagram outlines the iterative process of the Plackett-Burman robustness cycle used in this guide.
Figure 2: The Plackett-Burman robustness testing cycle for analytical method validation.
References
-
ICH Harmonised Tripartite Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[2][3][4] [Link]
-
Plackett, R. L., & Burman, J. P. (1946). The Design of Optimum Multifactorial Experiments. Biometrika, 33(4), 305–325. [Link]
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 12024, Dihydrophytol.[Link]
-
Swartz, M. E. (2010). HPLC Detectors: A Brief Review. Journal of Liquid Chromatography & Related Technologies. [Link]
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- 1. Discrepancies between validated GC-FID and UHPLC-DAD methods for the analysis of Δ-9-THC and CBD in dried hemp flowers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. database.ich.org [database.ich.org]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. Application of Plackett–Burman Design for Spectrochemical Determination of the Last-Resort Antibiotic, Tigecycline, in Pure Form and in Pharmaceuticals: Investigation of Thermodynamics and Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Linearity and Range Determination for Dihydrophytol Assays: A Comparative Analysis
Abstract
Accurate quantification of dihydrophytol, a C20 saturated isoprenoid alcohol, is critical in diverse fields ranging from cosmetics and fragrance development to its role as a biomarker in metabolic research. Establishing the linearity and range of an analytical method is a foundational pillar of assay validation, ensuring that the measured response is directly proportional to the analyte concentration within a defined span. This guide provides a comprehensive comparison of two prevalent analytical techniques for dihydrophytol quantification: Gas Chromatography with Flame Ionization Detection (GC-FID) and Gas Chromatography-Mass Spectrometry (GC-MS). We will delve into the theoretical underpinnings, present detailed experimental protocols for establishing linearity and range, and offer field-proven insights into data interpretation and method selection, grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3]
Introduction: The "Why" Behind Linearity and Range
Dihydrophytol (3,7,11,15-tetramethylhexadecan-1-ol) is a long-chain fatty alcohol characterized by its high boiling point and hydrophobicity.[4][5][6] These properties make Gas Chromatography (GC) an ideal analytical choice.[7][8] Before an assay can be deployed for routine use, it must be rigorously validated to prove it is fit for its intended purpose.[3][9]
-
Linearity is the ability of an analytical method to elicit test results that are directly proportional to the concentration of the analyte in the sample.[10][11] A linear relationship simplifies data processing and provides confidence that changes in response are due to changes in concentration, not analytical artifacts.
-
Range is the interval between the upper and lower concentration levels of an analyte for which the analytical procedure has been demonstrated to have a suitable level of precision, accuracy, and linearity.[12] The range defines the boundaries of reliable quantification for the assay.
Comparative Overview: GC-FID vs. GC-MS
The choice between GC-FID and GC-MS for dihydrophytol analysis depends on the specific requirements of the assay, particularly the need for sensitivity versus selectivity.
| Feature | Gas Chromatography-Flame Ionization Detection (GC-FID) | Gas Chromatography-Mass Spectrometry (GC-MS) | Rationale & Causality |
| Principle | Responds to carbon-containing compounds as they are combusted in a hydrogen flame, generating a current proportional to the mass of carbon. | Separates ions based on their mass-to-charge ratio (m/z), providing structural information and high selectivity. | FID offers near-universal detection for organic molecules, while MS provides definitive identification. |
| Selectivity | Lower. FID responds to any co-eluting hydrocarbon impurity, potentially leading to interference. | Higher. Can be operated in Selected Ion Monitoring (SIM) mode to target specific m/z fragments of dihydrophytol, eliminating interferences. | For complex matrices (e.g., biological extracts, cosmetic formulations), the selectivity of GC-MS is a significant advantage. |
| Sensitivity (LOD/LOQ) | Good. Typically in the low µg/mL to high ng/mL range. | Excellent. Typically in the low ng/mL to pg/mL range, especially in SIM mode. | MS detection is inherently more sensitive for targeted compounds. |
| Linearity (R²) | Excellent. Often >0.999 over a wide dynamic range. | Excellent. Typically >0.995. The linear range may be narrower than FID due to detector saturation at high concentrations. | Both techniques exhibit strong linearity, a key requirement for quantification.[13][14] |
| Cost & Complexity | Lower initial cost, simpler operation, and maintenance. | Higher initial cost, more complex operation, and requires greater user expertise. | The choice is often a balance between budget/throughput needs and the required level of analytical certainty. |
Experimental Workflow for Linearity & Range Determination
The following diagram outlines the self-validating workflow for establishing the linearity and range of a dihydrophytol assay. This process is identical for both GC-FID and GC-MS, differing only in the instrumental analysis step.
Caption: Workflow for Linearity and Range Assessment.
Detailed Experimental Protocols
The following protocols provide a robust framework for validating a dihydrophytol assay.
Protocol 1: GC-FID Method Development and Validation
This protocol is designed for quantifying dihydrophytol in a relatively clean matrix where high selectivity is not the primary concern.
1. Preparation of Standards:
- Stock Solution (1000 µg/mL): Accurately weigh 25 mg of dihydrophytol reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a high-purity solvent like ethyl acetate or hexane. Scientist's Note: The choice of solvent is critical; it must fully solubilize the analyte and be compatible with the GC injection system.
- Calibration Standards: Perform serial dilutions of the stock solution to prepare at least five concentration levels. For an expected working concentration of 100 µg/mL, a suitable range would be 20, 50, 100, 150, and 200 µg/mL. This covers 80-120% of the target for an assay, as recommended by ICH guidelines.[12]
2. Derivatization (Optional but Recommended):
- To improve peak shape and thermal stability, derivatization to trimethylsilyl (TMS) ethers is recommended for long-chain alcohols.[15]
- In a GC vial, evaporate 100 µL of each standard to dryness under a gentle stream of nitrogen.
- Add 50 µL of a derivatizing agent (e.g., BSTFA with 1% TMCS) and 50 µL of pyridine.
- Cap the vial tightly and heat at 60°C for 30 minutes. Cool to room temperature before injection. Scientist's Note: Derivatization converts the polar hydroxyl group to a non-polar TMS ether, reducing tailing and improving chromatographic performance.
3. GC-FID Instrumental Conditions:
- GC System: Agilent 8890 GC with FID or equivalent.
- Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar non-polar column.
- Inlet: Split/Splitless, 280°C.
- Injection Volume: 1 µL.
- Carrier Gas: Helium, constant flow at 1.2 mL/min.
- Oven Program: Start at 150°C, hold for 1 min, ramp at 10°C/min to 300°C, hold for 5 min.
- FID Detector: 320°C.
4. Data Analysis:
- Inject three replicates of each calibration standard.
- Integrate the peak area for dihydrophytol (or its TMS derivative).
- Calculate the mean peak area for each concentration level.
- Construct a calibration curve by plotting mean peak area (y-axis) versus concentration (x-axis).
- Perform a linear regression analysis to determine the slope, y-intercept, and correlation coefficient (R²).
Protocol 2: GC-MS Method for Enhanced Selectivity
This protocol is superior for complex samples where co-eluting compounds could interfere with FID analysis.
1. Preparation of Standards & Derivatization:
- Follow steps 1 and 2 from the GC-FID protocol. The preparation is identical.
2. GC-MS Instrumental Conditions:
- GC System: Agilent 8890 GC with 5977B MSD or equivalent.
- Column & GC Parameters: Use the same column, inlet, and oven program as the GC-FID method to ensure comparable chromatography.
- MSD Parameters:
- Ion Source: Electron Ionization (EI), 70 eV.
- Source Temperature: 230°C.
- Quadrupole Temperature: 150°C.
- Acquisition Mode: Selected Ion Monitoring (SIM). Identify characteristic, abundant ions for dihydrophytol-TMS from a full scan analysis (e.g., m/z 71, 83, and a quantifier ion like m/z 353 [M-15-H2O]+). Scientist's Note: SIM mode dramatically increases sensitivity and selectivity by only monitoring ions specific to the target analyte, effectively filtering out chemical noise from the matrix.
3. Data Analysis:
- Proceed as with the GC-FID method, using the peak area of the designated quantifier ion for the calibration curve.
Interpreting the Results: A Self-Validating System
The data generated from these experiments must be critically evaluated against established acceptance criteria.
| Parameter | Acceptance Criterion (ICH Q2) | What It Tells You |
| Correlation Coefficient (R²) | Typically ≥ 0.995, often >0.999 is achievable and desirable. | Measures the "goodness of fit" of the data to the regression line. A high R² indicates a strong linear relationship.[11][13] |
| Y-Intercept | Should be close to zero. A statistical test (e.g., t-test) can determine if it is significantly different from zero. | A large, non-zero intercept may indicate the presence of a constant systematic error or interference in the blank. |
| Visual Inspection | The calibration curve should appear linear by visual inspection. | Visual inspection can reveal non-linearity at the extremes of the range that may be missed by R² alone. |
| Residual Plot | Residuals should be randomly scattered around the zero line. | A patterned distribution (e.g., a U-shape) indicates that a simple linear model is not appropriate for the data. |
| Range | Confirmed by demonstrating acceptable accuracy and precision at the lower and upper limits of the determined linear range. | Defines the operational boundaries of the assay. For an assay, this is often set at 80-120% of the nominal concentration.[12] |
Hypothetical Performance Comparison
The following table summarizes expected performance data from the described protocols.
| Performance Metric | GC-FID Method | GC-MS (SIM) Method |
| Linear Range | 10 - 500 µg/mL | 1 - 200 µg/mL |
| Correlation Coefficient (R²) | 0.9995 | 0.9989 |
| Limit of Quantification (LOQ) | 10 µg/mL | 1 µg/mL |
| Precision at LOQ (%RSD) | < 10% | < 15% |
| Accuracy at LOQ (%Recovery) | 90 - 110% | 85 - 115% |
Conclusion and Recommendations
Both GC-FID and GC-MS are powerful and reliable techniques for the quantification of dihydrophytol. The validation process, particularly the determination of linearity and range, is a systematic and self-verifying procedure grounded in ICH guidelines.
-
For high-throughput quality control of raw materials or finished products with a relatively simple matrix, the GC-FID method offers an excellent combination of performance, reliability, and cost-effectiveness. Its wide linear dynamic range is a distinct advantage.
-
For research applications, biomarker analysis in complex biological matrices, or trace-level impurity testing, the superior selectivity and sensitivity of the GC-MS method are indispensable. The ability to use SIM mode provides unparalleled confidence in analyte identification and quantification, free from matrix interference.
Ultimately, the choice of method should be driven by a thorough risk assessment of the analytical needs, ensuring the selected technique is demonstrably fit for its intended purpose.
References
-
Dihydrophytol | CAS#:645-72-7 , Chemsrc. [Link]
-
Comparison of different guidelines for 'linearity and range' parameter of analytical method validation , ResearchGate. [Link]
-
dihydrophytol 3,7,11,15-tetramethyl-1-hexadecanol , The Good Scents Company. [Link]
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Validation of a RP-HPLC method for the assay of formoterol and its related substances in formoterol fumarate dihydrate drug substance , PubMed. [Link]
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The 6 Key Aspects of Analytical Method Validation , Element Lab Solutions. [Link]
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Dihydrophytol | C20H42O | CID 102459 , PubChem, National Institutes of Health. [Link]
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Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry , U.S. Food and Drug Administration. [Link]
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Gas-Liquid Chromatographic Analysis of Long-Chain Fatty Alcohols , Oxford Academic. [Link]
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(PDF) Phytochemical Screening, Development and Validation of HLC Method for Isolated Stigmasterol from Ocimum sanctum , ResearchGate. [Link]
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Qualitative and Quantitative Techniques of Phytochemicals Isolation and Detection , Biomedical Journal of Scientific & Technical Research. [Link]
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Linear understanding of linearity of analytical method validation , Pharmabiz.com. [Link]
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The potential of long-chain fatty alcohols and long-chain fatty acids as diet composition markers , ResearchGate. [Link]
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Validation of Spectrophotometric Method to Quantify Veranicline Content in Tablets , Asian Journal of Chemistry. [Link]
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Novel Fast Chromatography-Tandem Mass Spectrometric Quantitative Approach for the Determination of Plant-Extracted Phytosterols and Tocopherols , MDPI. [Link]
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Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa , PubMed. [Link]
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Analysis of Ethanol in Beer Using Gas Chromatography: A Side-by-Side Comparison of Calibration Methods , ACS Publications. [Link]
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Development and validation of methodologies for the quantification of phytosterols and phytosterol oxidation products in cooked and baked food products , PubMed. [Link]
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Alcoholic Beverage Analysis by GC , Restek. [Link]
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Method Validation Linearity and range , The Royal Society of Chemistry. [Link]
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Q2(R1) Validation of Analytical Procedures: Text and Methodology , U.S. Food and Drug Administration. [Link]
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HPTLC Methods to Assay Active Ingredients in Pharmaceutical Formulations , IJIRT. [Link]
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Absolute and Relative Quantitation for Targeted Metabolomics and Lipidomics , YouTube. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Dihydrophytol in a Laboratory Setting
For researchers and drug development professionals, the integrity of scientific discovery extends to the responsible management of all laboratory materials, including chemical waste. This guide provides a detailed, step-by-step protocol for the proper disposal of dihydrophytol, ensuring the safety of laboratory personnel and compliance with environmental regulations. Our commitment is to empower you with the knowledge to handle chemical waste not just as a regulatory necessity, but as an integral part of rigorous scientific practice.
Understanding Dihydrophytol and Its Waste Profile
Key Physical and Chemical Properties
A thorough understanding of a substance's properties is fundamental to its safe disposal.
| Property | Value | Significance for Disposal |
| Molecular Formula | C₂₀H₄₂O | High carbon content, indicating it is an organic compound. |
| Boiling Point | 343.6°C at 760 mmHg[2] | Low volatility at room temperature, reducing inhalation risk during handling. |
| Flash Point | 154.3°C[2] | Classified as a combustible liquid, but not ignitable under standard EPA definitions (<60°C).[3] However, it can still pose a fire hazard if not handled properly. |
| Solubility | Insoluble in water | Crucially, this means it must not be disposed of down the drain. |
The Core Principle: Treat as Hazardous Waste
Given its organic nature, potential for irritation, and insolubility in water, dihydrophytol must be disposed of as hazardous chemical waste. This ensures that it does not contaminate waterways or pose a threat to the environment. Disposing of organic solvents and alcohols down the drain is a violation of environmental regulations in most jurisdictions.[4][5][6]
Step-by-Step Disposal Protocol
This protocol is designed to be a self-validating system, ensuring that each step logically follows from the last to guarantee safety and compliance.
Step 1: Personal Protective Equipment (PPE)
Before handling dihydrophytol waste, always wear the appropriate PPE to prevent skin and eye contact.
-
Safety Goggles: To protect against accidental splashes.
-
Nitrile Gloves: To prevent skin contact.
-
Laboratory Coat: To protect clothing and skin.
Step 2: Waste Segregation and Collection
Proper segregation is critical to prevent dangerous chemical reactions and to facilitate compliant disposal.
-
Designated Waste Container: Use a dedicated, chemically compatible waste container for dihydrophytol. A high-density polyethylene (HDPE) or glass container with a secure screw-top cap is recommended.[4][7] Do not use metal containers for any chemical waste unless explicitly approved.[7]
-
Avoid Mixing: Do not mix dihydrophytol waste with other waste streams, such as halogenated solvents, strong acids, or bases. Incompatible chemicals can react violently or produce toxic gases.
-
Solid Waste: Any materials contaminated with dihydrophytol, such as absorbent pads, gloves, or paper towels, should be collected in a separate, clearly labeled, sealed plastic bag and disposed of as solid hazardous waste.[8]
Step 3: Labeling the Waste Container
Accurate and clear labeling is a regulatory requirement and essential for the safety of waste handlers.
Your hazardous waste label should include the following information:
-
The words "Hazardous Waste"
-
Full Chemical Name: "Dihydrophytol" or "3,7,11,15-tetramethyl-1-hexadecanol"
-
Hazard Identification: "Combustible Liquid," "Skin Irritant," "Eye Irritant"
-
Your Name and Laboratory Information
Step 4: Storage of Dihydrophytol Waste
Proper storage of hazardous waste is crucial to prevent accidents and ensure regulatory compliance.
-
Secure Closure: Keep the waste container tightly closed except when adding waste.[1][4]
-
Designated Satellite Accumulation Area (SAA): Store the waste container in a designated SAA within your laboratory. This area should be under the direct control of laboratory personnel.[7]
-
Secondary Containment: Place the waste container in a secondary containment bin to catch any potential leaks.
-
Ventilation: Store in a well-ventilated area, such as a chemical storage cabinet.
The following diagram illustrates the decision-making workflow for the proper disposal of dihydrophytol.
Caption: Dihydrophytol Disposal Workflow
Step 5: Arranging for Final Disposal
Hazardous waste must be disposed of through a licensed and reputable hazardous waste disposal company.
-
Contact Your Institution's Environmental Health and Safety (EHS) Office: Your EHS department will have established procedures for the collection and disposal of chemical waste. They will provide you with the necessary paperwork and schedule a pickup.
-
Do Not Exceed Accumulation Limits: Be aware of the maximum volume of hazardous waste you are allowed to accumulate in your SAA and the time limits for its storage.[7][9][10] Once the container is full or the time limit is reached, it must be moved to a central accumulation area by EHS personnel.
Spill Management
In the event of a dihydrophytol spill, follow these procedures:
-
Alert Personnel: Notify others in the immediate area of the spill.
-
Evacuate if Necessary: For large spills, evacuate the area and contact your institution's emergency response team.[8]
-
Control the Source: If it is safe to do so, stop the source of the spill.
-
Containment and Cleanup: For small spills, use an absorbent material such as vermiculite or sand to contain the liquid. Place the contaminated absorbent material in a sealed, labeled container for disposal as hazardous waste.[8]
-
Decontaminate the Area: Clean the spill area with soap and water.
By adhering to this comprehensive guide, you can ensure the safe and compliant disposal of dihydrophytol, upholding the highest standards of laboratory safety and environmental stewardship.
References
-
Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]
-
GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]
-
EPFL. (n.d.). Procedures for the Laboratory-Scale Treatment of Surplus and Waste Chemicals. Retrieved from [Link]
-
Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]
-
Gold Coast Terpenes. (2019, January 1). Safety Data Sheet Phytol Natural. Retrieved from [Link]
-
Stanford Environmental Health & Safety. (n.d.). Ethanol Factsheet. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]
-
Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
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Revised Procedures and Standards for the Management of Hazardous Wastes. (n.d.). Retrieved from [Link]
-
Chemsrc. (2025, August 25). Dihydrophytol. Retrieved from [Link]
Sources
- 1. goldcoastterpenes.com [goldcoastterpenes.com]
- 2. Dihydrophytol | CAS#:645-72-7 | Chemsrc [chemsrc.com]
- 3. epa.gov [epa.gov]
- 4. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
- 5. ehs.stanford.edu [ehs.stanford.edu]
- 6. vumc.org [vumc.org]
- 7. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. danielshealth.com [danielshealth.com]
- 10. epa.gov [epa.gov]
Personal Protective Equipment (PPE) & Safe Handling Guide: Dihydrophytol
CAS: 6256-37-7 | Synonyms: 3,7,11,15-Tetramethylhexadecan-1-ol; Phytanol Physical State: Viscous Liquid | Molecular Formula: C₂₀H₄₂O[1]
Executive Safety Summary
From the Desk of the Senior Application Scientist: Handling Dihydrophytol requires a shift in perspective from "acute toxicity" to "chronic hygiene" and "environmental stewardship." While Dihydrophytol (a saturated diterpene alcohol) lacks the high volatility of short-chain solvents, its lipophilic nature presents distinct risks. It readily penetrates skin barriers and can act as a permeation enhancer for other co-solvents. Furthermore, its high viscosity increases the mechanical risk of splashing during transfer.
This guide prioritizes dermal isolation and aquatic containment . The protocols below are designed to protect not just the operator, but the integrity of downstream biological assays where trace contamination can skew lipophilicity data.
Hazard Identification & Risk Assessment
Note: Specific GHS data for Dihydrophytol is often extrapolated from its parent compound, Phytol (CAS 150-86-7).[2] We adopt a "Conservative Safety" approach.
| Hazard Class | GHS Category (Est.) | Hazard Statement | Operational Implication |
| Skin Irritation | Category 2 | H315: Causes skin irritation.[1][2] | Direct contact causes dermatitis; lipophilicity ensures rapid absorption into the stratum corneum.[1] |
| Eye Irritation | Category 2A | H319: Causes serious eye irritation.[1] | Viscous fluids are difficult to rinse from the eye; immediate irrigation is critical.[1] |
| Aquatic Toxicity | Category 1 (Acute/Chronic) | H410: Very toxic to aquatic life with long-lasting effects.[1] | Zero-drain disposal policy. All rinsate must be collected.[1] |
The PPE Matrix: Technical Specifications
Standard "lab coat and gloves" are insufficient without material specification. Use this matrix to select verified barriers.
A. Hand Protection (Critical Control Point)
Recommendation: Nitrile Rubber (NBR).
-
Logic: Aliphatic alcohols (like Dihydrophytol) can degrade natural latex and swell polyvinyl chloride (PVC). Nitrile offers superior chemical resistance to long-chain hydrocarbons.
-
Specification: Minimum thickness 0.11 mm (4 mil) .
-
Breakthrough Time: >480 minutes (based on analogous C8-C18 alcohol permeation data).
-
Double-Gloving: Recommended only when handling neat (undiluted) Dihydrophytol in volumes >50 mL.
B. Eye & Face Protection
Recommendation: Chemical Splash Goggles (Indirect Vent).
-
Logic: Safety glasses with side shields are inadequate for viscous liquid transfers. The surface tension of Dihydrophytol can cause "snap-back" splashing when pipette tips are ejected or when dispensing high-viscosity volumes.
C. Respiratory Protection
Recommendation: Lab Fume Hood (Standard).
-
Logic: Vapor pressure is low at room temperature. Respiratory protection (Half-face respirator with Organic Vapor/P95 cartridges) is only required if the substance is heated >60°C or aerosolized (e.g., sonication).
Operational Workflow: The "Viscosity Protocol"
Handling viscous isoprenoids introduces mechanical risks often overlooked.
Step 1: Preparation
-
Inspect PPE: Check nitrile gloves for pinholes (air inflation test).
-
Thermostatic Control: If Dihydrophytol is stored at 4°C, allow it to equilibrate to room temperature (20-25°C) for 30 minutes. Cold Dihydrophytol is highly viscous, increasing the force required to pipette and the risk of accidental expulsion.
Step 2: Safe Transfer (The "Reverse Pipette" Technique)
Standard air-displacement pipettes often under-deliver viscous liquids and cause aerosols upon ejection.
-
Use a Positive Displacement Pipette if available.
-
If using air-displacement:
-
Aspirate slowly (count to 3 after plunger stops).
-
Wipe the tip exterior with a lint-free wipe (Kimwipe) to remove excess adherence.
-
Dispense against the vessel wall to prevent splashing.
-
Step 3: Decontamination
Dihydrophytol is water-insoluble. Water alone will spread the contaminant.
-
Primary Solubilization: Rinse glassware/gloves with Ethanol (70% or higher) or Acetone .
-
Secondary Wash: Follow with soap and water only after the organic rinse.
Visualizing the Safety Lifecycle
The following diagram illustrates the decision logic and workflow for handling Dihydrophytol, emphasizing the "Zero-Drain" disposal path.
Caption: Operational logic flow for Dihydrophytol handling, prioritizing viscosity management and organic solvent decontamination.
Emergency Response & Disposal
Accidental Exposure[3]
-
Skin Contact: Do not use water immediately. First, wipe the area with a dry absorbent pad or a wipe soaked in Polyethylene Glycol (PEG 400) or mild soap to solubilize the lipid. Then rinse with copious water for 15 minutes.
-
Eye Contact: Irrigate immediately for 15 minutes. Note that the oily nature may cause temporary blurred vision; do not rub eyes.
Disposal (Strict Compliance)
Dihydrophytol is hazardous to the aquatic environment.[4]
-
Never pour down the sink.
-
Waste Stream: Collect in Non-Halogenated Organic Solvent waste containers.
-
Spill Cleanup: Absorb with sand, vermiculite, or chemically inert pads. Wipe the surface with acetone to remove the oily residue.
References
-
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 102459, Dihydrophytol. Retrieved from [Link]
Sources
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| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
